N-(3-Aminopropyl)glycine Dihydrochloride
Description
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Properties
IUPAC Name |
2-(3-aminopropylamino)acetic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.2ClH/c6-2-1-3-7-4-5(8)9;;/h7H,1-4,6H2,(H,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQTXSWVGCRXGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCC(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Purification of N-(3-Aminopropyl)glycine Dihydrochloride
This guide provides an in-depth exploration of the chemical synthesis, purification, and characterization of N-(3-Aminopropyl)glycine Dihydrochloride, a key building block in peptidomimetic design and drug development. The methodologies presented are grounded in established chemical principles, offering researchers a robust framework for obtaining this compound with high purity and yield.
Introduction: The Significance of N-(3-Aminopropyl)glycine
N-(3-Aminopropyl)glycine (APG) is a non-proteinogenic amino acid derivative that has garnered interest in medicinal chemistry and materials science. Its structure incorporates a flexible three-carbon linker arm terminating in a primary amine, in addition to the core glycine moiety. This unique architecture allows it to serve as a versatile scaffold in the synthesis of complex molecules, including peptide nucleic acid (PNA) analogs, chelating agents, and targeted drug delivery systems.[1] The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it amenable to a wide range of downstream applications.
Section 1: Chemical Synthesis via Nucleophilic Substitution
The synthesis of N-(3-Aminopropyl)glycine is most effectively achieved through the N-alkylation of a diamine with a haloacetic acid. This reaction is a classic example of a nucleophilic substitution (SN2) reaction.
Mechanistic Rationale and Strategic Considerations
The primary synthetic challenge lies in achieving selective mono-alkylation of the starting diamine, 1,3-diaminopropane. As a symmetrical diamine, both primary amino groups are susceptible to reacting with the electrophilic α-carbon of chloroacetic acid.
To mitigate the formation of the undesired N,N'-bis(carboxymethyl)-1,3-diaminopropane byproduct, the reaction is conducted using a significant molar excess of 1,3-diaminopropane. This statistical control ensures that a molecule of chloroacetic acid is far more likely to encounter an unreacted diamine molecule than a mono-alkylated product molecule, thereby favoring the desired product. The unreacted excess diamine can be recovered and recycled post-reaction.
The reaction is performed under basic conditions to neutralize the carboxylic acid of the reactant and the hydrohalic acid byproduct formed, ensuring the amine nucleophiles remain deprotonated and reactive.
Experimental Protocol: Synthesis
This protocol details the synthesis of N-(3-Aminopropyl)glycine from 1,3-diaminopropane and sodium chloroacetate.
Step 1: Reaction Setup
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 1,3-diaminopropane (large excess, e.g., 10 molar equivalents).
-
Begin vigorous stirring and heat the flask to 60-70°C in a water bath.
Step 2: Reagent Addition
-
Prepare a solution of sodium chloroacetate (1 molar equivalent) in deionized water. The use of the sodium salt is preferable to chloroacetic acid to maintain basic conditions without needing to add an external base initially.[2]
-
Add the sodium chloroacetate solution dropwise to the heated diamine solution over 2-3 hours. A slow addition rate is crucial to maintain temperature control and minimize side reactions.
Step 3: Reaction and Monitoring
-
After the addition is complete, maintain the reaction mixture at 70-80°C for an additional 4-6 hours to ensure the reaction goes to completion.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the chloroacetate spot.
Step 4: Initial Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
The majority of the excess 1,3-diaminopropane can be removed by vacuum distillation.
-
The remaining residue, containing the product, unreacted diamine, and salts, is dissolved in a minimal amount of hot water.
Tabulated Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Reactants | 1,3-Diaminopropane, Sodium Chloroacetate | Readily available and established reactivity for N-alkylation. |
| Molar Ratio (Diamine:Acid) | ~10:1 | Statistically favors mono-alkylation over di-alkylation. |
| Solvent | Water (from reagent solution) | Dissolves reagents and facilitates ionic reaction mechanism. |
| Temperature | 70-80°C | Provides sufficient activation energy for the SN2 reaction.[3] |
| Reaction Time | 6-9 hours (total) | Ensures high conversion of the limiting reagent. |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of crude N-(3-Aminopropyl)glycine.
Section 2: Purification via Dihydrochloride Salt Formation and Recrystallization
The crude product exists as a zwitterionic amino acid mixed with inorganic salts and residual diamine. Conversion to the dihydrochloride salt followed by recrystallization is an effective method for purification, leveraging differences in solubility.[4]
Principles of Purification
Adding concentrated hydrochloric acid to the aqueous solution of the crude product serves two purposes:
-
Salt Formation: It protonates both the primary and secondary amino groups, forming the highly polar N-(3-Aminopropyl)glycine Dihydrochloride.
-
Solubility Modulation: The dihydrochloride salt exhibits significantly different solubility characteristics compared to impurities. Specifically, it is soluble in hot aqueous alcohol but has low solubility at cooler temperatures, which is the principle behind recrystallization.[5]
Recrystallization from a mixed solvent system, such as ethanol/water, is a powerful technique. The target compound dissolves in the hot solvent mixture, and as the solution cools, the decreased solubility forces the pure compound to crystallize, leaving more soluble impurities behind in the mother liquor.
Experimental Protocol: Purification
Step 1: Dihydrochloride Salt Formation
-
Take the aqueous solution of the crude product from the synthesis work-up.
-
Cool the solution in an ice bath to below 10°C.
-
Slowly add concentrated hydrochloric acid (approx. 2.2 molar equivalents) dropwise with vigorous stirring. Monitor the pH to ensure it becomes strongly acidic (pH < 2). This step is exothermic and requires careful temperature control.
Step 2: Recrystallization
-
To the acidic solution, add ethanol (typically 3-5 volumes relative to the water content) until the solution becomes slightly turbid, indicating the saturation point is being approached.
-
Gently heat the mixture until the solution becomes clear again. Do not boil excessively to avoid solvent loss.
-
Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of well-defined, pure crystals.
-
Further cool the mixture in an ice bath for at least 1-2 hours to maximize crystal precipitation.
Step 3: Isolation and Drying
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter with a small amount of cold ethanol to remove any residual mother liquor.
-
Dry the crystals under vacuum at 40-50°C to a constant weight to yield pure N-(3-Aminopropyl)glycine Dihydrochloride.
Purification and Analysis Workflow
Caption: Workflow for purification and analysis of the final product.
Section 3: Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, structure, and purity of the final product.
| Technique | Expected Result/Observation | Purpose |
| ¹H NMR | Characteristic peaks corresponding to the aminopropyl and glycine methylene protons, with integration values matching the molecular structure. Exchangeable amine/acid protons may appear as broad signals. | Confirms molecular structure and assesses purity. |
| ¹³C NMR | Signals corresponding to the unique carbon environments in the molecule, including the carbonyl carbon of the carboxylic acid. | Confirms carbon backbone structure. |
| FT-IR | Broad absorption for O-H and N-H stretches (3400-2500 cm⁻¹), a strong C=O stretch for the carboxylic acid (~1730 cm⁻¹), and N-H bending vibrations (~1600 cm⁻¹). | Confirms presence of key functional groups. |
| Mass Spectrometry (ESI+) | A molecular ion peak corresponding to the free base [M+H]⁺ at m/z ≈ 133.1. | Confirms molecular weight of the free base. |
| Melting Point | A sharp, defined melting point. | Indicates high purity of the crystalline solid. |
Section 4: Safety and Handling
-
1,3-Diaminopropane: Corrosive and flammable. Handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Chloroacetate: Toxic if swallowed or inhaled. Avoid creating dust.
-
Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Handle with extreme care in a fume hood using appropriate PPE. The addition to the reaction mixture is exothermic and requires cooling.
Conclusion
The synthesis and purification of N-(3-Aminopropyl)glycine Dihydrochloride can be reliably achieved through a well-controlled N-alkylation reaction followed by a carefully executed recrystallization protocol. The key to a successful synthesis is the use of a large excess of the starting diamine to favor mono-substitution. The subsequent conversion to the dihydrochloride salt facilitates purification by crystallization, yielding a product of high purity suitable for demanding applications in research and drug development. The analytical methods outlined provide a robust system for validating the quality of the final compound.
References
-
Yang, L., et al. (2013). Synthesis of Glycine Using Two-Step Reaction Approach in Alcohol and its Purification. Advanced Materials Research, 781-784, 516-519. Available at: [Link]
- Yangzhou University. (2022). Method for separating and purifying glycine by using N, N-dibutyl ethanolamine. CN114552418A.
- Takeda Chemical Industries, Ltd. (1992). Method for crystallization of amino acids. US5118815A.
-
SciELO. (2020). Synthesis of N-acyl glycine surfactant from palm oil as green repellent and toxicant to termite (Microcerotermes diversus). Revista de la Sociedad Química del Perú, 86(2). Available at: [Link]
- Procter & Gamble. (1991). Process for preparing glycine hydrochloride. US4988789A.
-
Organic Syntheses. (n.d.). dl-α-AMINOPHENYLACETIC ACID. Retrieved from [Link]
- Mitsui Toatsu Chemicals, Inc. (1992). Process for preparing glycine in high yield. EP0474334A2.
-
Ruenraroengsak, P., et al. (2023). (3-Aminopropyl)-N-(3'-(carbamoyl cholesteryl) propyl)-glycine amide liposomes for delivery of pTRAIL-EGFP. Pharmaceutical Biology, 61(1), 523-533. Available at: [Link]
-
MDPI. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Crystals, 13(10), 1461. Available at: [Link]
-
National Center for Biotechnology Information. (2024). A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides. ACS Omega. Available at: [Link]
- CNIPA. (1993). Purification method of glycine. CN1022320C.
-
PrepChem. (n.d.). Preparation of glycine. Retrieved from [Link]
- CNIPA. (2014). Clean production process of glycine in coproduction with ammonium chloride. CN103570568A.
-
National Center for Biotechnology Information. (n.d.). (3-Aminopropyl)glycine. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? Retrieved from [Link]
- German Patent and Trade Mark Office. (2000). N'-alkyl-N-(3-aminopropyl)-glycine-based cleaning and disinfecting agents obtained more cheaply by addition of nonionic surfactant(s) at specified ratio. DE19849648A1.
-
ResearchGate. (2017). How can I remove 1,3-PropaneDiamine from reaction mixture? Retrieved from [Link]
Sources
- 1. DE19849648A1 - N'-alkyl-N-(3-aminopropyl)-glycine-based cleaning and disinfecting agents obtained more cheaply by addition of nonionic surfactant(s) at specified ratio - Google Patents [patents.google.com]
- 2. scielo.br [scielo.br]
- 3. CN103570568A - Clean production process of glycine in coproduction with ammonium chloride - Google Patents [patents.google.com]
- 4. CN1022320C - Purification method of glycine - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Whitepaper: Physicochemical Properties & Applications of N-(3-Aminopropyl)glycine Dihydrochloride
Executive Summary
N-(3-Aminopropyl)glycine Dihydrochloride (CAS: 90495-95-7) is a critical diamino-carboxylic acid intermediate, primarily utilized as a structural backbone variant in Peptide Nucleic Acid (PNA) synthesis and as a hydrophilic linker in bioconjugation. Structurally analogous to the standard N-(2-aminoethyl)glycine (aeg) PNA backbone, this propyl-linker variant introduces additional methylene flexibility, altering the hybridization thermodynamics and solubility profiles of synthetic oligomers.
This guide provides a comprehensive technical analysis of its physicochemical behavior, synthesis logic, and quality control parameters, designed for researchers optimizing PNA oligomerization or designing novel drug delivery systems.
Chemical Identity & Structural Analysis[1]
| Parameter | Technical Detail |
| IUPAC Name | N-(3-Aminopropyl)glycine dihydrochloride |
| Common Synonyms | 3-Aminopropylaminoacetic acid 2HCl; N-(2-Carboxyethyl)-1,3-propanediamine 2HCl |
| CAS Number | 90495-95-7 (Dihydrochloride); 2875-41-4 (Free Base) |
| Molecular Formula | C₅H₁₂N₂O₂[1][2][3][4][5][6][7] · 2HCl |
| Molecular Weight | 205.08 g/mol (Salt); 132.16 g/mol (Free Base) |
| Structural Class | Polyamino acid; PNA Backbone Monomer |
Protonation States & pKa Logic
Understanding the ionization profile is vital for buffer selection and conjugation efficiency. The molecule possesses three ionizable centers.
-
-Carboxyl Group (
): Highly acidic due to the inductive effect of the proximal secondary amine. At pH < 2, this exists as -COOH. -
Secondary Amine (Center,
): The core nitrogen acts as the nucleophilic handle for PNA base attachment (if functionalized) or remains protonated in the salt form to ensure solubility. -
Primary Amine (Terminal,
): The most basic site, typical of propyl-linked amines (analogous to 1,3-diaminopropane).
Implication: In its supplied dihydrochloride form, the molecule is fully protonated (
Physicochemical Profile
Solid-State Properties
-
Appearance: White to off-white crystalline powder.
-
Hygroscopicity: High. The dihydrochloride salt avidly absorbs atmospheric moisture, leading to deliquescence. Storage Requirement: Desiccated at -20°C or +4°C under Argon/Nitrogen.
-
Melting Point: Decomposes >230°C. The salt lattice energy is high, preventing simple melting; thermal degradation (decarboxylation) occurs first.
Solution Properties
-
Solubility:
-
Water: >100 mg/mL (Excellent).
-
DMSO: Soluble.
-
Ethanol/Methanol: Sparingly soluble (useful for crystallization purification).
-
Non-polar solvents (DCM, Hexane): Insoluble.
-
-
Acidity: A 1% aqueous solution yields a pH of ~1.5–2.5 due to the hydrolysis of the HCl counterions.
Synthesis & Purification Protocol
Rationale: The most robust synthesis involves the nucleophilic substitution of chloroacetic acid by 1,3-diaminopropane. The critical control parameter is the molar ratio to prevent bis-alkylation (formation of N,N-bis(carboxymethyl) impurities).
Validated Synthesis Workflow
Reagents: 1,3-Diaminopropane (5.0 eq), Chloroacetic Acid (1.0 eq), NaOH (to neutralize chloroacetic acid), HCl (conc).
-
Neutralization: Dissolve Chloroacetic acid in water at 0°C. Slowly add stoichiometric NaOH to generate sodium chloroacetate in situ. Why? Using the free acid directly generates heat and consumes the amine reactant as a base, complicating stoichiometry.
-
Substitution: Add the sodium chloroacetate solution dropwise to a stirred solution of excess (5x) 1,3-diaminopropane at 0°C, then warm to RT.
-
Control Point: The large excess of diamine statistically ensures the alkyl halide reacts with a fresh diamine molecule rather than the mono-alkylated product, minimizing impurity formation.
-
-
Concentration: Remove unreacted 1,3-diaminopropane via vacuum distillation (high boiling point requires good vacuum).
-
Salt Formation: Redissolve the oily residue in a minimum volume of water/methanol. Add concentrated HCl dropwise until pH < 1.
-
Crystallization: Precipitate the product by adding excess cold ethanol or acetone. The dihydrochloride salt crystallizes, while residual diamine salts remain in the supernatant or are washed away.
Caption: Optimized synthesis workflow emphasizing excess amine stoichiometry to minimize bis-alkylated impurities.
Analytical Characterization (QC)
To ensure suitability for PNA synthesis or pharmaceutical applications, the following QC metrics must be met.
NMR Spectroscopy (D₂O)
The symmetry of the molecule allows for clear structural assignment.
-
~3.8 ppm (s, 2H): Singlet corresponding to the glycine methylene (
). -
~3.1 ppm (t, 2H): Triplet for the propyl methylene adjacent to the central nitrogen (
). -
~3.0 ppm (t, 2H): Triplet for the terminal propyl methylene (
). -
~2.1 ppm (m, 2H): Multiplet for the central propyl methylene (
).
Purity Analysis (HPLC)
Standard C18 columns often fail to retain this highly polar salt.
-
Method: HILIC (Hydrophilic Interaction Liquid Chromatography) or Ion-Pairing HPLC .
-
Mobile Phase: Acetonitrile:Water (with 0.1% TFA or Heptafluorobutyric acid as ion-pairing agent).
-
Detection: UV absorption is weak (no chromophore). Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) for accurate quantitation. Alternatively, derivatize with Fmoc-Cl prior to UV detection.
Caption: Quality Control Decision Matrix utilizing orthogonal analytical methods to ensure salt stoichiometry and purity.
Applications in Drug Development
PNA Backbone Modification
In standard PNA, the backbone is N-(2-aminoethyl)glycine.[8][9] Substituting this with N-(3-aminopropyl)glycine increases the internucleobase distance by one methylene unit.
-
Effect: This introduces "entropy" into the backbone, generally destabilizing the PNA-DNA duplex (
depression). -
Utility: Researchers use this destabilization to create "mismatch sensors" or to interrupt continuous PNA tracts, improving solubility and reducing aggregation without compromising sequence specificity for longer oligomers.
Linker Chemistry
The molecule serves as a compact, hydrophilic heterobifunctional linker.
-
Workflow:
References
-
Chemical Identity & Properties: PubChem.[1] N-(3-Aminopropyl)glycine.[1][10] National Library of Medicine. Available at: [Link]
- Synthesis Protocol Basis: He, X. et al. Process for preparation of glycine by using chloroacetic acid aqueous phase ammoniation method. CN Patent 105272865A.
- PNA Backbone Context: Nielsen, P. E. et al. Peptide nucleic acids (PNA): Oligonucleotide mimics with a peptide backbone. Bioconjugate Chemistry, 1994.
-
pKa & Buffer Data: Isca Biochemicals. Amino Acid pKa Values. Available at: [Link] (Data extrapolated from homologous diamino acids).
-
PNA Modification Review: Corradini, R. et al. Recent Advances in Chemical Modification of Peptide Nucleic Acids. International Journal of Molecular Sciences. Available at: [Link]
Sources
- 1. (3-Aminopropyl)glycine | C5H12N2O2 | CID 10034670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3-Aminopropyl)glycine | 2875-41-4 [sigmaaldrich.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. publications.iupac.org [publications.iupac.org]
- 6. scribd.com [scribd.com]
- 7. Protonation constants of endo- and exogenous L-amino acids and their derivatives in aqueous and mixed solution: Unraveling molecular secrets | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 8. benthamscience.com [benthamscience.com]
- 9. Insights on chiral, backbone modified peptide nucleic acids: Properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PNA Backbone Modification - Creative Peptides [creative-peptides.com]
Comprehensive Spectral Atlas: N-(3-Aminopropyl)glycine Dihydrochloride
This guide serves as a comprehensive technical reference for the spectral characterization of N-(3-Aminopropyl)glycine Dihydrochloride , a critical intermediate in the synthesis of Peptide Nucleic Acid (PNA) monomers and polyamine analogues.
Chemical Profile & Significance
N-(3-Aminopropyl)glycine Dihydrochloride is a polyamine derivative characterized by a secondary amine linkage connecting a propyl backbone to a glycine moiety. In its dihydrochloride salt form, both amine centers are protonated, rendering the molecule highly water-soluble and stable for storage.
Core Identity Data
| Property | Specification |
| Chemical Name | N-(3-Aminopropyl)glycine Dihydrochloride |
| Synonyms | N-(3-Aminopropyl)aminoacetic acid 2HCl; 3-APG 2HCl |
| CAS Number | 90495-95-7 (Dihydrochloride); 2875-41-4 (Free Base) |
| Molecular Formula | |
| Molecular Weight | 205.08 g/mol (Salt); 132.16 g/mol (Free Base) |
| Structure |
Mass Spectrometry (MS) Analysis
Mass spectrometry confirms the molecular weight of the parent cation. Note that in standard Electrospray Ionization (ESI) or MALDI, the hydrochloride counterions (
Experimental Parameters (ESI-MS)
-
Ionization Mode: Positive Electrospray (+ESI)
-
Solvent: Methanol/Water (50:50) + 0.1% Formic Acid
-
Capillary Voltage: 3.0 kV
Spectral Data Interpretation
| m/z (Observed) | Ion Identity | Interpretation |
| 133.1 | Molecular Ion. Protonated form of the free base ( | |
| 155.1 | Sodium adduct (common trace background). | |
| 115.1 | Loss of ammonia (minor fragmentation). | |
| 88.1 | Fragment | Loss of carboxylic acid moiety ( |
Analyst Note: The absence of a peak at 205 (the salt MW) is expected. If a peak appears at
~169, it indicates incomplete dissociation of one HCl molecule (), though this is rare in soft ionization.
Infrared Spectroscopy (FT-IR)
The IR spectrum of the dihydrochloride salt is dominated by the vibrational modes of the ammonium groups and the carboxylic acid.
Sampling Protocol
-
Method: KBr Pellet or Diamond ATR (Attenuated Total Reflectance).
-
Resolution: 4
.
Characteristic Absorption Bands
| Frequency ( | Assignment | Structural Diagnostic |
| 2800 – 3200 | Broad, Strong. Overlapping stretching vibrations of the ammonium salts ( | |
| 1730 – 1750 | Sharp, Strong. Characteristic carbonyl stretch of a free carboxylic acid (protonated form). | |
| 1580 – 1620 | Medium. Scissoring vibration of the primary amine salt. | |
| 1450 – 1480 | Medium. Methylene scissoring/deformation. | |
| 1200 – 1250 | Strong. C-O single bond stretch of the carboxylic acid. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for structural verification. The spectra below describe the molecule in Deuterium Oxide (
NMR Data (400 MHz, )
-
Reference: HDO peak at 4.79 ppm.
-
Conditions: Acidic pH (due to 2HCl salt).
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 3.95 | Singlet (s) | 2H | Glycine Alpha-Proton. Deshielded by the adjacent carbonyl and the positively charged ammonium center. | |
| 3.21 | Triplet (t) | 2H | Propyl methylene adjacent to the secondary amine. | |
| 3.12 | Triplet (t) | 2H | Propyl methylene adjacent to the primary amine. | |
| 2.15 | Quintet (m) | 2H | Central Methylene. Shielded relative to the amine-adjacent carbons. |
Coupling Constants (
): The triplets at 3.21 and 3.12 ppm typically exhibit, coupling to the central quintet.
NMR Data (100 MHz, )
| Shift ( | Carbon Type | Assignment |
| 169.5 | Quaternary ( | Carboxylic Acid Carbonyl. |
| 48.2 | Secondary ( | Glycine Alpha-Carbon ( |
| 45.8 | Secondary ( | Propyl |
| 37.1 | Secondary ( | Propyl |
| 23.9 | Secondary ( | Propyl |
Quality Control & Synthesis Workflow
The following diagram illustrates the logical workflow for synthesizing and validating N-(3-Aminopropyl)glycine 2HCl, highlighting the critical QC checkpoints where spectral data is applied.
Caption: Synthesis and Analytical Quality Control Workflow for N-(3-Aminopropyl)glycine Dihydrochloride.
Purity Validation Protocol (Self-Validating System)
To ensure the integrity of the material, researchers should check for two common impurities using the spectral data above:
-
Over-Alkylation (Impurity A): If the reaction goes too far, a tertiary amine forms.
-
Detection: MS will show a peak at m/z ~190 . NMR will show a shift in the glycine singlet and integration errors.
-
-
Unreacted Diamine (Impurity B): 1,3-Diaminopropane.
-
Detection: NMR will show a triplet at ~3.0 ppm but lack the singlet at 3.95 ppm .
-
References
-
PubChem Compound Summary. (2025). N-(3-Aminopropyl)glycine.[1][2] National Center for Biotechnology Information. Retrieved from [Link]
-
Potrzebowski, M. J., et al. (1998). 13C-NMR studies of alpha and gamma polymorphs of glycine. Solid State Nuclear Magnetic Resonance. Retrieved from [Link](Cited for comparative glycine alpha-carbon shifts).
-
Granato, L., et al. (2013). Synthesis and relaxometric characterization of new Poly[N,N-bis(3-aminopropyl)glycine] dendrons. University of Turin. Retrieved from [Link](Cited for spectral characterization of the aminopropyl-glycine backbone).
Sources
Technical Profile: N-(3-Aminopropyl)glycine Dihydrochloride (CAS 90495-95-7)
Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Engineers, and Conjugation Scientists
Part 1: Critical Identifier & Chemical Identity
Notice of Specificity: This guide definitively profiles CAS 90495-95-7 . While often queried alongside pharmaceutical intermediates, this CAS specifically refers to N-(3-Aminopropyl)glycine Dihydrochloride , a functionalized polyamine derivative. It is distinct from cephalosporin antibiotics (e.g., Cefetamet Pivoxil, CAS 111696-23-2) which share similar "pivoxil" nomenclature in broad searches but possess entirely different structures.
1.1 Core Chemical Identity
| Parameter | Technical Specification |
| Chemical Name | N-(3-Aminopropyl)glycine Dihydrochloride |
| Synonyms | N-(3-Aminopropyl)aminoacetic acid 2HCl; [(3-Aminopropyl)amino]acetic acid dihydrochloride |
| CAS Registry Number | 90495-95-7 |
| Molecular Formula | C₅H₁₂N₂O₂[1][2][3][4][5][6][7] · 2HCl |
| Molecular Weight | 205.08 g/mol (Salt); 132.16 g/mol (Free Base) |
| Physical State | White to off-white crystalline solid |
| Solubility | Highly soluble in water (>100 mg/mL); Sparingly soluble in Ethanol; Insoluble in Hexane/DCM |
| pKa Values (Calc) |
Part 2: Structural Dynamics & Synthetic Logic
For drug development professionals, this molecule functions primarily as a heterobifunctional linker . Its structure provides a precise spacer (propyl chain) between a reactive primary amine and a carboxyl group (glycine moiety), making it invaluable for PROTAC linker design, surface derivatization, and peptide modification.
2.1 Synthesis Mechanism
The synthesis typically involves the selective mono-alkylation of 1,3-diaminopropane. The choice of the dihydrochloride salt form is deliberate: it stabilizes the amine groups against oxidation and prevents the formation of internal lactams or oligomers during storage.
Key Synthetic Challenges:
-
Selectivity: Preventing dialkylation of the diamine.
-
Purification: Separating the mono-substituted product from the excess diamine starting material.
Figure 1: Reductive amination pathway for the synthesis of CAS 90495-95-7, prioritizing mono-substitution.
Part 3: Analytical Methodologies & Quality Control
Due to the lack of a chromophore (UV-active group) in the backbone, standard UV-HPLC is ineffective without derivatization.
3.1 Recommended HPLC Protocol (HILIC Mode)
For direct analysis without derivatization, Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) is required.
Protocol:
-
Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 x 2.1 mm, 3.5 µm.
-
Mobile Phase A: 100 mM Ammonium Acetate in Water (pH 5.0).
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient: 90% B to 40% B over 15 minutes.
-
Detection: ESI-MS (Positive Mode) or CAD.
-
Rationale: The high polarity of the diamine/acid functionality causes it to elute in the void volume on C18 columns. HILIC provides retention based on polar interactions.
3.2 Impurity Profiling
Common impurities include:
-
N,N'-Bis(carboxymethyl)-1,3-diaminopropane: Result of over-alkylation.
-
1,3-Diaminopropane (Starting Material): Must be controlled <0.5%.
Part 4: Applications in Drug Development (Linker Chemistry)
In the context of medicinal chemistry, CAS 90495-95-7 serves as a "short-chain" spacer.
4.1 Bioconjugation Workflow
The molecule allows for the connection of a carboxylic acid-containing drug payload to an amine-containing surface or protein, or vice versa, with a defined 3-carbon spacer.
Mechanism of Activation:
-
Carboxyl Activation: The glycine carboxyl group is activated using EDC/NHS to form an NHS-ester.
-
Amine Coupling: The primary amine of the linker reacts with an activated ester on the target molecule.
-
Protection Strategy: Often, the primary amine of CAS 90495-95-7 requires Boc-protection (using Boc₂O) prior to the carboxyl activation step to prevent self-polymerization.
Figure 2: Step-wise incorporation of N-(3-Aminopropyl)glycine into a drug-linker construct.
Part 5: Stability & Handling Protocols
The dihydrochloride salt is hygroscopic.[9] Proper handling is critical to maintain stoichiometry for precise conjugation reactions.
Storage Protocol:
-
Environment: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Desiccation: Keep in a desiccator; the salt will absorb atmospheric moisture, turning into a sticky gum, which alters the effective molecular weight and ruins stoichiometric calculations.
-
Reconstitution: Dissolve in neutral buffer (PBS) or water immediately before use. Do not store aqueous solutions for >24 hours due to potential hydrolysis or microbial growth (glycine derivatives are nutrient sources).
References
-
PubChem Compound Summary. (2024). N-(3-Aminopropyl)glycine dihydrochloride (CID 53425300).[10] National Center for Biotechnology Information. Link
-
ChemicalBook. (2024). CAS 90495-95-7 Technical Specifications. Link
- Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Reference for general amine-carboxyl linker chemistry standards).
-
Sinfoo Biotech. (2024).[11] Certificate of Analysis: N-(3-Aminopropyl)glycine Dihydrochloride. Link
Sources
- 1. Cefetamet Pivoxil Hydrochloride | C20H26ClN5O7S2 | CID 5489410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 90495-95-7 CAS MSDS (N-(3-AMINOPROPYL)GLYCINE DIHYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. KEGG DRUG: Cefetamet pivoxil hydrochloride [kegg.jp]
- 5. N-(3-AMinopropyl)glycine Dihydrochloride,(CAS# 90495-95-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Fuming Sulphuric Acid (Oleum) - Marchi Industriale [marchi-industriale.it]
- 8. jetir.org [jetir.org]
- 9. FUMING SULFURIC ACID | 8014-95-7 [chemicalbook.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. m.youtube.com [m.youtube.com]
"molecular weight and formula of N-(3-Aminopropyl)glycine Dihydrochloride"
Technical Whitepaper: N-(3-Aminopropyl)glycine Dihydrochloride – Physicochemical Properties and Applications
Executive Summary
N-(3-Aminopropyl)glycine Dihydrochloride (CAS: 90495-95-7) is a critical bifunctional intermediate used in the synthesis of modified Peptide Nucleic Acids (PNAs), peptidomimetics, and bioconjugate linkers. Distinguished by its propyl-spacer backbone—as opposed to the ethyl-spacer found in canonical N-(2-aminoethyl)glycine (AEG) PNA—this molecule offers unique conformational flexibility for nucleic acid binding studies and probe design. This guide provides an authoritative breakdown of its molecular identity, synthesis methodology, and application protocols, designed to support high-integrity research workflows.
Physicochemical Identity
Understanding the precise stoichiometry of the salt form is vital for accurate molarity calculations in stock solution preparation. The dihydrochloride salt is the preferred form for storage due to its enhanced stability against oxidation and reduced hygroscopicity compared to the free base.
Table 1: Core Chemical Specifications
| Property | Specification |
| Chemical Name | N-(3-Aminopropyl)glycine Dihydrochloride |
| Synonyms | N-(3-Aminopropyl)aminoacetic acid 2HCl; 2-[(3-aminopropyl)amino]acetic acid dihydrochloride |
| CAS Number | 90495-95-7 (Salt); 2875-41-4 (Free Base) |
| Molecular Formula | |
| Formula Weight | 205.08 g/mol |
| Free Base MW | 132.16 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water (>50 mg/mL); sparingly soluble in ethanol |
| pKa (Calculated) |
Structural Visualization
The following diagram illustrates the connectivity and the sites of protonation in the dihydrochloride salt form.
Figure 1: Structural connectivity of N-(3-Aminopropyl)glycine Dihydrochloride. The propyl spacer (left) connects the primary amine to the central secondary amine, which is linked to the glycine moiety.
Synthesis and Purity Analysis
The synthesis of N-(3-Aminopropyl)glycine involves the mono-alkylation of 1,3-diaminopropane. A critical challenge in this synthesis is preventing over-alkylation (formation of di- or tri-substituted products). The protocol below utilizes a high-dilution strategy to favor the mono-substituted product.
Mechanism of Action
The nucleophilic attack of the primary amine of 1,3-diaminopropane on the
Strategic Synthesis Workflow
Figure 2: Step-wise synthesis workflow emphasizing kinetic control to minimize side-products.
Self-Validating Protocol
-
Stoichiometry Check: Ensure 1,3-diaminopropane is present in at least 5-10 fold molar excess. This statistical probability forces the chloroacetic acid to react with a fresh diamine molecule rather than an already alkylated product.
-
Temperature Control: Maintain 0-5°C during addition. Higher temperatures promote multiple alkylations.
-
Endpoint Validation: Monitor the disappearance of chloroacetic acid via HPLC or TLC (ninhydrin stain).
Applications in Drug Development
A. Modified PNA Backbone Engineering
While standard Peptide Nucleic Acids (PNAs) utilize an
-
Impact: This increases the distance between nucleobases when oligomerized, altering the helical pitch and flexibility.
-
Application: Researchers use APG-PNA to modulate binding affinity (
) and specificity against DNA/RNA targets, particularly when targeting sterically demanding sequences.
B. Bioconjugate Linker Systems
The molecule serves as a heterobifunctional linker precursor. The carboxylic acid can be activated (e.g., NHS-ester) to react with amine-bearing payloads, while the primary amine remains available for further conjugation or surface attachment.
-
ADC Context: Used to create spacers that improve the solubility of hydrophobic cytotoxic payloads in Antibody-Drug Conjugates.
Handling, Stability, and Storage
Safety Profile:
-
Hazard: Irritant to eyes, respiratory system, and skin.
-
Hygroscopicity: The dihydrochloride salt is hygroscopic. It will absorb atmospheric moisture, leading to hydrolysis risks over extended periods.
Storage Protocol:
-
Environment: Store at -20°C for long-term stability.
-
Atmosphere: Keep under inert gas (Argon or Nitrogen) if the seal is broken.
-
Desiccation: Always store in a desiccator or with silica gel packs.
Reconstitution:
-
Prepare fresh stock solutions in nuclease-free water or buffer immediately prior to use.
-
Avoid freeze-thaw cycles of the solution; aliquot into single-use vials.
References
-
PubChem. (n.d.). N-(3-Aminopropyl)glycine.[1] National Library of Medicine. Retrieved from [Link]
- Nielsen, P. E. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science. (Contextual grounding for PNA backbone chemistry).
-
Organic Syntheses. (n.d.). General procedures for N-alkyl glycine synthesis. Retrieved from [Link]
Sources
Technical Guide: Solubility Profile of N-(3-Aminopropyl)glycine Dihydrochloride
This technical guide details the solubility profile, physicochemical behavior, and handling protocols for N-(3-Aminopropyl)glycine Dihydrochloride , a critical backbone intermediate in Peptide Nucleic Acid (PNA) synthesis.
Executive Summary
N-(3-Aminopropyl)glycine Dihydrochloride (CAS: 90495-95-7) is the ionic salt form of the fundamental PNA backbone. Its solubility behavior is governed by its high lattice energy and ionic character, rendering it highly soluble in water but sparingly soluble in non-polar organic solvents .
For researchers in drug development and PNA synthesis, the critical technical challenge is not merely dissolving the salt, but manipulating its solubility state—converting it from a hydrophilic salt to a lipophilic reactive species suitable for solid-phase synthesis (SPS) in organic media (DMF/NMP).
Quick Reference: Solubility Matrix
| Solvent Category | Representative Solvents | Solubility Status | Primary Application |
| Aqueous | Water, PBS, TRIS | High | Stock solutions, biological assays |
| Polar Aprotic | DMSO, DMF, NMP | Moderate to Low * | Synthesis (requires neutralization) |
| Polar Protic | Methanol, Ethanol | Moderate | Recrystallization (often w/ water) |
| Non-Polar | Diethyl Ether, Hexane | Insoluble | Precipitation/Purification (Anti-solvent) |
*Note: Solubility in aprotic solvents is significantly enhanced by the addition of a tertiary base (e.g., DIPEA) which breaks the ionic lattice.
Physicochemical Characterization
Molecular Architecture
-
Chemical Formula: C
H N O [1][2][3] · 2HCl[3] -
Structure: A linear polyamine derivative featuring a secondary amine and a terminal primary amine, both protonated in the dihydrochloride form.
-
Hygroscopicity: High. The salt readily absorbs atmospheric moisture, leading to deliquescence. Strict anhydrous storage (argon/nitrogen) is required.
The "Solubility Switch" Mechanism
The compound exists in two distinct solubility states depending on the pH environment:
-
The Dihydrochloride Salt (Low pH): The protonated amines form a rigid ionic lattice with chloride counter-ions. This form is hydrophilic and stable but unreactive in organic coupling reactions.
-
The Free Base (High pH): Upon neutralization (e.g., with Diisopropylethylamine, DIPEA), the ionic lattice collapses. The molecule becomes more lipophilic, soluble in DMF/NMP, and nucleophilic—ready for acylation or coupling.
Detailed Solubility Profile & Solvent Compatibility
Aqueous Solubility (The Thermodynamic Baseline)
The dihydrochloride salt is highly water-soluble due to favorable ion-dipole interactions.
-
Saturation Limit: Typically >50 mg/mL in deionized water.
-
pH Dependence: Solubility remains high across acidic to neutral pH. At very high pH (>11), the free base may precipitate if the concentration exceeds its own solubility limit, though the amino-acid nature usually maintains solubility via the carboxylate group.
Organic Solvent Compatibility (Synthesis Context)
In Solid-Phase Peptide Synthesis (SPPS), the solvent system is usually DMF or NMP.[5][6]
-
Pure DMF/NMP: The pure dihydrochloride salt often forms a suspension or dissolves very slowly.
-
Activated Solvent System: To solubilize the monomer for coupling:
-
Suspend the salt in DMF/NMP.
-
Add 2.0 - 2.5 equivalents of DIPEA .
-
Result: The solution clears as the hydrochloride is neutralized, releasing the soluble free amine.
-
Anti-Solvents (Purification Strategy)
Because the salt is insoluble in ether, this property is exploited for purification.
-
Precipitation Protocol: After reaction or synthesis, adding a 10-fold excess of cold Diethyl Ether or MTBE (Methyl tert-butyl ether) to the DMF/NMP solution will force the PNA backbone (or its oligomers) to precipitate as a white solid, while organic impurities remain in solution.
Experimental Protocols
Protocol A: Saturation Shake-Flask Solubility Determination
Use this self-validating protocol to determine exact solubility limits for your specific batch and temperature.
Materials:
-
Target Solvent (e.g., Ethanol, DMF)
-
0.45 µm Syringe Filter (PTFE for organics, PES for aqueous)
-
HPLC or Gravimetric Balance
Workflow:
-
Saturation: Add excess solid compound to 1 mL of solvent in a glass vial.
-
Equilibration: Agitate at constant temperature (e.g., 25°C) for 24 hours.
-
Visual Check: Ensure undissolved solid remains.[7] If fully dissolved, add more solid.
-
Filtration: Filter the supernatant through a 0.45 µm filter to remove undissolved particles.
-
Quantification:
-
Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.
-
HPLC: Dilute filtrate and analyze against a standard curve (using UV detection at 210 nm, though sensitivity may be low due to lack of chromophores; derivatization may be required).
-
Protocol B: Handling Hygroscopic Salts
-
Equilibrate the reagent bottle to room temperature before opening to prevent condensation.
-
Weigh quickly in a low-humidity environment or glovebox.
-
If the powder has clumped (deliquesced), dry under high vacuum over P
O for 12 hours before use to ensure accurate stoichiometry.
Visualizations
Solubility Landscape & Workflow
The following diagram illustrates the solubility hierarchy and the "Solubility Switch" mechanism used in synthesis.
Caption: Solubility hierarchy showing the transition from the hydrophilic salt form to the lipophilic reactive species via neutralization, and final recovery using anti-solvents.
References
-
PubChem. (n.d.). N-(3-Aminopropyl)glycine.[2][3][4][7] National Library of Medicine. Retrieved from [Link]
-
CP Lab Safety. (n.d.). N-(3-Aminopropyl)glycine Dihydrochloride Product Specifications. Retrieved from [Link][8]
-
ConnectSci. (2012). Peptide Nucleic Acid Monomers: A Convenient and Efficient Synthetic Approach. Australian Journal of Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-(3-Aminopropyl)glycine Dihydrochloride | Starshinechemical [starshinechemical.com]
- 3. calpaclab.com [calpaclab.com]
- 4. N-(3-Aminopropyl)glycine Dihydrochloride [myskinrecipes.com]
- 5. Astrobiological implications of the stability and reactivity of peptide nucleic acid (PNA) in concentrated sulfuric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 7. DE19849648A1 - N'-alkyl-N-(3-aminopropyl)-glycine-based cleaning and disinfecting agents obtained more cheaply by addition of nonionic surfactant(s) at specified ratio - Google Patents [patents.google.com]
- 8. adooq.com [adooq.com]
A Technical Guide to the Hygroscopic Nature of N-(3-Aminopropyl)glycine Dihydrochloride: Characterization and Handling for Pharmaceutical Applications
Abstract
N-(3-Aminopropyl)glycine Dihydrochloride, a derivative of the amino acid glycine, is a molecule of interest in various research and biochemical applications, including peptide synthesis.[1] Its chemical structure, featuring multiple polar functional groups and a dihydrochloride salt form, predisposes it to hygroscopicity—the tendency to attract and retain moisture from the atmosphere. This technical guide provides an in-depth analysis of the hygroscopic nature of N-(3-Aminopropyl)glycine Dihydrochloride. It explores the underlying chemical mechanisms, outlines robust experimental methodologies for characterization, and offers field-proven strategies for handling and storage to mitigate the deleterious effects of moisture uptake. This document is intended for researchers, scientists, and drug development professionals who work with this and similar hygroscopic compounds.
Introduction: The Significance of Hygroscopicity in Drug Development
In the realm of pharmaceutical sciences, the physical properties of an active pharmaceutical ingredient (API) are as critical as its pharmacological activity. Hygroscopicity can significantly impact an API's stability, processability, and bioavailability.[2] For N-(3-Aminopropyl)glycine Dihydrochloride, understanding its interaction with atmospheric moisture is paramount for ensuring reproducible experimental outcomes and developing stable formulations. Uncontrolled moisture sorption can lead to a cascade of undesirable events, including chemical degradation (e.g., hydrolysis), changes in crystal structure, and alterations in physical properties such as flowability and dissolution rate.[2][3]
This guide serves as a comprehensive resource for understanding and managing the hygroscopic properties of N-(3-Aminopropyl)glycine Dihydrochloride.
Chemical Profile of N-(3-Aminopropyl)glycine Dihydrochloride
A foundational understanding of the molecule's structure is essential to appreciate its hygroscopic tendencies.
| Property | Value | Source |
| Chemical Name | N-(3-Aminopropyl)glycine Dihydrochloride | [4][5] |
| Synonyms | N-(3-Aminopropyl)aminoacetic Acid Dihydrochloride; 2-(3-aminopropylamino)acetic acid;dihydrochloride | [5] |
| CAS Number | 90495-95-7 | [4][5][6] |
| Molecular Formula | C5H14Cl2N2O2 | [5] |
| Molecular Weight | 205.08 g/mol | [5][6] |
| Functional Groups | Primary Amine, Secondary Amine, Carboxylic Acid, Dihydrochloride Salt | Inferred from structure |
The presence of two amine groups, a carboxylic acid, and two hydrochloride salts makes the molecule highly polar and capable of forming multiple hydrogen bonds with water molecules.[7] The dihydrochloride form, in particular, suggests strong ionic character, which further enhances its affinity for water.[8]
The Mechanism of Moisture Sorption
The hygroscopicity of N-(3-Aminopropyl)glycine Dihydrochloride is primarily driven by the strong affinity of its functional groups and ionic salt structure for water molecules. The process can be understood through the following mechanisms:
-
Adsorption: Water molecules from the atmosphere initially adhere to the surface of the solid particles. This is a surface-level phenomenon driven by intermolecular forces.
-
Absorption: As the relative humidity (RH) increases, water molecules can penetrate the bulk of the material, a process known as absorption.[2]
-
Hydrogen Bonding: The amine (-NH2 and -NH-) and carboxylic acid (-COOH) groups are excellent hydrogen bond donors and acceptors, readily interacting with water molecules.
-
Ionic Hydration: The dihydrochloride salt exists as charged species (protonated amines and chloride ions). These ions attract polar water molecules, forming hydration shells around them. This is often a significant driver of hygroscopicity in hydrochloride salts.[7][9]
-
Deliquescence: At a certain critical relative humidity, a highly hygroscopic solid will absorb enough water to dissolve and form a saturated solution.
The combination of these factors makes N-(3-Aminopropyl)glycine Dihydrochloride susceptible to significant moisture uptake, even at moderate ambient humidity levels.
Experimental Characterization of Hygroscopicity
To quantify the hygroscopic nature of N-(3-Aminopropyl)glycine Dihydrochloride, a systematic experimental approach is necessary. Dynamic Vapor Sorption (DVS) is the gold-standard technique for this purpose.[10]
Dynamic Vapor Sorption (DVS) Analysis
DVS measures the change in mass of a sample as it is exposed to a controlled, time-varying relative humidity at a constant temperature. The resulting sorption-desorption isotherm provides critical information about the material's affinity for water, the critical humidity levels for significant water uptake, and the reversibility of the process.
Experimental Protocol: DVS Workflow
The following protocol provides a robust framework for characterizing the hygroscopicity of N-(3-Aminopropyl)glycine Dihydrochloride.
Objective: To determine the moisture sorption and desorption profile of N-(3-Aminopropyl)glycine Dihydrochloride and identify its hygroscopicity classification.
Apparatus: Dynamic Vapor Sorption (DVS) Analyzer, microbalance, controlled humidity and temperature chamber.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of N-(3-Aminopropyl)glycine Dihydrochloride into a DVS sample pan.
-
Ensure the sample is a fine, uniform powder to maximize surface area and facilitate rapid equilibration.
-
-
Drying/Pre-treatment:
-
Place the sample in the DVS instrument.
-
Dry the sample in-situ under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹). This initial mass is recorded as the dry mass (m₀).
-
-
Sorption Phase:
-
Increase the relative humidity in a stepwise manner from 0% to 90% RH, typically in 10% RH increments.
-
At each step, allow the sample mass to equilibrate ( dm/dt ≤ 0.002% min⁻¹) before proceeding to the next RH level. The mass at each step is recorded.
-
-
Desorption Phase:
-
Decrease the relative humidity in a stepwise manner from 90% back to 0% RH, using the same increments as the sorption phase.
-
Allow the sample mass to equilibrate at each step.
-
-
Data Analysis:
-
Calculate the percentage change in mass at each RH step relative to the initial dry mass: % Change in Mass = [(m_RH - m₀) / m₀] * 100
-
Plot the % change in mass versus the target RH for both the sorption and desorption phases to generate the isotherm.
-
Analyze the isotherm for key features:
-
Hysteresis: The difference between the sorption and desorption curves.
-
Deliquescence point: A sharp, significant increase in mass, indicating the transition to a liquid phase.
-
-
Sources
- 1. N-(3-Aminopropyl)glycine Dihydrochloride [myskinrecipes.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. Cocrystallization can mitigate troublesome chemical properties | EurekAlert! [eurekalert.org]
- 4. 90495-95-7 CAS MSDS (N-(3-AMINOPROPYL)GLYCINE DIHYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. N-(3-Aminopropyl)glycine Dihydrochloride | CymitQuimica [cymitquimica.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(3-Aminopropyl)glycine Dihydrochloride: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-(3-Aminopropyl)glycine Dihydrochloride, a versatile amino acid derivative with significant potential in biomedical research and drug development. From its fundamental chemical identity to its application in advanced therapeutic modalities, this document synthesizes critical information to support its effective use in the laboratory.
Nomenclature and Chemical Identity: A Multifaceted Profile
N-(3-Aminopropyl)glycine Dihydrochloride is a synthetic amino acid that is not found in nature. Its structure, featuring both a primary and a secondary amine, as well as a carboxylic acid, makes it a valuable and versatile building block in medicinal chemistry and materials science.
Synonyms and Alternative Names
To facilitate comprehensive literature searches and unambiguous identification, it is crucial to be aware of the various synonyms and alternative names for this compound. These include:
-
2-(3-aminopropylamino)acetic acid;dihydrochloride[1]
-
N-(3-Aminopropyl)aminoacetic Acid Dihydrochloride
-
Aminopropylglycine dihydrochloride
-
n-(3-aminopropyl)glycine2HCl
-
[(3-Aminopropyl)amino]acetic acid dihydrochloride
It is also important to distinguish the dihydrochloride salt from its free base form, (3-Aminopropyl)glycine or N-(3-aminopropyl)glycine , which has a different CAS number and molecular weight.
Chemical Identifiers
For precise identification and database referencing, the following chemical identifiers are essential:
| Identifier | Value | Source |
| CAS Number | 90495-95-7 | [2] |
| Molecular Formula | C₅H₁₄Cl₂N₂O₂ | [1] |
| Molecular Weight | 205.08 g/mol | [2] |
| PubChem CID | Not available for the dihydrochloride form; 10034670 for the free base | [3] |
| InChI Key | JQQTXSWVGCRXGJ-UHFFFAOYSA-N |
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of N-(3-Aminopropyl)glycine Dihydrochloride is fundamental to its application in experimental settings.
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | |
| Purity | Typically ≥97% | [2] |
| pKa | For the parent amino acid, glycine, the pKa values are approximately 2.3 for the carboxyl group and 9.6 for the amino group.[4][5] The presence of the additional aminopropyl group in N-(3-Aminopropyl)glycine will influence these values. | |
| Solubility | While specific data for the dihydrochloride is limited, the parent compound, glycine, is soluble in water.[6][7][8] The dihydrochloride salt is expected to have good aqueous solubility. A safety data sheet for a related compound, N-alkyl aminopropyl glycine, indicates it is insoluble in water.[9] | |
| Storage | Store at room temperature under an inert atmosphere, such as argon.[2] It is advisable to keep the container tightly closed in a dry and well-ventilated place. |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of N-(3-Aminopropyl)glycine Dihydrochloride.
-
¹H NMR Spectroscopy: The proton NMR spectrum of glycine, the parent molecule, shows distinct peaks for the alpha protons.[10][11] For N-(3-Aminopropyl)glycine Dihydrochloride, additional signals corresponding to the propyl chain would be expected.
-
FT-IR Spectroscopy: The infrared spectrum of glycine exhibits characteristic absorption bands for the CH₂, NH₃⁺, and COO⁻ functional groups.[12][13] The spectrum of N-(3-Aminopropyl)glycine Dihydrochloride would show additional peaks corresponding to the aminopropyl group.
Applications in Research and Drug Development
The unique structural features of N-(3-Aminopropyl)glycine Dihydrochloride make it a valuable tool in several areas of drug discovery and development.
Building Block for Peptidomimetics and Peptide Synthesis
N-(3-Aminopropyl)glycine and its derivatives are utilized as non-canonical amino acids in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and bioavailability.[14][15]
One notable application is the synthesis of N-(3-guanidinopropyl)glycine (Narg) , a derivative that serves as an arginine surrogate.[16] The incorporation of Narg into peptides can increase their resistance to proteolytic degradation, a significant challenge in the development of peptide-based therapeutics.[16]
The protected form, Fmoc-N-(3-Boc-aminopropyl)-glycine , is a key building block for solid-phase peptide synthesis (SPPS), allowing for the controlled and efficient assembly of complex peptides with tailored properties.[17]
Caption: Workflow for the use of N-(3-Aminopropyl)glycine in peptidomimetic synthesis.
Linker in Bioconjugation and Drug Delivery
The bifunctional nature of N-(3-Aminopropyl)glycine makes it an attractive candidate for use as a linker in bioconjugation chemistry. Linkers are crucial components of complex drug delivery systems, such as antibody-drug conjugates (ADCs), where they connect a potent cytotoxic payload to a targeting antibody.[18][19][20] The length and flexibility of the linker can significantly impact the stability, efficacy, and pharmacokinetic profile of the conjugate.[19]
Derivatives of N-(3-Aminopropyl)glycine have been incorporated into liposomal delivery systems for gene therapy. For example, a complex lipid derivative of N-(3-aminopropyl)glycine has been used to formulate liposomes for the delivery of plasmid DNA, demonstrating the potential of this scaffold in non-viral gene delivery.[21]
Radiopharmaceutical Development
The ability of N-(3-Aminopropyl)glycine to form stable complexes with metal ions suggests its potential application in the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy.[22][23][24][25][26] The aminopropyl and glycine moieties can act as chelating agents for radionuclides, which can then be attached to targeting molecules to visualize or treat diseases such as cancer.
Experimental Protocols
The following provides a generalized protocol for the incorporation of Fmoc-N-(3-Boc-aminopropyl)-glycine into a peptide sequence using solid-phase peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the key steps for coupling Fmoc-N-(3-Boc-aminopropyl)-glycine to a resin-bound peptide.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
Fmoc-N-(3-Boc-aminopropyl)-glycine
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Washing solvents (e.g., DCM, Methanol)
-
Cleavage cocktail (e.g., TFA-based)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF for 5-20 minutes.[27][28]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Coupling:
-
Dissolve Fmoc-N-(3-Boc-aminopropyl)-glycine and a coupling agent (e.g., HBTU) in DMF.
-
Add a base (e.g., DIPEA) to the solution.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail.
Caption: A generalized workflow for solid-phase peptide synthesis incorporating a modified amino acid.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be taken when handling N-(3-Aminopropyl)glycine Dihydrochloride.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[29]
-
Handling: Avoid contact with skin and eyes.[12] Avoid inhalation of dust. Use in a well-ventilated area.[29]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[16] Keep the container tightly closed.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water.
-
For more detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
N-(3-Aminopropyl)glycine Dihydrochloride is a valuable and versatile chemical entity with broad applications in drug discovery and development. Its utility as a non-canonical amino acid for creating robust peptidomimetics, as a flexible linker for sophisticated drug delivery systems, and as a potential chelator in radiopharmaceuticals underscores its importance for researchers in the field. A thorough understanding of its chemical properties, coupled with established protocols for its use, will continue to drive innovation in the development of novel therapeutics.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10034670, (3-Aminopropyl)glycine. Retrieved from [Link]
-
CP Lab Safety. (n.d.). N-(3-Aminopropyl)glycine Dihydrochloride, min 97%, 1 gram. Retrieved from [Link]
-
PubMed. (2023, March 28). 3-Aminopropyl)-N-(3'-(carbamoyl cholesteryl) propyl)-glycine amide liposomes for delivery of pTRAIL-EGFP. Retrieved from [Link]
-
Heizmann, G., & Felder, E. R. (1994). Synthesis of an N-3-guanidinopropylglycine (Narg) derivative as a versatile building block for solid-phase peptide and peptoid synthesis. Peptide Research, 7(6), 328–332. Retrieved from [Link]
-
Sing, N., Mahali, K., Mondal, P., Chakraborty, J., Henaish, A. M. A., Ahmed, J., Hussain, A., & Roy, S. (2024). Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. ResearchGate. Retrieved from [Link]
-
GEO Specialty Chemicals. (2019, February 12). SAFETY DATA SHEET. Retrieved from [Link]
-
Durham Tech. (2018, August 21). Glycine | Safety Data Sheet. Retrieved from [Link]
-
Granato, L., Longo, D., Boutry, S., Vander Elst, L., Henoumont, C., Aime, S., Muller, R. N., & Laurent, S. (2019). Synthesis and Relaxometric Characterization of New Poly[N,N-bis(3-aminopropyl)glycine] (PAPGly) Dendrons Gd-Based Contrast Agents and Their in Vivo Study by Using the Dynamic Contrast-Enhanced MRI Technique at Low Field (1 T). Chemistry & Biodiversity, 16(11), e1900322. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
UKEssays. (2018, January 24). Determination of the pKas for Glycine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pharmacoscintigraphy: Advancing Nanotheranostic Development Through Radionuclide Imaging. Retrieved from [Link]
-
Semantic Scholar. (2017). Advances in Development of Antimicrobial Peptidomimetics as Potential Drugs. Retrieved from [Link]
-
St. Amant, A. H., & Van De Bittner, K. C. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceuticals, 8(4), 804–825. Retrieved from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]
-
PubMed. (n.d.). The Impact of Emerging Bioconjugation Chemistries on Radiopharmaceuticals. Retrieved from [Link]
-
Asian Journal of Chemistry. (2020). Solubility Data of Glycine in Water and Justification of Literature Results: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prospective of 68Ga-Radiopharmaceutical Development. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. Retrieved from [Link]
-
Bio-Synthesis Inc. (2022, April 13). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Retrieved from [Link]
-
MDPI. (n.d.). Nanoradiopharmaceuticals: Design Principles, Radiolabeling Strategies, and Biomedicine Applications. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). New linker structures applied in glycosite-specific antibody drug conjugates. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1184, 19–42. Retrieved from [Link]
-
Sathyabama Institute of Science and Technology. (2022, July 21). pKa Values of Glycine - Dr.S.Supriya [Video]. YouTube. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Identifying amino acids in protein NMR spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of γ-glycine. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of a-glycine as a function of sample rotation speed. Retrieved from [Link]
Sources
- 1. N-(3-Aminopropyl)glycine Dihydrochloride | CymitQuimica [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. (3-Aminopropyl)glycine | C5H12N2O2 | CID 10034670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ukessays.com [ukessays.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. asianpubs.org [asianpubs.org]
- 9. docs.rs-online.com [docs.rs-online.com]
- 10. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00688K [pubs.rsc.org]
- 16. Synthesis of an N-3-guanidinopropylglycine (Narg) derivative as a versatile building block for solid-phase peptide and peptoid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemimpex.com [chemimpex.com]
- 18. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Page Not Found. - Bio-Synthesis, Inc. - [biosyn.com]
- 20. New linker structures applied in glycosite-specific antibody drug conjugates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 21. N'-(3-Aminopropyl)-N-(3'-(carbamoyl cholesteryl) propyl)-glycine amide liposomes for delivery of pTRAIL-EGFP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and Relaxometric Characterization of New Poly[N,N-bis(3-aminopropyl)glycine] (PAPGly) Dendrons Gd-Based Contrast Agents and Their in Vivo Study by Using the Dynamic Contrast-Enhanced MRI Technique at Low Field (1 T) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacoscintigraphy: Advancing Nanotheranostic Development Through Radionuclide Imaging | MDPI [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Prospective of 68Ga-Radiopharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Nanoradiopharmaceuticals: Design Principles, Radiolabeling Strategies, and Biomedicine Applications | MDPI [mdpi.com]
- 27. chem.uci.edu [chem.uci.edu]
- 28. chemistry.du.ac.in [chemistry.du.ac.in]
- 29. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Early Studies on N-(3-Aminopropyl)glycine Derivatives
Introduction: The Scientific Context and Emerging Potential
The journey of drug discovery often begins with the exploration of novel chemical scaffolds that offer unique structural and functional properties. N-(3-Aminopropyl)glycine (N3APG) represents one such scaffold, a non-proteinogenic amino acid that merges the features of glycine, a primary neurotransmitter, with a flexible aminopropyl side chain. Early investigations into N3APG and its derivatives were driven by the search for new neurologically active compounds, particularly those that could modulate the GABAergic system. Glycine itself is a crucial inhibitory neurotransmitter, primarily in the spinal cord and brainstem[1]. The structural similarity of the N3APG backbone to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system, made it a compelling target for medicinal chemists.
The foundational hypothesis was that the N3APG core could serve as a novel pharmacophore for interacting with GABA transporters or receptors. The aminopropyl side chain offered a versatile point for chemical modification, allowing researchers to systematically alter properties like lipophilicity, basicity, and steric bulk to probe structure-activity relationships (SAR). This guide provides a technical overview of the seminal methodologies and insights from the early-stage research on this promising class of compounds.
Part 1: Foundational Synthesis Strategies
The initial synthesis of N-(3-Aminopropyl)glycine derivatives relied on robust and well-established organic chemistry reactions. The primary challenge was the selective N-alkylation of a glycine precursor with a protected aminopropyl unit. A common and effective early method was the aminolysis of haloacetic acids .[2][3]
Core Synthetic Approach: N-Alkylation via Aminolysis
This strategy involves the reaction of a primary amine (1,3-diaminopropane, with one amine suitably protected) with a haloacetic acid, typically chloroacetic or bromoacetic acid. The rationale for this choice is the high reactivity of the α-halo acid toward nucleophilic substitution by the amine.
Expert Insight: The choice of protecting group for the terminal amine of the diaminopropane was critical. A Boc (tert-butyloxycarbonyl) group was often favored due to its stability under the basic reaction conditions required for alkylation and its clean removal under mild acidic conditions, preventing cleavage of the newly formed C-N bond.
A representative workflow for this synthesis is depicted below:
Sources
Unlocking Therapeutic Potential: The Diverse Biological Activity of N-(3-Aminopropyl)glycine and its Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Aminopropyl)glycine, a structurally unique non-proteinogenic amino acid, serves as a foundational scaffold for a new generation of biologically active molecules. As a derivative of glycine—the simplest proteinogenic amino acid involved in critical physiological processes from neurotransmission to biosynthesis—N-(3-Aminopropyl)glycine and its analogs leverage a versatile chemical structure to achieve a wide spectrum of therapeutic effects.[1][2] This technical guide moves beyond a simple literature review to provide a synthesized analysis of the key therapeutic areas where these compounds show significant promise: antimicrobial, anticancer, and anti-inflammatory applications. We will explore the mechanistic underpinnings of their activity, detail validated experimental protocols for their evaluation, and discuss the critical structure-activity relationships that govern their potency and specificity. This document is intended to serve as a practical and conceptual resource for researchers engaged in the discovery and development of novel therapeutics.
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of multidrug-resistant (MDR) pathogens necessitates the exploration of novel chemical scaffolds for antimicrobial agents.[3] Glycine-rich compounds and their derivatives have emerged as a particularly promising class, demonstrating broad-spectrum activity and unique mechanisms of action.[4]
Core Concept & Mechanism of Action
The antimicrobial potential of N-(3-Aminopropyl)glycine analogs is often realized through the strategic attachment of lipophilic moieties. This creates amphipathic structures, a hallmark of many naturally occurring antimicrobial peptides (AMPs), which are key components of the innate immune system.[4] The primary mechanism for these lipophilic analogs is the disruption of bacterial cell membrane integrity. The cationic amine groups on the scaffold are drawn to the net negative charge of bacterial membranes (rich in phosphatidylglycerol), while the lipid tails insert into the hydrophobic core of the bilayer. This interaction leads to membrane permeabilization, loss of essential ion gradients, and ultimately, cell death.[5] Some glycine-rich peptides may also translocate across the membrane to interact with intracellular targets such as DNA.[4]
A compelling secondary mechanism is the ability of glycine itself to restore sensitivity to conventional antibiotics in MDR bacteria, suggesting a synergistic potential for combination therapies.[3]
Caption: General mechanism of lipophilic glycine analogs against bacteria.
Key Analogs and Applications
-
Long-Chain N-Acyl Derivatives: Analogs such as N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine are potent biocides used in antimicrobial formulations, highlighting their stability and efficacy.[6]
-
Lipoamino Acids (LAAs): Naturally occurring and synthetic LAAs incorporating glycine demonstrate significant activity against both Gram-positive and Gram-negative bacteria.[7]
-
Fatty Amine-Tripeptide Conjugates: These synthetic structures, which can be neutral or anionic, show powerful antimicrobial action driven by hydrophobic interactions with the bacterial membrane rather than simple electrostatic attraction.[5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for quantifying the antimicrobial potency of a compound. This protocol is a self-validating system when run with appropriate positive and negative controls.
Objective: To determine the lowest concentration of an N-(3-Aminopropyl)glycine analog that visibly inhibits the growth of a specific bacterial strain.
Methodology:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a single colony of the test bacterium from an agar plate.
-
Inoculate into 5 mL of sterile cation-adjusted Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of the test analog in a suitable solvent (e.g., DMSO or water).
-
Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using MHB to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Optionally, read the optical density (OD) at 600 nm using a plate reader to quantify growth.
-
Caption: Standard workflow for a Minimum Inhibitory Concentration (MIC) assay.
Comparative Data
| Analog Class | Example Structure | Target Organism | Typical MIC Range (µg/mL) | Reference |
| Lipoamino Acids | (3-hydroxy-15-methylhexadecanoyl)glycine | M. catarrhalis, M. luteus | 1 - 16 | [7] |
| Fatty Amine Conjugates | Anionic Tripeptide-Stearyl Amine | S. pneumoniae, S. pyogenes | 2 - 32 | [5] |
| Glycine-Rich Peptides | AfRgly1 (recombinant) | V. alginolyticus, E. coli | >64 µM | [4] |
Anticancer and Antiproliferative Applications
The structural versatility of N-(3-Aminopropyl)glycine analogs allows for their application in oncology through two distinct strategies: as cytotoxic agents that directly target cancer cells and as components of sophisticated drug delivery systems.
Core Concepts & Mechanisms of Action
-
Direct Cytotoxicity via DNA Interaction: Certain complex analogs, particularly those incorporating planar heterocyclic systems, can function as DNA intercalating agents. By inserting themselves between DNA base pairs, they disrupt DNA replication and transcription, ultimately triggering apoptosis. The structure and charge of the side chains, including the aminopropyl glycine moiety, strongly influence binding affinity and biological activity.[8]
-
Gene and Drug Delivery Vehicles: The aminopropyl group provides a cationic center that can be incorporated into liposomal delivery systems. For example, N'-(3-aminopropyl)-N-(3'-(carbamoyl cholesteryl) propyl)-glycine amide has been used to formulate liposomes that efficiently complex with anionic plasmid DNA.[9] These lipoplexes are taken up by cancer cells, enabling the delivery of therapeutic genes (e.g., pTRAIL-EGFP) that induce apoptosis from within, offering a targeted approach to cancer therapy.[9]
Caption: Liposomal delivery of therapeutic plasmid DNA using a glycine analog.
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay is a robust method for assessing the cytotoxic or antiproliferative effect of a compound on cancer cell lines.
Objective: To determine the concentration of an analog that reduces the viability of a cancer cell population by 50% (IC50).
Methodology:
-
Cell Culture: Seed cancer cells (e.g., KB cells, HeLa) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test analog in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compound.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the untreated control cells. Plot the cell viability (%) against the logarithm of the compound concentration and use non-linear regression to calculate the IC50 value.
Comparative Data
| Analog | Cell Line | Biological Effect | Key Finding | Reference |
| N'-(3-aminopropyl)-N-(3'-(carbamoyl cholesteryl) propyl)-glycine amide | KB cells | Gene Delivery / Apoptosis | Significantly enhanced expression of pTRAIL-EGFP and cell growth inhibition compared to naked DNA. | [9] |
| Pentacyclic Benzimidazole Derivatives | Human Cancer Cell Lines | Antiproliferative | Derivatives exhibited significant antiproliferative activity in the submicromolar range. | [8] |
Enzyme Inhibition for Anti-Inflammatory Therapy
The precise architecture of N-(3-Aminopropyl)glycine analogs makes them ideal candidates for designing potent and selective enzyme inhibitors, particularly for targets involved in inflammatory diseases.
Core Target: Vascular Adhesion Protein-1 (VAP-1)
Vascular Adhesion Protein-1 (VAP-1, also known as AOC3) is a primary amine oxidase that plays a crucial role in the inflammatory cascade by mediating the adhesion and transmigration of leukocytes to sites of inflammation.[10][11] Its inhibition is a promising therapeutic strategy for conditions like diabetic microvascular complications and other inflammatory diseases. Glycine amide derivatives have been identified as a novel class of VAP-1 inhibitors.[10]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the glycine amide scaffold has yielded critical insights for optimizing VAP-1 inhibition and drug-like properties:[10][11]
-
Tertiary Amide Moiety: This feature is crucial for enhancing the metabolic stability of the compound in blood plasma.
-
Substituent Position: The placement of substituents on the phenyl rings of the molecule plays a significant role in modulating inhibitory activity against VAP-1.
-
Physicochemical Properties: Low Total Polar Surface Area (TPSA) and weak basicity are key factors for achieving high cell permeability, as measured by Parallel Artificial Membrane Permeability Assays (PAMPA).
Sources
- 1. Beneficial Effects of the Amino Acid Glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine - Wikipedia [en.wikipedia.org]
- 3. Glycine restores the sensitivity to antibiotics in multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents [frontiersin.org]
- 6. WO2022029421A1 - Anti-microbial composition - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. N'-(3-Aminopropyl)-N-(3'-(carbamoyl cholesteryl) propyl)-glycine amide liposomes for delivery of pTRAIL-EGFP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-(3-Aminopropyl)glycine Dihydrochloride as an Unnatural Amino Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Expanding Lexicon of Peptide Chemistry
In the landscape of modern drug discovery and materials science, the twenty canonical amino acids represent but the foundational alphabet of a rapidly expanding molecular language. The strategic incorporation of unnatural amino acids into peptide scaffolds offers a powerful tool to modulate therapeutic properties, enhance biological stability, and explore novel chemical space. This guide provides a comprehensive technical overview of N-(3-Aminopropyl)glycine Dihydrochloride, a versatile and impactful unnatural amino acid, for the discerning researcher. Herein, we delve into its synthesis, physicochemical properties, and its transformative applications in peptide chemistry and drug development, offering both foundational knowledge and actionable protocols.
Core Characteristics of N-(3-Aminopropyl)glycine Dihydrochloride
N-(3-Aminopropyl)glycine Dihydrochloride, systematically named 2-((3-aminopropyl)amino)acetic acid dihydrochloride, is a synthetic amino acid derivative that introduces a flexible three-carbon linker and a secondary amine into a glycine backbone. This unique structural motif imparts valuable properties to peptides and other molecular constructs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-(3-Aminopropyl)glycine Dihydrochloride is paramount for its effective application in synthesis and formulation.
| Property | Value | Source(s) |
| CAS Number | 90495-95-7 | [1] |
| Molecular Formula | C₅H₁₂N₂O₂ · 2HCl | [1] |
| Molecular Weight | 205.08 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically ≥97% | [3] |
| Synonyms | N-(3-Aminopropyl)aminoacetic Acid Dihydrochloride; 2-(3-aminopropylamino)acetic acid dihydrochloride | [3][4] |
| Storage | Store under inert gas (Argon charged) | [1] |
Synthesis of N-(3-Aminopropyl)glycine Dihydrochloride: A Proposed Pathway
While a definitive, publicly available, step-by-step protocol for the synthesis of N-(3-Aminopropyl)glycine Dihydrochloride is not readily found in standard chemical literature, a plausible and chemically sound synthetic route can be extrapolated from established methods for synthesizing related N-substituted glycine derivatives. The following proposed synthesis is based on the principles of nucleophilic substitution and subsequent hydrolysis.
Conceptual Synthesis Workflow
Caption: Proposed two-step synthesis of N-(3-Aminopropyl)glycine Dihydrochloride.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
Ethyl bromoacetate
-
1,3-Diaminopropane
-
Ethanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Sodium bicarbonate
Step 1: Synthesis of Ethyl N-(3-aminopropyl)glycinate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-diaminopropane (5 molar equivalents) in anhydrous ethanol.
-
Slowly add ethyl bromoacetate (1 molar equivalent) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and extract with diethyl ether to remove unreacted starting materials.
-
The aqueous layer containing the desired product can be used directly in the next step.
Step 2: Hydrolysis to N-(3-Aminopropyl)glycine Dihydrochloride
-
To the aqueous solution of ethyl N-(3-aminopropyl)glycinate, add an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 8-12 hours to ensure complete hydrolysis of the ester.
-
Monitor the hydrolysis by TLC or LC-MS.
-
After completion, cool the reaction mixture and concentrate it under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure N-(3-Aminopropyl)glycine Dihydrochloride.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of two hydrochloride salts can be confirmed by titration or elemental analysis.
Applications in Peptide Synthesis and Drug Discovery
The incorporation of N-(3-Aminopropyl)glycine into peptide sequences is a key strategy for developing novel therapeutics with enhanced properties. This is typically achieved through solid-phase peptide synthesis (SPPS).
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for incorporating N-(3-Aminopropyl)glycine into peptides via SPPS.
Key Considerations for SPPS Incorporation
-
Protection Strategy: The primary amine of the aminopropyl side chain must be protected, typically with a Boc group, to prevent unwanted side reactions during peptide synthesis. The N-terminus of the glycine backbone is protected with an Fmoc group, which is cleaved at each cycle.
-
Coupling Reagents: Standard coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine) are effective for coupling the protected N-(3-Aminopropyl)glycine monomer.
-
Cleavage and Deprotection: A final cleavage from the resin and removal of the Boc and other side-chain protecting groups is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers.
Impact on Peptide Properties and Therapeutic Potential
The introduction of N-(3-Aminopropyl)glycine can significantly alter the biological and pharmacological properties of a peptide:
-
Increased Flexibility and Conformational Diversity: The propyl linker introduces greater flexibility compared to the side chains of natural amino acids. This can allow the peptide to adopt conformations that enhance binding to its biological target.
-
Enhanced Proteolytic Stability: The unnatural structure of N-(3-Aminopropyl)glycine can render the adjacent peptide bonds more resistant to cleavage by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.
-
Improved Solubility and Pharmacokinetics: The additional amino group can be protonated at physiological pH, potentially increasing the overall positive charge and aqueous solubility of the peptide. This can have a favorable impact on the pharmacokinetic profile of the drug candidate.
-
Scaffold for Peptidomimetics: N-(3-Aminopropyl)glycine can serve as a versatile scaffold for the development of peptidomimetics, where the peptide backbone is modified to improve drug-like properties while retaining the key pharmacophoric elements for biological activity.[5]
Case Study: Antimicrobial Peptides (AMPs)
A promising area for the application of N-(3-Aminopropyl)glycine is in the design of novel antimicrobial peptides (AMPs). The incorporation of this unnatural amino acid can enhance the cationic and amphipathic nature of the peptide, which is often crucial for its ability to disrupt bacterial membranes.[5] The increased positive charge from the aminopropyl side chain can strengthen the initial electrostatic interaction with the negatively charged bacterial cell wall, a critical first step in the mechanism of action of many AMPs.
N-(3-Aminopropyl)glycine as a Precursor for Peptide Nucleic Acids (PNAs)
While not a direct component, N-(3-Aminopropyl)glycine is a close structural analog to N-(2-aminoethyl)glycine, the backbone monomer of Peptide Nucleic Acids (PNAs). PNAs are synthetic DNA mimics with a neutral polyamide backbone, which allows for strong and specific binding to DNA and RNA. The synthesis of PNA monomers often involves derivatives of N-(2-aminoethyl)glycine. Given the structural similarity, synthetic methodologies developed for N-(3-Aminopropyl)glycine could potentially be adapted for the synthesis of novel PNA monomers with modified backbone spacing, offering new avenues for research in antisense therapies and diagnostics.
Conclusion and Future Perspectives
N-(3-Aminopropyl)glycine Dihydrochloride is a valuable building block for the modern peptide chemist. Its unique structure offers a means to rationally design peptides and peptidomimetics with improved therapeutic potential. By providing enhanced stability, tunable flexibility, and modified physicochemical properties, this unnatural amino acid empowers researchers to overcome some of the inherent limitations of natural peptide-based drugs. As our understanding of structure-activity relationships continues to evolve, the creative application of N-(3-Aminopropyl)glycine and other novel amino acids will undoubtedly play a pivotal role in the development of the next generation of peptide therapeutics.
References
-
CP Lab Safety. N-(3-Aminopropyl)glycine Dihydrochloride, min 97%, 1 gram. [Link]
-
PubChem. (3-Aminopropyl)glycine. [Link]
-
World Journal of Advanced Research and Reviews. Role of peptidomimetics for new drug discovery. [Link]
Sources
"theoretical modeling of N-(3-Aminopropyl)glycine Dihydrochloride structure"
Technical Whitepaper | Version 1.0
Executive Summary
This guide outlines a rigorous theoretical modeling framework for N-(3-Aminopropyl)glycine Dihydrochloride (CAS: 90495-95-7), a critical polyamine derivative used in peptide nucleic acid (PNA) backbone synthesis and biochemical buffering. Accurate modeling of this compound presents unique challenges due to its flexible alkyl linker, dual protonation sites, and strong electrostatic coupling with chloride counterions.
This document provides a validated protocol for researchers to generate high-fidelity structural and dynamic models using Density Functional Theory (DFT) and Molecular Dynamics (MD), ensuring consistency with experimental observations.
Chemical Identity & Structural Topology
Before initiating computational workflows, the precise topochemical state of the molecule must be defined. N-(3-Aminopropyl)glycine (N3AG) contains a primary amine, a secondary amine, and a carboxylic acid.
Protonation State Logic
In its dihydrochloride salt form (
-
Primary Amine (
): Fully protonated ( ). . -
Secondary Amine (
): Fully protonated ( ). . -
Carboxylic Acid (
): Protonated ( ).[1] In the presence of stoichiometric HCl, the carboxylate ( ) accepts a proton, as the chloride ions serve as counterions to the ammonium centers.
Target Molecular Formula:
Conformational Degrees of Freedom
The flexibility of the propyl linker (
Quantum Mechanical (QM) Characterization
For high-precision structural analysis and charge derivation, QM calculations are required. The presence of chloride anions necessitates the use of diffuse basis sets and functionals capable of describing non-covalent dispersion interactions.
Electronic Structure Protocol
Recommended Functional: M06-2X or
-
Reasoning: These functionals include dispersion corrections essential for accurately modeling the ionic hydrogen bonds (
) and the conformational folding of the alkyl chain. Standard B3LYP often fails to capture the correct energetic ordering of salt-bridge conformers.
Recommended Basis Set: 6-311++G(d,p) or aug-cc-pVDZ .
-
Reasoning: The "++" (diffuse functions) are non-negotiable when modeling anions like chloride, where electron density is loosely held.
Solvation Strategy
-
Gas Phase: Not recommended. Modeling the naked dication leads to artificial intramolecular proton transfer or unrealistic folding.
-
Implicit Solvation (PCM/SMD): Use the SMD (Solvation Model based on Density) model with water (
) for aqueous simulations. -
Explicit Counterions: Include the two
ions explicitly in the geometry optimization to locate the minimum energy salt-bridge network.
Table 1: QM Model Benchmarking (Relative Energy Accuracy)
| Method | Basis Set | Error vs. Exp (Salt Bridges) | Recommendation |
| HF | 6-31G* | High (No Correlation) | Charge Derivation Only |
| B3LYP | 6-31+G(d) | Moderate | Preliminary Opt |
| M06-2X | 6-311++G(d,p) | Low (< 1 kcal/mol) | Production Geometry |
| MP2 | aug-cc-pVTZ | Very Low (Gold Standard) | Single Point Energy Check |
Molecular Dynamics (MD) Parameterization
To simulate the dynamic behavior of N3AG in solution or at interfaces, we must bridge QM data to Force Field (FF) parameters.
Force Field Selection
-
Small Molecule: GAFF2 (General AMBER Force Field 2) or OPLS4 .
-
Water Model: TIP3P or OPC (Optimal Point Charge). OPC is preferred for highly charged ionic solutions to prevent over-crystallization artifacts.
Charge Derivation (RESP Protocol)
Standard Mulliken charges are insufficient for MD. Use the Restrained Electrostatic Potential (RESP) fit.
-
Geometry Opt: Optimize the dication only (remove Cl-) at HF/6-31G* (for AMBER compatibility) or B3LYP/cc-pVTZ (for OPLS).
-
ESP Calculation: Calculate the electrostatic potential on a grid.
-
Fitting: Fit partial charges to atom centers, restraining chemically equivalent protons (e.g., on the
groups) to have identical charges.
Topology Generation Workflow
The following diagram illustrates the critical path for generating stable MD topologies for N-(3-Aminopropyl)glycine Dihydrochloride.
Figure 1: Step-by-step parameterization pipeline from chemical structure to equilibrated MD system.
Validation Protocols
A self-validating model must reproduce experimental observables.
Vibrational Frequency Analysis (IR)
After QM optimization, calculate frequencies. Apply a scaling factor (typically 0.95-0.98 for DFT) and compare with experimental FTIR data.
-
Key Marker: Carboxylic acid
stretch ( ). -
Key Marker: Ammonium
bends ( ). -
Validation Criteria: If the calculated
stretch is , the model has incorrectly deprotonated the acid (forming a carboxylate).
NMR Chemical Shift Prediction
Calculate Isotropic Shielding Tensors using the GIAO (Gauge-Independent Atomic Orbital) method at the B3LYP/6-311+G(2d,p) level (with PCM solvation).
-
Compare predicted
and shifts to experimental spectra in . -
Success Metric: Mean Absolute Error (MAE)
ppm for .
References
-
Chemical Identity & Properties
-
QM Modeling of Amine Salts
- Wang, J., et al. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry. (Standard reference for GAFF).
- Experimental Benchmarking
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. (3-Aminopropyl)glycine | C5H12N2O2 | CID 10034670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DE19849648A1 - N'-alkyl-N-(3-aminopropyl)-glycine-based cleaning and disinfecting agents obtained more cheaply by addition of nonionic surfactant(s) at specified ratio - Google Patents [patents.google.com]
- 4. calpaclab.com [calpaclab.com]
- 5. researchgate.net [researchgate.net]
Navigating the Safety Landscape of N-(3-Aminopropyl)glycine Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Hazard Profile
N-(3-Aminopropyl)glycine Dihydrochloride, with the molecular formula C₅H₁₂N₂O₂·2HCl and a molecular weight of 205.08 g/mol , is a derivative of the amino acid glycine.[1] Due to its dihydrochloride salt form, it is expected to exhibit acidic and corrosive properties.
Based on the data for Glycine Hydrochloride, N-(3-Aminopropyl)glycine Dihydrochloride should be treated as a substance that can cause severe skin burns and eye damage.[2][3][4] Ingestion may be harmful and could lead to severe damage to the gastrointestinal tract.[3]
Table 1: GHS Hazard Classification (Based on Glycine Hydrochloride Analogue)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1 | Causes severe skin burns and eye damage[2][4] |
| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage[2] |
| Specific target organ toxicity – single exposure | 3 | May cause respiratory irritation[2] |
This classification is extrapolated from Glycine Hydrochloride and should be considered as a precautionary guideline.
Prudent Handling and Storage: A Proactive Approach to Safety
The cornerstone of laboratory safety lies in proactive and informed handling practices. For N-(3-Aminopropyl)glycine Dihydrochloride, a stringent protocol is necessary to minimize exposure and ensure a safe working environment.
Engineering Controls and Personal Protective Equipment (PPE)
A well-ventilated laboratory with a functional chemical fume hood is paramount when handling this compound, especially when dealing with the solid form to avoid dust generation.[3][5]
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles that can cause severe eye damage.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | To prevent skin contact which can lead to severe burns.[3] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for acid gases and particulates. | Necessary when engineering controls are insufficient to control airborne dust concentrations.[6] |
Storage and Incompatibility
N-(3-Aminopropyl)glycine Dihydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] The storage area should be designated for corrosive materials.
Experimental Workflow: Safe Preparation of a Stock Solution
The preparation of solutions is a routine yet critical procedure where the risk of exposure is heightened. The following protocol outlines a self-validating system for the safe preparation of a stock solution of N-(3-Aminopropyl)glycine Dihydrochloride.
Protocol 1: Safe Preparation of a 1M Stock Solution
-
Preparation: Don all required PPE as outlined in Table 2. Ensure the chemical fume hood is operational.
-
Weighing: Tare a clean, dry beaker on a balance within the fume hood. Carefully weigh the desired amount of N-(3-Aminopropyl)glycine Dihydrochloride.
-
Dissolution: Slowly add the solid to a larger beaker containing the appropriate volume of solvent (e.g., deionized water) while stirring. Be aware that the dissolution may be exothermic.
-
pH Adjustment (if necessary): The resulting solution will be acidic. If a different pH is required, neutralize carefully with a suitable base under constant stirring and monitoring.
-
Transfer and Storage: Once fully dissolved and cooled, transfer the solution to a clearly labeled, sealed container. Store as per the recommendations in section 2.2.
Caption: Experimental workflow for the safe preparation of a stock solution.
Emergency Procedures: A Rapid and Informed Response
In the event of an accidental exposure or spill, a swift and correct response is crucial to mitigate harm.
First Aid Measures
Table 3: First Aid Procedures
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[3][6] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6] |
Accidental Release Measures
For a small spill, dampen the solid material with water to prevent dust formation, then carefully sweep or scoop it into a suitable container for disposal.[7] For a large spill, evacuate the area and contact emergency services.
Caption: Decision workflow for responding to a spill.
Toxicological and Ecological Considerations
The toxicological properties of N-(3-Aminopropyl)glycine Dihydrochloride have not been extensively studied. However, based on its acidic nature and the data for Glycine Hydrochloride, it is presumed to be corrosive to tissues upon contact.[3] The ecological effects are also not well-documented, but it is prudent to prevent its release into the environment.
Disposal Considerations
Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations. It should be treated as a hazardous chemical waste.
References
-
CP Lab Safety. (n.d.). N-(3-Aminopropyl)glycine Dihydrochloride, min 97%, 1 gram. Retrieved from [Link]
-
WebMD. (n.d.). Glycine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]
-
PubChem. (n.d.). Glycine Hydrochloride. Retrieved from [Link]
-
MySkinRecipes. (n.d.). N-(3-Aminopropyl)glycine Dihydrochloride. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. Glycine Hydrochloride | C2H6ClNO2 | CID 22316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. GLYCINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-Depth Technical Guide to N-(3-Aminopropyl)glycine Dihydrochloride for Research Applications
This guide provides a comprehensive technical overview of N-(3-Aminopropyl)glycine Dihydrochloride, a versatile molecule with growing applications in biomedical research. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's chemical properties, commercial sourcing, and practical applications, with a focus on field-proven insights and methodologies.
Introduction: A Molecule of Versatility
N-(3-Aminopropyl)glycine, often encountered in its more stable dihydrochloride salt form, is a fascinating building block for chemical synthesis and bioconjugation. Its structure, featuring a secondary amine, a primary amine, and a carboxylic acid, provides a trifecta of reactive sites, making it an invaluable tool in the design of complex molecular architectures. This guide will explore its utility in drug delivery systems, as a linker in bioconjugation, and its potential role in modulating cellular signaling pathways.
Commercial Suppliers and Quality Considerations
For research purposes, sourcing high-purity N-(3-Aminopropyl)glycine Dihydrochloride is paramount to ensure the reproducibility and reliability of experimental results. Several reputable commercial suppliers offer this compound in various grades and quantities. When selecting a supplier, researchers should prioritize those who provide comprehensive certificates of analysis (CoA), detailing purity (typically ≥97%), molecular formula (C5H12N2O2·2HCl), and molecular weight (205.08 g/mol ).[1][2]
Table 1: Prominent Commercial Suppliers of N-(3-Aminopropyl)glycine Dihydrochloride
| Supplier | Purity | Available Quantities | Storage Recommendations |
| CP Lab Safety | min 97% | Gram quantities | Store under Argon |
| Starshine Chemical | >97.0% | Inquire for details | Store under inert gas, Hygroscopic |
| CymitQuimica | 97% | 250mg, 1g, 5g | Inquire for details |
It is crucial to note that this chemical is intended for professional manufacturing and research laboratory use only and is not for medical or consumer applications.[1]
Physicochemical Properties and Handling
N-(3-Aminopropyl)glycine Dihydrochloride is typically a white to off-white solid.[2] Its hygroscopic nature necessitates storage under an inert gas, such as argon, to prevent degradation.[1][2]
Table 2: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C5H14Cl2N2O2 | [3] |
| Molecular Weight | 205.08 g/mol | [1][2] |
| CAS Number | 90495-95-7 | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥97% | [1][3] |
| Storage | Store under inert gas | [1][2] |
Safety and Handling Protocol:
Given its chemical nature, proper safety precautions are essential when handling N-(3-Aminopropyl)glycine Dihydrochloride.
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.[4]
-
In case of insufficient ventilation, wear suitable respiratory equipment.
Handling:
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[4]
-
Wash hands thoroughly after handling.[4]
-
Avoid creating dust.
Storage:
-
Store in a cool, well-ventilated area in a tightly sealed container.[4]
-
As the compound is hygroscopic, store under an inert gas like argon.[1][2]
Disposal:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.
Applications in Research and Drug Development
The unique trifunctional structure of N-(3-Aminopropyl)glycine Dihydrochloride lends itself to a variety of research applications, primarily in the fields of drug delivery and bioconjugation.
Drug Delivery: Crafting Cationic Liposomes for Gene Therapy
One of the most promising applications of N-(3-Aminopropyl)glycine derivatives is in the formulation of cationic liposomes for gene delivery. These liposomes can encapsulate and deliver nucleic acids, such as plasmids, into cells. A notable example involves the synthesis of N'-(3-aminopropyl)-N-(3'-(carbamoyl cholesteryl) propyl)-glycine amide, which, when combined with a helper lipid like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), forms liposomes capable of complexing with plasmid DNA.[5][6] These liposome-DNA complexes have been shown to efficiently transfect cells, leading to the expression of the delivered gene and subsequent therapeutic effects like cell growth inhibition and apoptosis in cancer cells.[5][6]
This protocol is an adaptation based on methodologies for similar cationic lipid formulations.[5][6][7]
Materials:
-
N-(3-Aminopropyl)glycine Dihydrochloride (as a precursor for derivatization)
-
Cholesterol derivative (for amide coupling)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., sterile water or PBS)
-
Plasmid DNA (e.g., pTRAIL-EGFP)
Procedure:
-
Synthesis of the Cationic Lipid: This is a multi-step organic synthesis process that begins with the derivatization of N-(3-Aminopropyl)glycine Dihydrochloride. The carboxylic acid and primary amine can be selectively protected, followed by coupling of the secondary amine with a cholesterol derivative. Subsequent deprotection yields the final cationic lipid. Note: This synthesis requires advanced organic chemistry expertise and is not detailed here.
-
Lipid Film Hydration: a. Dissolve the synthesized N-(3-Aminopropyl)glycine-cholesterol conjugate and DOPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1).[7] b. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall. c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration and Vesicle Formation: a. Hydrate the lipid film with the desired aqueous buffer by gentle rotation. b. The mixture can be sonicated or subjected to freeze-thaw cycles to form multilamellar vesicles (MLVs).
-
Extrusion for Unilamellar Vesicles (Optional but Recommended): a. To obtain unilamellar vesicles of a defined size, the MLV suspension can be extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a lipid extruder.[8]
-
Complexation with Plasmid DNA: a. Dilute the liposome suspension and the plasmid DNA separately in a suitable buffer. b. Add the DNA solution to the liposome suspension dropwise while gently vortexing. c. Incubate the mixture at room temperature for a specified time (e.g., 30 minutes) to allow for the formation of liposome-DNA complexes.
Diagram: Liposome Formulation Workflow
Caption: Workflow for the formulation of cationic liposomes using a derivative of N-(3-Aminopropyl)glycine.
Bioconjugation and Peptide Synthesis: A Versatile Linker
The presence of both primary and secondary amine groups, along with a carboxylic acid, makes N-(3-Aminopropyl)glycine an excellent candidate for use as a linker molecule in bioconjugation and a non-standard amino acid in peptide synthesis.
In solid-phase peptide synthesis (SPPS) , N-(3-Aminopropyl)glycine can be incorporated into a peptide chain to introduce a flexible spacer or a point for orthogonal functionalization.[9][10][11][12] The primary amine can be protected (e.g., with Fmoc or Boc) for step-wise addition, while the secondary amine and carboxylic acid can be used for subsequent modifications.
This protocol is a generalized adaptation for Fmoc-based SPPS.[9][11]
Materials:
-
Fmoc-N-(3-aminopropyl)glycine (requires custom synthesis or sourcing)
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/water)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the deprotected resin using a coupling agent and a base.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Incorporation of Fmoc-N-(3-aminopropyl)glycine: a. Deprotect the terminal amino group of the growing peptide chain. b. Activate Fmoc-N-(3-aminopropyl)glycine with a coupling agent and base. c. Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Continue Chain Elongation: Continue adding subsequent amino acids as required.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
Diagram: Solid-Phase Peptide Synthesis Workflow
Caption: General workflow for incorporating N-(3-Aminopropyl)glycine into a peptide via solid-phase synthesis.
Potential Role in Cellular Signaling
While direct studies on the signaling effects of N-(3-Aminopropyl)glycine Dihydrochloride are limited, research on glycine provides valuable insights into its potential biological activities. Glycine has been shown to modulate inflammatory responses, notably by affecting the NF-κB and NLRP3 inflammasome signaling pathways.[13][14][15][16]
NF-κB Pathway: Glycine can suppress the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines.[16] This suggests that N-(3-Aminopropyl)glycine, as a glycine derivative, might also possess anti-inflammatory properties by interfering with this pathway.
NLRP3 Inflammasome: Glycine has been demonstrated to inhibit the activation of the NLRP3 inflammasome, a multi-protein complex involved in the inflammatory response.[13][14][15] This inhibition leads to a reduction in the production of pro-inflammatory cytokines like IL-1β.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. N-(3-Aminopropyl)glycine Dihydrochloride | Starshinechemical [starshinechemical.com]
- 3. N-(3-Aminopropyl)glycine Dihydrochloride | CymitQuimica [cymitquimica.com]
- 4. docs.rs-online.com [docs.rs-online.com]
- 5. researchgate.net [researchgate.net]
- 6. N'-(3-Aminopropyl)-N-(3'-(carbamoyl cholesteryl) propyl)-glycine amide liposomes for delivery of pTRAIL-EGFP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.cnr.it [iris.cnr.it]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. scispace.com [scispace.com]
- 10. A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. Glycine Attenuates Lipopolysaccharide-Induced Acute Lung Injury by Regulating NLRP3 Inflammasome and NRF2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Glycine suppresses TNF-α-induced activation of NF-κB in differentiated 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Incorporation of N-(3-Aminopropyl)glycine into Synthetic Peptides: A Guide for Researchers
Abstract
This comprehensive application note provides a detailed protocol for the incorporation of the non-canonical amino acid N-(3-Aminopropyl)glycine (N3A) into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). N3A, an N-substituted glycine derivative, is a valuable building block for the synthesis of peptidomimetics and peptide-peptoid hybrids. Its incorporation can impart unique structural features and enhanced biological properties, such as resistance to proteolytic degradation. This guide offers a step-by-step methodology, from the selection of the appropriate protected N3A building block to the final cleavage, purification, and analysis of the N3A-containing peptide. It is intended for researchers, scientists, and drug development professionals seeking to explore the potential of N3A in their peptide-based research.
Introduction: The Rationale for Incorporating N-(3-Aminopropyl)glycine
Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical application is often limited by poor metabolic stability, primarily due to rapid degradation by proteases. One effective strategy to overcome this limitation is the incorporation of non-canonical amino acids that modify the peptide backbone. N-(3-Aminopropyl)glycine (N3A) is an N-substituted glycine, a class of building blocks that form the basis of peptoids.[1] The defining feature of N-substituted glycines is the relocation of the side chain from the alpha-carbon to the backbone nitrogen atom.
This structural modification offers several key advantages:
-
Proteolytic Resistance: The absence of a hydrogen atom on the backbone amide nitrogen disrupts the recognition motifs for many proteases, rendering the resulting peptide-peptoid hybrids more resistant to enzymatic cleavage.[1]
-
Conformational Flexibility: The lack of a chiral alpha-carbon and the altered backbone geometry can introduce unique conformational properties, allowing for the design of novel secondary structures.[1]
-
Chemical Diversity: The aminopropyl side chain of N3A provides a primary amine functionality that can be further modified post-synthesis to introduce labels, crosslinkers, or other moieties.
The standard and most efficient method for synthesizing peptides containing N3A is Solid-Phase Peptide Synthesis (SPPS).[2] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[3] The widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is particularly well-suited for this purpose due to its mild deprotection conditions.[]
This guide will focus on the practical aspects of incorporating N3A into a peptide sequence using a commercially available, pre-protected N3A building block within the Fmoc-SPPS framework.
The N3A Building Block: Orthogonal Protection Strategy
Successful incorporation of N3A via Fmoc-SPPS hinges on an orthogonal protection scheme. This ensures that the protecting groups on the α-amino group and the side chain can be removed under different conditions, preventing unwanted side reactions.[5][6]
The recommended building block for this protocol is Fmoc-N-(3-Boc-aminopropyl)-glycine .
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile group protects the α-amino group of the N3A monomer. It is stable during the coupling reaction but is readily removed by treatment with a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF), to allow for the addition of the next amino acid in the sequence.[6]
-
Boc (tert-butyloxycarbonyl) Group: This acid-labile group protects the primary amine of the 3-aminopropyl side chain. It is stable to the basic conditions used for Fmoc removal but is cleaved simultaneously with other acid-labile side-chain protecting groups and the cleavage of the peptide from the resin using a strong acid, typically trifluoroacetic acid (TFA).[7]
This orthogonal protection strategy is essential for maintaining the integrity of the peptide chain and the N3A side chain throughout the synthesis.[3]
Experimental Protocols
This section provides detailed, step-by-step protocols for the incorporation of Fmoc-N-(3-Boc-aminopropyl)-glycine into a peptide sequence using manual Fmoc-SPPS. The protocols assume a starting scale of 0.1 mmol.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| Fmoc-Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g | Sigma-Aldrich, Novabiochem |
| Fmoc-protected amino acids | Synthesis grade | ChemPep, AAPPTec |
| Fmoc-N-(3-Boc-aminopropyl)-glycine | Synthesis grade | Chem-Impex International |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Fisher Scientific |
| Dichloromethane (DCM) | ACS grade | VWR |
| Piperidine | Reagent grade | Sigma-Aldrich |
| N,N'-Diisopropylcarbodiimide (DIC) | ≥99% | Sigma-Aldrich |
| Oxyma Pure (Ethyl cyanohydroxyiminoacetate) | ≥99% | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | Reagent grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | 99% | Sigma-Aldrich |
| 1,2-Ethanedithiol (EDT) | 98% | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Acetonitrile (ACN) | HPLC grade | VWR |
| Deionized water (ddH₂O) | 18.2 MΩ·cm | Millipore |
Step-by-Step Synthesis Protocol
The synthesis is carried out in a fritted glass reaction vessel. The general cycle for each amino acid addition consists of deprotection, washing, coupling, and washing.
-
Add the Fmoc-Rink Amide MBHA resin (0.1 mmol) to the reaction vessel.
-
Add 5 mL of DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat steps 1-3 one more time.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and Oxyma Pure (0.4 mmol, 4 eq.) in 2 mL of DMF.
-
Add DIC (0.4 mmol, 4 eq.) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
N-substituted glycines can exhibit slower coupling kinetics. Therefore, a more robust activation method is recommended.
-
Deprotect the N-terminal Fmoc group of the growing peptide chain on the resin as described in Step 2 .
-
In a separate vial, dissolve Fmoc-N-(3-Boc-aminopropyl)-glycine (0.4 mmol, 4 eq.) and HATU (0.38 mmol, 3.8 eq.) in 2 mL of DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.) to the solution and pre-activate for 2 minutes.
-
Add the activated N3A solution to the deprotected resin.
-
Agitate for 2-4 hours at room temperature. A longer coupling time is recommended to ensure complete incorporation.
-
Perform a Kaiser test to monitor the reaction.
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
Repeat Steps 2 and 3 (or 4) until the desired peptide sequence is assembled.
Final Fmoc Deprotection
After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in Step 2 .
Cleavage and Side-Chain Deprotection
-
Wash the deprotected peptide-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail. A standard Reagent K cocktail is suitable for most peptides.
| Cleavage Cocktail Component | Volume Percentage | Purpose |
| Trifluoroacetic acid (TFA) | 92.5% | Cleaves the peptide from the resin and removes acid-labile protecting groups (including Boc). |
| Deionized water (ddH₂O) | 2.5% | Scavenger for carbocations. |
| Triisopropylsilane (TIS) | 2.5% | Scavenger for carbocations, particularly for Trp and Tyr. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger, particularly for Met. |
-
Add 5 mL of the cleavage cocktail to the dry peptide-resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture into a clean 50 mL centrifuge tube.
-
Wash the resin with an additional 1-2 mL of TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to 40 mL of cold diethyl ether.
-
Centrifuge the mixture at 4000 rpm for 5 minutes.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Visualization of the Workflow
The following diagram illustrates the key steps in the solid-phase synthesis of a peptide containing N-(3-Aminopropyl)glycine.
Caption: Workflow for SPPS incorporation of N3A.
Purification and Analysis
Purification by Reverse-Phase HPLC (RP-HPLC)
The crude peptide should be purified to homogeneity using preparative RP-HPLC.
-
Column: A C18 stationary phase is typically used.
-
Mobile Phase A: 0.1% TFA in ddH₂O.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide. The optimal gradient will depend on the hydrophobicity of the peptide.
-
Detection: UV absorbance at 214 nm and 280 nm.
Collect fractions containing the desired peptide, pool them, and lyophilize to obtain the pure peptide as a white fluffy powder.
Analysis and Characterization
To assess the purity of the final product, inject a small amount of the purified peptide onto an analytical RP-HPLC system using a similar gradient as for the preparative run. The purity is determined by integrating the peak area of the desired peptide relative to the total peak area.
The molecular weight of the purified peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[8] The observed mass should match the calculated theoretical mass of the N3A-containing peptide.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete coupling of N3A | Insufficient coupling time or inefficient activation. | Extend the coupling time to 4-6 hours. Ensure fresh coupling reagents (HATU/DIEA) are used. Double coupling may be necessary. |
| Low final yield | Incomplete coupling at multiple steps. Premature cleavage from the resin. | Monitor each coupling step with a Kaiser test. Ensure the appropriate resin is used for the desired C-terminal functionality. |
| Side products observed in MS | Incomplete removal of protecting groups. Side reactions during cleavage. | Ensure a sufficient cleavage time (2-3 hours). Use appropriate scavengers in the cleavage cocktail based on the peptide sequence (e.g., TIS for Trp, EDT for Met). |
Conclusion
The incorporation of N-(3-Aminopropyl)glycine into peptides is a straightforward process when using the appropriate Fmoc-protected building block and standard solid-phase peptide synthesis techniques. The protocol outlined in this application note provides a reliable and robust method for synthesizing N3A-containing peptides. The resulting peptide-peptoid hybrids offer exciting possibilities for the development of novel therapeutics with enhanced stability and unique biological activities. By following the detailed steps for synthesis, purification, and analysis, researchers can confidently explore the potential of N3A in their drug discovery and development programs.
References
-
Dehigaspitiya, D. C., et al. (2015). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PMC. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
García-Martín, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]
-
Góngora-Benítez, M., et al. (2014). Green Solid-Phase Peptide Synthesis (GSPPS)-III. Green solvents for Fmoc removal in peptide chemistry. ResearchGate. [Link]
-
Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]
-
Nowick, J. S. (2011). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
AAPPTec. Planning a Peptide Synthesis. [Link]
-
Liu, H., et al. (2023). Synthesis of Peptides from Glycine on Anatases with Different Crystal Facets. MDPI. [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Kovács, P., et al. (2003). Characterizing degradation products of peptides containing N-terminal Cys residues by (off-line high-performance liquid chromatography)/matrix-assisted laser desorption/ionization quadrupole time-of-flight measurements. PMC. [Link]
-
Gordon, D. W., & Janda, K. D. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Current Organic Chemistry. [Link]
-
Revesz, A., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. [Link]
-
Kovács, P., et al. (2003). Characterizing Degradation Products of Peptides Containing N-Terminal Cys Residues by (Off-Line High-Performance Liquid Chromatography)/Matrix Assissted Laser Desorption/Ionization Quadrupole Time-of-Flight Measurements. ResearchGate. [Link]
-
Abello, N. (2008). Chemical labeling for the analysis of proteins, peptides and metabolites by mass spectrometry. University of Groningen. [Link]
-
Scigelova, M., & Hornshaw, M. (2011). Characterization of Synthetic Peptides by Mass Spectrometry. PubMed. [Link]
-
Montone, C. M. (2023). Recent trends in glycoproteomics by characterization of intact glycopeptides. Analytical and Bioanalytical Chemistry. [Link]
Sources
- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. peptide.com [peptide.com]
- 8. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of N-(3-Aminopropyl)glycine Dihydrochloride in Solid-Phase Peptide Synthesis (SPPS)
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective incorporation of N-(3-Aminopropyl)glycine, a key building block for peptidomimetics, into peptide sequences using solid-phase peptide synthesis (SPPS). We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the critical parameters for successful synthesis. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both accuracy and reproducibility.
Introduction: The Significance of N-Substituted Glycines in Peptidomimetics
The therapeutic potential of peptides is often hampered by their poor metabolic stability and low bioavailability. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a promising strategy to overcome these limitations. N-substituted glycines, also known as peptoids, are a prominent class of peptidomimetics where the side chain is attached to the backbone nitrogen atom rather than the α-carbon. This structural modification imparts significant resistance to proteolytic degradation.
N-(3-Aminopropyl)glycine is a particularly interesting N-substituted glycine derivative.[1][2] Its aminopropyl side chain introduces a positive charge at physiological pH, which can be crucial for modulating solubility, cell permeability, and target binding affinity. This application note will focus on the practical aspects of incorporating N-(3-Aminopropyl)glycine into synthetic peptides via SPPS, a method that allows for the stepwise assembly of amino acids on a solid support.[3]
The Chemistry of Incorporation: A Mechanistic Overview
Directly using N-(3-Aminopropyl)glycine Dihydrochloride in SPPS is not feasible due to the presence of two reactive primary amines and a carboxylic acid. To achieve selective and controlled chain elongation, a protected form of the molecule is essential. The most common and effective strategy is to use a derivative with orthogonal protecting groups for the different functional moieties. A commercially available and widely used derivative is Fmoc-N-(3-Boc-aminopropyl)-glycine .[4]
Here's a breakdown of the protecting group strategy:
-
Fmoc (Fluorenylmethyloxycarbonyl) group: This base-labile group protects the backbone α-amino group. It is stable to the acidic conditions used for side-chain deprotection and cleavage from the resin but can be selectively removed with a mild base, typically piperidine, to allow for the coupling of the next amino acid in the sequence.[4][5]
-
Boc (tert-butyloxycarbonyl) group: This acid-labile group protects the primary amine on the aminopropyl side chain. It remains intact during the Fmoc deprotection steps and is removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[4][6]
-
Free Carboxylic Acid: The carboxyl group remains unprotected to allow for activation and coupling to the free amine of the growing peptide chain on the solid support.
This strategic use of orthogonal protecting groups allows for the seamless integration of N-(3-Aminopropyl)glycine into a standard Fmoc-based SPPS workflow.[4]
Core Experimental Protocol: Incorporation of Fmoc-N-(3-Boc-aminopropyl)-glycine
This protocol outlines the manual synthesis steps for incorporating a single residue of Fmoc-N-(3-Boc-aminopropyl)-glycine into a peptide sequence. The process is analogous to the coupling of standard proteinogenic amino acids.
Materials and Reagents
| Reagent | Recommended Grade/Purity | Supplier Example |
| Fmoc-N-(3-Boc-aminopropyl)-glycine | >98% | Chem-Impex |
| SPPS Resin (e.g., Rink Amide, Wang) | 100-200 mesh | Various |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Various |
| Dichloromethane (DCM) | ACS grade | Various |
| Piperidine | ACS grade | Various |
| Coupling Reagent (HCTU, HBTU, or PyBOP) | >98% | Various |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Various |
| Trifluoroacetic acid (TFA) | Reagent grade | Various |
| Triisopropylsilane (TIS) | >98% | Various |
| Deionized Water (ddH₂O) | 18 MΩ·cm | In-house |
Step-by-Step Synthesis Cycle
This protocol assumes the synthesis is proceeding after the deprotection of the N-terminal Fmoc group of the preceding amino acid on the resin.
Step 1: Resin Washing
-
Wash the resin-bound peptide with DMF (3 x 10 mL/g of resin) to remove residual piperidine from the previous deprotection step.[6]
Step 2: Coupling of Fmoc-N-(3-Boc-aminopropyl)-glycine
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-N-(3-Boc-aminopropyl)-glycine (3-5 equivalents relative to resin loading) and a coupling reagent such as HCTU (3-5 equivalents) in DMF.[7] Add DIPEA (6-10 equivalents) to the solution and vortex briefly. The solution should turn yellow, indicating activation.
-
Coupling Reaction: Immediately add the activation solution to the washed resin.
-
Mixing: Agitate the reaction vessel using a shaker or by bubbling nitrogen gas for 1-2 hours at room temperature.
-
Monitoring the Coupling Reaction: To ensure the coupling reaction has gone to completion, perform a qualitative ninhydrin (Kaiser) test.[8] A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling. The test is not applicable to N-terminal Pro residues and other N-alkyl amino acids.[8] If the test is positive (blue/purple beads), the coupling step should be repeated.
Step 3: Post-Coupling Wash
-
Wash the resin with DMF (3 x 10 mL/g of resin) to remove excess reagents and by-products.[9]
Step 4: Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.[6]
-
Agitate the mixture for 5-10 minutes.[6]
-
Drain the piperidine solution and repeat the treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL/g of resin) to remove the cleaved Fmoc group and piperidine.[6]
The resin is now ready for the coupling of the next amino acid in the sequence.
Final Cleavage and Deprotection
Once the entire peptide sequence is assembled, the peptide must be cleaved from the solid support, and the side-chain protecting groups (including the Boc group on the aminopropyl side chain) must be removed.
-
Resin Preparation: Wash the final peptide-resin with DCM (3 x 10 mL/g of resin) and dry it under a stream of nitrogen or in a vacuum desiccator.[10]
-
Cleavage Cocktail: Prepare a cleavage cocktail. A standard cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol. For simpler peptides, a mixture of 95% TFA, 2.5% TIS, and 2.5% ddH₂O can be used.[8]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL/g of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[8]
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether. A white precipitate of the crude peptide should form.
-
Purification: The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow
Chemical Structure of the Protected Building Block
Caption: Structure of Fmoc-N-(3-Boc-aminopropyl)-glycine.
SPPS Cycle for Incorporation
Caption: SPPS cycle for incorporating N-(3-Aminopropyl)glycine.
Troubleshooting and Key Considerations
-
Incomplete Coupling: N-substituted amino acids can sometimes exhibit slower coupling kinetics compared to their α-amino acid counterparts. If the ninhydrin test remains positive after the initial coupling, a second coupling step is recommended. Using a more potent coupling agent like HATU may also be beneficial.[7]
-
Side Chain Protection: Ensure that the Boc group on the aminopropyl side chain remains intact throughout the synthesis. Premature deprotection can lead to branching and truncated sequences.
-
Storage: N-(3-Aminopropyl)glycine Dihydrochloride and its protected derivatives should be stored in a desiccated environment at -20°C to prevent degradation.[1]
Conclusion
The incorporation of N-(3-Aminopropyl)glycine into peptide sequences is a valuable tool for the development of novel peptidomimetics with enhanced therapeutic properties. By utilizing the appropriately protected Fmoc-N-(3-Boc-aminopropyl)-glycine building block, researchers can seamlessly integrate this non-canonical amino acid into standard Fmoc-SPPS protocols. The detailed procedures and mechanistic insights provided in this application note are intended to empower scientists to confidently and successfully synthesize these modified peptides, paving the way for new discoveries in drug development.
References
-
MySkinRecipes. N-(3-Aminopropyl)glycine Dihydrochloride. [Link]
-
AdooQ Bioscience. (3-Aminopropyl)glycine. [Link]
-
JoVE. Solid-Phase Submonomer Synthesis Of Peptoid Polymers & Self-Assembly. [Link]
-
ACS Publications. A Field Guide to Optimizing Peptoid Synthesis. [Link]
-
Starshine Chemical. N-(3-Aminopropyl)glycine Dihydrochloride. [Link]
-
Aapptec. SYNTHESIS NOTES. [Link]
-
Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]
-
Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
-
National Center for Biotechnology Information. (3-Aminopropyl)glycine. [Link]
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Springer. Methods and protocols of modern solid phase peptide synthesis. [Link]
-
Aapptec. Coupling Reagents. [Link]
-
National Center for Biotechnology Information. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]
-
ResearchGate. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. [Link]
-
Aapptec. Amino Acid Sidechain Deprotection. [Link]
Sources
- 1. adooq.com [adooq.com]
- 2. (3-Aminopropyl)glycine | C5H12N2O2 | CID 10034670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. peptide.com [peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols: Leveraging N-(3-Aminopropyl)glycine Dihydrochloride for Advanced Nanoparticle Surface Modification
Introduction: The Critical Role of Surface Chemistry in Nanoparticle Functionality
The efficacy of nanoparticles in sophisticated applications, particularly within the realms of drug delivery, diagnostics, and catalysis, is intrinsically linked to their surface chemistry. Unmodified nanoparticles are susceptible to aggregation in biological media, nonspecific protein adsorption (the formation of a protein corona), and rapid clearance by the reticuloendothelial system.[1][2] Surface modification is a critical strategy to mitigate these challenges, enhancing colloidal stability, biocompatibility, and enabling targeted delivery.[2][]
This guide focuses on the application of N-(3-Aminopropyl)glycine Dihydrochloride, a versatile molecule for the surface functionalization of various nanoparticles. Its unique structure, possessing primary and secondary amine groups as well as a carboxylic acid moiety, offers a rich chemical landscape for covalent attachment and for imparting zwitterionic character to the nanoparticle surface.[4][5] A zwitterionic surface is particularly advantageous as it can resist nonspecific protein adsorption, a crucial attribute for in vivo applications.[6][7]
These application notes provide a comprehensive overview of the principles, protocols, and characterization techniques for the surface modification of nanoparticles using N-(3-Aminopropyl)glycine Dihydrochloride. The methodologies described herein are grounded in established chemical principles and are intended to serve as a robust starting point for researchers and drug development professionals.
Physicochemical Properties of N-(3-Aminopropyl)glycine Dihydrochloride
A thorough understanding of the modifying agent is paramount for successful surface functionalization. N-(3-Aminopropyl)glycine Dihydrochloride is a solid, hygroscopic compound.[8]
| Property | Value | Source |
| Molecular Formula | C5H12N2O2·2HCl | [8] |
| Molecular Weight | 205.08 g/mol | [8] |
| Appearance | Solid | [8] |
| Purity | >97.0% | [8] |
| CAS Number | 90495-95-7 | [9] |
| Synonyms | N-(3-Aminopropyl)aminoacetic Acid Dihydrochloride; 2-(3-aminopropylamino)acetic acid;dihydrochloride | [4] |
Principle of Surface Modification with N-(3-Aminopropyl)glycine Dihydrochloride
The versatility of N-(3-Aminopropyl)glycine Dihydrochloride stems from its multiple functional groups. The primary amine at the propyl terminus and the secondary amine within the glycine backbone can serve as nucleophiles for covalent attachment to nanoparticles. The carboxylic acid group can be used for further conjugation or to impart a negative charge, while the protonated amines provide a positive charge. This combination allows for the creation of a zwitterionic surface, which is highly effective in preventing the formation of a protein corona.[6]
The choice of conjugation strategy depends on the nanoparticle material. For instance, the amine groups can react with surface-activated carboxyl groups on nanoparticles, or they can be used in reductive amination reactions with surface aldehydes. For gold nanoparticles, the primary amine can facilitate attachment through dative bonding, although a more robust strategy involves the introduction of a thiol group to the N-(3-Aminopropyl)glycine molecule.
Experimental Workflow for Nanoparticle Surface Modification
The following diagram illustrates a generalized workflow for the surface modification of nanoparticles with N-(3-Aminopropyl)glycine Dihydrochloride.
Caption: Generalized workflow for nanoparticle surface modification.
Protocols for Surface Modification of Nanoparticles
The following protocols are designed for researchers to adapt to their specific nanoparticle systems.
Protocol 1: Modification of Carboxylated Nanoparticles (e.g., Silica, Iron Oxide)
This protocol utilizes carbodiimide chemistry to form a stable amide bond between the carboxyl groups on the nanoparticle surface and the primary amine of N-(3-Aminopropyl)glycine.
Materials:
-
Carboxylated nanoparticles (e.g., silica nanoparticles)
-
N-(3-Aminopropyl)glycine Dihydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Deionized (DI) water
-
Centrifuge
Procedure:
-
Nanoparticle Suspension: Disperse the carboxylated nanoparticles in MES buffer (pH 6.0) to a final concentration of 1 mg/mL. Sonicate the suspension for 5 minutes to ensure homogeneity.
-
Activation of Carboxyl Groups: To the nanoparticle suspension, add EDC and NHS to a final concentration of 10 mM and 25 mM, respectively. Incubate the mixture for 30 minutes at room temperature with gentle stirring. This step activates the surface carboxyl groups to form a more reactive NHS ester.[2]
-
Ligand Preparation: Prepare a 10 mg/mL solution of N-(3-Aminopropyl)glycine Dihydrochloride in MES buffer (pH 6.0).
-
Conjugation: Add the N-(3-Aminopropyl)glycine Dihydrochloride solution to the activated nanoparticle suspension. The molar ratio of the ligand to the nanoparticles should be optimized, but a starting point of a 1000-fold molar excess of the ligand is recommended. Allow the reaction to proceed for 2-4 hours at room temperature with continuous stirring.
-
Quenching: Quench the reaction by adding a small amount of a primary amine-containing molecule (e.g., Tris buffer) to react with any remaining activated carboxyl groups.
-
Purification: Purify the functionalized nanoparticles by centrifugation. Resuspend the pellet in PBS (pH 7.4) and repeat the centrifugation and resuspension steps three times to remove unreacted reagents.
-
Final Suspension: Resuspend the final pellet in the desired buffer for storage and further characterization.
Protocol 2: Modification of Gold Nanoparticles
Direct attachment of amines to gold surfaces is possible but can be less stable than thiol-gold bonds. For enhanced stability, a two-step process involving surface modification with a carboxyl-terminated thiol followed by the EDC/NHS chemistry described in Protocol 1 is recommended.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs)[10]
-
11-Mercaptoundecanoic acid (MUA)
-
Ethanol
-
N-(3-Aminopropyl)glycine Dihydrochloride
-
EDC and NHS
-
MES buffer (pH 6.0)
-
PBS (pH 7.4)
-
DI water
-
Centrifuge
Procedure:
-
Thiolation of Gold Nanoparticles: To the as-synthesized citrate-stabilized AuNPs, add an ethanolic solution of MUA to a final concentration of 1 mM. Allow the reaction to proceed overnight at room temperature with gentle stirring. This will result in the formation of a self-assembled monolayer of MUA on the gold surface, presenting carboxyl groups.
-
Purification of Thiolated AuNPs: Centrifuge the MUA-coated AuNPs to remove excess MUA and resuspend in DI water. Repeat this washing step three times.
-
Amine Conjugation: Follow steps 1-7 from Protocol 1 using the MUA-coated AuNPs as the starting material.
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm successful surface modification and to understand the properties of the functionalized nanoparticles.
| Characterization Technique | Parameter Measured | Expected Outcome for Successful Modification |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter, Polydispersity Index (PDI) | Increase in hydrodynamic diameter, PDI should remain low (<0.3) indicating colloidal stability. |
| Zeta Potential Measurement | Surface charge | A shift in zeta potential towards neutral or slightly positive/negative values depending on the pH, indicating the presence of the zwitterionic ligand. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical functional groups | Appearance of new peaks corresponding to amide bonds (around 1650 cm⁻¹) and C-N stretching, confirming covalent attachment. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface | Detection of nitrogen and changes in the C1s and O1s spectra consistent with the structure of N-(3-Aminopropyl)glycine.[11] |
| Thermogravimetric Analysis (TGA) | Weight loss as a function of temperature | Increased weight loss compared to unmodified nanoparticles, indicating the presence of the organic ligand on the surface.[12] |
| Transmission Electron Microscopy (TEM) | Size, morphology, and aggregation state | Nanoparticles should remain well-dispersed after modification. |
Logical Framework for Troubleshooting
Caption: A troubleshooting guide for common issues in nanoparticle modification.
Conclusion and Future Perspectives
N-(3-Aminopropyl)glycine Dihydrochloride presents a compelling option for the surface modification of nanoparticles. Its zwitterionic potential is particularly valuable for biomedical applications where minimizing protein adsorption is critical for efficacy and safety. The protocols and characterization methods detailed in this guide provide a solid foundation for researchers to explore the use of this versatile molecule in their nanoparticle-based platforms.
Future work should focus on systematically evaluating the in vitro and in vivo performance of nanoparticles modified with N-(3-Aminopropyl)glycine Dihydrochloride. This includes detailed studies on protein corona formation, cellular uptake, cytotoxicity, and therapeutic efficacy. Such investigations will further elucidate the benefits of this surface modification strategy and pave the way for its broader application in nanomedicine and beyond.
References
-
Starshinechemical. N-(3-Aminopropyl)glycine Dihydrochloride. [Link]
-
Khan, A. U., et al. (2010). Synthesis and Characterization of Thermo-Sensitive Nanoparticles for Drug Delivery Applications. PMC - NIH. [Link]
-
CP Lab Safety. N-(3-Aminopropyl)glycine Dihydrochloride, min 97%, 1 gram. [Link]
-
Wang, L., et al. (2022). One-pot synthesis and modification of silica nanoparticles with 3-chloropropyl-trimethoxysilane assisted by microwave irradiation. Polymers, 14(21), 4493. [Link]
-
AdooQ Bioscience. (3-Aminopropyl)glycine. [Link]
-
PubChem. (3-Aminopropyl)glycine. [Link]
-
Weecharangsan, W., et al. (2023). N'-(3-Aminopropyl)-N-(3'-(carbamoyl cholesteryl) propyl)-glycine amide liposomes for delivery of pTRAIL-EGFP. Journal of Liposome Research, 33(4), 368-377. [Link]
-
Reza, M., et al. (2018). Surface Modifications of Nanoparticles for Stability in Biological Fluids. PMC. [Link]
-
Sma-asa, W., et al. (2017). Preparation of glycine-modified silica nanoparticles for the adsorption of malachite green dye. ResearchGate. [Link]
-
Menchise, V., et al. (2022). Synthesis and relaxometric characterization of new Poly[N,N-bis(3-aminopropyl)glycine] (PAPGly) dendron. SciSpace. [Link]
-
Atyabi, F., et al. (2016). Effects of Surface Chemistry Modification using Zwitterionic Coatings on the Surface of Silica Nanoparticles on Prevention of Protein Corona: A Test Study. Nanomedicine Research Journal. [Link]
-
Zhu, Y., et al. (2021). Effects of Silica Nanoparticle after Modification with (3-Aminopropyl) Triethoxysilane and Its Combination with Surfactant for Enhanced Oil Recovery. IOP Conference Series: Earth and Environmental Science, 859, 012017. [Link]
-
Dheyab, M. A., et al. (2020). A Review on the Synthesis and Functionalization of Gold Nanoparticles as a Drug Delivery Vehicle. PMC. [Link]
-
An, Q., et al. (2022). In Situ Chemical Modification with Zwitterionic Copolymers of Nanofiltration Membranes: Cure for the Trade-Off between Filtration and Antifouling Performance. ACS Applied Materials & Interfaces, 14(2), 3449-3459. [Link]
-
Al-Kassas, R., et al. (2019). Glycine microparticles loaded with functionalized nanoparticles for pulmonary delivery. ResearchGate. [Link]
-
Susha, A. S., et al. (2023). Gold Nanoparticles: Multifunctional Properties, Synthesis, and Future Prospects. MDPI. [Link]
-
Kim, J. S., et al. (2014). Effect of (3-Aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion. PMC. [Link]
-
Ghamsari, M. S., et al. (2024). Biosynthesis and Characterization of Zinc Oxide Nanoparticles (ZnO-NPs) Utilizing Banana Peel Extract. MDPI. [Link]
-
Post, M., et al. (2009). Surface modification of nanoparticles for scratch resistant clear coatings. ResearchGate. [Link]
-
Singh, A. K., et al. (2018). Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry: A Bio-Orthogonal Route for Surface Bioconjugation. ACS Omega, 3(10), 12936-12946. [Link]
-
Li, Y., et al. (2024). Recent advances in surface decoration of nanoparticles in drug delivery. Frontiers in Pharmacology, 15, 1369325. [Link]
-
Al-Kassas, R., et al. (2019). Glycine microparticles loaded with functionalized nanoparticles for pulmonary delivery. International Journal of Pharmaceutics, 569, 118654. [Link]
-
Kim, J. S., et al. (2014). Effect of (3-aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion. Nanoscale, 6(22), 13646-13655. [Link]
-
Mogollón, L., et al. (2018). Characterization Techniques for Nanoparticles: Comparison and Complementarity upon Studying Nanoparticle Properties. ResearchGate. [Link]
-
Li, Y. (2023). Gold Nanoparticles: Preparation, Properties, Functionalization and Application. MATEC Web of Conferences, 382, 01001. [Link]
-
Debieu, E., et al. (2023). Grafting of Zwitterionic Polymers on Zirconia Surfaces: An XPS Investigation. MDPI. [Link]
-
Al-kazaz, A. A., et al. (2023). Gold nanoparticles capped with L-glycine, L-cystine, and L-tyrosine: toxicity profiling and antioxidant potential. PMC. [Link]
-
Al-Ogaidi, I., et al. (2022). Nanoengineering of Gold Nanoparticles: Green Synthesis, Characterization, and Applications. MDPI. [Link]
-
Singh, P., et al. (2011). Investigation of in vitro iontophoresis facilitated transdermal delivery of glycine. PubMed. [Link]
Sources
- 1. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 4. N-(3-Aminopropyl)glycine Dihydrochloride | CymitQuimica [cymitquimica.com]
- 5. (3-Aminopropyl)glycine | C5H12N2O2 | CID 10034670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effects of Surface Chemistry Modification using Zwitterionic Coatings on the Surface of Silica Nanoparticles on Prevention of Protein Corona: A Test Study [nanomedicine-rj.com]
- 7. In Situ Chemical Modification with Zwitterionic Copolymers of Nanofiltration Membranes: Cure for the Trade-Off between Filtration and Antifouling Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(3-Aminopropyl)glycine Dihydrochloride | Starshinechemical [starshinechemical.com]
- 9. calpaclab.com [calpaclab.com]
- 10. Gold nanoparticles capped with L-glycine, L-cystine, and L-tyrosine: toxicity profiling and antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Fmoc-N-(3-Aminopropyl)glycine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Peptidomimetic Toolkit with Fmoc-N-(3-Aminopropyl)glycine
In the landscape of modern drug discovery and chemical biology, the limitations of natural peptides—primarily their susceptibility to proteolytic degradation and poor cell permeability—have driven the development of peptide mimics, or "peptidomimetics." Among the most successful strategies is the use of N-substituted glycine (NSG) oligomers, also known as peptoids. These structures, where the side chain is shifted from the alpha-carbon to the backbone nitrogen, offer remarkable resistance to proteases while allowing for a vast diversity of functional groups to be introduced.
Fmoc-N-(3-Aminopropyl)glycine, often utilized in its side-chain protected form as Fmoc-N-(3-Boc-aminopropyl)glycine, is a versatile building block for creating such peptidomimetics.[1] It provides a glycine backbone that can be seamlessly integrated into standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows. The key feature is the N-linked aminopropyl side chain, which serves as a flexible linker to which a variety of moieties—such as small molecules, fluorescent dyes, or other peptides—can be attached. This allows for the construction of complex molecular architectures with tailored biological activities and pharmacokinetic profiles.
The presence of orthogonal protecting groups—the base-labile Fmoc group on the backbone α-amino group and the acid-labile Boc group on the side-chain's terminal amine—is central to its utility. This scheme permits the sequential and selective deprotection and modification of the molecule at different stages of the synthesis, granting the researcher precise control over the final product.[1] This guide provides a comprehensive overview of the applications and detailed protocols for the effective use of Fmoc-N-(3-aminopropyl)glycine in your research.
Core Applications and Scientific Rationale
The incorporation of N-(3-aminopropyl)glycine units into a peptide sequence offers several distinct advantages rooted in the principles of peptidomimetic design:
-
Enhanced Proteolytic Stability: By moving the side chain to the backbone nitrogen, the classic peptide bond structure recognized by proteases is altered. This modification significantly hinders enzymatic cleavage, thereby increasing the in-vivo half-life of the resulting molecule.
-
Increased Conformational Flexibility: The glycine backbone lacks a chiral alpha-carbon, which can impart greater conformational flexibility. This can be advantageous in screening for novel binding conformations or, conversely, can be constrained through the introduction of bulky side-chain modifications.
-
A Scaffold for Diverse Functionalization: The primary amine on the propyl side chain is a versatile chemical handle. After synthesis of the main peptide chain, this amine can be deprotected on-resin and reacted with a wide array of electrophilic reagents to introduce:
-
Pharmacophores: Attaching small molecule drugs or binding motifs.
-
Labeling Groups: Introducing biotin, fluorophores, or radiolabels for diagnostic and imaging applications.[2]
-
Solubility Modifiers: Conjugating moieties like polyethylene glycol (PEG) to improve solubility and pharmacokinetic properties.
-
Cross-linking Agents: Creating "stapled" or cyclic peptides by linking the side chain to another residue within the peptide, which can lock the peptide into a bioactive conformation.[3][4]
-
Experimental Protocols
The following protocols are designed to provide a robust framework for the incorporation and modification of Fmoc-N-(3-Boc-aminopropyl)glycine using standard manual or automated solid-phase peptide synthesis techniques.
Diagram of the Core Synthesis Workflow
Caption: General workflow for peptide synthesis using Fmoc-N-(3-Boc-aminopropyl)glycine (Aeg).
Protocol 1: Incorporation of Fmoc-N-(3-Boc-aminopropyl)glycine into a Peptide Sequence
N-substituted amino acids can be sterically hindered, often requiring more potent coupling reagents and potentially longer reaction times than standard amino acids to achieve high coupling efficiency.[5] The use of HATU or HBTU is strongly recommended.[6]
Materials:
-
Fmoc-N-(3-Boc-aminopropyl)glycine (Fmoc-Aeg(Boc)-OH)
-
Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide, Wang)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in DMF
-
Kaiser (ninhydrin) test kit
Procedure:
-
Resin Preparation:
-
If continuing a synthesis, perform the standard Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF for 5-10 minutes.[5]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test on a small sample of resin beads to confirm the presence of a free primary amine (a positive test results in a dark blue color).
-
-
Activation of Fmoc-Aeg(Boc)-OH:
-
In a separate vessel, dissolve Fmoc-Aeg(Boc)-OH (3-4 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the reaction vessel containing the washed and deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours. For hindered couplings, extending the reaction time to 4 hours or performing a second coupling (double coupling) may be necessary.
-
After the coupling period, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Monitoring the Coupling:
-
Perform a Kaiser test on a small sample of the washed resin. A negative result (colorless or faint yellow beads) indicates that the coupling reaction is complete.
-
If the Kaiser test is positive, a double coupling is recommended. Repeat steps 2 and 3 with fresh reagents.
-
-
Capping (Optional):
-
If a small number of unreacted amines remain after a double coupling, it is advisable to "cap" them to prevent the formation of deletion sequences. This can be done by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 20-30 minutes.
-
Protocol 2: On-Resin Selective Deprotection of the Boc-Protected Side Chain
This protocol allows for the removal of the Boc group from the aminopropyl side chain while the peptide remains attached to the resin and other acid-labile side-chain protecting groups (like tBu, Trt) remain intact. This is achieved by using a mild solution of trifluoroacetic acid (TFA).[7][8]
Materials:
-
Peptide-resin containing the Fmoc-Aeg(Boc)-OH residue
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
10% (v/v) DIPEA in DMF
Procedure:
-
Resin Preparation: Wash the peptide-resin with DCM (3-5 times) to ensure it is free of DMF.
-
Boc Deprotection:
-
Prepare a solution of 10-25% TFA in DCM. A lower concentration of TFA is recommended to start, to ensure the selectivity of the deprotection.[9][10]
-
Treat the resin with the TFA/DCM solution for 20-30 minutes with gentle agitation.
-
Drain the deprotection solution.
-
Repeat the treatment with fresh TFA/DCM solution for another 20-30 minutes to ensure complete removal of the Boc group.
-
-
Washing and Neutralization:
-
Wash the resin thoroughly with DCM (3-5 times).
-
Wash the resin with DMF (3-5 times).
-
Neutralize the newly formed trifluoroacetate salt of the amine by treating the resin with 10% DIPEA in DMF for 5-10 minutes (2-3 times).
-
Wash the resin again thoroughly with DMF (5-7 times). The resin now has a free primary amine on the N-(3-aminopropyl)glycine side chain, ready for modification.
-
Protocol 3: On-Resin Side-Chain Modification
This protocol describes the general procedure for coupling a carboxylic acid-containing moiety to the deprotected aminopropyl side chain.
Materials:
-
Peptide-resin with a deprotected aminopropyl side chain
-
Carboxylic acid to be coupled (e.g., a fluorescent dye, biotin derivative) (3-5 equivalents)
-
HATU (2.9 equivalents) and DIPEA (6 equivalents) or other suitable coupling reagents.
-
DMF
Procedure:
-
Activation: In a separate vessel, pre-activate the carboxylic acid to be coupled using the same method described in Protocol 1, Step 2.
-
Coupling: Add the activated carboxylic acid solution to the resin and agitate for 2-4 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin extensively with DMF (5-7 times) and DCM (3-5 times).
-
Confirmation: The success of the side-chain modification can be confirmed after the final cleavage of the peptide from the resin via mass spectrometry.
Protocol 4: Final Cleavage and Global Deprotection
This final step cleaves the synthesized peptide from the resin and removes all remaining acid-labile side-chain protecting groups.
Materials:
-
Fully synthesized and modified peptide-resin (dried)
-
Cleavage Cocktail: A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). Note: The composition of the cocktail may need to be adjusted based on the specific amino acids in your sequence (e.g., adding ethanedithiol (EDT) for peptides containing tryptophan).
-
Cold diethyl ether
Procedure:
-
Preparation: Ensure the N-terminal Fmoc group is removed by treating with 20% piperidine/DMF, followed by thorough washing and drying of the peptide-resin.
-
Cleavage Reaction:
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail (e.g., 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
-
Purification: The crude peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data and Parameters Summary
| Parameter | Recommendation | Rationale |
| Coupling Reagent for Fmoc-Aeg(Boc)-OH | HATU/HOAt or HBTU/HOBt | N-substituted amino acids are sterically hindered; these reagents are highly efficient for difficult couplings.[5][6] |
| Equivalents (Fmoc-Aeg(Boc)-OH : Activator : Base) | 3 : 2.9 : 6 | Using an excess of reagents drives the reaction to completion for hindered couplings. |
| Coupling Time | 1-4 hours | Longer reaction times may be needed to ensure complete acylation of the secondary amine. |
| Monitoring | Kaiser (Ninhydrin) Test | A negative test (clear/yellow beads) confirms the absence of free primary amines from the previous step. Note: This test does not work on the N-substituted nitrogen itself. |
| Selective Boc Deprotection | 10-25% TFA in DCM, 2 x 30 min | Mild acidic conditions are sufficient to remove the Boc group while leaving more acid-labile groups (e.g., tBu, Trt) and the resin linkage intact.[9] |
| Final Cleavage Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIS | A standard robust cocktail for cleavage and deprotection. TIS acts as a scavenger for reactive cations. |
Conclusion
Fmoc-N-(3-aminopropyl)glycine is a powerful and versatile tool for the synthesis of novel peptidomimetics. Its ability to be incorporated using established Fmoc-SPPS protocols, combined with the potential for orthogonal, on-resin side-chain modification, opens up a vast chemical space for the design of molecules with enhanced stability, tailored functionality, and improved therapeutic potential. By understanding the specific requirements for coupling this sterically hindered building block and employing the appropriate protocols for its modification, researchers can effectively harness its potential to advance projects in drug discovery, diagnostics, and materials science.
References
-
Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282–5335. Available from: [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]
-
Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522–527. Available from: [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Available from: [Link]
-
Lejeune, V., Martinez, J., & Cavelier, F. (2003). Towards a selective Boc deprotection on acid cleavable Wang resin. Tetrahedron Letters, 44(25), 4757-4759. Available from: [Link]
-
Lau, Y. H., de Andrade, P., Wu, Y., & Spring, D. R. (2015). Peptide stapling techniques based on different macrocyclisation chemistries. Chemical Society Reviews, 44(1), 91-102. Available from: [Link]
- Barlos, K., & Gatos, D. (1999). Convergent Peptide Synthesis. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 215-234). Oxford University Press.
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. FMOC-Glycine: A Comprehensive Guide to Its Properties, Applications, and Manufacturing. Available from: [Link]
- Patents, Google. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
-
D'Andrea, L. D., & Laconde, G. (2005). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Organic Letters, 7(19), 4141–4143. Available from: [Link]
-
Jo, H., Meinhardt, N., Wu, Y., Kulkarni, S., & Wen, X. (2020). Peptide stapling: A novel targeted therapeutic strategy for challenging diseases. Journal of Controlled Release, 328, 704-722. Available from: [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. Available from: [Link]
-
Jad, Y. E., et al. (2017). Green Solid-Phase Peptide Synthesis (GSPPS)-III. Green solvents for Fmoc removal in peptide chemistry. RSC Advances, 7(18), 10891-10899. Available from: [Link]
-
Kim, B. J., et al. (2020). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Molecules, 25(10), 2398. Available from: [Link]
-
Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International journal of peptide and protein research, 41(6), 522–527. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
"Boc-protected N-(3-Aminopropyl)glycine coupling methods"
Application Note: Advanced Coupling Protocols for Boc-Protected N-(3-Aminopropyl)glycine
Part 1: Executive Summary & Technical Rationale
The Molecule:
The Challenge:
When using "Boc-protected N-(3-Aminopropyl)glycine" (typically referring to the side-chain protection:
-
Coupling the Monomer (Easy): Attaching the APG monomer to the growing chain via its carboxylic acid is straightforward.
-
Chain Extension (Difficult): Coupling the next amino acid to the APG residue is chemically arduous. The nucleophile is a sterically hindered secondary amine . Standard reagents (e.g., HBTU, DIC) often fail, leading to deletion sequences and low purity.
Strategic Solution: This guide details optimized protocols using 7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) and HATU to overcome the steric barrier of the secondary amine, ensuring high-fidelity sequence assembly.
Part 2: Reagent Selection & Mechanistic Insight
The choice of coupling reagent is the single determinant of success when extending chains from N-substituted glycines.
| Reagent Class | Reagent | Suitability for APG | Mechanism & Notes |
| Standard | HBTU / TBTU | Poor | Reacts slowly with secondary amines; high risk of guanidinylation side reactions. |
| Carbodiimide | DIC / Oxyma | Moderate | Good for preventing racemization, but kinetics are often too slow for hindered secondary amines. |
| Phosphonium | PyAOP | Excellent | Gold Standard. The pyridine nitrogen in the leaving group (HOAt) provides anchimeric assistance, accelerating the reaction with the hindered secondary amine. |
| Uronium | HATU | Very Good | Highly reactive, but requires careful base control (DIEA) to prevent racemization of the incoming amino acid (though Glycine itself is achiral). |
| Acid Halide | Fmoc-AA-F | Good | Highly reactive species, useful if PyAOP/HATU fails. |
Part 3: Experimental Protocols
Protocol A: Coupling Boc-APG-OH Monomer to the Resin
Objective: To attach the N-(3-aminopropyl)glycine monomer to the free amine of the resin-bound peptide.
Materials:
-
Monomer:
-( -Boc-3-aminopropyl)glycine (Free acid, secondary amine free or Fmoc-protected). Note: If the secondary amine is free, it must be protected (e.g., Fmoc) OR the monomer must be used as a salt to prevent self-polymerization. -
Reagents: DIC (Diisopropylcarbodiimide), Oxyma Pure.
-
Solvent: DMF (Dimethylformamide).[2]
Step-by-Step:
-
Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 min. Deprotect the previous Fmoc group (20% Piperidine/DMF) if applicable.[3]
-
Activation:
-
Dissolve Boc-APG-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.
-
Add DIC (3.0 eq).
-
Pre-activation: Allow to react for 2–3 minutes.
-
-
Coupling:
-
Add the activated mixture to the resin.[3]
-
Agitate at Room Temperature (RT) for 60 minutes .
-
-
Monitoring: Perform a Kaiser Test .
-
Result: Beads should be colorless (negative), indicating the resin amines are capped.
-
-
Capping (Optional but Recommended): Treat with Acetic Anhydride/DIEA/DMF to block any unreacted resin sites.
Protocol B: Chain Extension from the APG Secondary Amine (The Critical Step)
Objective: To couple the NEXT amino acid (Fmoc-AA-OH) to the sterically hindered secondary amine of the APG residue.
Materials:
-
Reagent: PyAOP (preferred) or HATU .
-
Base: DIEA (Diisopropylethylamine).[2]
-
Solvent: NMP (N-Methyl-2-pyrrolidone) - NMP is superior to DMF for difficult couplings due to better swelling and solvation.
Step-by-Step:
-
Deprotection (if APG backbone was protected):
-
If the backbone nitrogen of the APG monomer was Fmoc-protected, remove it with 20% Piperidine/DMF (2 x 10 min).
-
Note: If the backbone nitrogen was free during Protocol A, skip this.
-
-
Activation:
-
Dissolve the incoming Fmoc-Amino Acid (5.0 eq) and PyAOP (5.0 eq) in NMP.
-
Add DIEA (10.0 eq).
-
Important: Use a high excess (5-10 eq) to drive the reaction.
-
-
Coupling (Double Coupling Cycle):
-
Monitoring (Crucial):
-
Do NOT use Kaiser Test (It detects primary amines).
-
Use Chloranil Test:
-
Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF to a few beads.
-
Positive (Unreacted): Dark Blue/Green beads.
-
Negative (Coupled): Colorless/Yellow beads.
-
-
-
Troubleshooting:
-
If Chloranil is still positive, perform a third coupling using Fmoc-AA-Fluoride or symmetric anhydride.
-
Part 4: Visualization of the Coupling Logic
Figure 1: Logical workflow for the incorporation and chain extension of N-(3-aminopropyl)glycine, highlighting the distinct monitoring methods required for primary vs. secondary amines.
Part 5: Data Summary & Optimization Table
| Variable | Standard Peptide Coupling | APG (Secondary Amine) Coupling |
| Coupling Reagent | HBTU / DIC | PyAOP / HATU |
| Base | DIEA (2-3 eq) | DIEA (10 eq) |
| Solvent | DMF | NMP (Higher polarity aids kinetics) |
| Reaction Time | 30 - 60 min | 2 x 120 min (Double Coupling) |
| Monitoring | Kaiser Test (Ninhydrin) | Chloranil Test or p-Nitrophenol |
| Microwave | Optional | Highly Recommended (75°C) |
References
-
Zuckermann, R. N., et al. (1992).[4][8] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society. Link
-
Albericio, F., et al. (2018). "Peptide Coupling Reagents: More than a Letter Soup." Chemical Reviews. Link
-
Sigma-Aldrich. "Solid Phase Peptide Synthesis: Overcoming Aggregation and Difficult Couplings." Technical Guides. Link
-
Bachem. "Coupling Reagents in Peptide Synthesis." Bachem Technical Notes. Link
-
Culf, A. S., & Ouellette, R. J. (2010).[4] "Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives." Molecules. Link
Sources
- 1. DE19849648A1 - N'-alkyl-N-(3-aminopropyl)-glycine-based cleaning and disinfecting agents obtained more cheaply by addition of nonionic surfactant(s) at specified ratio - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. chem.uci.edu [chem.uci.edu]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
N-(3-Aminopropyl)glycine Dihydrochloride in Peptidomimetic Synthesis: A Detailed Guide for Researchers
Introduction: The Architectural Versatility of N-(3-Aminopropyl)glycine in Modern Drug Discovery
In the landscape of contemporary drug development, peptidomimetics represent a pivotal class of molecules, engineered to replicate the biological activity of peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability[1]. The design and synthesis of these sophisticated structures hinge on the availability of versatile and strategically functionalized building blocks. N-(3-Aminopropyl)glycine, a unique diamino acid, has emerged as a cornerstone in the construction of a variety of peptidomimetic scaffolds, most notably Peptide Nucleic Acids (PNAs).[2] This guide provides an in-depth exploration of the role of N-(3-Aminopropyl)glycine Dihydrochloride in peptidomimetic synthesis, offering detailed protocols, expert insights into the rationale behind experimental choices, and a comprehensive overview of its applications.
N-(3-Aminopropyl)glycine introduces a flexible three-carbon linker, which can be strategically employed to modulate the conformational properties and binding affinities of the resulting peptidomimetic. Its dual amine functionality, with differing steric and electronic environments, allows for selective modifications and the creation of diverse molecular architectures. While commercially available as a dihydrochloride salt, its direct application in solid-phase peptide synthesis (SPPS) is challenging due to the need for differential protection of the two amino groups. Consequently, the more prevalent and practical approach involves the use of pre-protected N-(3-Aminopropyl)glycine derivatives, which are seamlessly integrated into standard SPPS workflows.
This document will primarily focus on the application of these protected monomers, providing researchers with the necessary protocols and theoretical understanding to successfully incorporate this valuable building block into their peptidomimetic designs.
Chemical and Physical Properties of N-(3-Aminopropyl)glycine and its Dihydrochloride Salt
A thorough understanding of the physicochemical properties of the foundational building block is crucial for its effective application in synthesis.
| Property | N-(3-Aminopropyl)glycine | N-(3-Aminopropyl)glycine Dihydrochloride |
| Molecular Formula | C5H12N2O2[3][4] | C5H14Cl2N2O2[5] |
| Molecular Weight | 132.16 g/mol [3][4] | 205.08 g/mol [5][6] |
| Appearance | White to off-white solid[3] | Not specified, typically a white crystalline solid |
| CAS Number | 2875-41-4[3] | 90495-95-7[6] |
| Purity | Typically >95%[3] | Typically >97%[5][6] |
Strategic Considerations for Incorporating N-(3-Aminopropyl)glycine into Peptidomimetics
The successful integration of N-(3-Aminopropyl)glycine into a growing peptide chain on a solid support necessitates a robust protecting group strategy. The choice between the two most common strategies in SPPS, Boc/Bzl and Fmoc/tBu, has significant implications for the synthesis.
The Rationale for Using Pre-Protected Monomers
Directly using N-(3-Aminopropyl)glycine Dihydrochloride in SPPS presents a significant synthetic challenge: the need to differentiate between the primary aminopropyl group and the secondary amino group of the glycine backbone. To achieve selective acylation and prevent undesired branching or polymerization, a differential protection scheme is mandatory. This typically involves a multi-step solution-phase synthesis to prepare the orthogonally protected monomer before its introduction into SPPS.
For this reason, the use of commercially available, pre-protected N-(3-Aminopropyl)glycine monomers, such as those functionalized for PNA synthesis, is the overwhelmingly preferred method. These monomers come with the primary amino group of the aminopropyl side chain protected (often with a Boc group) and the secondary amino group of the glycine backbone protected with an Fmoc group, ready for standard SPPS.
Fmoc vs. Boc Protection Strategies
The Fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of modern SPPS due to its base-lability, allowing for mild deprotection conditions (typically with piperidine) that preserve acid-labile side-chain protecting groups. This is particularly advantageous for the synthesis of complex and modified peptides.
The tert-Butyloxycarbonyl (Boc) strategy, while historically significant, requires harsh acidic conditions (e.g., trifluoroacetic acid, TFA) for deprotection, which can limit the scope of compatible side-chain protecting groups and linkers.
For the synthesis of peptidomimetics incorporating N-(3-Aminopropyl)glycine, the Fmoc strategy is highly recommended due to its milder conditions and broader compatibility with a diverse range of functional groups that may be present in the target molecule.
Experimental Protocols: Solid-Phase Synthesis of a Peptidomimetic Incorporating an N-(3-Aminopropyl)glycine Derivative
This section provides a detailed, step-by-step protocol for the incorporation of a protected N-(3-Aminopropyl)glycine monomer into a peptide chain using manual Fmoc-based SPPS.
Materials and Reagents
-
Resin: Rink Amide resin (or other suitable resin depending on the desired C-terminal functionality).
-
Protected Amino Acids: Fmoc-protected amino acids with appropriate side-chain protection.
-
Protected N-(3-Aminopropyl)glycine Monomer: e.g., Fmoc-N-(3-Boc-aminopropyl)glycine.
-
Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection Reagent: 20% Piperidine in DMF (v/v).
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
N,N-Diisopropylethylamine (DIPEA).
-
-
Washing Solvents: DMF, DCM, Methanol.
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Precipitation Solvent: Cold diethyl ether.
Workflow for Solid-Phase Peptidomimetic Synthesis
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Step-by-Step Protocol
1. Resin Preparation and Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.[7] This is a critical step to ensure that all reactive sites within the resin beads are accessible.
-
Drain the DMF.
2. First Amino Acid Coupling (if not pre-loaded):
-
Follow the coupling protocol in step 4 to attach the first Fmoc-protected amino acid to the resin.
3. Iterative Synthesis Cycle:
a. Fmoc Deprotection:
- Add the 20% piperidine in DMF solution to the resin.
- Agitate for 5-10 minutes. The piperidine acts as a base to remove the acidic proton on the fluorenyl group, leading to the elimination of the Fmoc group as dibenzofulvene.
- Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.
- Drain the deprotection solution.
b. Washing:
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. Residual piperidine can neutralize the activated amino acid in the subsequent coupling step, reducing efficiency.
c. Coupling of the Next Monomer (Standard Amino Acid or Protected N-(3-Aminopropyl)glycine):
- In a separate vial, dissolve the Fmoc-protected amino acid or Fmoc-N-(3-Boc-aminopropyl)glycine (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
- Add DIPEA (6-10 equivalents) to the activation mixture. DIPEA is a non-nucleophilic base that facilitates the formation of the active ester of the amino acid without causing premature deprotection.
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a qualitative ninhydrin test. If the test is positive (indicating free amines), the coupling step should be repeated.
d. Washing:
- Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
4. Repeat the Iterative Synthesis Cycle until the desired peptidomimetic sequence is assembled.
5. Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Fmoc deprotection (as in step 3a).
-
Wash the resin thoroughly with DMF, followed by DCM and methanol, and then dry the resin under vacuum.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) to the dried resin. TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (including the Boc group on the aminopropyl side chain). TIS acts as a scavenger to trap reactive cations generated during cleavage, preventing side reactions.
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional agitation.
6. Product Isolation and Purification:
-
Filter the cleavage mixture to separate the resin beads.
-
Precipitate the crude peptidomimetic by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude product, and decant the ether.
-
Wash the pellet with cold ether and dry under vacuum.
-
Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).[8] The standard mobile phases are water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).[8]
7. Characterization:
-
Confirm the identity and purity of the final product using analytical HPLC and mass spectrometry.
Troubleshooting and Expert Insights
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Ninhydrin Test) | - Steric hindrance from the growing peptide chain.- Aggregation of the peptide on the resin.[9] | - Double couple: repeat the coupling step with fresh reagents.- Use a more powerful coupling reagent like HATU.- Incorporate "difficult sequence" protocols, such as using chaotropic salts or pseudoproline dipeptides. |
| Low Yield after Cleavage | - Incomplete deprotection or coupling at one or more steps.- Premature chain termination. | - Optimize coupling and deprotection times.- Consider capping unreacted amines with acetic anhydride after each coupling step to prevent the formation of deletion sequences. |
| Side Product Formation | - Inadequate scavenging during cleavage.- Instability of certain protecting groups to repeated deprotection cycles. | - Ensure the use of an appropriate scavenger cocktail for the amino acids in your sequence.- Re-evaluate the protecting group strategy for sensitive residues. |
Visualization of the N-(3-Aminopropyl)glycine Incorporation
Sources
- 1. jocpr.com [jocpr.com]
- 2. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. mdpi.com [mdpi.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. bachem.com [bachem.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: N-(3-Aminopropyl)glycine Dihydrochloride in High-Efficiency Gene Delivery Systems
This guide details the application of N-(3-Aminopropyl)glycine Dihydrochloride (APG) as a critical building block in the synthesis of pH-responsive cationic lipids and peptoids for non-viral gene delivery.
Executive Summary
N-(3-Aminopropyl)glycine (APG) is a specialized diamine-amino acid hybrid used to engineer cationic lipids and peptoid-based vectors for gene therapy. Unlike simple aliphatic amines, APG provides a unique "cationic spacer" architecture containing both a secondary amine (backbone) and a primary amine (side chain).
Key Functional Roles:
-
Electrostatic Condensation: The primary amine (pKa ~10.5) ensures high-affinity binding to the phosphate backbone of DNA/RNA, forming stable lipoplexes.
-
Endosomal Buffering (Proton Sponge): The secondary amine and the proximity of the carboxyl group create a buffering window between pH 5.0 and 7.4, facilitating the "proton sponge effect" essential for endosomal escape.
-
Linker Versatility: The carboxyl group allows for facile conjugation to hydrophobic tails (e.g., cholesterol, fatty acids) via amide bonds without consuming the cationic centers required for nucleic acid binding.
Mechanism of Action
The efficacy of APG-based vectors relies on their ability to navigate the intracellular trafficking pathway. The diagram below illustrates the "Proton Sponge" mechanism facilitated by the APG headgroup.
Figure 1: Mechanism of APG-mediated endosomal escape. The secondary amines in the APG headgroup absorb protons during endosomal acidification, leading to osmotic swelling and vesicle rupture.
Protocol: Synthesis of Cholesterol-APG Cationic Lipid
This protocol describes the synthesis of a cholesterol-conjugated APG lipid (Chol-APG), a high-performance vector for pDNA and siRNA delivery.
Materials Required
-
Precursor: N-(3-Aminopropyl)glycine Dihydrochloride (APG-2HCl)
-
Linker: 1,3-Diaminopropane (excess)
-
Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide)
-
Solvents: Dichloromethane (DCM, anhydrous), Triethylamine (TEA), DMF.
Workflow Diagram
Figure 2: Synthetic route for Chol-APG lipid. Step 1 modifies cholesterol with an amine linker. Step 2 couples APG to the linker via its carboxyl group, exposing the cationic amines.
Step-by-Step Methodology
Phase 1: Synthesis of Amino-Cholesterol Linker
-
Dissolve Cholesteryl Chloroformate (1.0 eq, 5 mmol) in 20 mL anhydrous DCM.
-
In a separate flask, dissolve 1,3-Diaminopropane (10.0 eq, 50 mmol) in 20 mL DCM containing Triethylamine (2.0 eq). Note: Excess diamine prevents the formation of cholesterol dimers.
-
Add the cholesterol solution dropwise to the diamine solution at 0°C over 30 minutes.
-
Stir at room temperature for 4 hours.
-
Workup: Wash with water (3x) to remove excess diamine. Dry organic layer over Na₂SO₄ and evaporate.
-
Yield: White solid (Chol-NH-(CH₂)₃-NH₂).
Phase 2: Conjugation of APG Headgroup
-
Dissolve N-(3-Aminopropyl)glycine Dihydrochloride (1.2 eq) in dry DMF.
-
Add EDC·HCl (1.5 eq) and NHS (1.5 eq). Stir for 1 hour to activate the carboxyl group.
-
Add the Amino-Cholesterol Linker (from Phase 1, 1.0 eq) and Triethylamine (3.0 eq to neutralize HCl salts).
-
Stir the reaction under Argon at room temperature for 24 hours.
-
Purification: Evaporate DMF. Redissolve residue in DCM and wash with saturated NaHCO₃ and brine. Purify via column chromatography (Silica, CHCl₃:MeOH gradient).
-
Validation: Confirm structure via ¹H-NMR (look for characteristic cholesterol peaks at 0.6-2.0 ppm and APG methylene signals at 2.8-3.5 ppm).
Protocol: Liposome Formulation & Lipoplex Assembly
Formulation Parameters
| Parameter | Specification | Rationale |
| Cationic Lipid | Chol-APG (Synthesized above) | DNA binding & Endosomal escape |
| Helper Lipid | DOPE (1,2-dioleoyl-sn-glycero-3-PE) | Promotes fusogenicity (hexagonal phase transition) |
| Molar Ratio | 1:1 (Chol-APG : DOPE) | Optimal balance of charge and fusion capability |
| N/P Ratio | 5:1 to 10:1 | Nitrogen (Lipid) to Phosphate (DNA) ratio for full condensation |
Preparation Steps (Thin Film Hydration)
-
Mixing: Combine Chol-APG and DOPE in chloroform in a round-bottom flask.
-
Drying: Evaporate solvent using a rotary evaporator (40°C) to form a thin, transparent lipid film. Vacuum dry overnight to remove trace solvent.
-
Hydration: Add sterile DEPC-treated water or HEPES buffer (20mM, pH 7.4) to the film.
-
Agitation: Vortex vigorously for 2 minutes to form multilamellar vesicles (MLVs).
-
Sizing: Sonicate (bath sonicator) for 10 minutes or extrude through 100 nm polycarbonate membranes (11 passes) to generate small unilamellar vesicles (SUVs).
-
Complexation: Dilute pDNA/siRNA in buffer. Add Liposome solution to nucleic acid solution (not vice-versa) at the desired N/P ratio. Incubate for 20 minutes at RT.
Quality Control & Characterization
Every batch of APG-liposomes must pass the following QC checks before biological use:
-
Zeta Potential:
-
Method: DLS (Dynamic Light Scattering).
-
Acceptance Criteria: +30 to +50 mV (indicates sufficient cationic charge for stability).
-
-
Particle Size (Hydrodynamic Diameter):
-
Method: DLS.
-
Acceptance Criteria: 80–150 nm (Polydispersity Index < 0.2).
-
-
Gel Retardation Assay:
-
Method: Run lipoplexes on 1% agarose gel with EtBr.
-
Result: Complete retardation of DNA migration at N/P ratios > 3:1 confirms effective condensation.
-
References
-
Weecharangsan, W., et al. (2023). "N'-(3-aminopropyl)-N-(3'-(carbamoyl cholesteryl) propyl)-glycine amide liposomes for delivery of pTRAIL-EGFP."[4] Journal of Liposome Research, 33(4), 368-377. Link
-
Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society, 114(26), 10646–10647. Link
- Oba, M., et al. (2010). "A cationic lipid with a proton sponge effect for efficient gene delivery." Journal of Controlled Release, 148(1), e63-e64.
-
BroadPharm. "Cholesteryl chloroformate Product Data." Link
-
PubChem. "N-(3-Aminopropyl)glycine Compound Summary."[5] Link
Sources
- 1. Cholesteryl chloroformate | 7144-08-3 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Cationic Lipid Derived from a Basic Amino Acid: Design and Synthesis | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. (3-Aminopropyl)glycine | C5H12N2O2 | CID 10034670 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(3-Aminopropyl)glycine Dihydrochloride as a Versatile Building Block for Cationic Liposomes in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of safe and efficient non-viral vectors is a cornerstone of modern drug and gene therapy. Cationic liposomes, due to their biocompatibility and ease of production, represent a leading platform for the delivery of nucleic acids and other therapeutic molecules.[1][2][3] The efficacy of these delivery systems is largely dictated by the physicochemical properties of their constituent cationic lipids.[4] This document provides a comprehensive guide to utilizing N-(3-Aminopropyl)glycine Dihydrochloride, a readily available and versatile building block, for the synthesis of novel cationic lipids and the subsequent formulation of cationic liposomes for research and therapeutic applications. Detailed protocols for lipid synthesis, liposome formulation, and characterization are provided, underpinned by the scientific rationale for each step.
Introduction: The Critical Role of Cationic Lipids in Drug Delivery
Cationic liposomes are spherical vesicles composed of a lipid bilayer with a net positive charge, typically conferred by a cationic lipid component.[5][6] This positive charge facilitates the encapsulation of negatively charged molecules, such as plasmid DNA, mRNA, and siRNA, through electrostatic interactions.[7][8] The resulting lipid-nucleic acid complexes, or "lipoplexes," can then interact with the negatively charged cell membrane, promoting cellular uptake and endosomal escape, ultimately leading to the intracellular release of the therapeutic cargo.[1][4]
The structure of the cationic lipid is a critical determinant of the liposome's performance, influencing its stability, transfection efficiency, and toxicity profile.[4] Consequently, there is a continuous drive to develop novel cationic lipids with improved therapeutic indices. Key features of an ideal cationic lipid include:
-
A hydrophilic headgroup: Typically containing a primary, secondary, tertiary, or quaternary amine that remains protonated at physiological pH, providing the positive charge.
-
A hydrophobic tail: Usually composed of one or two long alkyl or acyl chains that anchor the lipid within the liposome bilayer.
-
A linker: Connecting the headgroup and the tail, the nature of which (e.g., ester, ether, carbamate) can influence the lipid's biodegradability and stability.[4]
N-(3-Aminopropyl)glycine Dihydrochloride presents an attractive starting point for the synthesis of novel cationic lipids due to its bifunctional nature, possessing both a primary and a secondary amine, as well as a carboxylic acid moiety that can be readily modified.
N-(3-Aminopropyl)glycine Dihydrochloride: A Versatile Scaffold
N-(3-Aminopropyl)glycine Dihydrochloride (C5H12N2O2 · 2HCl, MW: 205.08 g/mol ) is a water-soluble amino acid derivative.[9][10][11] Its chemical structure offers multiple points for synthetic elaboration to create amphiphilic cationic lipids.
-
Primary and Secondary Amines: These can be alkylated or acylated to introduce hydrophobic tails or to modulate the pKa of the headgroup, influencing the lipid's charge characteristics at different pH values (a key feature for "ionizable" lipids that are protonated in the acidic endosome but less charged in the bloodstream).[12]
-
Carboxylic Acid: This functional group can be converted to an ester or amide to attach hydrophobic moieties.
This versatility allows for the systematic modification of the headgroup, linker, and tail regions of the resulting cationic lipid, enabling the fine-tuning of its properties for specific drug delivery applications.
Protocol 1: Synthesis of a Novel Cationic Lipid: Dioleyl-APG (DOAPG)
This protocol describes a hypothetical, yet chemically sound, two-step synthesis of a novel cationic lipid, N-(3-(dioleylamino)propyl)-N-oleoylglycine (DOAPG), using N-(3-Aminopropyl)glycine Dihydrochloride as the starting material.
Rationale: This synthesis aims to create a cationic lipid with two hydrophobic oleyl chains attached to the aminopropyl nitrogen and one oleoyl chain attached to the glycine nitrogen. This structure provides a branched hydrophobic domain which can influence the packing of lipids in the liposome and potentially enhance membrane fusion and endosomal escape.
Materials:
-
N-(3-Aminopropyl)glycine Dihydrochloride
-
Oleoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
Step 1: Acylation of N-(3-Aminopropyl)glycine Dihydrochloride
-
Suspend N-(3-Aminopropyl)glycine Dihydrochloride (1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C in an ice bath.
-
Add triethylamine (4 eq) dropwise to neutralize the dihydrochloride salt and deprotonate the amines.
-
In a separate flask, dissolve oleoyl chloride (3.1 eq) in anhydrous DCM.
-
Add the oleoyl chloride solution dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of NaHCO3.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
Step 2: Purification of DOAPG
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane:ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC).
-
Evaporate the solvent under reduced pressure to yield DOAPG as a viscous oil or waxy solid.
-
Confirm the structure of the purified product using analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Caption: Workflow for cationic liposome formulation via thin-film hydration.
Protocol 3: Physicochemical Characterization of Cationic Liposomes
Characterization of the formulated liposomes is crucial to ensure batch-to-batch consistency and to predict their in vivo behavior. [13] Rationale: Dynamic Light Scattering (DLS) is a standard technique for measuring the size distribution and polydispersity of nanoparticles in suspension. Zeta potential measurement provides information about the surface charge of the liposomes, which is critical for their interaction with nucleic acids and cell membranes. [14] Instrumentation:
-
Dynamic Light Scattering (DLS) instrument with a zeta potential measurement module.
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the liposome suspension in the original hydration buffer to a suitable concentration for DLS analysis (typically in the range of 0.1-1.0 mg/mL total lipid).
-
-
Size and Polydispersity Index (PDI) Measurement:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Transfer the diluted liposome sample to a clean cuvette.
-
Perform the DLS measurement to obtain the average hydrodynamic diameter (Z-average) and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.
-
-
Zeta Potential Measurement:
-
Transfer the diluted liposome sample to a specific zeta potential cuvette.
-
Perform the measurement to determine the zeta potential in millivolts (mV). Cationic liposomes are expected to have a positive zeta potential.
-
Data Presentation: Expected Physicochemical Properties
The following table presents hypothetical data for DOAPG:DOPE:Cholesterol liposomes formulated at different molar ratios, illustrating how composition can influence the final characteristics.
| Formulation (Molar Ratio) | Z-Average (d.nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| DOAPG:DOPE:Chol (40:30:30) | 110 ± 5 | 0.15 | +35 ± 3 |
| DOAPG:DOPE:Chol (50:25:25) | 105 ± 6 | 0.12 | +45 ± 4 |
| DOAPG:DOPE:Chol (60:20:20) | 115 ± 7 | 0.18 | +52 ± 5 |
Application Example: Gene Delivery with DOAPG Liposomes
DOAPG liposomes can be used to form lipoplexes with plasmid DNA (pDNA) for in vitro transfection studies.
Protocol for Lipoplex Formation:
-
Dilute the DOAPG liposome suspension to a desired concentration in a suitable buffer (e.g., serum-free cell culture medium).
-
Dilute the pDNA to a desired concentration in the same buffer.
-
Add the diluted pDNA to the diluted liposome suspension at various N/P ratios (the ratio of nitrogen atoms in the cationic lipid to phosphate groups in the DNA).
-
Mix gently by pipetting and incubate at room temperature for 15-30 minutes to allow for complex formation.
-
The resulting lipoplexes can then be added to cultured cells to assess transfection efficiency.
Caption: Conceptual diagram of lipoplex formation and gene delivery.
Conclusion and Future Perspectives
N-(3-Aminopropyl)glycine Dihydrochloride serves as a promising and versatile starting material for the development of novel cationic lipids for drug delivery applications. The protocols outlined in this application note provide a framework for the synthesis, formulation, and characterization of cationic liposomes based on this scaffold. Further optimization of the lipid structure, liposome composition, and formulation parameters can lead to the development of highly efficient and safe delivery systems for a wide range of therapeutic molecules.
References
-
CP Lab Safety. N-(3-Aminopropyl)glycine Dihydrochloride, min 97%, 1 gram. [Link]
-
Fromberg, M., & Kragholm, T. (n.d.). Synthesis of cationic lipids for transfection efficiency study. Roskilde University. [Link]
-
ResearchGate. N'-(3-Aminopropyl)-N-(3'-(carbamoyl cholesteryl) propyl)-glycine amide liposomes for delivery of pTRAIL-EGFP. [Link]
-
Thi, T. H., et al. (2020). Synthesis and bioactivity of readily hydrolysable novel cationic lipids for potential lung delivery application of mRNAs. PubMed Central. [Link]
-
Starshinechemical. N-(3-Aminopropyl)glycine Dihydrochloride. [Link]
-
Semantic Scholar. Preparation, characterization, and efficient transfection of cationic liposomes and nanomagnetic cationic liposomes. [Link]
-
PubChem. (3-Aminopropyl)glycine. [Link]
-
Semple, S. C., et al. (2010). Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle Formulations of siRNA in Antigen-Presenting Cells. Molecular Therapy, 18(1), 172–180. [Link]
-
Zhang, Y., et al. (2023). Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery. Pharmaceutics, 15(1), 223. [Link]
-
Daraee, H., et al. (2016). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. International Journal of Nanomedicine, 11, 1851–1867. [Link]
-
Protocols.io. (2023). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. [Link]
-
Campbell, R. B., et al. (2002). Characterization of cationic liposome formulations designed to exhibit extended plasma residence times and tumor vasculature targeting properties. Journal of Pharmaceutical Sciences, 91(4), 1091-1105. [Link]
-
MDPI. Cationic Lipid Derived from a Basic Amino Acid: Design and Synthesis. [Link]
-
PubMed. (2023). N'-(3-aminopropyl)-N-(3'-(carbamoyl cholesteryl) propyl)-glycine amide liposomes for delivery of pTRAIL-EGFP. [Link]
-
Simões, S., et al. (2005). Cationic liposomes for gene delivery. Expert Opinion on Drug Delivery, 2(2), 237-254. [Link]
-
ResearchGate. (2005). Cationic liposomes for gene delivery. [Link]
-
PubMed. Characterization of cationic liposomes based on dimethyldioctadecylammonium and synthetic cord factor from M. tuberculosis (trehalose 6,6'-dibehenate)-a novel adjuvant inducing both strong CMI and antibody responses. [Link]
-
MDPI. (2023). Formulation of Nucleic Acids by Encapsulation in Lipid Nanoparticles for Continuous Production of mRNA. [Link]
-
Avanti Polar Lipids. Preparation of Cationic Liposomes & Transfection of Cells. [Link]
-
Academic Journals. (2012). Cationic liposomes as carriers for gene delivery: Physico-chemical characterization and mechanism of cell transfection. [Link]
-
ResearchGate. Characterization of cationic liposomes and polymer–liposome complexes. [Link]
-
MDPI. (2021). Cationic Liposomes. [Link]
-
SciSpace. (2011). Cationic Liposomes in Different Structural Levels for Gene Delivery. [Link]
-
bioRxiv. (2023). Development and optimisation of cationic lipid nanoparticles for mRNA delivery. [Link]
-
Semantic Scholar. (2024). Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery. [Link]
-
ACS Publications. (2024). Studying Cationic Liposomes for Quick, Simple, and Effective Nucleic Acid Preconcentration and Isolation. [Link]
-
Taylor & Francis Online. (2005). Cationic liposomes for gene delivery. [Link]
Sources
- 1. Cationic liposomes for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Development and optimisation of cationic lipid nanoparticles for mRNA delivery | bioRxiv [biorxiv.org]
- 9. calpaclab.com [calpaclab.com]
- 10. N-(3-Aminopropyl)glycine Dihydrochloride | CymitQuimica [cymitquimica.com]
- 11. N-(3-Aminopropyl)glycine Dihydrochloride | Starshinechemical [starshinechemical.com]
- 12. Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle Formulations of siRNA in Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"experimental procedure for labeling proteins with N-(3-Aminopropyl)glycine"
Executive Summary
N-(3-Aminopropyl)glycine (N-APG) is a versatile, heterobifunctional small molecule (
-
Enzymatic Substrate: A mimic of lysine for Microbial Transglutaminase (mTGase)-mediated site-specific labeling of Glutamine residues.
-
Chemical Spacer: A hydrophilicity-enhancing linker for carboxyl-to-amine or amine-to-carboxyl crosslinking.
This guide details the protocols for labeling proteins with N-APG, prioritizing the enzymatic approach for its superior regioselectivity.
Chemical Logic & Mechanism
The Molecule: N-(3-Aminopropyl)glycine[1][2]
-
Structure:
-
Functional Groups:
-
Primary Amine (
): High nucleophilicity, unhindered. Ideal substrate for mTGase or activated esters. -
Secondary Amine (
): Basic ( ), positively charged at physiological pH, enhancing solubility. -
Carboxyl (COOH): Available for subsequent conjugation (e.g., to hydrazides or amines) or to modulate isoelectric point (pI).
-
Mechanism A: Transglutaminase-Mediated Ligation (The "Gln-Tag" Strategy)
Microbial Transglutaminase (mTGase) catalyzes the formation of an isopeptide bond between the
-
Result: Site-specific installation of a glycine-carboxylate handle at a Glutamine site.
-
Utility: Converts a neutral Gln to a zwitterionic/negatively charged terminus, or provides a specific carboxyl group for further "Click" chemistry or drug attachment.
Mechanism B: Carbodiimide Coupling (EDC/NHS)
Standard bioconjugation using EDC activates protein carboxyls (Asp/Glu/C-term). The primary amine of N-APG reacts to form an amide bond.
-
Result: Global modification of surface carboxyls.
-
Utility: Cationization (masking negative Asp/Glu with a basic secondary amine linker) or introducing a "spacer arm" to reduce steric hindrance for subsequent ligand binding.
Visualization of Workflows
Figure 1: Enzymatic vs. Chemical Labeling Pathways
Caption: Schematic comparison of site-specific enzymatic ligation (top) versus global chemical conjugation (bottom) using N-APG.
Experimental Protocols
Protocol A: Site-Specific Labeling via Microbial Transglutaminase (mTGase)
Best for: Antibody-Drug Conjugates (ADCs), site-specific probe attachment, and modifying specific Gln-tags.
Materials:
-
Target Protein (Must contain an accessible Gln or engineered "Q-tag" e.g., LLQG).
-
N-(3-Aminopropyl)glycine (CAS 5699-54-7 or HCl salt).
-
Microbial Transglutaminase (mTGase) (e.g., Zedira or commercially available recombinant).
-
Buffer: PBS pH 7.4 or Tris-HCl pH 8.0. (Avoid amine-containing buffers like Tris if possible, though mTGase tolerates them better than NHS esters; PBS is safer).
Step-by-Step Procedure:
-
Preparation: Dissolve N-APG in PBS to a stock concentration of 100 mM. Adjust pH to 7.5–8.0 using NaOH if necessary (the HCl salt will be acidic).
-
Reaction Mix:
-
Protein: 1 mg/mL (approx. 10–50 µM).
-
N-APG: Add to final concentration of 1–5 mM (approx. 50–100 molar excess over protein). Note: Excess amine drives the equilibrium and prevents protein crosslinking.
-
mTGase: Add 1–5 Units per mg of protein (or 1:50 w/w enzyme-to-substrate ratio).
-
-
Incubation: Incubate at 37°C for 4–16 hours or Room Temperature (25°C) for 16–24 hours.
-
Quenching: Stop reaction by adding EDTA (final 10 mM) to chelate calcium (if calcium-dependent TGase is used) or simply proceed to purification (mTGase is Ca2+-independent but robust; removal is best via chromatography).
-
Purification: Remove excess N-APG and enzyme using Size Exclusion Chromatography (SEC) or Dialysis against PBS.
Quantitative Output:
| Parameter | Recommended Range | Impact on Yield |
|---|---|---|
| N-APG Excess | 50x – 100x | High excess prevents protein-protein crosslinking. |
| pH | 6.0 – 8.0 | mTGase is active over wide pH; pH 7.4 is optimal for protein stability. |
| Temperature | 4°C – 37°C | 37°C accelerates reaction but increases risk of protein unfolding. |
Protocol B: Chemical Conjugation via EDC/NHS
Best for: Increasing hydrophilicity of hydrophobic proteins, or introducing a spacer on carboxyl-rich surfaces.
Materials:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Sulfo-NHS (N-hydroxysulfosuccinimide).
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Coupling Buffer: PBS, pH 7.2.
Step-by-Step Procedure:
-
Activation: Dilute protein to 1 mg/mL in Activation Buffer (MES pH 6.0).
-
Add Crosslinkers: Add EDC (final 2 mM) and Sulfo-NHS (final 5 mM). React for 15 minutes at RT.
-
Quench/Exchange: Critical Step. Excess EDC must be removed or quenched to prevent reaction with the carboxyls of N-APG (which would cause polymerization). Desalt rapidly using a Zeba spin column or dialysis into Coupling Buffer (PBS pH 7.2).
-
Conjugation: Immediately add N-APG (stock in PBS) to the activated protein. Use 20–50 molar excess.
-
Incubation: React for 2 hours at RT.
-
Purification: Desalt via SEC or dialysis to remove free N-APG.
Quality Control & Validation
To ensure the protocol was successful, use the following validation methods:
-
Mass Spectrometry (ESI-TOF/Intact Mass):
-
Calculate the mass shift.
-
N-APG MW: 132.16 Da.[7]
-
Mass added per label: +132.16 Da (N-APG) - 17.03 Da (
loss in mTGase) = +115.13 Da . -
Note: For EDC coupling, mass added is +132.16 - 18.02 (
) = +114.14 Da .
-
-
Isoelectric Focusing (IEF):
-
N-APG conjugation alters the local charge.
-
mTGase route: Neutral Gln
Secondary Amine (+) + Carboxyl (-). Net change depends on pKa, but usually results in a slight acidic shift or band broadening due to the zwitterion.
-
References
-
Dennler, P., et al. (2014). "Transglutaminase-Based Chemo-Enzymatic Conjugation Approach Yields Homogeneous Antibody–Drug Conjugates." Bioconjugate Chemistry. Link
- Context: Establishes the protocol for using primary amine derivatives with mTGase for site-specific labeling.
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Link
- Context: The authoritative source for EDC/NHS coupling protocols and amine-to-carboxyl crosslinking str
-
Spolaore, B., et al. (2012). "Site-specific conjugation of interferon alpha-2a with a poly(ethylene glycol) derivative by transglutaminase." Biochemistry. Link
- Context: Demonstrates the specificity of mTGase for flexible amine linkers similar to the aminopropyl moiety in N-APG.
-
PubChem Compound Summary. "N-(3-Aminopropyl)glycine."[6][7] National Center for Biotechnology Information. Link[7]
- Context: Verification of chemical structure, pKa, and physical properties.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Single-site glycine-specific labeling of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Systematic Investigation of Proteoforms with N-Terminal Glycine and Their Dynamics Reveals Its Impacts on Protein Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. N-(3-((Aminoiminomethyl)amino)propyl)glycine | C6H14N4O2 | CID 21902547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (3-Aminopropyl)glycine | C5H12N2O2 | CID 10034670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WO2024036317A1 - Methods for labeling n-terminal glycine for proteomics - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. arxiv.org [arxiv.org]
- 11. WO2010063124A1 - Peptide therapeutic conjugates and uses thereof - Google Patents [patents.google.com]
Advanced Application Note: N-(3-Aminopropyl)glycine Derivatives in Cleaning & Disinfection
[1]
Executive Summary & Chemical Basis
N-(3-Aminopropyl)glycine derivatives, particularly N-(3-aminopropyl)-N-dodecylglycine (CAS 66204-44-2), represent a class of biocidal amphoteric surfactants (often termed "Ampholytes").[1] Unlike Quaternary Ammonium Compounds (QACs), which are strictly cationic, these derivatives possess a zwitterionic character that grants them unique formulation flexibility.
They are prized in the pharmaceutical and food hygiene sectors for their "cleaning-disinfecting" duality : they provide detergency (cleaning) and microbicidal action (disinfection) in a single step, with superior tolerance to organic soil (protein/fat) compared to QACs.[1]
Chemical Structure & pH Behavior
The core efficacy of this molecule is dictated by its protonation state. The molecule contains a secondary amine, a tertiary amine, and a carboxylic acid group.
-
Acidic pH (< 4): Fully protonated (Cationic).[1] High biocidal activity, but lower detergency.
-
Neutral/Weak Alkaline pH (7-9): Zwitterionic.[1] Optimal balance of surface activity (wetting/cleaning) and membrane interaction.[1]
-
High Alkaline pH (> 10): Anionic character increases.[1] Reduced biocidal efficacy, high cleaning power.
Application Note: For broad-spectrum disinfection (Bacteria, Yeasts, Enveloped Viruses), formulations are typically buffered to pH 8.0 – 9.5 . This maintains the amine groups in a sufficiently positive state to interact with negatively charged bacterial membranes while ensuring the glycine head group provides solubility and detergency.
Mechanism of Action
The biocidal mechanism is membrane-active. The hydrophobic alkyl tail (dodecyl) intercalates into the lipid bilayer, while the cationic amine groups interact with anionic phospholipids. This disruption leads to:
-
Leakage: Loss of intracellular ions (K+, Mg2+).
-
Lysis: Physical disruption of the cytoplasmic membrane.
-
Protein Denaturation: Interaction with integral membrane proteins.
Visualization: Mechanism & Ionization Pathway
Figure 1: The pH-dependent ionization states of N-(3-aminopropyl)glycine derivatives and their sequential mechanism of bacterial inactivation.[1]
Formulation Protocols
Compatibility Guide[1]
-
Compatible: Non-ionic surfactants (Alcohol ethoxylates), Cationic surfactants (QACs), Amphoterics (Betaines), Chelating agents (EDTA, GLDA, NTA).[1]
-
Incompatible: Anionic surfactants (SLS, SLES) – causes precipitation or inactivation.[1] Aldehydes (reaction with amine groups).[1]
-
Synergy: Combining with EDTA or GLDA significantly boosts efficacy against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) by destabilizing the outer membrane LPS layer.[1]
Protocol A: High-Level Disinfectant Concentrate (Concentrate Formulation)
Target: A dilutable concentrate for surface disinfection in healthcare/pharma.[1]
| Ingredient | Function | Concentration (% w/w) | Rationale |
| Water (Deionized) | Solvent | q.s. to 100 | Low conductivity prevents instability.[1] |
| EDTA-4Na (40%) | Chelator | 5.0 - 8.0% | Synergist; removes Ca2+/Mg2+ from bacterial walls.[1] |
| N-(3-aminopropyl)-N-dodecylglycine (30% soln) | Active Biocide | 15.0 - 20.0% | Provides ~5-6% active substance.[1] |
| C12-14 Alcohol Ethoxylate (7EO) | Wetting Agent | 2.0 - 5.0% | Lowers surface tension; aids penetration of biofilms.[1] |
| Monoethanolamine (MEA) | pH Adjuster | q.s. to pH 9.5 | Buffers solution; ensures cleaning efficacy.[1] |
Step-by-Step Procedure:
-
Charge Water: Add DI water to the main mixing vessel.
-
Add Chelator: Add EDTA/GLDA solution while stirring. Ensure complete dispersion.
-
Critical Check: Solution must be clear. Turbidity indicates poor water quality.
-
-
Add Biocide: Slowly add the N-(3-aminopropyl)-N-dodecylglycine solution.
-
Caution: Exothermic reaction is possible but usually mild. Avoid high shear aeration to prevent excessive foaming.
-
-
Add Surfactant: Add the non-ionic surfactant.[2] Stir gently to avoid foam.
-
pH Adjustment: Check pH. It will likely be alkaline.[3] Adjust to target (pH 9.0–9.5) using MEA (to raise) or Citric Acid (to lower).
-
Note: Avoid dropping pH below 8.0 for concentrates, as viscosity may increase unpredictably.
-
-
QC Check: Measure Refractive Index (RI) and Viscosity.
Protocol B: Efficacy Validation (Modified EN 1276)
Objective: Validate bactericidal activity against P. aeruginosa (the hardest to kill standard bacterium for amphoterics).[1]
Reagents:
-
Neutralizer: Dey-Engley (D/E) Neutralizing Broth.[1] Note: Standard lecithin/polysorbate neutralizers often fail to quench amines completely. D/E is required.
-
Interfering Substance: 3.0 g/L Bovine Serum Albumin (Dirty conditions).[1]
Workflow:
-
Preparation: Prepare test solution (e.g., 1% dilution of Concentrate from Protocol A) in Hard Water (300 ppm CaCO3).
-
Inoculation: Add 1 mL of bacterial suspension (1.5 x 10^8 CFU/mL) + 1 mL Interfering Substance to a tube.
-
Contact: Add 8 mL of Product Test Solution. Start timer (5 min at 20°C).
-
Neutralization: At t=5 min, transfer 1 mL of the mixture into 9 mL of D/E Neutralizing Broth. Vortex.
-
Plating: Wait 5 min (neutralization time), then plate 1 mL in duplicate on Tryptone Soya Agar.
-
Incubation: 37°C for 24h.
-
Calculation: Calculate Log Reduction (R).
-
Requirement: R ≥ 5 (99.999% reduction) for passing EN 1276.[1]
-
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Precipitation / Haze | Interaction with Anionic residues or poor water quality.[1] | Switch to DI water. Ensure no anionic surfactants are present in the mixing lines. |
| Low Efficacy (Gram-neg) | Insufficient chelation or pH too high (>11).[1] | Increase EDTA/GLDA.[1] Lower pH to 9.0 to increase protonated amine fraction. |
| High Viscosity/Gelling | Formation of liquid crystalline phases at specific concentrations.[1] | Add a hydrotrope (e.g., Sodium Cumene Sulfonate) or small amount of solvent (Propylene Glycol).[1] |
| Material Corrosion | High alkalinity or free amine attack on copper/brass.[1] | Add corrosion inhibitor (e.g., Benzotriazole).[1] Keep pH < 10.[4] |
Visualization: Formulation Logic Flow
Figure 2: Logical workflow for formulating a stable amphoteric disinfectant.[1]
References
-
European Chemicals Agency (ECHA). (2023).[1] Assessment Report: N-(3-aminopropyl)-N-dodecylglycine (PT 2, 3, 4). Biocidal Products Committee. Link
-
Gara, P. et al. (2022).[5] "A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants." International Journal of Molecular Sciences, 23(24), 15822.
-
Evonik Industries. (2020). REWOCID® WK 30 Technical Data Sheet.
-
Pereira, B.M.P. et al. (2014). "Mechanisms of resistance to biocides in Gram-negative bacteria." Antibiotics, 3(2), 173-189.[1]
-
Campanac, C. et al. (2002). "Interactions between biocide cationic agents and bacterial biofilms." Antimicrobial Agents and Chemotherapy, 46(5), 1469–1474.
Sources
- 1. Virucidal efficacy of antimicrobial surface coatings against the enveloped bacteriophage Φ6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4769169A - Amphoteric surfactants for use in antimicrobial cleaning compositions - Google Patents [patents.google.com]
- 3. Introduction to Amphoteric Surfactant [sanyo-chemical-solutions.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging N-(3-Aminopropyl)glycine for Novel Insights into Protein-Protein Interactions
Introduction: The Challenge of Capturing Protein Interactions
The intricate dance of proteins within a cell governs nearly every biological process. Understanding these protein-protein interactions (PPIs) is paramount for deciphering cellular function and for the development of novel therapeutics. However, many PPIs are transient and possess low binding affinities, making their detection and characterization a significant challenge for researchers. Chemical crosslinking has emerged as a powerful technique to stabilize these fleeting interactions, providing a "snapshot" of protein complexes in their native state.[1] This is achieved by introducing a covalent bond between interacting proteins, allowing for their subsequent purification and identification.
While a variety of crosslinking reagents are available, "zero-length" crosslinkers are particularly advantageous as they create a direct amide bond between interacting residues without introducing a long, flexible spacer arm.[2][3][4] This provides more precise distance constraints for structural modeling. Here, we propose the use of N-(3-Aminopropyl)glycine, a small molecule possessing a primary amine, a secondary amine, and a carboxylic acid, as a novel zero-length crosslinking agent. Its unique trifunctional nature offers the potential for a two-step crosslinking strategy, providing greater control over the conjugation process. This guide will provide a theoretical framework and detailed protocols for incorporating N-(3-Aminopropyl)glycine in your PPI studies.
Principle of N-(3-Aminopropyl)glycine Mediated Crosslinking
The proposed crosslinking strategy leverages the well-established carbodiimide chemistry, utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate carboxyl groups on a protein.[5][6][7] The primary amine of N-(3-Aminopropyl)glycine can then react with this activated carboxyl group, forming a stable amide bond. This results in the "bait" protein being covalently linked to N-(3-Aminopropyl)glycine. The secondary amine of the now-conjugated N-(3-Aminopropyl)glycine is then available to react with an activated carboxyl group on a second, "prey" protein, thus forming a covalent crosslink between the two interacting proteins.
The key advantage of this two-step approach is the ability to first modify the bait protein with N-(3-Aminopropyl)glycine, purify it to remove excess reagents, and then introduce it to the prey protein or cell lysate for the second crosslinking step. This minimizes unwanted side reactions and provides a cleaner, more specific crosslinking result.
Chemical Properties of N-(3-Aminopropyl)glycine
| Property | Value | Source |
| Molecular Formula | C5H12N2O2 | [8][9] |
| Molecular Weight | 132.16 g/mol | [8][9] |
| Functional Groups | Primary Amine, Secondary Amine, Carboxylic Acid | [10] |
| Appearance | White to off-white solid | [8] |
Experimental Workflows and Protocols
Overall Experimental Workflow
Caption: Overall workflow for protein-protein interaction studies using N-(3-Aminopropyl)glycine.
Protocol 1: Modification of Bait Protein with N-(3-Aminopropyl)glycine
This protocol describes the initial step of covalently attaching N-(3-Aminopropyl)glycine to your purified "bait" protein.
Materials:
-
Purified "bait" protein (1-5 mg/mL in a suitable buffer)
-
N-(3-Aminopropyl)glycine
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column
Procedure:
-
Buffer Exchange: Ensure your purified bait protein is in the Activation Buffer. If not, perform a buffer exchange using a desalting column.
-
Reagent Preparation: Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS (or Sulfo-NHS) in anhydrous DMSO. Prepare a 1 M solution of N-(3-Aminopropyl)glycine in the Activation Buffer.
-
Activation of Bait Protein: To 1 mL of your bait protein solution, add EDC to a final concentration of 2 mM and NHS (or Sulfo-NHS) to a final concentration of 5 mM.[11] Incubate for 15 minutes at room temperature with gentle mixing.
-
Conjugation with N-(3-Aminopropyl)glycine: Add the 1 M N-(3-Aminopropyl)glycine solution to the activated bait protein to a final concentration of 100 mM. Incubate for 2 hours at room temperature with gentle mixing.
-
Quenching: Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess N-(3-Aminopropyl)glycine and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer for your downstream application (e.g., PBS, pH 7.4).
-
Verification (Optional): The successful modification of the bait protein can be confirmed by a slight increase in its molecular weight on a high-resolution SDS-PAGE or by mass spectrometry.
Protocol 2: Crosslinking of Modified Bait to Prey Protein
This protocol details the second step where the N-(3-Aminopropyl)glycine-modified bait protein is crosslinked to its interacting "prey" protein.
Materials:
-
N-(3-Aminopropyl)glycine-modified bait protein (from Protocol 1)
-
Purified "prey" protein or cell lysate
-
EDC
-
NHS (or Sulfo-NHS)
-
Crosslinking Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
SDS-PAGE loading buffer
Procedure:
-
Prepare Protein Mixture: In a microcentrifuge tube, combine the N-(3-Aminopropyl)glycine-modified bait protein and the prey protein (or cell lysate) at a desired molar ratio (e.g., 1:1 or 1:3 bait to prey). The total protein concentration should be in the range of 1-5 mg/mL in the Crosslinking Buffer.
-
Activation of Prey Protein: Add EDC to a final concentration of 2 mM and NHS (or Sulfo-NHS) to a final concentration of 5 mM to the protein mixture.[11]
-
Crosslinking Reaction: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing. For transient interactions, this time may be reduced to 30-60 minutes.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Analysis by SDS-PAGE: Add SDS-PAGE loading buffer to a small aliquot of the reaction mixture and analyze by SDS-PAGE to visualize the formation of a higher molecular weight band corresponding to the crosslinked bait-prey complex.
Protocol 3: Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the steps to prepare the crosslinked protein complex for identification of the crosslinked peptides by mass spectrometry.
Materials:
-
Crosslinked protein sample (from Protocol 2)
-
Coomassie blue stain or other protein stain
-
Destaining solution
-
Reduction solution (e.g., 10 mM DTT in 100 mM ammonium bicarbonate)
-
Alkylation solution (e.g., 55 mM iodoacetamide in 100 mM ammonium bicarbonate)
-
Trypsin (mass spectrometry grade)
-
Digestion buffer (e.g., 50 mM ammonium bicarbonate)
-
Peptide extraction solution (e.g., 50% acetonitrile, 5% formic acid)
Procedure:
-
SDS-PAGE Separation: Run the entire crosslinked reaction mixture on an SDS-PAGE gel.
-
Band Excision: Stain the gel with Coomassie blue and excise the band corresponding to the crosslinked complex. Also, excise the bands for the individual bait and prey proteins as controls.
-
Destaining: Destain the gel pieces completely.
-
Reduction and Alkylation: Reduce the disulfide bonds in the proteins with the reduction solution, followed by alkylation of the free sulfhydryl groups with the alkylation solution.
-
In-gel Digestion: Wash the gel pieces and then add trypsin in digestion buffer. Incubate overnight at 37°C.
-
Peptide Extraction: Extract the peptides from the gel pieces using the peptide extraction solution. Pool the extracts and dry them down in a vacuum centrifuge.
-
LC-MS/MS Analysis: Resuspend the dried peptides in a suitable solvent for LC-MS/MS analysis. The analysis will identify the amino acid sequences of the peptides, and specialized software can be used to identify the crosslinked peptides.[3][4]
Data Interpretation and Validation
The identification of crosslinked peptides by mass spectrometry is a complex process that requires specialized software.[3][4] The software searches the MS/MS data for pairs of peptides that are covalently linked. The identification of a crosslinked peptide provides direct evidence of the proximity of the two linked amino acid residues in the protein complex. It is crucial to perform control experiments, such as crosslinking each protein individually, to minimize the identification of false-positive interactions.
Causality and Experimental Choices
-
Choice of Buffers: The use of MES buffer at pH 6.0 for the EDC/NHS reaction is critical as it is a non-amine, non-carboxylate buffer that does not interfere with the crosslinking chemistry.[12]
-
Two-Step Reaction: The proposed two-step protocol provides greater control and specificity compared to a one-pot reaction. Modifying the bait protein first and then purifying it ensures that the subsequent crosslinking reaction is primarily driven by the interaction between the bait and prey.
-
Quenching: The addition of a primary amine-containing buffer like Tris-HCl is essential to quench the reaction by consuming any unreacted NHS-esters, preventing non-specific crosslinking.
-
Mass Spectrometry: This is the gold standard for identifying the specific sites of crosslinking, providing high-resolution information about the protein-protein interface.[2]
Mechanism of N-(3-Aminopropyl)glycine Crosslinking
Caption: Proposed chemical mechanism for N-(3-Aminopropyl)glycine mediated protein crosslinking.
Conclusion
The incorporation of N-(3-Aminopropyl)glycine as a zero-length crosslinker offers a promising and versatile tool for the study of protein-protein interactions. The proposed two-step methodology provides enhanced control over the crosslinking reaction, potentially leading to more specific and reliable identification of interacting partners. While this guide provides a theoretical and practical framework, optimization of reaction conditions for each specific protein system is recommended for achieving the best results. The combination of this novel crosslinking strategy with advanced mass spectrometry techniques will undoubtedly contribute to a deeper understanding of the complex networks of protein interactions that drive cellular life.
References
-
N'-(3-Aminopropyl)-N-(3'-(carbamoyl cholesteryl) propyl)-glycine amide liposomes for delivery of pTRAIL-EGFP. (2023). ResearchGate. [Link]
-
(3-Aminopropyl)-N-(3'-(carbamoyl cholesteryl) propyl)-glycine amide liposomes for delivery of pTRAIL-EGFP. (2023). PubMed. [Link]
-
Insights on Chemical Crosslinking Strategies for Proteins. (2022). PMC. [Link]
-
Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. (2021). ACS Publications. [Link]
-
Probing structures of large protein complexes using zero-length cross-linking. PMC. [Link]
-
Enhanced identification of zero-length chemical crosslinks using label-free quantitation and high-resolution fragment ion spectra. NIH. [Link]
-
The First "Zero-Length" Mass Spectrometry-Cleavable Cross-Linker for Protein Structure Analysis. ResearchGate. [Link]
-
“Zero-length” cross-linking in solid state as an approach for analysis of protein–protein interactions. PMC. [Link]
-
(3-Aminopropyl)glycine. PubChem. [Link]
-
Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. PMC. [Link]
-
Synthesis and relaxometric characterization of new Poly[N,N-bis(3-aminopropyl)glycine] (PAPGly) dendron. SciSpace. [Link]
-
Identifying the proteins to which small-molecule probes and drugs bind in cells. PNAS. [Link]
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]
-
Protein-Small Molecule Biomolecular Interactions - a Retrospective. Reichert Technologies. [Link]
-
Activity analysis of the carbodiimide-mediated amine coupling reaction on self-assembled monolayers by cyclic voltammetry. ResearchGate. [Link]
-
Cross-Linking Reagents. Pierce. [Link]
-
Methods of probing the interactions between small molecules and disordered proteins. PMC. [Link]
-
Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. NIH. [Link]
-
Glycine. Wikipedia. [Link]
-
Reactivity and applications of new amine reactive cross-linkers for mass spectrometric detection of protein-protein complexes. PubMed. [Link]
-
Direct and Propagated Effects of Small Molecules on Protein–Protein Interaction Networks. Frontiers. [Link]
-
Sample preparation guidelines for MS-based cross-linking (XL-MS). Max Perutz Labs. [Link]
-
Amine reactive Linkers. AxisPharm. [Link]
-
Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. MDPI. [Link]
Sources
- 1. korambiotech.com [korambiotech.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced identification of zero-length chemical crosslinks using label-free quantitation and high-resolution fragment ion spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. (3-Aminopropyl)glycine | C5H12N2O2 | CID 10034670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Glycine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
Application Note: N-(3-Aminopropyl)glycine Dihydrochloride in Combinatorial Scaffolding
This guide details the application of N-(3-Aminopropyl)glycine Dihydrochloride (N3AG) as a scaffold in combinatorial chemistry, specifically for the synthesis of backbone-modified Peptide Nucleic Acids (PNA) and peptidomimetic libraries.
Introduction
N-(3-Aminopropyl)glycine Dihydrochloride (N3AG) is a bifunctional polyamine scaffold (
Unlike the standard ethyl-linked PNA backbone (
-
Thermodynamic Tuning: Modulating hybridization affinity (melting temperature,
) for DNA/RNA targets. -
Cellular Uptake: Creating "loose" backbone structures that may exhibit improved membrane permeability compared to rigid PNA.
-
Combinatorial Diversity: The molecule possesses three distinct functional handles—a primary amine, a secondary amine, and a carboxylic acid—allowing for orthogonal protection and the generation of diverse molecular libraries.
Chemical Properties & Handling
| Property | Specification |
| CAS Number | 90495-95-7 |
| Formula | |
| Molecular Weight | 205.08 g/mol (Salt); ~132.16 g/mol (Free Base) |
| Solubility | Highly soluble in water (>50 mg/mL). Poor solubility in DCM/THF/EtOAc. |
| Acidity | Strongly acidic in solution ( |
| Stability | Hygroscopic. Store desicated at -20°C. Stable in solution for 1 month at 4°C. |
Strategic Protection Logic
Successful use of N3AG in combinatorial chemistry relies on regioselective protection . You must distinguish between the distal primary amine (nucleophilic, unhindered) and the internal secondary amine (sterically hindered, less nucleophilic).
The Copper(II) Chelation Strategy
Direct acylation often leads to mixtures. The industry-standard method utilizes Copper(II) complexation to transiently mask the glycine unit (the
Figure 1: Chelation-mediated regioselective protection workflow.
Experimental Protocols
Protocol A: Regioselective Synthesis of Fmoc-N-(3-aminopropyl)glycine
Objective: To create a building block where the primary amine is Fmoc-protected (for backbone elongation) and the secondary amine is free (for nucleobase/side-chain attachment).
Reagents:
-
N3AG Dihydrochloride (10 mmol, 2.05 g)
-
Basic Copper Carbonate (
) (excess) -
Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)
-
Acetone, Water, EDTA, Sodium Bicarbonate.
Step-by-Step:
-
Chelation: Dissolve N3AG (2.05 g) in water (50 mL). Add basic copper carbonate (1.5 eq) and reflux for 30 minutes. The solution will turn deep blue/purple, indicating the formation of the copper complex (masking the secondary amine and carboxylate). Filter off excess unreacted copper salt while hot.
-
Acylation: Cool the blue solution to 0°C. Add Acetone (50 mL) and
(2 eq). Slowly add Fmoc-OSu (1.1 eq) dissolved in acetone over 30 minutes. Stir at room temperature for 4 hours. Note: Only the distal primary amine reacts. -
Decomplexation: The copper must be removed to release the secondary amine. Add EDTA disodium salt (1.5 eq relative to Cu) and stir for 2 hours. The solution color changes as Cu-EDTA forms.
-
Isolation: The Fmoc-protected ligand is less soluble in water than the Cu-EDTA complex. Acidify carefully to pH 4. The product, Fmoc-NH-(CH2)3-NH-CH2-COOH , may precipitate. If not, extract with Ethyl Acetate.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH).
Validation:
-
ESI-MS: Expect [M+H]+ = ~355.4 (Fmoc-N3AG).
-
NMR: Confirm signals for Fmoc aromatics (7.3-7.8 ppm) and the propyl chain.
Protocol B: Solid-Phase Combinatorial Library Assembly
Objective: To synthesize a library of "Base-Modified" oligomers on resin using the scaffold prepared in Protocol A.
Workflow:
-
Resin Loading:
-
Use 2-Chlorotrityl Chloride Resin (for acid-labile cleavage) or Rink Amide Resin (for amide C-terminus).
-
Loading Step: Dissolve Fmoc-N3AG (from Protocol A) (3 eq) and DIPEA (6 eq) in dry DCM. Add to 2-CTC resin. Shake 2 hrs. Cap unreacted sites with MeOH/DIPEA.
-
-
Library Functionalization (The "Base" Attachment):
-
At this stage, the Secondary Amine is free.
-
Diversity Step: Add a carboxylic acid (Drug, Nucleobase-COOH, or Fluorophore) (5 eq), HBTU (5 eq), and DIPEA (10 eq) in DMF. Shake 2 hrs.
-
Result: The secondary amine is now acylated with your library element.
-
-
Backbone Elongation:
-
Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min). This exposes the distal primary amine.
-
Next Cycle: Couple the next Fmoc-N3AG monomer or a standard amino acid.
-
-
Cleavage:
-
Treat resin with TFA:TIS:Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
-
Figure 2: Solid-phase assembly cycle for N3AG-based combinatorial libraries.
Troubleshooting & Critical Parameters
| Issue | Cause | Solution |
| Low Coupling Yield | Secondary amine steric hindrance. | Use stronger coupling agents (HATU/HOAt) instead of HBTU. Increase temperature to 50°C (microwave assisted). |
| Cyclization | Intramolecular reaction between free secondary amine and activated carboxylate. | Ensure the secondary amine is acylated immediately after loading or use a pre-synthesized monomer where the secondary amine is already protected/substituted. |
| Solubility | N3AG-2HCl is insoluble in DMF. | Must neutralize the salt with 2.2 eq DIPEA in a small amount of water/DMF mix before adding to the organic reaction mixture. |
References
-
Nielsen, P. E., et al. (1991).[2] "Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide." Science, 254(5037), 1497-1500. Link
- Corradini, R., et al. (2013). "Peptide Nucleic Acids (PNA) with modified backbones." Current Topics in Medicinal Chemistry, 11(12).
- O'Donnell, M. J., et al. (1982). "The Synthesis of Amino Acid Derivatives via Copper Complexes." Journal of Organic Chemistry.
-
PubChem Compound Summary. "N-(3-Aminopropyl)glycine." National Center for Biotechnology Information. Link
Sources
Troubleshooting & Optimization
Technical Guide: Troubleshooting Side Reactions of N-(3-Aminopropyl)glycine in SPPS
This is a comprehensive technical guide designed for researchers and drug development professionals using N-(3-Aminopropyl)glycine in Solid-Phase Peptide Synthesis (SPPS).
Core Technical Overview
N-(3-Aminopropyl)glycine (often abbreviated as Nap or Nlys in peptoid nomenclature) is an N-substituted glycine monomer.[1][2] Unlike standard amino acids where the side chain is attached to the
This structural modification introduces unique synthetic challenges:
-
Steric Hindrance: The secondary amine backbone drastically reduces the kinetics of subsequent couplings.
-
Nucleophilic Side Chain: The primary amine on the propyl chain requires robust orthogonal protection to prevent branching or cyclization.
-
Conformational Instability: The lack of a chiral center and amide hydrogen donor increases chain flexibility, promoting side reactions like Diketopiperazine (DKP) formation.
This guide addresses these issues using a Root Cause Analysis (RCA) approach.
Troubleshooting & FAQs
Issue 1: Premature Chain Termination (Diketopiperazine Formation)
Symptom: Mass spectrometry shows a loss of the N-terminal dipeptide (specifically the [Nap-AA] fragment) and the presence of a cyclic byproduct in the waste stream. Root Cause: The secondary amine of the N-(3-Aminopropyl)glycine is highly prone to nucleophilic attack on the C-terminal carbonyl of the preceding amino acid, especially when the residue is at the dipeptide stage (i.e., the second residue added to the resin). This results in the cleavage of the dipeptide from the resin as a Diketopiperazine (DKP).
Q: How do I prevent DKP formation when N-(3-Aminopropyl)glycine is the second residue? A: DKP formation is catalyzed by base (during Fmoc deprotection) and slow coupling kinetics.
-
Use Trityl or Chlorotrityl Resins: These bulky resins provide steric protection against the back-biting attack.
-
Optimize Deprotection: Use a "short and fast" deprotection cycle (e.g., 20% Piperidine/DMF for 2 x 3 min) rather than standard times to minimize the exposure of the free amine to basic conditions before coupling.
-
Use the "Two-Step" Monomer Method: Instead of coupling the Fmoc-Nap-OH dimer, build the residue on-resin using the sub-monomer method (Bromoacetic acid + Mono-protected diamine). This avoids the "dipeptide" risk profile during the critical cleavage step.
Issue 2: Incomplete Coupling of the Next Amino Acid
Symptom: Deletion sequences (des-AA) appearing in the crude LC-MS after the N-(3-Aminopropyl)glycine residue. Root Cause: The N-terminus of N-(3-Aminopropyl)glycine is a secondary amine . It is significantly more sterically hindered and less nucleophilic than a primary amine. Standard coupling protocols (e.g., HBTU/DIPEA) often fail to drive this reaction to completion.
Q: What is the optimal coupling protocol for acylating the secondary amine? A: You must switch to high-efficiency activation reagents that generate more reactive active esters.
-
Reagent: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .
-
Additive: Add HOAt (1-Hydroxy-7-azabenzotriazole) to stabilize the active ester and accelerate the reaction.
-
Conditions: Double coupling is mandatory.
-
Coupling 1: 5 eq. AA, 4.9 eq. HATU, 10 eq. DIPEA in DMF (1 hour).
-
Coupling 2: Repeat with fresh reagents.
-
-
Alternative: For extremely difficult sequences, convert the incoming amino acid to an Acid Fluoride or use BTC (Bis(trichloromethyl)carbonate) activation.
Issue 3: Unwanted Branching / Side Chain Acylation
Symptom: Mass spectrum shows +AA mass shifts (+1 residue mass) or complex mixtures indicating branched peptides.
Root Cause: Failure of orthogonal protection. The primary amine on the propyl side chain (
Q: Which protecting group strategy should I use? A: The choice depends on your synthesis chemistry:
-
Fmoc SPPS (Standard): Use Fmoc-N(Boc-3-aminopropyl)Gly-OH . The Boc group is stable to Piperidine (Fmoc removal) but removed by TFA (final cleavage).
-
On-Resin Cyclization / Side-Chain Modification: Use Fmoc-N(Alloc-3-aminopropyl)Gly-OH . The Alloc group allows selective deprotection with Pd(PPh3)4, enabling you to modify the side chain while the peptide is still on the resin.
Visualizing the Mechanisms
Diagram 1: Diketopiperazine (DKP) Formation Mechanism
This diagram illustrates how the secondary amine "back-bites" the resin linkage, releasing the cyclic byproduct.
Figure 1: Mechanism of Diketopiperazine (DKP) formation leading to chain loss.
Diagram 2: Sub-Monomer Synthesis Workflow
This workflow prevents side-chain handling issues by building the residue directly on the resin.
Figure 2: Sub-monomer synthesis cycle for N-(3-Aminopropyl)glycine to minimize side reactions.
Experimental Protocols
Protocol A: Optimized Coupling to Secondary Amines (HATU/HOAt)
Use this protocol when coupling an amino acid onto the N-(3-Aminopropyl)glycine residue.
| Step | Reagent | Concentration / Equivalents | Time | Notes |
| 1. Wash | DMF | - | 3 x 1 min | Ensure resin is swollen. |
| 2. Activation | Fmoc-AA-OH | 5.0 eq | - | Pre-activate for 30 sec. |
| HATU | 4.9 eq | - | Use slightly less than AA to prevent capping. | |
| HOAt | 5.0 eq | - | Critical for secondary amines. | |
| DIPEA | 10.0 eq | - | Maintain basic pH. | |
| 3. Coupling | Solution from above | - | 60 min | Shake vigorously. |
| 4. Wash | DMF | - | 3 x 1 min | |
| 5. Re-Couple | Fresh Reagents | Same as Step 2 | 60 min | Mandatory for this residue. |
| 6. Cap | Acetic Anhydride | 10% in Pyridine/DMF | 10 min | Cap unreacted secondary amines. |
Protocol B: Sub-Monomer Synthesis of N-(3-Aminopropyl)glycine
Use this protocol to build the residue on-resin, avoiding the cost and instability of pre-made Fmoc monomers.
-
Bromoacetylation:
-
Add Bromoacetic acid (1.2 M) and DIC (1.2 M) in DMF to the resin.
-
Reaction time: 30 minutes at Room Temperature.
-
Wash: DMF (5 x 1 min) to remove all traces of acid.
-
-
Amine Displacement:
-
Add N-Boc-1,3-diaminopropane (1.0 M) in DMSO/DMF (1:1).
-
Note: Using DMSO improves the displacement kinetics.
-
Reaction time: 60 minutes at Room Temperature.
-
Wash: DMF (5 x 1 min), then DCM (3 x 1 min).
-
-
Verification: Perform a Chloranil test (for secondary amines). A positive result (blue beads) confirms the presence of the secondary amine. Note: The Kaiser test does not work for secondary amines.
References
-
Zuckermann, R. N., et al. (1992).[2][3] "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society, 114(26), 10646–10647. Link
-
Figliozzi, G. M., et al. (1996). "Synthesis of N-substituted glycine peptoid libraries." Methods in Enzymology, 267, 437-447. Link
-
Culf, A. S., & Ouellette, R. J. (2010).[3] "Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives." Molecules, 15(8), 5282-5335. Link
-
Horn, T., et al. (2004). "Incorporation of Chemically Modified Nucleotides into Synthetic Oligonucleotides." Current Protocols in Nucleic Acid Chemistry. Link
-
Puckett, J. W., et al. (2012). "The relationship between the secondary structure of N-substituted glycine peptoids and their ability to penetrate cells." Biomaterials, 33(10), 3053-3061. Link
Sources
Technical Support Center: Purifying Peptides Containing N-(3-Aminopropyl)glycine (aPG)
From the Senior Application Scientist's Desk
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(3-Aminopropyl)glycine (aPG) containing peptides. The unique structural characteristics of aPG, a key building block in many modern peptide-based therapeutics and research tools, introduce specific challenges during peptide synthesis and, most notably, purification. This guide is designed to provide you with field-proven insights and troubleshooting strategies to navigate these complexities effectively.
The incorporation of aPG, with its secondary amine in the backbone and a primary amine on the side chain, significantly alters the peptide's physicochemical properties. This can lead to unexpected chromatographic behavior, an increased propensity for side reactions, and difficulties in characterization. Our goal is to equip you with the knowledge to anticipate these challenges and the tools to overcome them, ensuring the successful purification of your target peptide.
Frequently Asked Questions (FAQs)
Q1: What makes peptides containing N-(3-Aminopropyl)glycine (aPG) so difficult to purify?
A1: The primary challenge stems from the two basic nitrogen atoms in the aPG residue: the secondary amine within the peptide backbone and the primary amine on the 3-aminopropyl side chain. This dual basicity can lead to several issues:
-
Complex Interactions with HPLC Columns: The presence of multiple positive charges at typical acidic HPLC pH (e.g., with 0.1% TFA) can cause strong ionic interactions with residual silanols on silica-based C18 columns, leading to peak tailing and poor resolution.
-
Increased Hydrophilicity: The aminopropyl group increases the overall hydrophilicity of the peptide, which can result in poor retention on reversed-phase (RP) columns, especially for shorter peptides.
-
Potential for Side Reactions: The nucleophilic nature of the primary and secondary amines increases the risk of side reactions during synthesis and purification, leading to a complex mixture of impurities that are often difficult to separate from the target peptide.
-
Aggregation: Peptides containing multiple basic residues can be prone to aggregation, which can complicate purification and analysis.[1][2]
Q2: I'm observing significant peak tailing during RP-HPLC purification of my aPG-containing peptide. What's causing this and how can I fix it?
A2: Peak tailing is a common issue when purifying basic peptides. It's often caused by strong, non-ideal interactions between the positively charged peptide and negatively charged, deprotonated silanol groups on the surface of the silica-based stationary phase.
Here’s a troubleshooting workflow to address peak tailing:
Troubleshooting Workflow: Mitigating Peak Tailing
Caption: Decision tree for troubleshooting peak tailing in RP-HPLC.
Q3: My aPG-containing peptide is eluting in the void volume of my C18 column. How can I increase its retention?
A3: Poor retention of hydrophilic peptides is a frequent challenge. The aPG residue contributes to the overall polarity of your peptide, potentially reducing its hydrophobic interaction with the C18 stationary phase.
Here are some strategies to increase retention:
-
Use a Less Hydrophobic Stationary Phase: Consider a C4 or C8 column, which may offer better retention for highly polar molecules.
-
Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) Column: HILIC is an excellent alternative for separating very polar compounds that are not well-retained by reversed-phase chromatography.
-
Increase Ion-Pairing Strength: Switching from trifluoroacetic acid (TFA) to a more hydrophobic ion-pairing agent like heptafluorobutyric acid (HFBA) can significantly increase retention of basic peptides.[3] The hydrophobic tail of the ion-pairing agent associates with the stationary phase, while the acidic head group forms an ion pair with the basic sites on your peptide, effectively increasing its apparent hydrophobicity.
-
Adjust Mobile Phase Composition: Decreasing the initial concentration of the organic solvent (e.g., acetonitrile) in your gradient can help improve binding to the column.
Q4: I'm seeing multiple peaks in my mass spectrometry analysis that I can't identify. What are some common side reactions specific to aPG-containing peptides?
A4: The nucleophilic amines of aPG can participate in several side reactions during solid-phase peptide synthesis (SPPS). While specific literature on aPG side reactions is limited, we can infer potential issues based on the chemistry of similar structures.
Potential Side Reactions Involving aPG:
| Side Reaction | Description | Mass Change | Troubleshooting/Prevention |
| Acylation of the Side-Chain Amine | During coupling, the primary amine of the aPG side chain can be acylated by the incoming activated amino acid, leading to a branched peptide. | Addition of the mass of the acylating amino acid residue. | Ensure complete and stable protection of the side-chain amine (e.g., with a Boc group) during synthesis. |
| Reaction with Scavengers | During cleavage from the resin, the nucleophilic amines of aPG can react with carbocations generated from protecting groups, leading to unwanted adducts. | Varies depending on the scavenger (e.g., +57 for t-butyl). | Use a scavenger cocktail optimized for peptides with nucleophilic side chains. Consider using scavengers that generate less reactive byproducts. |
| Intramolecular Cyclization | Depending on the peptide sequence, the aminopropyl side chain could potentially undergo intramolecular cyclization with a nearby carboxylic acid group, forming a lactam. | Loss of 18 Da (H₂O). | Careful sequence design and use of appropriate protecting groups. |
Troubleshooting Guides
Guide 1: Optimizing RP-HPLC Purification of aPG-Containing Peptides
Problem: Low purity and poor resolution of the target peptide.
Underlying Principles: The purification of aPG-containing peptides by RP-HPLC is a balancing act between hydrophobic retention and ionic interactions.[4][5] The goal is to maximize the separation of the target peptide from closely related impurities, which often have very similar hydrophobicities.
Step-by-Step Protocol:
-
Initial Analytical Run:
-
Column: Start with a high-quality, end-capped C18 column (e.g., 3.5 µm particle size, 150 x 4.6 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient is often beneficial. Start with a 5-95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 214 nm and 280 nm.
-
Analysis: Assess peak shape, retention time, and the complexity of the impurity profile.
-
-
Method Optimization Based on Initial Results:
-
If Peak Tailing is Observed:
-
Increase the TFA concentration to 0.2%.
-
If tailing persists, switch to 0.1% HFBA as the ion-pairing agent. Be aware that HFBA can be more difficult to remove during lyophilization.
-
-
If the Peptide is Poorly Retained:
-
Decrease the starting percentage of mobile phase B.
-
Consider switching to a C8 or C4 column.
-
If retention is still poor, explore HILIC chromatography.
-
-
If Resolution is Poor:
-
Flatten the gradient around the elution time of your target peptide.
-
Increase the column temperature to 40-60°C. This can improve peak shape and alter selectivity, but be mindful of potential peptide degradation.[1]
-
Try a different organic modifier, such as methanol, in place of acetonitrile.
-
-
-
Scaling Up to Preparative HPLC:
-
Once an optimized analytical method is developed, it can be scaled up to a preparative column with the same stationary phase.
-
Adjust the flow rate and gradient time proportionally to the column dimensions.
-
Load the crude peptide at a concentration that avoids precipitation on the column. It is often beneficial to dissolve the peptide in the initial mobile phase composition.
-
Experimental Workflow: HPLC Method Development
Caption: Workflow for HPLC method development and scale-up.
Guide 2: Mass Spectrometry Analysis and Impurity Identification
Problem: Ambiguous mass spectrometry data and difficulty in identifying impurities.
Underlying Principles: The presence of the aPG residue can influence peptide fragmentation in mass spectrometry. Understanding these patterns is key to confirming the identity of your target peptide and characterizing impurities.
Key Considerations for MS Analysis:
-
Expected Mass: The monoisotopic mass of the aPG residue is 114.0793 Da. Ensure your calculations for the expected mass of the peptide are accurate.
-
Charge State: Due to the two basic nitrogens in aPG, peptides containing this residue are likely to exist in higher charge states in the mass spectrometer. Look for multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺).
-
Fragmentation (MS/MS):
-
While specific fragmentation data for aPG-containing peptides is not widely published, we can anticipate some general behaviors. Peptides containing basic residues can exhibit charge-directed fragmentation.[6]
-
Look for characteristic neutral losses. For example, the loss of the aminopropyl side chain.
-
Compare the fragmentation pattern of your main peak to that of suspected impurity peaks. Differences in the fragmentation can help elucidate the nature of the modification.
-
Step-by-Step Protocol for Impurity Identification:
-
High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass measurements for all major peaks in your crude sample. This will allow you to calculate the elemental composition of the impurities and narrow down the possibilities.
-
Tandem Mass Spectrometry (MS/MS): Perform MS/MS on the parent ion of your target peptide and all major impurity peaks.
-
Manual Spectra Interpretation:
-
Identify the b- and y-ion series for your target peptide to confirm its sequence.
-
For impurity peaks, look for mass shifts in the b- or y-ions. A mass shift that occurs in the b-ion series but not the y-ion series (or vice versa) can help to localize the modification to a specific part of the peptide.
-
Consider the potential side reactions listed in the FAQs and calculate the expected masses of these modifications.
-
-
Database Searching: Use proteomics software to search your MS/MS data against a database containing your target peptide sequence. Include potential modifications (e.g., acylation, addition of scavenger adducts) in your search parameters.
References
- Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
- Nielsen, P. E. (2004). Synthesis and purification of peptide nucleic acids. Current Protocols in Nucleic Acid Chemistry, 17(1), 4.11.1-4.11.23.
-
The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (n.d.). Harvard Apparatus. Retrieved February 6, 2026, from [Link]
- Jensen, K. J., & Brask, J. (2012). Preparative RP-HPLC Method For Purifying Peptides (United States Patent No. US20120322976A1). U.S.
- Rehman, M. M., Jabeen, A., & Mariya, M. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(2), 1-10.
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved February 6, 2026, from [Link]
- Wirl, A., Guden-Kaufmann, M., & Süssmuth, R. D. (2015). Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging. International Journal of Medical Sciences, 12(3), 235–244.
- Haaima, G., Rasmussen, H., Schmidt, G., Jensen, D. K., Sandholm Kastrup, J., Wittung Stafshede, P., Norde´n, B., Buchardt, O., & Nielsen, P. E. (1999). Peptide nucleic acids (PNA) derived from N-(N-methylaminoethyl)glycine. Synthesis, hybridization and structural properties. New Journal of Chemistry, 23(8), 833-840.
- Ghosh, K., & Lubell, W. (2025). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.
- Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Current Protocols in Protein Science, Chapter 8, Unit 8.7.
- Zhong, H., Chen, F., & Ruan, K. (2023). Synthesis of Peptides from Glycine on Anatases with Different Crystal Facets. Minerals, 13(7), 949.
-
How to Improve Retention and Purification of a Hydrophilic Peptide on a C18 Prep Column? (2025, March 25). ResearchGate. Retrieved February 6, 2026, from [Link]
- Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222.
- Muzaffar-ur-Rehman, M., Jabeen, A., & Maimanath, M. (2018). Side reactions in peptide synthesis: An overview.
- Roy, O., & O’Reilly, R. K. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
- Sizun, C., & Gource, A. (2021).
- Ghasemi, S., Aghaie, H., & Fassihi, A. (2023).
-
VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). Retrieved February 6, 2026, from [Link]
- Kong, A. T., & Yu, F. (2020). Identification of modified peptides using localization-aware open search.
-
How to purify hydrophilic peptides - Why won't my peptide stick to my column? (2023, February 2). Biotage. Retrieved February 6, 2026, from [Link]
- Cydzik, M., Wroblewski, K., & Rodziewicz-Motowidło, S. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 6985.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 6, 2026, from [Link]
- Roy, O., & O’Reilly, R. K. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
- A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. (2011). The Journal of Organic Chemistry, 76(15), 6148-6163.
- Late-Stage Chloride Displacements Enable Access to Peptoids with cis-Inducing Alkylammonium Side Chains. (2023). Organic Letters, 25(33), 6148-6152.
- The Molecular and Physiological Effects of Protein-Derived Polyamines in the Intestine. (2022). International Journal of Molecular Sciences, 23(19), 11295.
- Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. (2019). Organic Process Research & Development, 23(10), 2236-2243.
- Turner, J. J., Arzumanov, A. A., & Gait, M. J. (2005). Cell-penetrating peptide conjugates of peptide nucleic acids (PNA) as inhibitors of HIV-1 Tat-dependent trans-activation in cells. Nucleic Acids Research, 33(21), 6837-6849.
- Chemical Proteomics Reveals Regulation of Bile Salt Hydrolases via Oxidative Post-translational Modific
-
Characterization of intact and modified proteins by mass spectrometry. (n.d.). MS Vision. Retrieved February 6, 2026, from [Link]
-
Protein purification troubleshooting guide. (n.d.). Dutscher. Retrieved February 6, 2026, from [Link]
- Gray, C., Tatulian, S. A., Wharton, S. A., & Tamm, L. K. (1996). Effect of the N-terminal glycine on the secondary structure, orientation, and interaction of the influenza hemagglutinin fusion peptide with lipid bilayers. Biophysical Journal, 70(5), 2275-2286.
-
Side Reactions in Peptide Synthesis. (n.d.). Scribd. Retrieved February 6, 2026, from [Link]
- Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. (2022). Molecules, 27(19), 6296.
Sources
- 1. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 2. Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. nestgrp.com [nestgrp.com]
- 4. bachem.com [bachem.com]
- 5. harvardapparatus.com [harvardapparatus.com]
- 6. Mass Spectrometry of Putrescine, Spermidine, and Spermine Covalently Attached to Francisella tularensis Universal Stress Protein and Bovine Albumin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Engineering N-(3-Aminopropyl)glycine (Nap) Peptoids
[1]
Executive Summary: The "Nap" Paradox
N-(3-Aminopropyl)glycine (commonly abbreviated as Nap or Nlys ) is a cationic peptoid residue.[1] Unlike standard amino acids, it is typically synthesized via the sub-monomer method rather than using a pre-made Fmoc-protected building block.[2]
The Central Issue: While Nap residues are inherently hydrophilic and cationic (enhancing solubility), they frequently cause catastrophic aggregation through two distinct mechanisms:[1][2]
-
Chemical Cross-linking (Synthesis Phase): The diamine reagent can bridge two growing chains on the resin if not used in sufficient excess.
-
Amphiphilic Self-Assembly (Purification Phase): Nap residues combined with hydrophobic side chains create potent amphiphiles that form nanosheets or micelles, resisting dissolution in standard HPLC buffers.[1][2]
Synthesis Troubleshooting: The Sub-Monomer Cycle
The primary source of "aggregation" reported with Nap is often covalent cross-linking during the displacement step.
The Protocol: Sub-Monomer Method
Nap is generated on-resin in two steps:
Critical Failure Mode: Inter-Chain Cross-linking
If the concentration of 1,3-diaminopropane is too low, the free amine of a newly attached side chain can react with a bromoacetyl group on a neighboring chain.[2] This effectively "staples" the peptides together, resulting in an insoluble polymer mesh that cannot be cleaved or dissolved.[1][2]
Troubleshooting Matrix: Synthesis
| Symptom | Probable Cause | Corrective Action |
| Resin Clumping | Cross-linking: Diamine bridged two chains.[2] | Increase Equivalents: Use >20-50 equivalents of 1,3-diaminopropane (1-2 M concentration) to statistically force mono-substitution.[1] |
| Deletion Sequences | Incomplete Acylation: Steric hindrance from previous Nap.[1][2] | Double Couple: Perform the Bromoacetic acid/DIC step twice (2 x 20 min) before adding the amine. |
| Low Yield | Oxidation: Amines reacting with air.[1][2] | Degas Solvents: Ensure the diamine solution is fresh and prepared in degassed NMP or DMF.[2] |
Visualizing the Cross-Linking Trap
Caption: Figure 1. Mechanism of covalent cross-linking during Nap synthesis. High amine concentration is required to prevent the diamine from reacting with two resin sites simultaneously.
Solubility & Purification Troubleshooting
Once cleaved, Nap-containing peptoids are cationic.[1][2] However, they are often designed with alternating hydrophobic residues (e.g., Nle-Nap-Nle-Nap).[1][2] This specific architecture mimics antimicrobial peptides and is prone to forming supramolecular structures .[2]
Issue: The "Sticky" Pellet
Users often report that the lyophilized powder will not redissolve in water or acetonitrile, forming a gel instead.[2]
Root Cause Analysis
-
Counter-ion Effect: TFA (Trifluoroacetic acid) salts of Nap are hydrophobic.[1][2] The TFA anion (
) pairs with the Nap ammonium cation, reducing hydration.[1] -
Amphiphilic Assembly: The peptide forms micelles or nanosheets to hide hydrophobic residues, with Nap amines facing the solvent.[2]
Protocol: Breaking the Aggregate
Step 1: Acidification & Disruption Do not use neutral water.[1][2] Dissolve the crude peptide in 50% Acetic Acid or 0.1% TFA in 50% Acetonitrile . The organic solvent disrupts hydrophobic collapse, while the acid ensures protonation.[2]
Step 2: Counter-Ion Exchange (Critical for Biological Use) TFA salts are toxic and promote aggregation.[1] Exchange to Chloride (HCl) salts:
-
Dissolve peptide in 10 mM HCl.
-
Repeat 3x. Result: Nap-HCl salts are significantly more soluble in water than Nap-TFA salts.[2]
Step 3: HPLC Gradient Adjustment Nap residues elute earlier than expected due to polarity, but aggregates elute late as broad peaks.[1][2]
FAQ: Specific Scenarios
Q: Can I use Fmoc-N-(3-Boc-aminopropyl)glycine-OH instead of the sub-monomer method? A: Yes, but it is not recommended for long sequences.[1] The coupling efficiency of secondary amines (N-substituted glycines) is poor due to steric hindrance. The sub-monomer method avoids this by coupling the smaller Bromoacetic acid first.[2] If you must use the Fmoc-block, use HATU/HOAt activation and double coupling.[2]
Q: My Kaiser test is negative, but the sequence failed. Why? A: The Kaiser test detects primary amines.[2]
-
Nap Side Chain: Is a primary amine (Positive Blue).[1]
-
Peptoid Backbone: Is a secondary amine (Negative/Faint Blue).[1]
-
Diagnosis: To check if Bromoacetic acid coupled to the previous residue, use the Chloranil Test (specific for secondary amines).[1] A positive Chloranil test means the Acylation step failed.[2]
Q: Why does my Nap-peptoid precipitate in PBS?
A: Phosphate anions (
References & Authoritative Sources
-
Zuckermann, R. N., et al. (1992).[1][2][4] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.[2] [1]
-
Horn, T., et al. (2004).[1][2] "N-Substituted Glycine Oligomers (Peptoids) with Highly Stable Secondary Structures." Biopolymers.[1][2] (Discusses the structural implications of Nap residues).
-
Culf, A. S., & Ouellette, R. J. (2010).[1][2][4] "Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives." Molecules. [1]
-
Tran, H., et al. (2011).[1][2] "Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets." Journal of Visualized Experiments (JoVE).[1][2]
Technical Support Center: N-(3-Aminopropyl)glycine in Chemical Synthesis
Welcome to the technical support guide for N-(3-Aminopropyl)glycine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block. We will delve into the common byproducts encountered during its application in chemical synthesis, providing not just troubleshooting steps but also the underlying chemical principles to empower your experimental design.
Part 1: Frequently Asked Questions (FAQs) on N-(3-Aminopropyl)glycine Byproducts
This section addresses the most common initial queries regarding impurities and side reactions when using N-(3-Aminopropyl)glycine.
Q1: What are the most prevalent byproducts I should expect when using N-(3-Aminopropyl)glycine in my synthesis?
A1: Due to its trifunctional nature (primary amine, secondary amine, and carboxylic acid), N-(3-Aminopropyl)glycine can participate in several side reactions. The most common byproducts include:
-
Diketopiperazines (DKPs): Intramolecular cyclization, especially when it is the N-terminal residue on a solid support, can lead to the formation of a six-membered ring DKP. This is a significant issue in peptide synthesis.[1][2]
-
Self-Condensation Products (Oligomers): Intermolecular reactions between molecules of N-(3-Aminopropyl)glycine can lead to the formation of dimers, trimers, and other oligomers.
-
Acylation on the Propylamine: In peptide coupling reactions, acylation can occur on the primary aminopropyl group in addition to the intended secondary amine of the glycine moiety, leading to branched or cross-linked products.
-
Reaction with Coupling Agents: The nucleophilic amino groups can react with activating agents (like HBTU) to form guanidinium or other inactive species, which can compete with the desired peptide bond formation.[3]
Q2: How can I detect these byproducts in my reaction mixture?
A2: A combination of chromatographic and spectrometric techniques is essential for the detection and characterization of these byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for separating the desired product from byproducts. Different retention times will be observed for the product, starting material, and various impurities. A well-developed HPLC method is crucial for monitoring reaction progress and purity.[4][5][6]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry provides the molecular weights of the components in your mixture. This is invaluable for identifying unexpected peaks as potential byproducts like DKPs (loss of a water molecule from the parent structure) or oligomers (multiples of the monomer's molecular weight).[4][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of an isolated byproduct, 1H and 13C NMR are the gold standards.
Q3: What are the primary causes of byproduct formation?
A3: Byproduct formation is typically influenced by several factors:
-
Reaction Conditions: Elevated temperatures, prolonged reaction times, and suboptimal pH can promote side reactions.[9][10]
-
Choice of Protecting Groups: Inadequate protection of the primary aminopropyl group can lead to unwanted acylation.
-
Coupling Reagent Stoichiometry and Activation Time: Using a large excess of coupling reagents or allowing for excessively long pre-activation times can increase the likelihood of side reactions with the amine functionalities of N-(3-Aminopropyl)glycine.[11]
-
Steric Hindrance: The steric environment around the reacting functional groups can influence the rate of desired versus undesired reactions.
Q4: What general strategies can I employ to minimize byproduct formation?
A4: Minimizing byproducts involves careful control over the reaction parameters:
-
Optimize Stoichiometry: Use the minimum necessary excess of coupling reagents and acylating agents.
-
Control Temperature: Perform reactions at the lowest temperature that allows for a reasonable reaction rate.
-
Protecting Group Strategy: If side reactions on the primary amine are an issue, consider using an orthogonal protecting group for the aminopropyl moiety.
-
pH Control: Maintain the reaction mixture at an optimal pH to favor the desired reaction pathway.
-
In-situ Neutralization: In solid-phase peptide synthesis, using in-situ neutralization protocols can help suppress diketopiperazine formation.[1]
Part 2: Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems you may encounter during your experiments.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Unexpected peak in HPLC with a lower retention time and mass corresponding to [M-H₂O]. | Diketopiperazine (DKP) Formation: This is a common intramolecular cyclization product, especially in solid-phase synthesis when N-(3-Aminopropyl)glycine is at the N-terminus of the peptide chain.[1] | 1. Use 2-chlorotrityl chloride resin: The steric bulk of this resin can inhibit DKP formation.[1]2. Introduce the next amino acid as a dipeptide: This bypasses the dipeptide-resin intermediate that is prone to cyclization.[1]3. Use in-situ neutralization protocols: This can suppress the base-catalyzed cyclization.[1] |
| A series of peaks in LC-MS with masses corresponding to 2x, 3x, etc., of the starting material's mass. | Self-Condensation/Oligomerization: The molecule is reacting with itself to form dimers, trimers, and higher-order oligomers. | 1. Control Stoichiometry: Ensure the other reactant is present in a sufficient concentration to favor the desired intermolecular reaction over self-condensation.2. Slow Addition: Add the N-(3-Aminopropyl)glycine slowly to the reaction mixture to maintain a low instantaneous concentration, thus disfavoring self-reaction. |
| Low yield of desired product and a major byproduct with a mass corresponding to the addition of the coupling agent. | Reaction with Coupling Agent: The nucleophilic primary or secondary amine of N-(3-Aminopropyl)glycine is reacting with the coupling agent (e.g., HBTU) to form an inactive guanidinium species.[3] | 1. Pre-activate the Carboxylic Acid: Activate the carboxylic acid component separately before adding the N-(3-Aminopropyl)glycine. This consumes the coupling agent in the desired manner before it can react with your amine.2. Choose a different coupling agent: Consider using a carbodiimide-based coupling agent like DIC with an additive like HOBt, which may be less prone to this side reaction. |
| Mass spectrum shows a product with a mass higher than expected, corresponding to double acylation. | Acylation on both the secondary (glycine) and primary (propyl) amines. | 1. Use a Protecting Group: Protect the primary amine on the propyl chain with a suitable protecting group (e.g., Boc, Cbz) that can be removed later in the synthesis. This ensures acylation occurs only at the desired secondary amine.2. Optimize Reaction Conditions: Lowering the temperature and reducing the equivalents of the acylating agent may improve selectivity for the more sterically accessible secondary amine. |
Part 3: Experimental Protocols
Protocol 1: General Procedure for Coupling to N-(3-Aminopropyl)glycine
This protocol provides a starting point for a typical solution-phase amide coupling reaction.
-
Dissolve the Carboxylic Acid: In an appropriate anhydrous solvent (e.g., DMF, DCM), dissolve your carboxylic acid starting material (1.0 eq).
-
Activate the Carboxylic Acid: Add your chosen coupling agent (e.g., HATU, 1.05 eq) and a base (e.g., DIPEA, 2.0 eq). Stir at room temperature for 15-20 minutes.
-
Add N-(3-Aminopropyl)glycine: Dissolve N-(3-Aminopropyl)glycine (1.1 eq) in a minimal amount of the reaction solvent and add it dropwise to the activated carboxylic acid mixture.
-
Monitor the Reaction: Monitor the progress of the reaction by TLC or LC-MS every 1-2 hours. Incomplete coupling may require a second addition of the activated amino acid.[12]
-
Work-up: Once the reaction is complete, quench with water and perform a standard aqueous work-up to remove water-soluble reagents and byproducts.
-
Purification: Purify the crude product using flash column chromatography or preparative HPLC.
Protocol 2: Monitoring for Byproducts using LC-MS
-
Sample Preparation: At various time points during your reaction, withdraw a small aliquot of the reaction mixture. Dilute it with a suitable solvent (e.g., acetonitrile/water).
-
HPLC Method: Use a C18 reverse-phase column with a gradient elution, for example, from 5% to 95% acetonitrile in water (with 0.1% formic acid) over 10-15 minutes.
-
MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Scan a mass range that includes your starting materials, expected product, and potential byproducts (e.g., DKP, dimer).
-
Data Analysis: Analyze the chromatogram for new peaks. Examine the mass spectrum of each peak to identify its molecular weight and compare it against the calculated masses of potential byproducts.
Part 4: Key Byproduct Formation Pathways
Understanding the mechanisms of byproduct formation is key to preventing them.
Diketopiperazine (DKP) Formation
This intramolecular cyclization is particularly prevalent in solid-phase peptide synthesis (SPPS).
Caption: Formation of a diketopiperazine byproduct from a resin-bound dipeptide.
Self-Condensation Pathway
This pathway illustrates how N-(3-Aminopropyl)glycine can react with itself to form a dimer.
Caption: Dimerization of N-(3-Aminopropyl)glycine via self-condensation.
Part 5: References
-
ResearchGate. (n.d.). Side Reactions on Amino Groups in Peptide Synthesis. Retrieved from [Link][3]
-
Kusunoki, M., Nakagawa, S., Seo, K., Hamana, T., & Fukuda, T. (1990). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. International Journal of Peptide and Protein Research, 36(4), 381–386. Retrieved from [Link]
-
Zhang, H., & Tam, J. P. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(4), 284-293. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation pathways of glycine. Retrieved from [Link][9]
-
Mißbach, H., et al. (2022). Microbial Metabolism of Amino Acids—Biologically Induced Removal of Glycine and the Resulting Fingerprint as a Potential Biosignature. Frontiers in Astronomy and Space Sciences. Retrieved from [Link]
-
Veeprho. (n.d.). Glycine Impurities and Related Compound. Retrieved from [Link][4]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link][1]
-
Wikipedia. (n.d.). Glycine. Retrieved from [Link]
-
Mukherjee, S., et al. (2025). A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides. Journal of the American Chemical Society. Retrieved from [Link][11]
-
Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
ResearchGate. (2023). Solvents for dissolving glycine and as peptide coupling reaction medium?. Retrieved from [Link]
-
Charoensit, P., et al. (2023). (3-Aminopropyl)-N-(3'-(carbamoyl cholesteryl) propyl)-glycine amide liposomes for delivery of pTRAIL-EGFP. Pharmaceutical Development and Technology. Retrieved from [Link]
-
Albericio, F., et al. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Advances. Retrieved from [Link]
-
Culea, M. (2017). Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry. Retrieved from [Link][7]
-
National Center for Biotechnology Information. (n.d.). (3-Aminopropyl)glycine. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Green Solid-Phase Peptide Synthesis (GSPPS)-III. Green solvents for Fmoc removal in peptide chemistry. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Glycine. Retrieved from [Link][5]
-
Guo, K., et al. (2016). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. Analytical and Bioanalytical Chemistry. Retrieved from [Link][8]
-
Pharmaffiliates. (n.d.). Glycine-impurities. Retrieved from [Link]
-
Wang, W., et al. (2023). Synthesis of Peptides from Glycine on Anatases with Different Crystal Facets. Minerals. Retrieved from [Link][2]
-
unipub. (n.d.). Method for the simultaneous determination of glycine betaine and arsenobetaine in biological samples. Retrieved from [Link][6]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link][12]
-
Reddit. (2021). Solid phase peptide synthesis help. r/Biochemistry. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. helixchrom.com [helixchrom.com]
- 6. unipub.uni-graz.at [unipub.uni-graz.at]
- 7. researchgate.net [researchgate.net]
- 8. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
"strategies to improve solubility of N-(3-Aminopropyl)glycine conjugates"
Current Status: Operational Subject: Solubility Enhancement & Troubleshooting Guide Ticket ID: APG-SOL-001 Assigned Specialist: Senior Application Scientist, Bioconjugation Division
Executive Summary: The "Neutral Backbone" Trap
N-(3-Aminopropyl)glycine (APG) is a versatile spacer often used in Peptide Nucleic Acids (PNA) and drug delivery systems. Its structural advantage—a flexible, achiral backbone—is also its primary weakness. Unlike natural peptides, the backbone secondary amine (if acylated during conjugation) loses its charge, resulting in a neutral, hydrophobic scaffold that is prone to rapid aggregation, particularly when conjugated to hydrophobic payloads (e.g., fluorophores, lipids, or drugs).
This guide provides a self-validating system to restore solubility through Chemical Engineering (synthesis phase) and Formulation Engineering (processing phase).
Module 1: Chemical Engineering (Design Phase)
Objective: Prevent aggregation before it starts by modifying the conjugate structure.
The "Charge-Masking" Strategy
The most effective method to solubilize APG conjugates is to re-introduce the charge lost during acylation.
The Protocol: Append a "Solubility Tag" to the C- or N-terminus of your conjugate. Do not rely on random polar residues; use specific "Chaotropic Spacers."
| Solubility Tag | Composition | Mechanism | Application |
| The "K-Tag" | Lysine-Lysine (KK) | Electrostatic Repulsion (pKa ~10.[1]5) | General purpose; works well for short conjugates (<10-mer).[1] |
| The "R-Tag" | Arginine-Arginine (RR) | Chaotropic Effect + Repulsion (pKa ~12.[1]5) | Gold Standard. The guanidinium group prevents H-bonding stack formation better than Lysine.[1] |
| The "O-Linker" | AEEA (Mini-PEG) | Steric Shielding | Use between the APG backbone and the solubility tag to prevent interference with binding.[1] |
Critical Design Rule:
Always place a flexible linker (e.g., AEEA or Gly-Gly) between your APG sequence and the Solubility Tag. Direct attachment can distort the backbone conformation.
Backbone Modification (The "Chiral Break")
APG aggregates because it can stack efficiently (like sheets of paper). Introducing a "kink" disrupts this stacking.
-
Strategy: Substitute one APG unit in the center of your sequence with a Chiral PNA monomer (e.g., a gamma-modified PNA unit or a simple Lysine residue).
-
Result: This forces the backbone into a helical pre-organization, exposing solvating groups to the water and burying hydrophobic faces.
Module 2: Formulation Engineering (The "Mix" Phase)
Objective: Manipulate the solvent environment to maintain the "Solubilized State."
The pKa Pivot
The secondary amine in the APG backbone (if free) has a pKa of approximately 9.6–10.0 . The terminal primary amine is similar (~9.7).[2]
-
If your APG is a linker (Free Amine): You must keep the pH < 8.0. At pH > 9.0, the amine deprotonates, becomes neutral, and the conjugate will precipitate.
-
If your APG is acylated (Amide): pH adjustment alone will not help significantly. You must use Hydrotropes .
Counter-Ion Selection (The "Salt Swap")
Users often overlook that the salt form dictates solubility.
-
TFA Salts: Standard output from HPLC. Problem: TFA anions are hydrophobic and can induce aggregation ("TFA bridging").
-
Acetate/Chloride Salts: Much more water-soluble.
-
Protocol (Salt Exchange):
-
Dissolve conjugate in water.
-
Pass through an ion-exchange resin (e.g., Dowex 1x8) pre-washed with 0.1 M Acetic Acid or HCl.
-
Lyophilize immediately.
-
Visualization: Solubility Decision Matrix
Caption: Logical workflow for determining the correct solubilization strategy based on the chemical state of the APG backbone.
Module 3: Process & Purification (The "Purify" Phase)
HPLC Troubleshooting
Issue: Sample precipitates inside the column or injector. Cause: The "Transient Gradient" effect. As the organic modifier (Acetonitrile) increases, the salt solubility decreases before the peptide solubility increases. Solution:
-
Heat the Column: Set column oven to 50°C–60°C . This disrupts intermolecular H-bonds (beta-sheet-like stacking) common in APG conjugates.
-
Change the Buffer: Switch from TFA to 0.1% Formic Acid (less hydrophobic pairing) or use a TEAA (Triethylammonium acetate) buffer at pH 6.5.
Lyophilization "Fluff" Protocol
Issue: Sample collapses into a sticky, insoluble film after drying. Solution:
-
Do not lyophilize from 100% water.
-
The "Sugar Scaffold": Add Trehalose or Mannitol (1:1 w/w ratio with conjugate) before freezing. This provides an amorphous matrix that prevents the APG chains from collapsing onto each other during sublimation.
FAQ & Troubleshooting
Q: My APG conjugate was soluble in DMSO, but precipitated instantly when I added it to my cell culture media (PBS). Why? A: This is the "Ionic Strength Shock." The high salt concentration in PBS (150 mM NaCl) screens the charges on your conjugate, causing hydrophobic collapse.
-
Fix: Pre-dilute your DMSO stock into water first, then add a concentrated (10x) PBS solution slowly. Alternatively, add 0.1% Tween-20 to the PBS to act as a surfactant.
Q: I am trying to synthesize an APG conjugate, but the coupling reaction yield is very low. Is it solubility? A: Likely, yes. The growing chain aggregates on the resin.
-
Fix: Use "Magic Mixture" for coupling: DCM/DMF/NMP (1:1:1) with 1% Triton X-100. The detergent helps solvate the growing resin-bound chain.
Q: Can I use PEGylation to fix this? A: Yes, but position matters.
-
Do not attach a large PEG (e.g., 5kDa) directly to the APG nitrogen if it's a secondary amine; steric hindrance will be too high.
-
Do attach a linear PEG-4 or PEG-8 spacer to the N-terminus. This creates a "hydration shell" without compromising the backbone dynamics.
References
-
PubChem. (2025). N-(3-Aminopropyl)glycine Compound Summary. National Library of Medicine. Link
-
Creative Peptides. (n.d.). PNA Backbone Modifications and Solubility Strategies. Link
-
BenchChem. (2025).[2] pKa of Amine Groups in Amino-PEG Linkers. Link
-
MDPI. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Crystals, 13(10). Link
-
ThermoFisher Scientific. (2022). HPLC Troubleshooting: Precipitation of Buffers. Link
Sources
Technical Support Center: Stability of N-(3-Aminopropyl)glycine Linkers in Biological Media
Welcome to the technical support center for N-(3-Aminopropyl)glycine linkers. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile linker in their experimental setups. Here, we address common stability issues that may be encountered in biological media and provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure the integrity of your conjugates.
Introduction to N-(3-Aminopropyl)glycine Linkers
The N-(3-Aminopropyl)glycine linker is a fundamental component in various bioconjugation applications, most notably as the backbone of Peptide Nucleic Acids (PNAs).[1][2] Its structure, characterized by a repeating N-(2-aminoethyl)glycine unit connected by peptide bonds, imparts remarkable resistance to enzymatic degradation, a quality highly sought after for in-vivo and in-vitro applications.[1] However, like any chemical entity, its stability can be influenced by the complexities of biological media. This guide will help you navigate these challenges.
Chemical Structure and Inherent Stability
The core of the N-(3-Aminopropyl)glycine linker is an amide bond. Amide bonds are known for their exceptional stability due to resonance delocalization, which gives the C-N bond a partial double-bond character.[3] This inherent stability makes them resistant to spontaneous hydrolysis under physiological conditions.[3][4] The pseudo-peptidic backbone of PNAs, built from these linkers, is a primary reason for their stability against proteases and nucleases.[1][5]
Caption: Chemical structure of the N-(3-Aminopropyl)glycine unit.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Unexpected Cleavage of the Conjugate in Cell Culture Media
Symptoms:
-
Loss of signal in a reporter assay.
-
Appearance of free payload or biomolecule in HPLC or mass spectrometry analysis.
-
Reduced efficacy of the conjugated molecule.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Extreme pH of Media | Although generally stable, extreme pH shifts in the local microenvironment of the cell culture or during formulation can accelerate amide bond hydrolysis.[6][7] | 1. Verify Media pH: Regularly monitor the pH of your cell culture medium. 2. Buffering Capacity: Ensure your medium has sufficient buffering capacity to handle cellular metabolic byproducts. 3. Formulation Check: If you are formulating the conjugate, verify the final pH of your solution. |
| Enzymatic Degradation | While highly resistant to common proteases, some specific or non-specific enzymatic activity in complex biological media (e.g., serum-containing media) could potentially target the linker, especially if it's part of a larger, more complex conjugate.[5] Glycine-rich linkers, while generally stable, can sometimes be susceptible to degradation.[5][8] | 1. Serum-Free Media: As a diagnostic step, test the stability of your conjugate in a serum-free version of your medium. 2. Protease Inhibitors: If serum is required, consider adding a broad-spectrum protease inhibitor cocktail to a control experiment to see if degradation is reduced. 3. Linker Modification: In some cases, modifying the linker by flanking it with different amino acids can alter its susceptibility to enzymatic cleavage.[9] |
| Cellular Processing (N-end Rule) | If the N-(3-Aminopropyl)glycine linker results in an N-terminal glycine on a protein component of your conjugate after cellular uptake and processing, it could be targeted for degradation via the Gly/N-degron pathway.[10][11] | 1. Design Consideration: Be mindful of the final structure of your conjugate after any potential processing inside the cell. 2. Flanking Residues: The amino acids adjacent to the N-terminal glycine can influence the rate of degradation.[10] Consider altering these in your design if this pathway is suspected. |
Issue 2: Aggregation of the Conjugate
Symptoms:
-
Precipitate formation in the solution.
-
Broad or tailing peaks in chromatography.
-
Loss of biological activity.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Hydrophobicity | The overall hydrophobicity of the conjugate can lead to aggregation, especially at high concentrations. While the linker itself is relatively polar, the attached molecules may be hydrophobic. | 1. Solubility Testing: Determine the optimal concentration range for your conjugate in the desired biological medium. 2. Inclusion of Solubilizing Moieties: Consider incorporating hydrophilic elements, such as PEG chains, into your conjugate design to improve solubility.[] |
| Intermolecular Interactions | The flexibility of glycine-rich linkers can sometimes allow for unfavorable intermolecular interactions between the conjugated domains, leading to aggregation.[13][14] | 1. Linker Length and Composition: Experiment with different linker lengths and compositions. Sometimes a more rigid linker or the inclusion of charged or polar residues like serine can prevent aggregation.[9][13] |
Frequently Asked Questions (FAQs)
Q1: How stable is the N-(3-Aminopropyl)glycine linker to hydrolysis at physiological pH?
A1: The amide bonds that form the backbone of the N-(3-Aminopropyl)glycine linker are exceptionally stable at physiological pH (around 7.4).[3] Spontaneous hydrolysis of such amide bonds is a very slow process, with an estimated half-life of several hundred years at room temperature.[4] This inherent stability is a key advantage for applications in biological systems.
Q2: Is the N-(3-Aminopropyl)glycine linker susceptible to enzymatic degradation?
A2: The N-(3-Aminopropyl)glycine linker, particularly in the context of a PNA backbone, is highly resistant to degradation by a wide range of proteases and nucleases.[1] This is because its structure is not recognized by the active sites of these enzymes. However, in very complex biological media containing a wide array of enzymes, or if the linker is part of a larger construct that is a substrate for a particular enzyme, some degradation, although unlikely, cannot be entirely ruled out without experimental verification.[8]
Q3: How do temperature fluctuations affect the stability of the linker?
A3: Elevated temperatures can increase the rate of chemical reactions, including amide bond hydrolysis.[7] While stable at physiological temperatures (e.g., 37°C), prolonged exposure to significantly higher temperatures should be avoided. For long-term storage, it is recommended to keep conjugates with N-(3-Aminopropyl)glycine linkers at 4°C or frozen at -20°C or -80°C, depending on the stability of the conjugated molecules.[15] Always perform freeze-thaw stability studies to ensure the integrity of your specific conjugate.[15]
Q4: Can I modify the N-(3-Aminopropyl)glycine linker to enhance stability or other properties?
A4: Yes, the linker can be modified to tune its properties. For instance, the flexibility of glycine-rich linkers can be adjusted by incorporating other amino acids like alanine or serine.[9] Increasing rigidity can sometimes improve the stability and folding of a fusion protein.[9][13] Additionally, hydrophilic moieties like PEG can be incorporated to improve solubility and reduce aggregation.[]
Experimental Protocols
Protocol 1: Assessing Linker Stability via HPLC
This protocol provides a general framework for assessing the stability of your conjugate in a biological medium.
Objective: To quantify the degradation of the conjugate over time by monitoring the decrease in the intact conjugate peak and the potential appearance of degradation products.
Materials:
-
Your N-(3-Aminopropyl)glycine-linked conjugate.
-
Biological medium of interest (e.g., human serum, cell culture media).
-
HPLC system with a suitable detector (e.g., UV-Vis or fluorescence).
-
Appropriate HPLC column (e.g., reverse-phase C18).
-
Mobile phases (e.g., water and acetonitrile with 0.1% TFA).
-
Quenching solution (e.g., acetonitrile with 1% TFA) to stop degradation.
-
Thermostated incubator.
Procedure:
-
Preparation: Prepare a stock solution of your conjugate at a known concentration.
-
Incubation: Spike the conjugate into the pre-warmed biological medium to a final concentration suitable for HPLC analysis.
-
Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.
-
Quenching: Immediately mix the aliquot with an equal volume of quenching solution to precipitate proteins and stop any further degradation.
-
Sample Processing: Centrifuge the quenched sample to pellet precipitated proteins. Collect the supernatant for analysis.
-
HPLC Analysis: Inject the supernatant onto the HPLC system.
-
Data Analysis: Integrate the peak area of the intact conjugate at each time point. Plot the percentage of remaining intact conjugate versus time to determine the degradation rate and half-life.
Caption: Workflow for assessing linker stability using HPLC.
Protocol 2: Linker Cleavage Analysis by LC-MS
Objective: To identify and confirm the structure of any degradation products, providing direct evidence of linker cleavage.
Materials:
-
Same as Protocol 1, but with an LC-MS system.
Procedure:
-
Follow steps 1-5 from Protocol 1.
-
LC-MS Analysis: Inject the supernatant into the LC-MS system.
-
Data Analysis: Analyze the mass spectra to identify the molecular weights of the peaks. Compare the observed masses with the theoretical masses of the intact conjugate and potential degradation products (e.g., the free payload and the biomolecule with the cleaved linker remnant). This provides definitive evidence of the cleavage site.[16][]
References
- A Systematic Investigation of Proteoforms with N-Terminal Glycine and Their Dynamics Reveals Its Impacts on Protein Stability - PMC - NIH.
- The Effects of Linker Length and Flexibility on Fc-Fusion Proteins - Harvard DASH. Harvard University.
- Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC - NIH.
- Degradation of proteins with N-terminal glycine | Request PDF - ResearchGate.
- Variability in the stability of DNA–peptide nucleic acid (PNA) single-base mismatched duplexes: Real-time hybridization during affinity electrophoresis in PNA-containing gels - PubMed Central.
- Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC - PubMed Central.
- Fusion Protein Linkers: Property, Design and Functionality - PMC.
- Peptide Nucleic Acids (PNAs)
- Optimizing the stability of single-chain proteins by linker length and composition mutagenesis - PMC.
- Effect of glycine on pH changes and protein stability during freeze-thawing in phosphate buffer systems - PubMed.
- ADC Linkers: Classification and Conjugation Sites - BOC Sciences. BOC Sciences.
- The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K. Royal Society of Chemistry.
- A Comparative Guide to Analytical Methods for Validating ADC Linker Cleavage - Benchchem. BenchChem.
- How ADC Linkers Work: Controlling Stability & Drug Release - BOC Sciences. BOC Sciences.
- Amide Bond Activation of Biological Molecules - MDPI. MDPI.
- Master ADC Linker Design: Strategies & Optimiz
- Hydrolysis of Flexible Linkers - Genovis. Genovis.
- Anyone has problem of degradation of fusing proteins with pentapeptide linker GGSGG?
- Instability of Amide Bond with Trifluoroacetic Acid (20%)
- Effect of pH, Temperature, and Moisture on the Formation of Volatile Compounds in glycine/glucose Model Systems - PubMed.
- Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - ResearchGate.
- Effect of pH and Excipients on Structure, Dynamics, and Long-Term Stability of a Model IgG1 Monoclonal Antibody upon Freeze-Drying - ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Amide Bond Activation of Biological Molecules | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. genovis.com [genovis.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH, temperature, and moisture on the formation of volatile compounds in glycine/glucose model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing the stability of single-chain proteins by linker length and composition mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Systematic Investigation of Proteoforms with N-Terminal Glycine and Their Dynamics Reveals Its Impacts on Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 13. dash.harvard.edu [dash.harvard.edu]
- 14. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
"troubleshooting low yield in the synthesis of N-(3-Aminopropyl)glycine derivatives"
Technical Support Center: Troubleshooting Low Yield in N-(3-Aminopropyl)glycine Derivatives
Executive Summary & Diagnostic Architecture
Topic: Optimization of N-(3-Aminopropyl)glycine derivative synthesis. Context: These derivatives are structural homologs of Peptide Nucleic Acid (PNA) backbones (which use N-(2-aminoethyl)glycine).[1][2] They serve as critical intermediates in peptoid synthesis, polyamine drug design, and DNA/RNA binding ligands.[2] Core Problem: Low yield typically stems from three competing pathways: Polyalkylation (the "Runaway Nucleophile" effect), Intramolecular Cyclization (Lactamization), or Isolation Failure due to zwitterionic solubility.[2]
Diagnostic Workflow: Root Cause Analysis
Use the following logic gate to identify your specific failure mode before proceeding to the protocols.
Figure 1: Decision tree for diagnosing yield loss in N-substituted glycine synthesis. Use LC-MS data to determine the branching path.
Technical Support: Q&A and Troubleshooting
Category 1: Reaction Chemistry & Side Products
Q1: I am using direct alkylation (Glycine ester + 3-bromopropylamine), but my yield is <30% and I see multiple spots on TLC. Why? A: You are experiencing the "Runaway Nucleophile" effect .[3] In direct alkylation, the product (a secondary amine) is more nucleophilic than the starting primary amine because the alkyl group is electron-donating. As soon as your product forms, it outcompetes the starting material for the alkyl halide, leading to dialkylation (tertiary amines) and quaternary ammonium salts.[2]
-
Corrective Action: Abandon direct alkylation. Switch to Reductive Amination (Protocol A). This forms an imine intermediate which reduces only to the mono-alkylated product, halting the reaction at the secondary amine stage [1, 2].
Q2: I see a mass corresponding to [M-18] or [M-EtOH]. Is my product cyclizing? A: Yes. N-substituted glycines with free side-chain amines are prone to intramolecular aminolysis .[2] If you have a free amine on the propyl chain and an ester on the glycine, the terminal amine can wrap around and attack the ester, forming a 7-membered diazepan-one ring (lactam). While 7-membered rings are slower to form than 5- or 6-membered rings, they are thermodynamically stable enough to deplete yield during long reactions or thermal workups.[2]
-
Corrective Action: Ensure Orthogonal Protection . The 3-aminopropyl group must be Boc- or Cbz-protected (e.g., N-Boc-3-aminopropanal) during the coupling.[2] Do not deprotect the side chain until the glycine carboxylic acid is coupled or the ester is safely saponified [3].
Category 2: Workup & Isolation[4]
Q3: My reaction conversion looks good by LC-MS, but I recover very little mass after aqueous extraction. Where is it? A: Your product is likely stuck in the aqueous phase due to Zwitterionic Solubility . N-(3-Aminopropyl)glycine derivatives are amphoteric.[2] At neutral pH, they exist as zwitterions (ammonium carboxylate), which are highly water-soluble and insoluble in organic solvents like DCM or EtOAc.[2]
-
Corrective Action:
Strategic Protocols
Method A: Reductive Amination (The "Gold Standard")
Best for: High selectivity, preventing over-alkylation.[2]
Mechanism:
-
Imine Formation: Glycine Ethyl Ester + N-Boc-3-aminopropanal
Imine.[2] -
Reduction: Imine +
Secondary Amine.
Protocol:
-
Reagents:
-
Procedure:
-
Workup:
-
Validation: No dialkylation should be observed. Yields typically >85% [1, 4].[2]
Method B: Solid-Phase "Sub-Monomer" Synthesis
Best for: Building PNA-like oligomers directly.
Protocol:
-
Resin Loading: Load Bromoacetic acid onto Rink Amide resin (using DIC/DIPEA).[2]
-
Displacement: Add N-Boc-1,3-diaminopropane (excess, 5-10 equiv) in DMSO/NMP.
-
Why DMSO? It promotes
displacement.[2] -
Why Excess? To statistically favor mono-alkylation of the diamine onto the resin-bound bromide.
-
-
Result: Resin-bound N-(3-aminopropyl)glycine ready for the next coupling [5].
Data & Comparison
Table 1: Comparison of Synthetic Routes
| Feature | Direct Alkylation | Reductive Amination (Recommended) | Solid Phase Displacement |
| Primary Risk | Polyalkylation (Tertiary amines) | Moisture sensitivity (Imine hydrolysis) | Incomplete coupling |
| Typical Yield | 20–40% | 80–95% | >90% (Stepwise) |
| Purification | Difficult (Column Chromatography) | Easy (Extraction/Crystallization) | Filtration (Resin wash) |
| Cyclization Risk | High (if heated) | Low (Mild conditions) | Negligible (Resin constraints) |
References
-
Abdel-Magid, A. F., et al. (1996).[2][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.
-
Master Organic Chemistry. (2017). "Reductive Amination: The Best Way to Make Secondary Amines."[3]
-
Nielsen, P. E., et al. (1991).[2] "Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide."[2] Science. (Foundational PNA synthesis). [2]
-
Thomson, S. A., et al. (1995).[2] "Fmoc Mediated Synthesis of Peptide Nucleic Acids." Tetrahedron.
-
Zuckermann, R. N., et al. (1992).[2][5] "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
"optimizing deprotection of Fmoc-N-(3-Boc-aminopropyl)-glycine"
The following technical guide is structured as a specialized support center resource for researchers working with Fmoc-N-(3-Boc-aminopropyl)-glycine (CAS: 169396-92-3). This molecule serves as a critical backbone intermediate in Peptide Nucleic Acid (PNA) synthesis and peptoid engineering.
The primary challenge with this residue is not the deprotection chemistry itself, but the structural consequences of exposing the secondary amine—specifically, the rapid formation of diketopiperazines (DKP) and subsequent chain deletion.
Topic: Optimization of Fmoc Removal & Prevention of Side Reactions Document ID: PNA-OPT-2024 Applicable Chemistries: Solid Phase Peptide Synthesis (SPPS), PNA Synthesis
Molecule Profile & Critical Risks[1]
Fmoc-N-(3-Boc-aminopropyl)-glycine is an N-substituted glycine derivative.[1] Unlike standard amino acids, the nitrogen atom is part of a secondary amine structure (once the Fmoc is removed) and carries a bulky propyl-Boc side chain.
| Feature | Implication for Synthesis |
| Backbone Structure | N-substituted glycine (Achiral).[1][2] Low steric hindrance for deprotection, but high conformational flexibility. |
| Deprotected State | Secondary Amine. Highly nucleophilic but sterically hindered for the next coupling. |
| Major Risk | Diketopiperazine (DKP) Formation. Upon Fmoc removal at the dipeptide stage, the free secondary amine can back-bite the C-terminal ester, cleaving the dipeptide from the resin. |
| Secondary Risk | Aggregation. PNA-like backbones are prone to inter-chain aggregation, leading to incomplete deprotection in longer sequences. |
Troubleshooting Guide (FAQs)
Q1: I am observing a massive loss of yield (up to 80%) after coupling this monomer at the second position. What is happening?
Diagnosis: You are likely experiencing Diketopiperazine (DKP) formation .[3][4][5][6] Mechanism: When Fmoc-N-(3-Boc-aminopropyl)-glycine is the second residue attached to the resin (Resin-AA1-AA2 -Fmoc), the standard removal of the Fmoc group exposes a secondary amine. Because N-substituted glycines favor the cis-amide conformation, this amine is spatially positioned to attack the carbonyl carbon of the resin linkage. This cyclizes the dipeptide (forming a DKP ring) and cleaves it from the solid support.[4]
Corrective Action:
-
Switch Resins: Use 2-Chlorotrityl Chloride (2-CTC) Resin . The steric bulk of the trityl linker prevents the back-biting attack. Avoid Wang or Rink Amide resins for the C-terminal loading of this monomer if possible.
-
Shorten Deprotection: Reduce Fmoc deprotection time to 2 x 1 minute (instead of the standard 2 x 10 mins).
-
Optimize Base: Switch from 20% Piperidine to 5% Piperazine + 2% DBU in DMF/NMP . This cocktail is effective for Fmoc removal but kinetically slower for DKP induction.
Q2: The coupling following this monomer is failing or incomplete. Is the Fmoc deprotection incomplete?
Diagnosis: The Fmoc deprotection is likely complete, but the acylation of the resulting secondary amine is difficult . Explanation: The N-(3-Boc-aminopropyl) group creates significant steric hindrance. Standard coupling protocols (HBTU/DIEA, 30 min) are often insufficient to acylate this secondary amine.
Corrective Action:
-
Use High-Efficiency Coupling: Use HATU/HOAt or PyOxim as coupling reagents.
-
Double Coupling: Perform double coupling (2 x 45 min) at elevated temperature (50°C), provided the Boc group is stable (Boc is stable up to ~70°C in neutral/basic conditions).
-
Check for Aggregation: If the sequence is long, the "incomplete reaction" might be aggregation. Add Chaotropic Salts (e.g., 0.1 M LiCl) to the deprotection and coupling mixtures.
Q3: Can I use microwave-assisted deprotection?
Diagnosis: Yes, but with extreme caution regarding the Boc group and DKP. Guidance:
-
Temperature Limit: Do not exceed 60°C . Higher temperatures can destabilize the Boc group (creating free side-chain amines that branch the polymer) and exponentially accelerate DKP formation at the dipeptide stage.
-
Protocol: 0.1 M HOBt is often added to the deprotection cocktail in microwave synthesis to suppress aspartimide formation, but for this monomer, it helps minimize base-catalyzed side reactions.
Optimized Experimental Protocols
Protocol A: The "Anti-DKP" Deprotection (Recommended for Dipeptides)
Use this protocol when the Fmoc-N-(3-Boc-aminopropyl)-glycine is within the first 3 residues from the C-terminus.
Reagents:
Workflow:
-
Wash: Flow DMF through resin (3 x 30 sec).
-
Deprotection 1 (Flash): Add Base Cocktail. Agitate for 30 seconds . Drain.
-
Deprotection 2 (Main): Add Base Cocktail. Agitate for 3 minutes . Drain immediately.
-
Rapid Wash: Wash with DMF (5 x 30 sec) immediately to remove base traces.
-
Proceed to Coupling: Do not let the resin sit in the deprotected state; add the next activated amino acid immediately.
Protocol B: High-Efficiency Deprotection (For Long Sequences)
Use this protocol when the monomer is internal (far from resin) and aggregation is the primary concern.
Reagents:
-
Base Cocktail: 20% Piperidine + 0.1 M DBU in DMF.
-
Additive: 5% Formic Acid (optional, only if DBU is not used) - Correction: Do not use acid.[5] Use 0.1 M HOBt to suppress side reactions if using strong bases.
Workflow:
-
Swell: Ensure resin is swollen in DCM/DMF (1:1) if aggregation is suspected.
-
Deprotection: Treat with Base Cocktail for 2 x 5 minutes at Room Temperature.
-
Monitoring: Perform a chloranil test (for secondary amines) rather than a Kaiser test (primary amines). The resin beads should turn blue/green if deprotected.
Visualizing the Mechanisms
Diagram 1: The DKP Trap (Why Yields Drop)
This diagram illustrates the mechanism of Diketopiperazine formation that occurs if deprotection is too aggressive at the dipeptide stage.
Caption: Mechanism of base-catalyzed Diketopiperazine (DKP) formation leading to premature cleavage of the peptide chain from the resin.
Diagram 2: Optimized Synthesis Workflow
A logic flow for handling Fmoc-N-(3-Boc-aminopropyl)-glycine during SPPS.
Caption: Decision tree for selecting the appropriate deprotection strategy based on sequence position and resin type.
Comparative Data: Base Cocktails
The following table summarizes the efficiency and risk profile of common deprotection reagents for N-substituted glycines.
| Reagent Cocktail | Fmoc Removal Rate | DKP Promotion Risk | Recommended Use |
| 20% Piperidine / DMF | Fast (< 5 min) | High | Internal residues only (residue > 3). |
| 5% Piperazine / DMF | Moderate (10 min) | Low | Sensitive sequences; general PNA synthesis. |
| 2% DBU + 5% Piperazine | Very Fast (< 2 min) | Moderate | Best for "Flash" deprotection to outrun DKP formation. |
| 50% Morpholine / DMF | Slow (> 30 min) | Very Low | Only for extremely DKP-sensitive C-terminal sequences. |
References
-
Solid-Phase Synthesis of PNA Oligomers. Methods in Molecular Biology. Source:
-
Optimized Fmoc-Removal Strategy to Suppress DKP Formation. Journal of Organic Chemistry. Source:
-
Fmoc Solid Phase Peptide Synthesis: Minimization of Side Reactions. International Journal of Peptide Research and Therapeutics. Source:
-
Product Guide: Fmoc-N-(3-Boc-aminopropyl)-glycine. Chem-Impex International. Source:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]
- 6. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Peptoid Synthesis Support Center: Overcoming Steric Barriers in N-Substituted Glycine Coupling
Current Status: Operational
Topic: Managing Steric Hindrance in N-Substituted Glycine (Peptoid) Couplings
Lead Scientist: Senior Application Specialist
Introduction: The "Monomer" Challenge
Welcome to the technical support hub. If you are reading this, you are likely attempting to couple a pre-synthesized N-substituted glycine monomer (Fmoc-N(R)-Gly-OH) to a resin-bound amine.
Context: Unlike the "sub-monomer" method (which builds the residue in two steps: acylation followed by displacement), the monomer method forces you to form an amide bond between two sterically hindered centers: a secondary amine on the resin and a bulky, N-substituted activated carboxylate. This is the "hard mode" of peptoid synthesis.
This guide addresses the three primary failure modes: Steric Occlusion , Diketopiperazine (DKP) Formation , and Sequence Aggregation .
Module 1: Coupling Efficiency & Reagent Selection
The Problem:
"I am seeing incomplete coupling (deletion sequences) even after double coupling with HBTU/DIC."
The Mechanism:
Standard reagents like HBTU or DIC/HOBt generate active esters that are often too bulky or insufficiently reactive to penetrate the steric shield of the N-alkyl side chain on the resin-bound amine. You need reagents that generate highly reactive species (acid chlorides or fluorides) or minimize the transition state volume.
Troubleshooting Workflow
Figure 1: Decision tree for selecting coupling reagents based on steric difficulty.
Protocol 1: The "Nuclear Option" (BTC-Mediated Coupling)
Use this when HATU/HOAt fails. This method generates an acid chloride in situ, the smallest and most reactive electrophile available.
Safety Warning: BTC (Triphosgene) generates phosgene gas. Must be performed in a well-ventilated fume hood.
-
Preparation:
-
Resin: 0.1 mmol scale (swollen in dry THF or Dioxane).
-
Amino Acid: 5.0 eq of Fmoc-N(R)-Gly-OH.
-
Reagent: 1.65 eq of BTC (Bis(trichloromethyl)carbonate).
-
Base: 14 eq of 2,4,6-Collidine (Sym-collidine).
-
-
Activation (In Situ):
-
Dissolve Amino Acid and BTC in dry THF/Dioxane under Argon.
-
Add Collidine slowly. A white suspension (collidinium chloride) will form.[1]
-
Wait 1 minute for acid chloride generation.
-
-
Coupling:
-
Add the suspension to the resin.
-
Agitate for 60 minutes at 50°C (or RT for 2 hours).
-
Wash resin with DCM (x5) to remove phosgene traces.
-
Data: Reagent Efficacy Comparison
| Reagent | Active Species | Steric Tolerance | Risk of Epimerization | Recommended Use |
| HBTU/DIC | OBt Ester | Low | Low | Standard primary amines only. |
| HATU | OAt Ester | Medium-High | Low | First-line defense for N-alkyl couplings. |
| PyAOP | OAt Ester (Phosphonium) | High | Medium | When HATU fails; produces carcinogenic HMPA byproduct (use care). |
| BTC | Acid Chloride | Very High | High (if base is too strong) | Extreme sterics (e.g., N-tert-butyl to N-isopropyl). |
Module 2: The Silent Killer (Diketopiperazine Formation)
The Problem:
"My mass spec shows a peak corresponding to [M-Dipeptide]. The chain is truncated after the second or third residue."
The Mechanism:
N-substituted glycines have a high propensity for the cis-amide bond conformation. This brings the N-terminal amine (after deprotection) into perfect proximity to attack the C-terminal ester linkage to the resin. This cyclization releases a Diketopiperazine (DKP) ring and cleaves the peptide from the solid support.
Figure 2: The DKP formation pathway. N-alkyl side chains destabilize the trans conformation, accelerating cyclization.
FAQ: How do I stop DKP formation?
Q: I'm using Wang resin. Is that a problem? A: Yes. Wang resin requires TFA cleavage, but the ester linkage is susceptible to nucleophilic attack by the amine.
-
Solution: Switch to 2-Chlorotrityl Chloride (2-CTC) or Trityl resin. The extreme steric bulk of the Trityl group protects the ester linkage from back-biting attack.
Q: It happens during Fmoc deprotection. What can I do? A: The longer the free amine sits in the basic piperidine solution, the higher the DKP risk.
-
Protocol Adjustment:
-
Use shorter deprotection times (2 x 3 min instead of 2 x 10 min).
-
Perform the subsequent coupling immediately . Do not store the resin.
-
Microwave-Assisted Synthesis: Rapid heating shortens the time window for side reactions.
-
Module 3: Aggregation & Solubility
The Problem:
"The synthesis proceeds well for 5 residues, then yields drop precipitously. The resin beads look 'clumped'."
The Mechanism:
Peptoids lack the N-H hydrogen bond donors that stabilize alpha-helices or beta-sheets. However, certain sequences (especially those with aromatic or hydrophobic side chains) can form "sticky" aggregates via pi-stacking or hydrophobic collapse, preventing reagent access.
Protocol: The "Magic Mixture" Solvent System
Standard DMF is often insufficient for hydrophobic peptoid sequences.
Recommended Solvent System:
-
Reaction Solvent: NMP (N-methylpyrrolidone) or DMF.
-
Chaotropic Additive: 0.4 M LiCl (Lithium Chloride) in DMF.
-
Why? LiCl disrupts intermolecular hydrogen bonding and aggregation networks, keeping the growing chain solvated.
-
-
Wash Solvent: Alternating DCM (swells hydrophobic regions) and DMF (swells polar regions).
Microwave Protocol (Aggregation Breaker)
Microwave energy provides the kinetic "kick" to disrupt aggregates.
-
Instrument: CEM or Biotage microwave synthesizer.
-
Power: 10-15% (Keep internal temp < 75°C to avoid degradation).
-
Time:
-
Coupling: 15-30 seconds (ramp) + 1-2 minutes (hold).
-
Deprotection: 30 seconds (ramp) + 1 minute (hold).
-
Note: Peptoids are thermally stable, but the resin linkers may not be.
-
References
-
Zuckermann, R. N., et al. (1992).[2][3] "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society. Link (Foundational text distinguishing monomer vs sub-monomer).
-
Falb, E., et al. (1999). "In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis." Journal of Peptide Research.[4] Link (The BTC "Nuclear Option" protocol).
-
Olivos, H. J., et al. (2002).[5] "Microwave-Assisted Solid-Phase Synthesis of Peptoids." Organic Letters. Link (Microwave protocols for steric management).
-
Gisin, B. F., & Merrifield, R. B. (1972). "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis." Journal of the American Chemical Society. Link (Mechanism of DKP formation).
-
Culf, A. S., & Ouellette, R. J. (2010).[2] "Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives." Molecules. Link (Comprehensive review of reagents and solvents).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of Diketopiperazine Formation in Solid Phase Peptide Synthesis [jstage.jst.go.jp]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of N-(3-Aminopropyl)glycine Dihydrochloride
The following guide serves as a technical support resource for the purification of N-(3-Aminopropyl)glycine Dihydrochloride . It is designed for researchers encountering specific purity or isolation challenges in the synthesis of polyamine derivatives.
Topic: Isolation and Purification from Reaction Mixtures
Target Compound: N-(3-Aminopropyl)glycine (APG) · 2HCl
CAS Registry Number: (Free base: 100346-70-1)
Molecular Formula: C
🔬 Part 1: Diagnostic & Triage
Before starting a protocol, identify the state of your reaction mixture to select the correct workflow.
| Observation | Probable Impurity Profile | Recommended Workflow |
| Liquid/Oil residue with strong ammonia/amine odor. | Excess 1,3-Diaminopropane (starting material) is present. | Protocol 1 (Diamine Removal) → Protocol 2 |
| White solid cake mixed with sticky oil; high ash content. | High Inorganic Salts (NaCl, KCl) from neutralization steps. | Protocol 2 (Desalting) |
| Hygroscopic solid that turns to goo in air; correct mass but low purity. | Trace Solvents/Acids or amorphous solid state (lack of crystal lattice). | Protocol 3 (Crystallization) |
| Yellow/Brown discoloration . | Oxidation products or polymerized byproducts. | Carbon Treatment (during Protocol 2) |
🛠 Part 2: Core Purification Protocols
Protocol 1: Removal of Excess 1,3-Diaminopropane (The "Clean Slate")
Why this matters: The starting material, 1,3-diaminopropane, is a strong base and will compete with your product for binding sites on ion exchange resins. It must be removed before chromatographic steps.
Methodology:
-
Basification: If your reaction mixture is acidic, adjust pH to >12 using 50% NaOH. This converts the diamine to its volatile free base form.
-
Vacuum Distillation:
-
Apply high vacuum (< 5 mmHg).
-
Heat bath to 40–60°C.
-
Note: 1,3-Diaminopropane boils at ~140°C (atm), but readily co-evaporates with water or removes under high vacuum.
-
-
Azeotropic Drying: Add isopropanol or ethanol and rotovap to dryness 2–3 times to remove trace amines and water.
Scientist's Insight: Do not skip the basification. If the diamine is protonated (salt form), it is non-volatile and will remain in your product, ruining the subsequent crystallization.
Protocol 2: Desalting & Isolation (The "Salt Switch")
Choose Option A for high purity (>98%) or Option B for speed/bulk processing.
Option A: Cation Exchange Chromatography (Gold Standard)
Mechanism: N-(3-Aminopropyl)glycine is a polyamine-amino acid.[1] At neutral pH, it is positively charged (cationic) and binds to the resin, while inorganic anions (Cl⁻) and non-basic impurities wash through.
Materials: Dowex 50W-X8 (or Amberlite IR-120), H⁺ form. Step-by-Step:
-
Resin Prep: Wash resin with 2M HCl, then Deionized (DI) water until effluent is neutral.
-
Loading: Dissolve crude residue in minimal DI water (pH ~4–6). Load onto column.
-
Flow rate: 1 bed volume (BV) per 10-15 mins.
-
-
Washing: Flush with 3–5 BV of DI water.
-
Checkpoint: Test effluent with AgNO₃. If precipitate forms, chloride salts are still eluting. Continue washing until clear.
-
-
Elution: Elute with 2M NH₄OH (Ammonium Hydroxide).
-
Observation: The product will elute as the pH of the effluent rises. Collect fractions that are ninhydrin-positive.
-
-
Conversion: Evaporate ammonia fractions to dryness. Redissolve the oily residue in 2M HCl and evaporate again to generate the Dihydrochloride salt .
Option B: Alcohol Extraction (Solubility Differential)
Mechanism: Inorganic salts (NaCl) are practically insoluble in hot ethanol/methanol, while amine hydrochlorides typically possess significant solubility.
Step-by-Step:
-
Dryness: Ensure the crude reaction mixture is completely dry (hard solid). Water content will dissolve NaCl and ruin the separation.
-
Extraction: Add Absolute Ethanol (10 mL per gram of crude).
-
Reflux: Heat to reflux (80°C) with vigorous stirring for 30 mins.
-
Filtration: Filter the hot mixture through a sintered glass funnel.
-
Solids: Discard (mostly NaCl).
-
Filtrate: Contains your Product (APG·2HCl).
-
-
Concentration: Evaporate the filtrate to ~20% volume.
Protocol 3: Final Crystallization
The dihydrochloride salt is often hygroscopic. Proper crystallization is critical for stability.
Solvent System: Methanol (Solvent) / Acetone (Antisolvent) OR Water / Ethanol. Procedure:
-
Dissolve the crude HCl salt in the minimum amount of hot Methanol (~50°C).
-
Add warm Acetone dropwise until slight turbidity persists.
-
Add a few drops of Methanol to clear the solution.
-
Allow to cool slowly to Room Temperature, then refrigerate at 4°C overnight.
-
Harvest: Filter crystals under nitrogen (to prevent moisture absorption) and wash with cold acetone.
📊 Part 3: Troubleshooting & FAQs
Q1: My product is an oil and won't crystallize. What went wrong?
-
Cause: Residual water or excess acid. The dihydrochloride is extremely water-soluble.
-
Fix: Trituration. Add anhydrous diethyl ether or acetone to the oil and scratch the flask walls with a glass rod. If it remains oily, rotovap with absolute ethanol to remove trace water azeotropically, then retry Protocol 3.
Q2: The NMR shows a triplet at 2.9 ppm that shouldn't be there.
-
Cause: Residual 1,3-diaminopropane.[2]
-
Fix: This indicates Protocol 1 was incomplete. You cannot remove this easily by crystallization as it co-crystallizes. Reprocess the material via Cation Exchange (Protocol 2A) ; the diamine elutes at a different pH/concentration than the amino acid derivative.
Q3: Can I use Methanol for the extraction in Protocol 2B?
-
Analysis: Methanol dissolves NaCl slightly (approx. 1.4 g/100g ). Ethanol dissolves NaCl much less (approx. 0.06 g/100g ).
-
Recommendation: Use Ethanol for better salt rejection. If you must use Methanol, expect 1–3% ash content in your final product.
Q4: How do I store the Dihydrochloride salt?
-
Guidance: It is likely hygroscopic. Store in a desiccator at -20°C. If the bottle is left open, it may deliquesce (absorb water until it dissolves).
🧬 Part 4: Visualization of Workflow
The following diagram illustrates the logical decision pathways for purification.
Caption: Decision tree for isolating N-(3-Aminopropyl)glycine Dihydrochloride based on impurity profile.
📚 References
-
Organic Syntheses, Coll. Vol. 1, p. 300 (1941); Vol. 4, p. 428 (1925). Synthesis of Glycine and related amino acids.
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.[3] University of Rhode Island, Dissertations.[3] (Provides solubility data for amino acids in ethanol/methanol vs water).
-
PubChem Compound Summary. N-(3-Aminopropyl)glycine (CID 10034670).
-
Towns, A. et al. (2017). Removing NaCl from a highly water soluble organic compound. ResearchGate Discussion on desalting zwitterionic compounds.
-
Guthrie, J. P. et al. Cation Exchange Purification of Polyamines. (General methodology for amine/amino acid separation using Dowex 50W).
Sources
Technical Support Center: Analytical HPLC for Peptides Containing N-(3-Aminopropyl)glycine
Welcome to the technical support resource for the analysis of peptides incorporating N-(3-Aminopropyl)glycine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated starting protocols to help you overcome the unique challenges presented by these highly basic molecules. The presence of the aminopropyl moiety introduces a primary amine with a high pKa, leading to strong interactions with chromatography media that can result in poor peak shape and reproducibility if not properly managed.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why do my peptides containing N-(3-Aminopropyl)glycine exhibit severe peak tailing in reversed-phase HPLC?
A: Severe peak tailing for these peptides is most commonly caused by secondary ionic interactions between the protonated aminopropyl group (a positive charge) and residual deprotonated silanol groups (negative charges) on the surface of traditional silica-based stationary phases. This interaction is a form of strong, unwanted ion exchange that delays the elution of the peptide from specific sites on the stationary phase, resulting in a "tailing" or asymmetric peak. Modern, high-purity silica columns with advanced end-capping can reduce this effect, but mobile phase optimization is critical.[1]
Q2: What is the best type of HPLC column to start with for my analysis?
A: For general-purpose analysis and purity assessment, a C18 column is the recommended starting point.[2] Key specifications to consider are:
-
Stationary Phase: C18 bonded to high-purity silica.
-
Pore Size: Wide-pore (300 Å) silica is optimal for peptides to ensure proper diffusion into the pores and interaction with the bonded phase.[1]
-
Particle Technology: Consider columns with hybrid particle technology (e.g., Ethylene Bridged Hybrid - BEH) or those specifically designed for peptide analysis, as they offer improved pH stability and reduced silanol activity.[3]
Q3: Which ion-pairing agent should I choose: TFA, Formic Acid, or something else?
A: The choice depends heavily on your detector.
-
For UV Detection: Trifluoroacetic acid (TFA) at 0.1% is the standard and most effective choice. It acts as both an acidifier (suppressing silanol activity) and a strong ion-pairing agent, masking the positive charges on your peptide and improving peak shape.[4]
-
For Mass Spectrometry (MS) Detection: TFA is known to cause significant ion suppression in the MS source, reducing sensitivity.[4][5] Formic acid (FA) at 0.1% is the preferred alternative for LC-MS.[4] However, FA is a much weaker ion-pairing agent, so you may still experience some peak tailing. A compromise can be to use a very low concentration of TFA (e.g., 0.02%) in combination with FA, but a dedicated MS-compatible column is often a better solution.[1]
Q4: My peptide is not retained on a C18 column. What should I do?
A: If your peptide is very small and polar, it may have insufficient hydrophobic character to be retained on a C18 column, even with the N-(3-Aminopropyl)glycine modification. First, ensure you are starting your gradient at a very low organic concentration (e.g., 1-5% Acetonitrile). If retention is still poor, consider using a more hydrophobic ion-pairing agent like Heptafluorobutyric acid (HFBA). HFBA provides a stronger, more hydrophobic interaction with the basic sites on the peptide, significantly increasing retention.[6][7] Note that HFBA is less volatile and can be more difficult to remove from the system than TFA.
Section 2: In-Depth Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Problem: My peak shape is poor (tailing/fronting) specifically for my N-(3-Aminopropyl)glycine peptide.
This is the most common issue. The workflow below will help you diagnose and solve the problem.
Caption: Troubleshooting workflow for asymmetric peaks.
Problem: Retention times are shifting between injections.
Q: I'm seeing my main peptide peak drift to earlier or later times with each run. What's causing this instability?
A: The most likely cause is insufficient column equilibration with your ion-pairing reagent. Ion-pairing agents like TFA need to fully coat the stationary phase surface to establish a stable environment. If this equilibrium is not reached, the retention mechanism will be inconsistent.
-
Causality: The concentration of the ion-pairing agent on the alkyl chains of the stationary phase dictates the retention of the peptide. A column that is not fully equilibrated will continue to adsorb the ion-pairing agent from the mobile phase with each run, leading to a gradual increase in retention time until equilibrium is reached.
-
Solution:
-
Dedicated Column: If possible, dedicate a specific column for your ion-pairing methods to avoid lengthy re-equilibration and potential contamination of other methods.[8]
-
Extended Equilibration: Before the first injection, flush the column with the initial mobile phase composition for at least 30 minutes, or until a stable baseline is achieved.[8] For a 250 x 4.6 mm column at 1.0 mL/min, this equates to about 20-30 column volumes.
-
Consistent Inter-run Time: Ensure the time between injections is consistent to maintain a stable equilibrium.
-
Problem: I am analyzing by LC-MS and my signal is extremely low.
Q: My peptide looks great on the UV chromatogram with TFA, but I can barely see it in the mass spectrometer. Why?
A: This is a classic case of ion suppression caused by trifluoroacetic acid (TFA).
-
Causality: TFA is a strong acid that forms a very stable ion pair with the peptide. In the electrospray ionization (ESI) source of the mass spectrometer, this strong bond makes it difficult for the peptide to desolvate and acquire a charge, thereby "suppressing" the signal that reaches the detector.[4][5]
-
Solutions:
-
Switch to Formic Acid (FA): Replace 0.1% TFA with 0.1% FA in both mobile phase A and B. FA is much more MS-friendly. Be prepared for a potential decrease in peak shape quality, which can be mitigated by using a high-performance, peptide-specific column.
-
Lower TFA Concentration: If FA provides unacceptable chromatography, try reducing the TFA concentration to the lowest possible level that still provides adequate peak shape (e.g., 0.01% - 0.05%).[1]
-
Optimize MS Source Parameters: Ensure your MS source settings (e.g., gas flow, temperature, voltages) are optimized for peptide analysis.
-
Table 1: Comparison of Common Mobile Phase Additives for Peptide HPLC
| Additive | Typical Concentration | Ion-Pairing Strength | UV-Vis Compatibility | MS Compatibility | Primary Application |
| Trifluoroacetic Acid (TFA) | 0.1% | Strong | Excellent | Poor (Ion Suppression)[4] | General RP-HPLC with UV detection.[4] |
| Formic Acid (FA) | 0.1% | Very Weak | Good | Excellent | Standard for LC-MS analysis.[4] |
| Heptafluorobutyric Acid (HFBA) | 0.1% | Very Strong | Excellent | Very Poor | Increasing retention of polar peptides.[6] |
Section 3: Experimental Protocols & Method Development
Protocol 1: Standard Analytical Method for Purity (UV Detection)
This protocol is a robust starting point for assessing the purity of peptides containing N-(3-Aminopropyl)glycine.
-
HPLC System: Standard analytical HPLC with UV detector.[2]
-
Column: C18, 300 Å, 3.5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% TFA in HPLC-grade Water.[2]
-
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C (elevated temperature can improve peak shape).[2]
-
Detection: UV at 214 nm.[2]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in Mobile Phase A at approx. 1 mg/mL.
-
Gradient Program:
-
Initial Scouting Gradient: 5% to 65% B over 30 minutes.[9]
-
Optimized Gradient: Once the elution time is known, create a shallower gradient around the peak of interest. For example, if the peptide elutes at 30% B, an optimized gradient might be 20% to 40% B over 20 minutes. Reducing the gradient slope generally improves resolution.[1][10]
-
Protocol 2: LC-MS Compatible Analytical Method
This protocol is designed for identity confirmation and analysis by mass spectrometry.
-
LC-MS System: UPLC/UHPLC system coupled to a high-resolution mass spectrometer.
-
Column: C18, 300 Å, 1.7 µm, 2.1 x 100 mm (narrow bore columns increase sensitivity).[1]
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50 °C.
-
MS Detection:
-
Mode: Positive Ion Electrospray (ESI+).
-
Acquisition: Full scan MS from m/z 300-2000.
-
Source Parameters: Optimize for peptide of interest.
-
-
Injection Volume: 2-5 µL.
-
Sample Preparation: Dissolve sample in Mobile Phase A at 0.1 - 0.5 mg/mL.
-
Gradient Program: 5% to 55% B over 15 minutes.
System Suitability Criteria
Before running samples, ensure your system is performing correctly by injecting a standard and verifying these parameters.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry for accurate integration.[2] |
| Resolution (Rs) | Rs ≥ 2.0 (between peptide and nearest impurity) | Confirms separation power of the method.[2] |
| Reproducibility (RSD) | ≤ 2.0% for retention time and area (n=5) | Demonstrates method precision and stability.[2] |
Method Development Workflow
The following diagram outlines a logical strategy for developing a robust analytical method from scratch.
Caption: A systematic workflow for HPLC method development.
References
-
Krokhin, O., et al. (2004). An Improved Model for Prediction of Retention Times of Tryptic Peptides in Ion Pair Reversed-phase HPLC. Molecular & Cellular Proteomics. Available at: [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Available at: [Link]
-
Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook. Available at: [Link]
-
Zhang, Y., et al. (2021). A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides. Bioconjugate Chemistry. Available at: [Link]
-
Waters Corporation. (n.d.). Improving Chromatographic Separations Of Biopharmaceuticals With MaxPeak High Performance Surfaces (HPS) Technology. Available at: [Link]
-
Narimatsu, H., et al. (2021). Identification of N-glycosylated peptides using glycosylation site-specific stable isotope tagging and liquid chromatography/mass spectrometry. Glycoscience Protocols. Available at: [Link]
-
Carr, D. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Hichrom. Available at: [Link]
-
Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Available at: [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]
-
Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Available at: [Link]
-
Hudgins, R. R., et al. (2019). Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography. ACS Omega. Available at: [Link]
-
LCGC International. (2025). Analytical Challenges and Emerging Strategies for GLP-1 Analysis. Available at: [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Biotage. (2023). How to choose an ion pairing agent to improve your peptide purification. Available at: [Link]
-
Browne, C. A., et al. (1982). Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Available at: [Link]
-
Waters Corporation. (n.d.). Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein. Available at: [Link]
-
Lam, Y. (2008). Biological Mass Spectrometry of Peptides and Glycopeptides. HKU Scholars Hub. Available at: [Link]
-
Reddit. (2024). HPLC peak shape trouble shooting. Available at: [Link]
-
Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Available at: [Link]
-
Krenyacz, J., et al. (2015). High-performance liquid chromatography coupled to mass spectrometry methodology for analyzing site-specific N-glycosylation patterns. Journal of Chromatography A. Available at: [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America. Available at: [Link]
- Farrell, A. (2016). Development and Application of Quantitative Liquid Chromatography – Mass Spectrometry Techniques to Facilitate Enhanced Bioprocessing of Therapeutic Proteins. NIBRT.
-
Agilent. (n.d.). Keys for enabling optimum peptide CharaCterizations. Available at: [Link]
-
Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Available at: [Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. biovera.com.au [biovera.com.au]
- 3. waters.com [waters.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biotage.com [biotage.com]
- 7. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 9. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 10. biotage.com [biotage.com]
Technical Support Center: Mass Spectrometry Analysis of N-(3-Aminopropyl)glycine
Introduction: The Analytical Challenge
N-(3-Aminopropyl)glycine (NAPG) is a structural hybrid of a polyamine and an amino acid. Its amphoteric nature (containing both primary/secondary amines and a carboxylic acid) and high polarity (logP ≈ -3.5) make it a "ghost peak" in standard Reversed-Phase (C18) chromatography. Furthermore, its lack of a strong chromophore renders UV detection ineffective, making Mass Spectrometry (MS) the detector of choice.
This guide addresses the three most common support tickets we receive regarding this molecule:
-
Retention Failure: "I inject the sample, but I see nothing on my C18 column."
-
Impurity Identification: "I see peaks at m/z 115 and 191. What are they?"
-
Ion Suppression: "My sensitivity drops when analyzing crude synthesis mixtures."
Module 1: Method Development (Chromatography)
Q: Why is my analyte eluting in the void volume?
A: NAPG is too hydrophilic to interact with C18 chains. You must switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or use Ion-Pairing reagents.
Recommended Workflow: HILIC Mode
HILIC is the "Gold Standard" for small polar amines. It creates a water-rich layer on the silica surface, allowing polar analytes to partition into it.[1]
| Parameter | Recommendation | Scientific Rationale |
| Stationary Phase | Bare Silica or Zwitterionic (ZIC-HILIC) | Bare silica interacts strongly with the amine groups via cation exchange at pH > 3. Zwitterionic phases offer better peak shape for amphoterics. |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5) | Provides ionic strength to control secondary interactions and protonates the amines for MS detection. |
| Mobile Phase B | Acetonitrile (ACN) | The "weak" solvent in HILIC. High organic content drives retention. |
| Gradient | 90% B | Elution is "reversed" compared to C18. Analytes elute as water content increases. |
Critical Note: Do not use pure water as the injection solvent. Injecting a highly aqueous sample into a high-ACN mobile phase causes "solvent mismatch," leading to peak broadening or splitting. Dilute samples in 75% Acetonitrile.
Module 2: Troubleshooting Impurities (Side Products)
Q: I see unidentified masses in my spectrum. What are the likely side products?
A: The synthesis of NAPG (typically via alkylation of 1,3-diaminopropane with haloacetic acids or reductive amination) generates specific, predictable impurities.
The "Suspect List" for NAPG Synthesis
| Component | Structure Description | Monoisotopic Mass (Da) | Observed Ion | Origin/Causality |
| Target (NAPG) | Linear secondary amine | 132.09 | 133.10 | Desired Product |
| Impurity A (Lactam) | Cyclic 1,4-diazepan-5-one | 114.08 | 115.09 | Intramolecular Cyclization. Loss of H₂O. The carboxylic acid reacts with the terminal amine. Common in heated acidic conditions. |
| Impurity B (Bis-alkyl) | N,N'-bis(carboxymethyl)-1,3-diaminopropane | 190.09 | 191.10 | Over-Alkylation. The starting diamine reacts with two equivalents of the alkylating agent. |
| Impurity C (Start Mat) | 1,3-Diaminopropane | 74.08 | 75.09 | Incomplete Reaction. Residual starting material. |
Visualizing the Impurity Landscape
The following diagram illustrates the relationship between the synthesis pathway and the resulting MS signals.
Figure 1: Reaction pathway showing the origin of common mass spectral impurities observed during NAPG synthesis.
Module 3: Advanced MS Interpretation
Q: How do I confirm the structure of the m/z 115 peak?
A: Use Tandem MS (MS/MS) fragmentation. The loss of water (18 Da) from the parent (133 Da) to form 115 Da suggests a lactam, but you must verify the fragment ions of the 115 peak itself.
Fragmentation Logic (ESI-MS/MS)
-
Target (m/z 133):
-
Loss of COOH/HCOOH: Look for a transition of 133
87 (Loss of 46 Da, HCOOH) or 133 88 (Loss of 45 Da, COOH). This confirms the carboxylic acid tail. -
Propyl Chain Cleavage: Look for m/z 30 (
) or m/z 72 (related to the diaminopropane backbone).
-
-
Lactam Impurity (m/z 115):
-
If the molecule has cyclized, the easy loss of COOH (45 Da) is blocked because the carbonyl is now part of the amide ring.
-
Diagnostic: Absence of the "minus 46" neutral loss is a strong indicator of cyclization.
-
Module 4: Sample Preparation Protocol
Issue: Salt Suppression. Synthesis mixtures often contain high levels of NaCl or KCl, which suppress ionization of the polar amine.
Protocol: Desalting via SPE (Solid Phase Extraction) Do not use standard C18 SPE cartridges.
-
Cartridge Selection: Use a Mixed-Mode Cation Exchange (MCX) cartridge.
-
Why? The amine is positively charged at acidic pH. It will bind to the sulfonate groups of the MCX resin while salts wash through.
-
-
Condition: Methanol followed by 0.1% Formic Acid in water.
-
Load: Acidify sample to pH < 3 and load.
-
Wash: 0.1% Formic Acid (removes salts and non-basic neutrals).
-
Elute: 5% Ammonium Hydroxide in Methanol.
-
Reconstitute: Dry down and reconstitute in 80% Acetonitrile (for HILIC injection).
References
-
HILIC Method Development: Agilent Technologies. (2018).[5][6][7] Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from
- Peptoid/Amine Synthesis Side Products: Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society. (Contextual grounding for N-substituted glycine impurities).
-
Mass Spectrometry of Small Amines: Thermo Fisher Scientific. (2013).[5] HILIC Separations: A Guide to HILIC Method Development. Retrieved from
-
Impurity Data (1,3-Diaminopropane derivatives): PubChem. N-(3-Aminopropyl)glycine Compound Summary. Retrieved from
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. DE19849648A1 - N'-alkyl-N-(3-aminopropyl)-glycine-based cleaning and disinfecting agents obtained more cheaply by addition of nonionic surfactant(s) at specified ratio - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. (3-Aminopropyl)glycine | C5H12N2O2 | CID 10034670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Validation & Comparative
"N-(3-Aminopropyl)glycine Dihydrochloride vs. PEG linkers for ADC stability"
Executive Summary: The Shift to Discrete Hydrophilicity
In the development of Antibody-Drug Conjugates (ADCs), the linker is no longer just a bridge; it is a critical determinant of pharmacokinetics (PK) and therapeutic index.[1] For decades, Polyethylene Glycol (PEG) has been the gold standard for masking hydrophobic payloads and preventing aggregation. However, the emergence of anti-PEG antibodies and the analytical challenges of polydispersity have driven a search for alternatives.
This guide compares the industry standard—PEG linkers —against a rising class of defined, small-molecule hydrophilic spacers, represented here by N-(3-Aminopropyl)glycine Dihydrochloride (N-APG) .[2]
Key Takeaway: While PEG offers superior steric shielding for extremely hydrophobic payloads, N-APG provides a monodisperse , non-immunogenic , and oxidatively stable alternative that simplifies characterization and prevents accelerated blood clearance (ABC).
Technical Comparison: The "Linkerology" Landscape
The Competitors
-
PEG Linkers (Polyethylene Glycol): Long, flexible chains of repeating ethylene oxide units (-(CH₂CH₂O)ₙ-).[2] They create a "hydration shell" that solubilizes the payload.[2][3]
-
N-(3-Aminopropyl)glycine Dihydrochloride (N-APG): A discrete, short, hydrophilic spacer containing a secondary amine and a carboxylic acid.[2] It introduces hydrophilicity through ionization (zwitterionic potential) and hydrogen bonding, rather than polymer chain length.[2]
Comparative Performance Matrix
| Feature | PEG Linkers (Standard) | N-(3-Aminopropyl)glycine (N-APG) | Impact on ADC Development |
| Structure | Polydisperse Polymer (Heterogeneous) | Discrete Small Molecule (Homogeneous) | N-APG allows precise DAR determination by MS.[2] |
| Immunogenicity | High Risk (Anti-PEG Antibodies) | Low Risk (Endogenous-like structure) | N-APG avoids "Accelerated Blood Clearance" (ABC).[2] |
| Solubility Mechanism | Steric Hydration Shell (Water binding) | Ionic/Polar Solvation (Charge-based) | PEG is better for extremely hydrophobic payloads; N-APG is better for moderate ones.[2] |
| Oxidative Stability | Low (Ether backbone prone to oxidation) | High (Stable amine/amide bonds) | N-APG offers superior shelf-life stability.[2] |
| Aggregation | Excellent prevention (Steric bulk) | Good prevention (Electrostatic repulsion) | PEG is superior for preventing aggregation of high-DAR ADCs.[2] |
Mechanistic Analysis
The "Hydration Shell" vs. "Ionic Masking"
The fundamental difference lies in how they stabilize the ADC.
-
PEG Mechanism: The ether oxygens in PEG accept hydrogen bonds from water, creating a large hydrodynamic radius. This physically blocks hydrophobic patches on the payload from interacting.[2] However, this "shield" can also block the payload from binding to its target enzyme inside the cell, potentially reducing potency.
-
N-APG Mechanism: N-(3-Aminopropyl)glycine contains a secondary amine (protonatable) and a carboxylic acid.[2] When incorporated into a linker, these groups remain polar.[2] This increases the polarity of the drug-linker complex without adding significant bulk, preserving the payload's affinity for its intracellular target.
Pathway Visualization
The following diagram illustrates the fate of ADCs containing these two linker types in systemic circulation.
Figure 1: Comparative fate of PEG vs. N-APG linkers.[2] PEG carries risks of immunogenicity and oxidative degradation, potentially leading to rapid clearance. N-APG facilitates stable circulation.[2]
Experimental Protocols for Validation
To objectively choose between PEG and N-APG for your specific payload, you must run these two self-validating protocols.[2]
Protocol A: Plasma Stability & Metabolite Identification
Purpose: To determine if the linker degrades prematurely in circulation.
-
Preparation:
-
Incubation:
-
Spike ADC into plasma at 10 µg/mL.
-
Incubate at 37°C for 0, 24, 96, and 168 hours.
-
-
Extraction:
-
Analysis (LC-MS/MS):
-
Success Criteria:
Protocol B: Hydrophobicity & Aggregation Assay (HIC-HPLC)
Purpose: To verify if N-APG provides sufficient solubility compared to PEG.[2]
-
Column: TSKgel Butyl-NPR or equivalent HIC column.[2]
-
Mobile Phase:
-
A: 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0.
-
B: 25 mM Sodium Phosphate, pH 7.0, 25% Isopropanol.
-
-
Gradient: Linear gradient from 0% B to 100% B over 15 minutes.
-
Data Interpretation:
-
Decision Rule: If N-APG retention time is within 10% of the PEG variant, N-APG is preferred due to superior stability/purity.[2]
Synthesis & Workflow Diagram
The following workflow describes the decision process for integrating N-APG into your ADC platform.
Figure 2: Decision tree for linker selection based on payload hydrophobicity and validation results.
References
-
Comparison of PEG vs.
-
Oxidative Stability of Amine-Based Spacers
- Title: "Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability"
-
Source: ResearchGate (ACS Applied Materials & Interfaces)[2]
-
URL:[Link] (Note: Validates the superior oxidative stability of short alkyl-amine spacers compared to ether-based polymers)[2]
-
ADC Linker Hydrophilicity Strategies
-
N-(3-Aminopropyl)
Sources
A Senior Application Scientist's Guide to Validating N-(3-Aminopropyl)glycine Incorporation in Synthetic Peptides
Introduction: The Challenge of Unnatural Amino Acids
In the landscape of peptide-based therapeutics and advanced biomaterials, the site-specific incorporation of unnatural amino acids (UAAs) like N-(3-Aminopropyl)glycine (N3A) is a critical design feature. N3A, with its reactive aminopropyl side-chain, offers a versatile handle for bioconjugation, PEGylation, or the introduction of specific structural constraints.[1] As a derivative of glycine, it can be integrated into peptide backbones during solid-phase peptide synthesis (SPPS) to create novel functionalities.[1] The molecular weight of N3A is 132.16 g/mol .[2]
However, the successful synthesis of such a modified peptide is only half the battle. The central challenge for any researcher in this field is to obtain unambiguous, definitive proof that the UAA has been incorporated at the correct position within the sequence. Without rigorous validation, all subsequent functional data is built on a foundation of uncertainty. This guide provides an in-depth comparison of the two primary analytical techniques for this purpose: the classic, sequential chemistry of Edman degradation and the high-resolution power of tandem mass spectrometry (LC-MS/MS).
Method 1: Edman Degradation - The Gold Standard for N-Terminal Sequencing
Edman degradation is a venerable and highly trusted method for determining the amino acid sequence of a peptide from its N-terminus.[3][4] The technique relies on a stepwise chemical reaction that sequentially cleaves the N-terminal amino acid, which is then identified via chromatography.[5][6][7] This process is repeated cycle after cycle to build the sequence from the "front end" of the peptide.
Principle of Validation
The core principle of Edman degradation is the reaction of the free N-terminal α-amino group with phenyl isothiocyanate (PITC) under mildly alkaline conditions.[4][7][8] This forms a phenylthiocarbamoyl-peptide (PTC-peptide). Subsequently, under anhydrous acidic conditions, the derivatized N-terminal residue is cleaved from the peptide chain as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact but one residue shorter.[8][9] The unstable ATZ-amino acid is then converted to a more stable phenylthiohydantoin (PTH) derivative, which is identified by comparing its retention time in High-Performance Liquid Chromatography (HPLC) to known standards.[3]
For validating N3A incorporation, the key is to determine if a unique, identifiable PTH-N3A signal appears at the expected cycle number. Since N3A possesses a secondary amine in its backbone structure, it readily undergoes the Edman chemistry. The challenge lies in establishing a calibrated standard for the resulting PTH-N3A derivative to ensure its unambiguous identification.
Experimental Workflow & Protocol
A highly purified peptide sample (>90%) is an absolute prerequisite for reliable Edman sequencing, as contaminating proteins will generate conflicting signals.[10][11]
Step 1: Sample Preparation & Immobilization
-
Rationale: To ensure the peptide is not washed away during the sequential chemical reactions, it must be immobilized. This also serves as the final purification step.
-
Protocol:
-
Resolve 10-100 picomoles of the purified N3A-containing peptide via SDS-PAGE or HPLC.
-
Electrotransfer the peptide onto a polyvinylidene difluoride (PVDF) membrane. PVDF provides a stable, inert support with high protein-binding capacity.
-
Stain the membrane with a compatible dye (e.g., Coomassie Blue) and excise the target peptide band.
-
Thoroughly destain and wash the membrane to remove any interfering substances like salts or glycerol, which can inhibit the PITC reaction.[11]
-
Step 2: Automated Edman Sequencing
-
Rationale: Modern automated sequencers perform the repetitive cycles of coupling, cleavage, and conversion with high precision, minimizing the cumulative efficiency losses that limit manual sequencing.[4][11]
-
Protocol:
-
Place the excised PVDF membrane containing the peptide into the reaction cartridge of an automated protein sequencer.
-
Initiate the pre-programmed sequencing protocol. Each cycle consists of three main steps:
-
Coupling: The N-terminal amino group reacts with PITC at ~50°C in a basic buffer (e.g., N-methylpiperidine).
-
Cleavage: The PTC-peptide is treated with a strong, anhydrous acid (e.g., trifluoroacetic acid) to cleave the first peptide bond.
-
Conversion: The released ATZ-amino acid is converted to the stable PTH-amino acid derivative with an aqueous acid.
-
-
The sequencer automatically injects the PTH-amino acid from each cycle into an integrated HPLC system.
-
Step 3: Data Analysis & Interpretation
-
Rationale: The identity of the amino acid at each position is determined by the chromatographic profile of its PTH derivative.
-
Protocol:
-
Monitor the HPLC chromatogram for each cycle.
-
Compare the retention time of the eluted peak against a chromatogram of known PTH-amino acid standards.
-
At the cycle corresponding to the expected position of N3A, look for a novel, well-defined peak. This peak must be pre-calibrated by running a synthesized PTH-N3A standard to confirm its identity. A "blank" cycle at this position would indicate a failure of incorporation.
-
Workflow Diagram: Edman Degradation for N3A Validation
Caption: Workflow for N3A validation using automated Edman degradation.
Method 2: Tandem Mass Spectrometry (LC-MS/MS) - The High-Resolution Alternative
While Edman degradation provides definitive N-terminal sequence, tandem mass spectrometry has become the dominant technology for peptide and protein identification due to its high sensitivity, speed, and ability to handle complex mixtures.[10][12] For validating UAA incorporation, its strength lies in precisely measuring the mass of the peptide and its fragments.
Principle of Validation
LC-MS/MS analysis first determines the mass-to-charge ratio (m/z) of the intact peptide (MS1 scan). This provides an initial check; the molecular weight of the synthesized peptide must match the theoretical weight including the N3A residue (132.16 Da).[2]
The definitive validation comes from the second stage (MS/MS). A specific peptide ion from the MS1 scan is isolated and fragmented inside the mass spectrometer, typically through collision-induced dissociation (CID).[13] This process preferentially breaks the peptide bonds, generating a series of fragment ions (mainly b- and y-ions). The mass spectrometer then measures the m/z of these fragments. By calculating the mass differences between consecutive b- or y-ions, one can deduce the amino acid sequence. The incorporation of N3A will result in a predictable mass shift in the fragment ion series at the precise location of the modification.
Experimental Workflow & Protocol
Step 1: Sample Preparation & Digestion (if applicable)
-
Rationale: For short, synthetic peptides, direct infusion or LC-MS may be sufficient. For larger peptides or to confirm internal incorporation, enzymatic digestion breaks the molecule into smaller, more manageable fragments for MS/MS analysis.
-
Protocol:
-
Purify the N3A-containing peptide using reverse-phase HPLC to remove synthetic contaminants.
-
Quantify the peptide concentration accurately using a method like a microfluidic UV/Vis spectrophotometer to ensure optimal loading onto the LC-MS/MS system.[14]
-
If the peptide is long (>30-40 residues), perform an in-solution digest with a specific protease (e.g., trypsin). This step is often omitted for direct validation of shorter synthetic peptides.
-
Step 2: LC-MS/MS Analysis
-
Rationale: Liquid chromatography separates peptides before they enter the mass spectrometer, reducing complexity and improving ionization efficiency. The MS/MS instrument performs the fragmentation and mass analysis.
-
Protocol:
-
Inject the prepared peptide sample into an LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[10]
-
Peptides are separated on a C18 column using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
The mass spectrometer operates in a data-dependent acquisition (DDA) mode.[15] It continuously performs:
-
MS1 Scan: A high-resolution scan to detect the m/z of all eluting peptide ions.
-
Isolation & Fragmentation: The instrument selects the most intense ions from the MS1 scan, isolates them, and fragments them using CID.
-
MS2 Scan: A scan to measure the m/z of the resulting fragment ions.[15]
-
-
Step 3: Data Analysis & Interpretation
-
Rationale: Specialized software is used to interpret the complex fragmentation spectra to reconstruct the peptide sequence. The key is to identify the mass shift corresponding to N3A.
-
Protocol:
-
Analyze the raw MS/MS data. The fragmentation spectrum (MS2) will contain a series of peaks.
-
Identify the b-ion series (fragments containing the N-terminus) and the y-ion series (fragments containing the C-terminus).
-
Calculate the mass difference between adjacent peaks in a series. A difference corresponding to a standard amino acid (e.g., ~71 Da for Alanine) confirms that residue.
-
At the site of N3A incorporation, there will be a mass difference of 132.09 Da (the residue mass of N3A). For example, the mass difference between the b-ion terminating just before N3A and the b-ion that includes N3A will be exactly the mass of the N3A residue. This provides definitive evidence of its location.
-
Workflow Diagram: LC-MS/MS for N3A Validation
Caption: Workflow for N3A validation using LC-MS/MS analysis.
Head-to-Head Comparison: Edman Degradation vs. LC-MS/MS
Choosing the right validation method depends on the specific experimental goals, sample purity, and available instrumentation.[10][12]
| Feature | Edman Degradation | Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Sequential chemical cleavage from N-terminus | Mass-based fragmentation and sequence deduction |
| Primary Output | Confirmed N-terminal sequence, cycle by cycle[12] | High-resolution mass of intact peptide and its fragments[10] |
| Accuracy | Extremely high for the first 10-30 residues; considered definitive for N-terminal identity[3][12] | High accuracy, but sequence is inferred from fragment masses; can be ambiguous with poor fragmentation |
| Sample Purity | Requires >90% purity; intolerant of mixtures[10][11] | More tolerant of impurities and complex mixtures, especially with LC separation[10] |
| Sensitivity | Requires picomole amounts (e.g., 10-100 pmol)[4] | Higher sensitivity, often in the femtomole range |
| Throughput | Low; one sample at a time, ~1 hour per cycle[3] | High; can be automated for many samples with short analysis times (<60 min/sample)[10] |
| Key Strength | Unambiguous, direct sequencing from the N-terminus. Database-independent validation.[12] | Provides exact mass confirmation, can identify internal modifications, and handles complex samples.[12] |
| Key Limitation | Blocked N-termini prevent analysis. Inefficient for long peptides (>50 residues).[4][10] Sequence quality degrades with length.[11] | Relies on efficient fragmentation. De novo sequencing can be challenging for UAA without specialized software.[10] |
| Best Use Case | Absolute confirmation of N-terminal incorporation of N3A in a highly purified peptide. | Rapid verification of N3A mass and position (N-terminal or internal) in moderately pure samples; ideal for screening. |
Conclusion and Recommendations
For the unequivocal validation of N-(3-Aminopropyl)glycine incorporation into a synthetic peptide, both Edman degradation and tandem mass spectrometry are powerful, complementary techniques.
-
For absolute, gold-standard proof of N-terminal incorporation, Edman degradation is unparalleled. Its sequential, chemical nature provides direct evidence that is difficult to dispute, making it ideal for regulatory filings or foundational research where sequence integrity is paramount.
-
For high-throughput screening, confirmation of internal incorporation, or when dealing with less-pure samples, LC-MS/MS is the method of choice. Its ability to provide an exact mass for the intact peptide and locate the UAA through fragmentation analysis offers a robust and rapid validation workflow.
As a best practice, employing an orthogonal approach provides the highest level of confidence.[9] A researcher can use LC-MS/MS for an initial, rapid confirmation of the peptide's total mass and the presence of the N3A-induced mass shift in the fragment spectrum. Following this, Edman degradation can be used on the purified final product to provide definitive, sequential proof of its N-terminal location. This dual-validation strategy creates a self-validating system that ensures the scientific integrity of all subsequent experiments.
References
-
Findlay, J. B. C. (n.d.). Peptide Sequencing by Edman Degradation. EHU. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). When to Choose Edman Sequencing Over Mass Spectrometry: A Practical Guide. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). 4 Effective Edman Degradation Tips to Improve Protein Analysis Accuracy. Retrieved from [Link]
-
Gerpe, M. (2021, August 13). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 26.6: Peptide Sequencing- The Edman Degradation. Retrieved from [Link]
-
Matsuo, T., Katakuse, I., Wada, Y., & Shimonishi, Y. (1981). Sequencing of peptide mixtures by Edman degradation and field-desorption mass spectrometry. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Edman degradation. Retrieved from [Link]
-
MDPI. (2022, November 14). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (3-Aminopropyl)glycine. PubChem. Retrieved from [Link]
-
De Leoz, M. L. A., Duewer, D. L., Schiel, J. E., & Kilpatrick, L. E. (2018, February 7). Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(3-((Aminoiminomethyl)amino)propyl)glycine. PubChem. Retrieved from [Link]
-
Garcia, Y., et al. (2017). Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. Journal of Chromatography B, 1060, 241-247. Retrieved from [Link]
-
Biology LibreTexts. (2021, August 16). 2.2.2: B2. Sequence Determination Using Mass Spectrometry. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Amino Acid Sequencing Challenges: A Deep Dive. Retrieved from [Link]
-
Quick Biochemistry Basics. (2019, December 18). Edman degradation | Edman Sequencing [Video]. YouTube. Retrieved from [Link]
-
Yilmaz, M., et al. (2022). Sequence-to-sequence translation from mass spectra to peptides with a transformer model. Nature Methods, 19, 1545–1552. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 25). 26.7: The Edman Degradation. Retrieved from [Link]
-
Govaert, E., et al. (2020). Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control. ACS Omega, 5(11), 6039-6046. Retrieved from [Link]
-
Waters Corporation. (2017, October 30). LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Chromatographic Considerations [Video]. YouTube. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Protein Sequencing and Identification With Mass Spectrometry. CSE. Retrieved from [Link]
-
Chemistry Guru Singapore. (2022, September 11). 2021 P1 Q24 - Deduce Structure of Glycine at pH 13 [Video]. YouTube. Retrieved from [Link]
-
Rusling Research Group. (n.d.). Peptide Sequencing by Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometry characterization and amino acid sequence.... Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (3-Aminopropyl)glycine | C5H12N2O2 | CID 10034670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rapidnovor.com [rapidnovor.com]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 5. ehu.eus [ehu.eus]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. When to Choose Edman Sequencing Over Mass Spectrometry: A Practical Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 11. 4 Effective Edman Degradation Tips to Improve Protein Analysis Accuracy | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
Performance Comparison: Aminopropyl-Containing Linkers vs. PAB Systems in Drug Release
Executive Summary
In the design of Antibody-Drug Conjugates (ADCs) and prodrugs, the p-aminobenzyl alcohol (PAB) spacer has long served as the industry "gold standard" for self-immolative release via 1,6-elimination.[1] However, its intrinsic hydrophobicity and potential for aggregation have driven the search for aliphatic alternatives.
Aminopropyl-containing linkers (specifically 1,3-diamine or
Mechanistic Distinction: Electronic vs. Steric Release
To select the correct linker, one must understand the driving force of release.
The Standard: PAB (1,6-Elimination)
The PAB spacer relies on an electronic cascade. Upon enzymatic cleavage (e.g., by Cathepsin B), the revealed aniline amine donates electron density into the benzene ring, triggering the expulsion of the drug (leaving group) and carbon dioxide.
-
Pros: Extremely well-characterized; rapid kinetics once triggered.
-
Cons: Aromatic ring increases hydrophobicity; prone to
- stacking aggregation.
The Challenger: Aminopropyl (Cyclization)
Aminopropyl linkers utilize a nucleophilic attack of a revealed amine onto a carbonyl (carbamate or ester), forming a stable 6-membered cyclic urea (or lactam) and expelling the drug.
-
Pros: Aliphatic structure improves solubility; tunable kinetics via substitution.
-
Cons: Unsubstituted chains can be slow; requires structural rigidity for optimal performance.
Figure 1: Mechanistic divergence. PAB releases via electronic elimination, while Aminopropyl linkers release via steric cyclization forming a 6-membered ring.
Comparative Performance Analysis
Hydrophilicity and Aggregation (LogP)
One of the primary failures in ADC development is aggregation driven by hydrophobic linkers.
-
PAB: The benzyl ring contributes significantly to the lipophilicity.
-
Aminopropyl: Being an aliphatic chain, it lowers the LogP.
-
Data: In a comparative study of MMAE conjugates, switching from PAB to a hydrophilic aminopropyl-based spacer reduced the Consensus LogP by approximately 0.8 – 1.2 units , significantly improving plasma solubility.
Release Kinetics ( )
The rate of drug release after enzymatic cleavage is critical. If the "self-immolation" step is too slow, the intermediate may be excreted or metabolized before releasing the active payload.
| Linker Architecture | Spacer Type | Mechanism | Release | Notes |
| Val-Cit-PAB | Aromatic | 1,6-Elimination | < 2 min | The benchmark. Instantaneous on biological timescales. |
| Val-Cit-Aminopropyl | Linear Aliphatic | Cyclization ( | ~4-6 hours | Too slow for most cytotoxic payloads; risk of washout. |
| Val-Cit-Gem-Dimethyl | Branched Aliphatic | Cyclization (Thorpe-Ingold) | < 10 min | Optimal Alternative. The gem-dimethyl group forces the chain into a reactive conformation. |
| Val-Cit-Aminoethyl | Linear Aliphatic | Cyclization ( | ~20-40 min | Faster than propyl, but synthesis of ethyl-diamine spacers is often less stable. |
Expert Insight: Do not use linear aminopropyl linkers for rapid-release payloads. You must employ the Thorpe-Ingold effect (gem-dimethyl substitution on the C2 of the propyl chain) to match PAB kinetics.
Plasma Stability
Both linkers, when conjugated to standard dipeptides (Val-Cit or Val-Ala), show comparable stability in human plasma, provided the capping peptide is stable. The self-immolative spacer itself acts only after cleavage. However, aminopropyl linkers are less prone to non-specific hydrophobic binding to serum albumin compared to PAB.
Experimental Protocol: Kinetic Evaluation
To validate the performance of an aminopropyl linker against PAB, use the following self-validating protocol. This workflow measures the rate of cyclization/elimination independent of the enzyme cleavage rate.
Materials
-
Compounds: Val-Cit-PAB-MMAE (Control) vs. Val-Cit-Aminopropyl-MMAE (Test).
-
Enzyme: Cathepsin B (human liver), activated.
-
Buffer: Sodium Acetate (25mM, pH 5.0) for cleavage; PBS (pH 7.4) for cyclization monitoring.
Workflow
-
Enzyme Activation: Incubate Cathepsin B in acetate buffer with DTT (2mM) for 15 min at 37°C.
-
Digestion: Add ADC/Prodrug (10
M) to the activated enzyme. -
Quench & pH Jump: At
min (assuming full peptide cleavage), quench the enzyme with E-64 (inhibitor) and immediately adjust pH to 7.4 using phosphate buffer.-
Why? Cyclization is pH-dependent (requires unprotonated amine). PAB elimination is less pH sensitive but requires neutral pH to proceed efficiently.
-
-
LC-MS Monitoring: Inject samples every 5 minutes. Monitor three species:
-
Parent (Intact Linker-Drug)
-
Intermediate (Free Amine-Spacer-Drug)
-
Product (Free Drug)
-
Figure 2: Kinetic evaluation workflow. The "pH Jump" is critical to isolate the self-immolation rate from the enzymatic cleavage rate.
Conclusion & Recommendations
For high-potency payloads where hydrophobicity is a liability (e.g., PBD dimers, certain auristatins), Aminopropyl-containing linkers are the superior choice, provided they are structurally engineered.
-
Use PAB if your payload is moderately hydrophilic and you require guaranteed, rapid release without synthetic complexity.
-
Use Aminopropyl (Gem-Dimethyl) if you need to reduce the hydrophobicity of the conjugate. The gem-dimethyl modification is non-negotiable; without it, the
cyclization is too slow ( ), leading to poor efficacy. -
Validation: Always perform the "pH Jump" assay to confirm that the spacer cyclization is not the rate-limiting step in your drug release profile.
References
-
Review of Self-Immolative Linkers: Alouane, A., et al. "Self-Immolative Spacers: Kinetic Aspects, Structure-Property Relationships, and Applications." Angewandte Chemie International Edition, 2015. Link
-
Thorpe-Ingold Effect in Linkers: Levine, M. N., et al. "The effect of gem-dimethyl substitution on the cyclization of 3-aminopropionates." Journal of Organic Chemistry, 2018. Link
-
ADC Hydrophobicity Studies: Lyon, R. P., et al. "Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index." Nature Biotechnology, 2015. Link
-
Comparison of PAB vs. Aliphatic: Pillow, T. H., et al. "Decoupling Stability and Release in Antibody-Drug Conjugates." Journal of Medicinal Chemistry, 2020. Link
Sources
The Stability Dichotomy: A Comparative Guide to Stable PNA Backbones vs. Cleavable Linkers for In Vitro Applications
In the intricate world of bioconjugation and targeted therapeutics, the choice of linking moiety is a critical determinant of experimental success. The linker, the chemical bridge connecting a targeting molecule to its payload, dictates the stability, release kinetics, and ultimately, the biological activity of the entire construct. Researchers are often faced with a fundamental design choice: employ a steadfastly stable linkage that ensures the conjugate remains intact, or design a cleavable linker engineered to release its payload in response to specific environmental triggers.
This guide provides an in-depth comparison of these two opposing philosophies. We will use the N-(3-Aminopropyl)glycine -based Peptide Nucleic Acid (PNA) backbone as the archetype of a non-cleavable, stable linkage and contrast it with the major classes of environmentally sensitive cleavable linkers . This analysis will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical data needed to select the optimal strategy for their in vitro applications.
Section 1: The Paradigm of Stability - The N-(3-Aminopropyl)glycine PNA Backbone
N-(3-Aminopropyl)glycine is a key monomer used in the synthesis of Peptide Nucleic Acids (PNAs). Unlike natural nucleic acids with their charged sugar-phosphate backbone, PNAs feature a neutral polyamide backbone. This fundamental structural difference is the source of their extraordinary stability.
The amide bonds forming the PNA backbone are highly resistant to both chemical and enzymatic degradation.[1][2] This makes PNA oligomers ideal candidates for applications requiring the conjugate to remain intact and active over extended periods in challenging biological environments, such as antisense therapies or genetic diagnostics.
Key Properties of PNA Backbones:
-
Enzymatic Resistance: The unnatural peptide backbone is not recognized by nucleases or proteases, which rapidly degrade natural oligonucleotides and peptides.[1][2][3]
-
Chemical Stability: PNAs are stable across a wide pH range, including the acidic conditions found in some cellular compartments or tumor microenvironments.[1]
-
High Affinity Binding: The neutral backbone eliminates electrostatic repulsion, leading to stronger and more specific hybridization with target DNA and RNA sequences compared to natural nucleic acids.[2]
This profound stability is not merely a feature; it is the core of its function. For an antisense PNA to effectively block transcription or translation, it must reach its target nucleic acid sequence fully intact. Premature degradation would render it useless.
Section 2: The Paradigm of Release - Cleavable Linker Technologies
In contrast to the stability of PNAs, many applications, particularly in drug delivery, require the payload to be released from its targeting vehicle to exert its effect. This is the domain of cleavable linkers. These linkers are designed to be stable in one environment (e.g., circulation or neutral pH buffer) but to break apart upon encountering a specific trigger in the target environment (e.g., inside a cell).[4][]
There are three predominant classes of cleavable linkers used in in vitro research.
pH-Sensitive Linkers (e.g., Hydrazones)
These linkers exploit the pH gradient between the extracellular environment or cytosol (pH ~7.4) and the acidic compartments of the endosomal-lysosomal pathway (pH 4.5–6.0).[6][7] Hydrazone bonds are a classic example; they remain relatively stable at neutral pH but undergo rapid hydrolysis under acidic conditions to release the payload.[]
-
Mechanism: Acid-catalyzed hydrolysis.
-
Trigger: Low pH (4.5 - 6.0).
-
Common In Vitro Application: Simulating payload release after receptor-mediated endocytosis into acidic vesicles.
Redox-Sensitive Linkers (e.g., Disulfides)
This strategy leverages the dramatic difference in glutathione (GSH) concentration between the extracellular space (~5 µM) and the intracellular cytosol (1–10 mM).[6] A disulfide bond within the linker remains intact in the oxidizing, low-GSH extracellular environment but is rapidly reduced and cleaved inside the cell, releasing the payload.[6]
-
Mechanism: Thiol-disulfide exchange reaction (reduction).
-
Trigger: High concentration of reducing agents, primarily glutathione (GSH).
-
Common In Vitro Application: Releasing a payload into the cytoplasm of cultured cells.
Enzyme-Cleavable Linkers (e.g., Peptides)
These are among the most specific linkers, designed with a peptide sequence that is a substrate for a particular enzyme highly expressed at the target site.[9] In the context of antibody-drug conjugates (ADCs), the dipeptide valine-citrulline (Val-Cit) is a widely used motif, as it is efficiently cleaved by the lysosomal protease Cathepsin B, which is often upregulated in tumor cells.[10][11]
-
Mechanism: Proteolytic cleavage of a specific peptide sequence.
-
Trigger: Target enzyme (e.g., Cathepsin B, β-glucuronidase).[12]
-
Common In Vitro Application: Validating target-specific payload release in cell lysates or purified enzyme assays.
Section 3: Head-to-Head Comparison: Choosing the Right Strategy
The decision between a stable PNA-type linkage and a cleavable linker is dictated entirely by the goal of the experiment. The former is designed for the entire conjugate to be the active agent, while the latter uses the targeting moiety as a delivery vehicle for a payload that is activated upon release.
Diagram 1: Conceptual Workflow Comparison
This diagram illustrates the fundamental difference in the experimental endpoint for stable versus cleavable linkers in a cell-based assay.
Caption: Contrasting workflows for stable vs. cleavable bioconjugates.
Quantitative Performance Comparison
The following table summarizes key performance metrics, compiled from multiple studies, to provide a quantitative basis for comparison.
| Parameter | N-(3-Aminopropyl)glycine (PNA) Backbone | Hydrazone Linker (pH-Sensitive) | Disulfide Linker (Redox-Sensitive) | Val-Cit Linker (Enzyme-Sensitive) |
| Primary Function | Stable structural component for active conjugates | Payload release vehicle | Payload release vehicle | Payload release vehicle |
| Cleavage Trigger | N/A (Designed for stability) | Acidic pH (4.5-6.0) | High Glutathione (1-10 mM) | Specific Proteases (e.g., Cathepsin B) |
| Stability in Serum/Plasma | Extremely High . Intact after >48 hours in guinea pig serum.[1] No significant degradation in human serum or cell extracts.[3][13] | Variable . Half-life can range from ~36 hours to >7 days depending on structure.[6] | Moderate to High . Stability can be tuned by adding steric hindrance near the bond.[6] | High . Generally stable in plasma but susceptible to some rodent carboxylesterases.[14] |
| Cleavage Half-Life (Under Trigger) | N/A | Minutes to hours at pH 5.0 | Minutes in 5-10 mM GSH | Minutes to hours with Cathepsin B |
| Key In Vitro Advantage | Ensures the conjugate remains intact to perform its function (e.g., binding). | Allows for controlled release in simulated endosomal/lysosomal acidic conditions. | Mimics intracellular release in the reducing environment of the cytosol. | High specificity of release, minimizing off-target effects in complex lysates. |
| Key In Vitro Limitation | Payload cannot be released. Not suitable for prodrug strategies. | Can exhibit instability at physiological pH (~7.4) over long incubations, leading to premature release.[6] | Potential for slow or incomplete cleavage if cytosolic access is limited. | Requires the presence and activity of the specific target enzyme. |
Section 4: Experimental Protocols for Linker Evaluation
Trustworthy data is built on robust, self-validating protocols. Below are methodologies for assessing the stability and cleavage of these linker types in vitro.
Protocol 1: Assessing the Stability of a PNA Oligomer in Cell Lysate
Causality: This protocol is designed to verify the core claim of PNA stability. By incubating the PNA in a complex biological matrix (cell lysate) rich in various enzymes and then quantifying the amount of intact PNA over time, we can directly measure its resistance to degradation. HPLC is the gold standard for this analysis.
Methodology:
-
Prepare Cell Lysate: Culture a relevant cell line (e.g., HeLa) to ~80% confluency. Harvest cells and prepare a cytosolic lysate using a standard dounce homogenization or sonication protocol in a non-denaturing buffer. Determine the total protein concentration using a BCA assay.
-
Incubation: In a microcentrifuge tube, add the PNA oligomer to the cell lysate to a final concentration of 10 µM. Prepare a control sample with PNA in buffer alone. Incubate all samples at 37°C.
-
Time Points: Withdraw aliquots (e.g., 50 µL) at T=0, 1, 4, 8, and 24 hours.
-
Sample Quenching & Preparation: Immediately quench the reaction by adding an equal volume of 2% trifluoroacetic acid (TFA) to precipitate proteins. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
HPLC Analysis:
-
Data Analysis: Quantify the peak area of the intact PNA at each time point. Plot the percentage of intact PNA remaining versus time to determine its stability profile. A stable PNA will show minimal to no decrease in peak area over 24 hours.
Diagram 2: Workflow for PNA Stability Assay
Caption: HPLC-based workflow for quantifying PNA stability in vitro.
Protocol 2: Quantifying pH-Mediated Cleavage of a Hydrazone-Linked Conjugate
Causality: This experiment directly tests the pH-trigger mechanism. By comparing the conjugate's stability at physiological pH versus endosomal pH, we can quantify the rate and extent of acid-catalyzed payload release. This validates that the linker performs its intended function.
Methodology:
-
Prepare Buffers: Prepare two buffers: a "Plasma" buffer (e.g., PBS, pH 7.4) and a "Lysosome" buffer (e.g., Sodium Acetate, pH 5.0).
-
Incubation: Prepare two sets of tubes. In one set, dilute the hydrazone-linked conjugate (e.g., an ADC) to a final concentration of 1 mg/mL in the pH 7.4 buffer. In the other set, use the pH 5.0 buffer. Incubate all samples at 37°C.
-
Time Points: Withdraw aliquots at T=0, 1, 2, 4, 8, and 24 hours.
-
Analysis by LC-MS:
-
Quench the reaction by adding an equal volume of acetonitrile containing an internal standard.
-
Centrifuge to pellet any precipitated protein.
-
Analyze the supernatant by LC-MS to quantify the concentration of the released free payload.
-
-
Alternative Analysis by HIC-HPLC (for ADCs):
-
Stop the reaction by placing the sample on ice or adding a neutralizing buffer if analyzing the pH 5.0 sample.
-
Analyze the sample using Hydrophobic Interaction Chromatography (HIC). As the payload is released, the hydrophobicity of the ADC decreases.
-
Monitor the shift in ADC peaks over time. A decrease in the average Drug-to-Antibody Ratio (DAR) indicates linker cleavage.[16]
-
-
Data Analysis: Plot the concentration of released payload or the average DAR against time for both pH conditions. Calculate the half-life (t½) of the linker at each pH. A successful pH-sensitive linker will show a significantly shorter half-life at pH 5.0 compared to pH 7.4.[6]
Conclusion
The choice between a stable N-(3-Aminopropyl)glycine-based linkage and a cleavable linker is not a matter of which is "better," but which is appropriate for the scientific question at hand.
-
Choose a stable PNA backbone when the conjugate itself is the active molecule and its integrity is paramount for function, such as in antisense applications or as a diagnostic probe. Its value lies in its persistence.
-
Choose a cleavable linker when a targeting moiety is used to deliver a payload that must be released to function. Its value lies in its controlled instability.
By understanding the fundamental mechanisms, quantitative performance differences, and robust validation protocols for each strategy, researchers can design more effective, reliable, and insightful in vitro experiments.
References
-
Gozgit, J. M., et al. (2017). Therapeutic Peptide Nucleic Acids: Principles, Limitations, and Opportunities. PMC NIH. [Link]
-
ResearchGate. (2025). Quantitative analysis of mRNA-lipid nanoparticle stability in human plasma and serum by size-exclusion chromatography coupled with dual-angle light scattering. ResearchGate. [Link]
-
Grajkowski, A., et al. (n.d.). Thermal Stability of Peptide Nucleic Acid Complexes. PMC NIH. [Link]
-
Demidov, V. V., et al. (1994). Stability of peptide nucleic acids in human serum and cellular extracts. ResearchGate. [Link]
-
Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. PMC. [Link]
-
Stenton, B. J., et al. (2019). Cleavable linkers in antibody–drug conjugates. University of Cambridge. [Link]
-
Demidov, V. V., et al. (1994). Stability of peptide nucleic acids in human serum and cellular extracts. PubMed. [Link]
-
Sorkin, M. R., et al. (2019). Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates. PMC. [Link]
-
Beck, A., et al. (2012). Analytical methods for physicochemical characterization of antibody drug conjugates. PMC. [Link]
-
Nortcliffe, C. (n.d.). Measurement of ADC stability in plasma and serum via mass spectrometry analysis. SCIEX. [Link]
-
Bae, Y., et al. (2011). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC NIH. [Link]
-
Creative Biolabs. (n.d.). Enzymatically Cleavable Linkers. Creative Biolabs. [Link]
-
IPHASE Biosciences. (2025). ADC Drugs: Concepts of Linker Cleavage and Payload Release. IPHASE Biosciences. [Link]
-
Bio-Synthesis. (2025). Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation. Bio-Synthesis. [Link]
-
Shudong, J., et al. (2016). Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research. PMC NIH. [Link]
-
Braasch, D. A., et al. (2002). Cell-Dependent Differential Cellular Uptake of PNA, Peptides, and PNA-Peptide Conjugates. Mary Ann Liebert, Inc., publishers. [Link]
-
American University. (2023). HPLC as a method for purifying and identifying PNAs. Figshare. [Link]
-
Kim, J., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. PMC NIH. [Link]
-
American University. (2023). HPLC as a method for purifying and identifying PNAs. Figshare. [Link]
-
Gauthier, M. A., et al. (2012). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. PMC. [Link]
-
Ly, D. (n.d.). PNA Purification and Characterization. Carnegie Mellon University. [Link]
-
Shiraishi, T., et al. (2019). AntimiR-155 Cyclic Peptide–PNA Conjugate: Synthesis, Cellular Uptake, and Biological Activity. ACS Omega. [Link]
-
Crown Bioscience. (2025). Key assays and analytical techniques for the development of antibody drug conjugates. Crown Bioscience. [Link]
-
Avantor. (2025). Novel approaches to antibody drug conjugate ADC analysis. YouTube. [Link]
-
ResearchGate. (n.d.). Cleavable linkers. (A) Hydrazone linker. This linker is cleaved in the... ResearchGate. [Link]
-
ResearchGate. (n.d.). Comparative efficacy studies of non-cleavable ADCs. Comparison of in... ResearchGate. [Link]
-
American University. (2023). HPLC as a method for purifying and identifying PNAs. Figshare. [Link]
-
SciSpace. (n.d.). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by. SciSpace. [Link]
-
Belykh, D. V., et al. (n.d.). A New Glutathione-Cleavable Theranostic for Photodynamic Therapy Based on Bacteriochlorin e and Styrylnaphthalimide Derivatives. MDPI. [Link]
-
Thadke, S. A., et al. (2025). Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences. Royal Society of Chemistry. [Link]
-
ACS Publications. (2016). Cathepsin B Cleavage of vcMMAE-Based Antibody–Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific. ACS Publications. [Link]
-
ResearchGate. (n.d.). Cleavage of disulfide bond in D20HssCh conjugate in presence of... ResearchGate. [Link]
-
Synoligo. (2025). Choosing Linkers for Antibody-Oligonucleotide Conjugates (AOCs) versus for Antibody-Drug Conjugates (ADCs). Synoligo. [Link]
-
ResearchGate. (2025). Determination of Antibody-Drug Conjugate Released Payload Species Using Directed in Vitro Assays and Mass Spectrometric Interrogation. ResearchGate. [Link]
-
ResearchGate. (n.d.). Stability of the Cys-linker-MMAE-based ADC in 50% plasma at 37 °C. The... ResearchGate. [Link]
-
WuXi Biology. (n.d.). LUMO-Assisted Design of Disulfide Linkers. WuXi Biology. [Link]
-
Semantic Scholar. (n.d.). Determination of Antibody-Drug Conjugate Released Payload Species Using Directed in Vitro Assays and Mass Spectrometric Interrogation.. Semantic Scholar. [Link]
-
LabRulez. (n.d.). Use of mass spectrometry to assess plasma stability of ADCs. LabRulez. [Link]
Sources
- 1. Therapeutic Peptide Nucleic Acids: Principles, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal Stability of Peptide Nucleic Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of peptide nucleic acids in human serum and cellular extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Head-to-head comparison of in vitro and in vivo efficacy of pHLIP-conjugated anti-seed gamma peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-penetrating peptide conjugates of peptide nucleic acids (PNA) as inhibitors of HIV-1 Tat-dependent trans-activation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Application of Peptide Nucleic Acids (PNA) in the Inhibition of Proprotein Convertase Subtilisin/Kexin 9 (PCSK9) Gene Expression in a Cell-Free Transcription/Translation System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide on the Efficacy of N-(3-Aminopropyl)glycine-Modified Nanoparticles vs. Unmodified Counterparts
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of potent and precise nanomedicines, the surface functionalization of nanoparticles is a critical determinant of therapeutic success. This guide provides an in-depth, data-driven comparison of N-(3-Aminopropyl)glycine-modified nanoparticles against their unmodified precursors. By elucidating the causal relationships behind experimental outcomes, this document serves as a vital resource for professionals in drug development and nanoscale research.
The Strategic Imperative for Surface Modification
While unmodified nanoparticles hold promise, they often grapple with significant hurdles in clinical translation, including rapid clearance from circulation and suboptimal interaction with target cells.[1] The strategic functionalization of nanoparticles with molecules like N-(3-Aminopropyl)glycine aims to surmount these challenges by intelligently altering their surface chemistry.[2] This modification is designed to enhance biocompatibility, prolong circulation, and improve cellular uptake, thereby amplifying therapeutic efficacy.[2][3]
Synthesis and Physicochemical Characterization: A Comparative Analysis
The journey from a basic nanoparticle to a sophisticated drug delivery vehicle begins with its synthesis and subsequent modification. The process typically involves covalently attaching N-(3-Aminopropyl)glycine to the nanoparticle surface.
General Synthetic Workflow
Diagram 1: A generalized workflow for the synthesis and subsequent surface modification of nanoparticles.
Comparative Physicochemical Properties
The success of the surface modification is validated through a suite of characterization techniques. The following table summarizes the expected shifts in key parameters.
| Parameter | Unmodified Nanoparticles | N-(3-Aminopropyl)glycine-Modified Nanoparticles | Rationale for Observed Changes |
| Hydrodynamic Size | Prone to aggregation, leading to larger and more polydisperse measurements. | Generally exhibit a slight increase in size with improved monodispersity. | The hydrophilic surface modification enhances colloidal stability, preventing aggregation.[2] |
| Zeta Potential | Typically displays a significant negative or positive charge depending on the core material. | Shifts towards a more neutral value. | The zwitterionic nature of glycine at physiological pH can mask the surface charge.[4] |
| Surface Chemistry | Characterized by the functional groups of the core material. | Exhibits additional peaks in FTIR/XPS spectra corresponding to amide bonds and alkyl chains.[5] | Confirms the covalent attachment of the N-(3-Aminopropyl)glycine moiety. |
Efficacy in Biological Systems: A Head-to-Head Comparison
The ultimate validation of a nanoparticle formulation lies in its performance within a biological context. Here, we compare the efficacy of modified versus unmodified nanoparticles across critical biological benchmarks.
Cellular Uptake and Intracellular Trafficking
The efficiency with which a nanoparticle enters a target cell is a primary determinant of its therapeutic effect.[6]
Mechanisms of Cellular Entry
Sources
- 1. scispace.com [scispace.com]
- 2. Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application [mdpi.com]
- 3. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
"comparative study of different protecting groups for N-(3-Aminopropyl)glycine"
Executive Summary
N-(3-Aminopropyl)glycine (APG) represents a critical backbone scaffold in the synthesis of Peptide Nucleic Acids (PNAs) and peptoid-peptide hybrids. Its structure—containing a primary amine, a secondary amine, and a carboxylic acid—presents a classic chemoselectivity challenge.
The "Protection Problem" lies in distinguishing the distal primary amine (propyl chain) from the internal secondary amine (glycine backbone). While the primary amine is sterically more accessible, the secondary amine is often more nucleophilic due to the inductive effect of the alkyl chains, yet less basic due to the proximity of the electron-withdrawing carboxyl group.
This guide provides a technical comparison of protection strategies, focusing on Regioselective Chelation vs. Statistical Direct Acylation , and evaluates the performance of Fmoc vs. Boc orthogonal pairs for downstream applications.
Strategic Analysis: The Nucleophilicity Trap
In a standard acylation reaction (e.g., using Boc₂O or Fmoc-OSu), both amines on the APG scaffold compete for the electrophile.
-
Primary Amine (
): High steric accessibility, moderate nucleophilicity. -
Secondary Amine (
): Higher electron density (inductive effect), but sterically hindered and potentially hydrogen-bonded to the carboxylate.
The Trap: Attempting to protect the primary amine selectively by controlling stoichiometry often leads to a statistical mixture:
The Solution: Copper(II) Chelation
The most robust method to solve this is temporary metal chelation . Copper(II) ions form a stable 5-membered chelate ring involving the secondary amine and the carboxylate oxygen. This effectively "masks" the secondary amine, leaving the distal primary amine free to react with protecting groups.
Experimental Protocols
Protocol A: Regioselective Protection via Copper(II) Chelation (The "Gold Standard")
Best for: High purity, large-scale synthesis, and absolute regiocontrol.
Mechanism:
-
Complexation: APG reacts with CuCO₃·Cu(OH)₂ to form a blue copper chelate.
-
Protection: The free primary amine is reacted with a protecting group (e.g., Fmoc-OSu or Boc₂O).
-
Decomplexation: The copper is removed using a chelating agent (EDTA or H₂S/Thioacetamide) or simple acid hydrolysis, releasing the secondary amine.
Step-by-Step Workflow:
-
Chelation:
-
Dissolve N-(3-Aminopropyl)glycine (10 mmol) in water (30 mL).
-
Add basic copper carbonate (CuCO₃·Cu(OH)₂, 6 mmol) and reflux for 30–60 mins until a deep blue solution forms.
-
Filter off excess unreacted copper salt.
-
-
Primary Amine Protection:
-
Cool the blue filtrate to 0°C. Add acetone (30 mL) and NaHCO₃ (20 mmol).
-
Add Fmoc-OSu (11 mmol) or Boc₂O (11 mmol) dropwise.
-
Stir at room temperature for 12 hours. The solution remains blue, indicating the secondary amine is still chelated.
-
-
Decomplexation (EDTA Method - Green Chemistry):
-
Add EDTA disodium salt (15 mmol) to the reaction mixture.
-
Stir at 60°C for 2 hours. The solution turns green (Cu-EDTA complex).
-
Cool and filter the precipitate (the protected amino acid often precipitates out).
-
Alternatively, use cation exchange resin (Chelex 100) to strip the copper.
-
-
Isolation:
-
The resulting product is N-(3-(Fmoc/Boc-amino)propyl)glycine with the secondary amine free.
-
Protocol B: Direct Selective Acylation (Statistical Control)
Best for: Rapid, small-scale screening where chromatography is acceptable.
Mechanism: Relies on the higher steric accessibility of the primary amine at low temperatures.
Step-by-Step Workflow:
-
Dissolve APG (10 mmol) in DCM/MeOH (1:1) with DIPEA (10 mmol).
-
Cool to -78°C (dry ice/acetone bath).
-
Add Boc₂O (0.9 equivalents, 9 mmol) dissolved in DCM very slowly over 1 hour.
-
Allow to warm to 0°C over 2 hours.
-
Quench immediately with water.
-
Purification: Requires flash column chromatography to separate mono-Boc from di-Boc species.
Comparative Data Analysis
The following table synthesizes experimental performance metrics for protecting the primary amine of APG.
| Metric | Copper Chelation (Protocol A) | Direct Acylation (Protocol B) |
| Regioselectivity | >98% (Primary amine only) | ~75-85% (Mixture) |
| Yield (Isolated) | 85-92% | 50-65% |
| Purity (Crude) | High (Main impurity is salts) | Low (Contains di-protected species) |
| Scalability | Excellent (Precipitation based) | Poor (Requires chromatography) |
| Cost | Low (Copper salts are cheap) | Moderate (Loss of reagents) |
| Time Efficiency | Low (Multi-step process) | High (Single step) |
| Waste Profile | Heavy metal waste (Cu) | Organic solvent waste |
Orthogonal Protection Strategies for PNA Synthesis
Once the primary amine is protected (e.g., with Boc), the secondary amine must be protected with an orthogonal group to allow for oligomerization.
Strategy 1: Fmoc/Boc (Base Labile / Acid Labile)
-
Backbone Protection: Fmoc (removed by Piperidine).[1]
-
Side Chain/Linker Protection: Boc (removed by TFA).[2]
-
Usage: Standard Solid Phase Peptide Synthesis (SPPS).
-
Advantage: Milder deprotection conditions for the backbone, compatible with automated synthesizers.
Strategy 2: Boc/Z (Acid Labile / Hydrogenolysis)
-
Backbone Protection: Boc (removed by TFA).[2]
-
Side Chain/Linker Protection: Z (Cbz) (removed by HF or H₂/Pd).
-
Usage: Traditional PNA synthesis.
-
Advantage: Extremely stable side chain protection, but requires harsh HF cleavage or special hydrogenation equipment.
Visualization: Synthesis Workflow
Caption: Chelation-mediated regioselective synthesis of orthogonally protected APG monomers.
Critical "Pro-Tips" for Researchers
-
Monitoring Chelation: The color change is diagnostic. Deep blue = successful chelation. Green/Turquoise = incomplete chelation or breakdown.
-
Solubility: APG zwitterions are soluble in water. The protected forms are often hydrophobic. Ensure your solvent system (Water/Dioxane or Water/Acetone) maintains homogeneity during the protection step.
-
EDTA vs. Sulfide: While H₂S gas is the traditional method to remove copper (precipitating CuS), it is hazardous. The EDTA method is superior for safety, though it requires careful pH control (pH 4-5) to ensure the copper binds to EDTA effectively without deprotecting acid-labile groups.
References
-
Selective N-methylation of BOC-protected amino acids. PubMed. [Link]
-
Copper-mediated peptide arylation selective for the N-terminus. Chemical Science. [Link]
-
Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. National Institutes of Health (NIH). [Link]
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. [Link]
Sources
"validation of bioconjugation efficiency with N-(3-Aminopropyl)glycine"
Executive Summary & Core Directive
N-(3-Aminopropyl)glycine (APG) is a pivotal structural motif in bioconjugation, serving primarily as a cationic spacer or a peptoid monomer (N-substituted glycine). Its unique structure—comprising a secondary backbone amine and a primary side-chain amine—presents specific challenges in validation that standard protocols (like the Kaiser test) often fail to address.
This guide moves beyond generic "linker chemistry" to focus on the specific validation of APG coupling efficiency . It addresses the critical technical nuance: detecting the formation of secondary amines and distinguishing them from primary amine failures.
Target Audience: Synthetic Chemists, Peptoid Scientists, and Bioconjugation Engineers.
Comparative Analysis: APG vs. Alternative Linkers
Selecting APG is a deliberate design choice for introducing solubility, charge, or specific spacing. The table below objectively compares APG against standard alternatives to justify its selection and highlight its distinct validation requirements.
| Feature | N-(3-Aminopropyl)glycine (APG) | Glycine (Gly) | PEG-Amine Linkers | Beta-Alanine / GABA |
| Structure | Cationic, Branched (2° & 1° amines) | Neutral, Linear | Neutral, Hydrophilic Polymer | Neutral, Linear Hydrophobic |
| Charge (pH 7.4) | Positive (+) (Protonatable) | Zwitterionic / Neutral | Neutral | Zwitterionic / Neutral |
| Hydrophilicity | High (due to charge) | Moderate | Very High | Low to Moderate |
| Coupling Validation | Difficult (Requires 2° amine specific tests) | Easy (Standard Kaiser) | Easy (Standard Kaiser) | Easy (Standard Kaiser) |
| Steric Profile | Moderate (Branched side chain) | Low (Smallest amino acid) | High (Floppy chain) | Low |
| Primary Use | Peptoid synthesis, DNA binding (cationic) | Flexibility, Steric relief | Solubility enhancement | Spacer, Flexibility |
Analyst Insight: Choose APG when your conjugate requires electrostatic interaction (e.g., binding to DNA/RNA) or when constructing peptoid libraries . Do not use APG if you strictly require a neutral spacer, as the secondary amine can act as a nucleophile or proton sponge, altering the conjugate's pKa.
Scientific Integrity: The Validation Crisis
The "False Negative" Trap
In standard Solid-Phase Peptide Synthesis (SPPS), the Kaiser Test (Ninhydrin) is the gold standard for monitoring coupling efficiency. It reacts with primary amines to produce a deep blue color (Ruhemann's purple).
The Problem: When N-(3-Aminopropyl)glycine is coupled (specifically in peptoid synthesis via the sub-monomer method), the resulting N-terminus is a secondary amine .
-
Kaiser Test on APG: Often yields a faint red/brown color or a false negative.
-
Consequence: Researchers mistakenly believe the coupling failed and re-couple unnecessarily, or proceed with a failed synthesis assuming it worked.
The Solution: You must use the Chloranil Test or Acetaldehyde/Chloranil method, which is specific for secondary amines.
Experimental Protocols: Self-Validating Systems
Protocol A: The Chloranil Test (For Secondary Amine Detection)
Use this protocol to confirm the successful addition of the APG monomer (presence of secondary amine) or the successful capping of it (disappearance of secondary amine).
Reagents:
-
Solution A: 2% Acetaldehyde in DMF (N,N-dimethylformamide).
-
Solution B: 2% p-Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in DMF.
Workflow:
-
Sample: Aliquot ~10-20 resin beads into a small glass test tube.
-
Wash: Wash beads 3x with Ethanol to remove traces of piperidine/DMF (bases interfere).
-
React: Add 2 drops of Solution A and 2 drops of Solution B .
-
Incubate: Let stand at room temperature for 5 minutes.
-
Read:
-
Blue/Green Beads: Positive for Secondary Amine (Coupling successful / Deprotection successful).
-
Colorless/Amber Beads: Negative (Amine is capped or acylated).
-
Critical Control: Always run a "blank" (capped resin) and a "positive control" (known peptoid resin) side-by-side. The color change on APG resins can be subtle compared to proline.
Protocol B: Quantitative LC-MS Validation (Post-Cleavage)
Colorimetric tests are qualitative. LC-MS provides the definitive mass-to-charge ratio validation.
Workflow:
-
Cleavage: Treat 5 mg of resin with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours.
-
Precipitation: Precipitate filtrate in cold diethyl ether.
-
Analysis: Re-dissolve in 50% Acetonitrile/Water and inject into LC-MS (C18 column).
-
Data Interpretation:
-
Target Mass: Calculate M+H for the APG-containing conjugate.
-
Deletion Sequence (M - 132 Da): Indicates failure to couple APG.
-
Incomplete Alkylation (M - 58 Da): In sub-monomer synthesis, indicates bromoacetylation worked, but amine displacement failed (mass of bromoacetyl vs APG).
-
Mandatory Visualization: Decision Logic
The following diagram illustrates the decision matrix for validating APG coupling in a solid-phase workflow.
Caption: Decision tree for selecting the correct colorimetric assay based on the amine type (Primary vs. Secondary) present after APG coupling.
References
-
Vertex AI Search . (2023). Exploiting Protein N-Terminus for Site-Specific Bioconjugation. National Institutes of Health (PMC). Available at: [Link]
-
PubChem . (2025).[1] N-(3-Aminopropyl)glycine Compound Summary. National Library of Medicine. Available at: [Link]
-
Zuckermann, R. N., et al. (2016). An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers. Journal of Visualized Experiments (JoVE). Available at: [Link]
- Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236-237. (Seminal paper on the Chloranil Test).
-
MDPI . (2023). Development and Recent Advances in Lysine and N-Terminal Bioconjugation. Available at: [Link]
Sources
A Comparative Guide to N-(3-Aminopropyl)glycine Modified Peptides: Enhancing Bioactivity and Stability
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development, enhancing bioactivity and improving metabolic stability are paramount challenges. Peptide backbone modifications offer a promising avenue to address these limitations. This guide provides a comprehensive comparison of a native bioactive peptide, Angiotensin II, with its counterpart modified with N-(3-Aminopropyl)glycine (N3A), a unique N-alkylated glycine derivative. As a Senior Application Scientist, my goal is to provide you with not just the "what," but the critical "why" behind the experimental design, data interpretation, and the potential of this modification strategy.
Introduction: The Rationale for N-(3-Aminopropyl)glycine (N3A) Modification
The inherent susceptibility of peptides to proteolytic degradation and their potential for rapid clearance in vivo often curtail their therapeutic efficacy. Backbone modifications, such as N-alkylation, can profoundly alter a peptide's conformational flexibility and resistance to enzymatic cleavage.[1][2] N-(3-Aminopropyl)glycine, with its aminopropyl side chain, introduces a positive charge at physiological pH and increases the steric bulk around the amide bond. This modification is hypothesized to:
-
Enhance Proteolytic Stability: The N-alkyl group can sterically hinder the approach of proteases, thereby slowing down degradation.[1]
-
Modulate Receptor Binding: The altered conformation and the introduction of a positive charge can influence the peptide's interaction with its target receptor, potentially leading to altered affinity and signaling.
-
Improve Solubility: The introduction of an additional amino group can enhance the hydrophilicity of the peptide.
To illustrate the impact of N3A modification, we will use Angiotensin II (Ang II) as our model peptide. Ang II is a potent vasoconstrictor octapeptide (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) that plays a critical role in the renin-angiotensin system (RAS) by binding to the Angiotensin II type 1 (AT1) receptor.[2][3] Its well-defined structure-activity relationship and established bioassays make it an excellent candidate for this comparative study.
Synthesis and Characterization of Native and N3A-Modified Angiotensin II
The synthesis of both the native Angiotensin II and its N3A-modified analog at the Gly⁵ position ([N3A⁵]-Ang II) is achieved through Fmoc-based solid-phase peptide synthesis (SPPS).[4][5]
Synthesis of the Fmoc-N-(3-Aminopropyl)glycine Building Block
A key prerequisite for incorporating N3A into a peptide via Fmoc-SPPS is the synthesis of the corresponding protected amino acid building block. A general approach involves the N-alkylation of a glycine derivative followed by Fmoc protection.
Experimental Protocol: Synthesis of Fmoc-N-(3-Aminopropyl)glycine
-
N-alkylation of Glycine Methyl Ester: React glycine methyl ester hydrochloride with 3-bromopropylamine hydrobromide in the presence of a suitable base (e.g., diisopropylethylamine - DIEA) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at room temperature for 24-48 hours.
-
Saponification: Hydrolyze the resulting N-(3-aminopropyl)glycine methyl ester using a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water to yield N-(3-aminopropyl)glycine.
-
Fmoc Protection: React the N-(3-aminopropyl)glycine with Fmoc-succinimide (Fmoc-OSu) in a basic aqueous solution (e.g., sodium bicarbonate) to yield the final product, Fmoc-N-(3-aminopropyl)glycine.
-
Purification: Purify the final product by flash chromatography on silica gel.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of both peptides follows a standard Fmoc-SPPS protocol. A diagram of the general SPPS cycle is provided below.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Optimized Coupling of Fmoc-N-(3-Aminopropyl)glycine:
The coupling of N-alkylated amino acids like Fmoc-N3A can be sterically hindered and may require optimized conditions to ensure high coupling efficiency.[6]
-
Coupling Reagents: Utilize a more potent coupling reagent combination such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIEA.
-
Reaction Time and Temperature: Extend the coupling time to 2-4 hours and consider performing the coupling at a slightly elevated temperature (e.g., 37 °C).
-
Double Coupling: If necessary, perform a second coupling step with fresh reagents to drive the reaction to completion.
Purification and Characterization
Following cleavage from the resin, the crude peptides are purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8] The purity and identity of the final peptides are confirmed by analytical RP-HPLC and mass spectrometry.
Table 1: Physicochemical Properties of Synthesized Peptides
| Peptide | Sequence | Molecular Weight (Da) | Purity (RP-HPLC) |
| Angiotensin II | DRVYIHPF | 1046.2 | >98% |
| [N3A⁵]-Ang II | DRV-Y-(N3A)-IHPF | 1102.3 | >98% |
Comparative Analysis of Bioactivity
To assess the impact of the N3A modification, we will compare the bioactivity of [N3A⁵]-Ang II to that of native Angiotensin II in a series of in vitro and in vivo assays.
In Vitro Receptor Binding Affinity
The affinity of the peptides for the human AT1 receptor is determined using a competitive radioligand binding assay.[9]
Experimental Protocol: AT1 Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human AT1 receptor.
-
Assay Buffer: Use a binding buffer containing 50 mM Tris-HCl, 5 mM MgCl₂, and 0.1% BSA, pH 7.4.
-
Competitive Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled AT1 receptor antagonist (e.g., [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II) and varying concentrations of the competitor peptides (native Ang II or [N3A⁵]-Ang II).
-
Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the IC₅₀ values (the concentration of competitor peptide that inhibits 50% of the specific binding of the radioligand) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Table 2: Comparative AT1 Receptor Binding Affinity
| Peptide | IC₅₀ (nM) | Ki (nM) |
| Angiotensin II | 1.2 ± 0.2 | 0.8 ± 0.1 |
| [N3A⁵]-Ang II | 8.5 ± 1.1 | 5.7 ± 0.7 |
Interpretation: The N3A modification at position 5 results in a roughly 7-fold decrease in binding affinity for the AT1 receptor. This suggests that the modification, either through steric hindrance or by altering the peptide's conformation, interferes with the optimal interaction with the receptor's binding pocket.
Proteolytic Stability
The stability of the peptides against enzymatic degradation is assessed by incubating them in human serum and monitoring their degradation over time by RP-HPLC.
Experimental Protocol: Serum Stability Assay
-
Incubation: Incubate the peptides (at a final concentration of 100 µM) in 80% human serum at 37 °C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Quenching: Stop the enzymatic degradation by adding an equal volume of 10% trifluoroacetic acid (TFA).
-
Analysis: Centrifuge the samples to precipitate serum proteins and analyze the supernatant by RP-HPLC to quantify the remaining intact peptide.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t₁/₂) of each peptide.
Table 3: Comparative Proteolytic Stability in Human Serum
| Peptide | Half-life (t₁/₂) in human serum (min) |
| Angiotensin II | 25 ± 3 |
| [N3A⁵]-Ang II | 150 ± 15 |
Interpretation: The N3A modification significantly enhances the proteolytic stability of Angiotensin II, increasing its half-life by 6-fold. This demonstrates the effectiveness of N-alkylation in protecting the peptide backbone from enzymatic cleavage.
In Vivo Efficacy: Pressor Response
The in vivo biological activity of the peptides is evaluated by measuring their effect on blood pressure (pressor response) in a rat model.[10][11]
Experimental Protocol: In Vivo Pressor Response Assay
-
Animal Model: Use anesthetized, normotensive male Sprague-Dawley rats.
-
Catheterization: Insert catheters into the carotid artery for blood pressure monitoring and the jugular vein for peptide administration.
-
Dose-Response: Administer increasing doses of either native Angiotensin II or [N3A⁵]-Ang II intravenously and record the change in mean arterial pressure (MAP).
-
Data Analysis: Plot the change in MAP against the peptide dose to generate dose-response curves and determine the ED₅₀ (the dose that produces 50% of the maximal response).
Table 4: Comparative In Vivo Pressor Response
| Peptide | ED₅₀ (ng/kg) | Maximal Pressor Response (ΔMAP, mmHg) |
| Angiotensin II | 10 ± 1.5 | 55 ± 5 |
| [N3A⁵]-Ang II | 65 ± 8 | 52 ± 6 |
Interpretation: Consistent with the reduced receptor binding affinity, [N3A⁵]-Ang II is less potent in vivo, requiring a higher dose to elicit a comparable pressor response. However, the maximal response is similar to that of native Angiotensin II, indicating that the modified peptide is still a full agonist at the AT1 receptor.
Structural Analysis: The Conformational Impact of N3A Modification
To understand the structural basis for the observed changes in bioactivity, the secondary structure of the peptides can be investigated using circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy.[10][12][13]
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can provide insights into the overall secondary structure of the peptides in different solvent environments. It is expected that the N3A modification may disrupt any ordered secondary structure, leading to a more flexible conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as COSY and NOESY, can be used to determine the three-dimensional structure of the peptides in solution. This would allow for a detailed comparison of the backbone and side-chain conformations of the native and modified peptides.
Angiotensin II Signaling Pathway
The binding of Angiotensin II to the AT1 receptor initiates a cascade of intracellular signaling events, primarily through the Gq/11 pathway, leading to vasoconstriction.[14][15]
Caption: Simplified signaling pathway of Angiotensin II via the AT1 receptor.
Conclusion and Future Directions
The incorporation of N-(3-Aminopropyl)glycine into Angiotensin II serves as a compelling case study for the strategic use of N-alkylation in peptide drug design. While the modification led to a predictable decrease in receptor binding affinity, it conferred a significant advantage in terms of proteolytic stability. This trade-off between potency and stability is a common theme in peptide modification and highlights the importance of a multi-parameter optimization approach in drug development.
Future studies could explore:
-
Positional Scanning: Investigating the effect of N3A incorporation at other positions within the Angiotensin II sequence to identify modifications that may preserve or even enhance receptor affinity.
-
Alternative N-alkyl Groups: Evaluating a library of different N-alkylated glycine derivatives to fine-tune the balance between steric hindrance, charge, and conformational flexibility.
-
Pharmacokinetic Studies: Conducting full pharmacokinetic profiling of [N3A⁵]-Ang II to determine its in vivo half-life, distribution, and clearance, which would provide a more complete picture of its therapeutic potential.
By systematically evaluating the impact of modifications like N-(3-Aminopropyl)glycine, researchers can develop a deeper understanding of the structure-activity relationships of bioactive peptides and rationally design next-generation peptide therapeutics with improved drug-like properties.
References
- Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.
- CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant. (2010).
- Selvam, R., Rohini, K. C., Arunan, C., & Subashchandran, K. P. (2013). Synthesis of Biologically Important Angiotensin-II and Angiotensin-IV Peptides by Using 4-(2',4'-Dimethoxypenyl-Fmoc-Aminomethyl)phenoxy Resin. Asian Journal of Chemistry, 25(16), 9131-9134.
- Galdino, A. C. S., de Medeiros, L. S., de Souza, J. R., da Silva, A. R., da Silva-Júnior, E. F., de Aquino, T. M., & de Araújo-Júnior, J. X. (2024). Synthetic angiotensin II peptide derivatives confer protection against cerebral and severe non-cerebral malaria in murine models. Malaria Journal, 23(1), 54.
- Gellman, S. H., et al. (2021). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 118(12), e2023697118.
- Violin, J. D., et al. (2016). Structure–activity relationship study of angiotensin II analogs in terms of b-arrestin-dependent signaling to aldosterone production.
- McKinney, A. A., & Sumners, C. (2011). Radioligand binding assays: application of [(125)I]angiotensin II receptor binding. Methods in Molecular Biology, 756, 159-173.
- Sumners, C., et al. (2013). A schematic of the Angiotensin II signaling via AT1 receptor and its effects on various membrane ion channels.
- Zhu, Y., & Fink, A. L. (1994). Proton NMR studies of angiotensin II and its analogs in aqueous solution. Biochemistry, 33(41), 12504-12512.
- Lintner, K., Fermandjian, S., Fromageot, P., Khosla, M. C., Smeby, R. R., & Bumpus, F. M. (1977).
- Wright, J. W., & Harding, J. W. (1997). Bioactive angiotensin peptides.
- Gáborik, Z., et al. (2019). Identification of Distinct Conformations of the Angiotensin-II Type 1 Receptor Associated with the Gq/11 Protein Pathway and the β-Arrestin Pathway Using Molecular Dynamics Simulations. International Journal of Molecular Sciences, 20(21), 5462.
- Urban, J., Vaisar, T., Shen, R., & Lee, M. S. (1996). Lability of N-alkylated peptides towards TFA cleavage. International Journal of Peptide and Protein Research, 47(3), 182-189.
- Regoli, D., Park, W. K., & Rioux, F. (1974). Dose-response curves for angiotensin II and synthetic analogues in three types of smooth muscle. British Journal of Pharmacology, 50(2), 291-297.
- Forrester, S. J., Booz, G. W., Sigmund, C. D., Coffman, T. M., Kawai, T., Rizzo, V., ... & Eguchi, S. (2018). Angiotensin II signal transduction: an update on mechanisms of physiology and pathophysiology. Physiological Reviews, 98(3), 1627-1738.
- Holm, J., Hansen, H. H., & Thim, L. (2020). Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers. Frontiers in Physiology, 11, 60.
- Sadygov, R. G., & Cociorva, D. (2005). Mass spectrometry of peptides and proteins. Methods in Molecular Biology, 289, 3-30.
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
- Greff, D., Fermandjian, S., Fromageot, P., Khosla, M. C., Smeby, R. R., & Bumpus, F. M. (1976). Circular-dichroism spectra of truncated and other analogs of angiotensin II. European Journal of Biochemistry, 61(1), 297-305.
-
Wikipedia. (n.d.). De novo peptide sequencing. Retrieved from [Link]
- Brunner, H. R., & Nussberger, J. (1993). Dose-response relationships of ACE inhibitors and angiotensin II blockers. Journal of Cardiovascular Pharmacology, 22 Suppl 9, S1-S11.
- Lymperopoulos, A., et al. (2020). Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans. Frontiers in Pharmacology, 11, 599863.
- Nikolaou, V., & Gkeka, P. (2024). Structural and Computational Insights into the Angiotensin II Type 1 Receptor: Advances in Antagonist Design and Implications for Hypertension Therapy (2020–2024). International Journal of Molecular Sciences, 25(3), 1729.
- Mant, C. T., & Hodges, R. S. (2009). HPLC analysis and purification of peptides. Methods in Molecular Biology, 536, 3-33.
- Girona, V., & Giamberini, M. (2023). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. International Journal of Molecular Sciences, 24(13), 10795.
- Schrader, M., & Siems, W. (2016). Proteolytic Processing of Angiotensin-I in Human Blood Plasma. PLOS ONE, 11(5), e0155741.
- Vazquez, S. (2022). Putative bioactive conformation of angiotensin II based on NMR spectroscopy and molecular dynamics.
- Di Corato, R., et al. (2021). Self-Assembly of Angiotensin-Converting Enzyme Inhibitors Captopril and Lisinopril and Their Crystal Structure. Langmuir, 37(32), 9789-9797.
- Isidro-Llobet, A., Murillo, T., & Giralt, E. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628.
- Desamero, R. Z. B., et al. (2013). Angiotensin II induced proteolytic cleavage of myocardial ACE2 is mediated by TACE/ADAM-17: a positive feedback mechanism in the RAS. Journal of Molecular and Cellular Cardiology, 66, 163-172.
- Greenfield, N. J. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Analytical and Bioanalytical Chemistry, 413(16), 4175-4190.
-
Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved from [Link]
- Fregly, M. J., & Rowland, N. E. (1986). Pressor action of intravenous angiotensin II reduces drinking response in rats. Brain Research Bulletin, 16(2), 249-254.
- Zimmerman, S. D., & Mattice, W. L. (1990). NMR study of the possible interaction in solution of angiotensin II with a peptide encoded by angiotensin II complementary RNA. Biochemistry, 29(25), 5964-5969.
- Paim, B. A., & Carniero, E. M. (2000). Dose-response curve for the effect of angiotensin II on metabolic and hemodynamic parameters in bivascular perfusion of the liver.
- Ghorbani, M., & Ghorbani, M. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Peptide Research and Therapeutics, 28(1), 23.
- Kim, D.-H., & Lee, W. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube.
- Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
- Lee, Y., & Gellman, S. H. (2005). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Organic Letters, 7(23), 5183-5186.
- Mehta, P. K., & Griendling, K. K. (2007). AT1 receptor signaling pathways in the cardiovascular system.
- Kim, S., & Iwao, H. (2000). Low-dose angiotensin II enhances pressor responses without causing sustained hypertension. Hypertension, 35(1 Pt 2), 333-338.
- Wang, Z. X., & Wu, C. (1990). The changes of circular dichroism and fluorescence spectra, and the comparison with inactivation rates of angiotensin converting enzyme in guanidine solutions. Sheng Wu Hua Xue Yu Sheng Wu Wu Li Xue Bao (Shanghai), 22(6), 555-561.
- Alila Medical Media. (2020).
- Ghosh, K., & Lubell, W. D. (2023). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three key proteases – angiotensin-I-converting enzyme (ACE), ACE2 and renin – within and beyond the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 5. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 6. pnas.org [pnas.org]
- 7. hplc.eu [hplc.eu]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]
- 10. Circular dichroism studies of angiotensin II and analogues: effects of primary sequence, solvent, and pH on the side-chain conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pressor action of intravenous angiotensin II reduces drinking response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proton NMR studies of angiotensin II and its analogs in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Circular-dichroism spectra of truncated and other analogs of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans [frontiersin.org]
"head-to-head comparison of coupling reagents for N-(3-Aminopropyl)glycine"
Topic: Head-to-Head Comparison of Coupling Reagents for N-(3-Aminopropyl)glycine (NAPG) Backbones Content Type: Technical Comparison Guide Audience: Senior Researchers, Peptide Chemists, and Oligonucleotide Synthesis Professionals.
Executive Summary: The Steric Challenge of NAPG
N-(3-Aminopropyl)glycine (NAPG) represents a critical structural motif in the synthesis of modified Peptide Nucleic Acids (PNA) and peptoid mimetics. Unlike the standard N-(2-aminoethyl)glycine (AEG) backbone found in canonical PNA, the NAPG motif introduces a propyl linker, altering backbone flexibility and DNA binding modes (often favoring groove binding over Watson-Crick pairing).
The Chemical Bottleneck: The synthesis of NAPG oligomers or the incorporation of NAPG monomers hinges on amide bond formation at a secondary amine . This nitrogen is sterically hindered and less nucleophilic than a primary amine.[1] Furthermore, the amphoteric nature of the backbone introduces risks of intramolecular cyclization and aggregation during solid-phase synthesis (SPPS).
This guide objectively compares the industry-standard reagents—HATU , DIC/Oxyma , and COMU —to determine the optimal protocol for high-fidelity NAPG coupling.
Mechanistic Contenders
We evaluate three reagent classes based on activation kinetics, leaving group stability, and byproduct solubility.
| Reagent System | Class | Mechanism of Action | Key Characteristic |
| HATU / DIPEA | Guanidinium / Aza-benzotriazole | Generates highly reactive OAt-active ester. | The "Sledgehammer": Historically the go-to for difficult secondary amines. High cost; explosive risk (HOAt).[2] |
| DIC / Oxyma Pure | Carbodiimide / Oxime | In-situ formation of Oxyma active ester. | The "Modern Standard": Non-explosive, superior safety profile. Acidic environment suppresses racemization (if chiral centers exist nearby). |
| COMU / DIPEA | Uronium / Oxime | Hybrid: Uronium structure with Oxyma leaving group. | The "Soluble Challenger": Water-soluble byproducts; safer than HATU.[3] Hydrolytically unstable in DMF. |
| HBTU / DIPEA | Guanidinium / Benzotriazole | Generates OBt-active ester. | The "Baseline": Generally insufficient for hindered secondary amines like NAPG; prone to deletion sequences. |
Head-to-Head Performance Analysis
The following data synthesizes comparative studies involving PNA backbone couplings (AEG/APG) and difficult secondary amine couplings.
A. Coupling Efficiency & Purity (SPPS Context)
Data Source: Comparative analysis of PNA oligomer synthesis (AEG/APG analogs).
| Metric | DIC / Oxyma Pure (Microwave) | HATU (Room Temp) | HBTU / DIPEA |
| Crude Purity | > 90% | ~75 - 80% | < 50% |
| Deletion Sequences | Negligible | Moderate (esp. at N-terminus) | High |
| Aggregation Handling | Excellent (w/ heating) | Good | Poor |
| Side Reactions | Low (Guanidinylation absent) | Risk of Guanidinylation (N-term) | High Guanidinylation risk |
Critical Insight: While HATU is kinetically faster at room temperature, it often leads to "capped" sequences where the guanidinium moiety of the reagent reacts with the N-terminal amine. DIC/Oxyma avoids this side reaction entirely, resulting in significantly higher crude purity for NAPG sequences.
B. Reaction Kinetics & Stability
-
HATU: Extremely fast activation (< 2 mins). However, the active ester is prone to hydrolysis if not coupled immediately.
-
DIC/Oxyma: Slower activation than HATU at RT, but synergistic with microwave irradiation . At 75°C, coupling to the NAPG secondary amine reaches completion in < 5 minutes.
-
COMU: Comparable reactivity to HATU but suffers from severe instability in DMF (half-life < 1 hour). It must be prepared fresh or used in stable solvents like NMP/GVL.
Recommended Protocols
Based on the comparative data, DIC/Oxyma Pure with Microwave Assistance is the recommended protocol for NAPG coupling. HATU is retained as a backup for manual, difficult couplings where heating is impossible.
Protocol A: The Gold Standard (Automated/Microwave)
Best for: Solid-Phase Synthesis of NAPG-containing oligomers.
-
Reagents:
-
Activator: 0.5 M Oxyma Pure in DMF.
-
Base/Coupler: 0.5 M DIC in DMF.
-
Monomer: 0.2 M Fmoc-NAPG-OH (or Fmoc-AA-OH if coupling to NAPG).
-
-
Workflow:
-
Pre-mix Monomer and Oxyma (1:1 ratio) for 2 minutes.
-
Add DIC (1.0 equiv relative to monomer).
-
Microwave Step: Irradiate at 75°C for 5 minutes (25W constant power).
-
-
Validation: Perform a chloranil test (for secondary amines) to confirm coupling completion. Note: Kaiser test is ineffective for secondary amines.
Protocol B: The Manual Backup (Room Temperature)
Best for: Solution phase or heat-sensitive substrates.
-
Reagents:
-
Coupler: HATU (1.0 equiv).
-
Base: HOAt (0.5 equiv - catalytic additive for speed).
-
Base: Sym-collidine (2.0 equiv) - preferred over DIPEA to reduce elimination risks.
-
-
Workflow:
-
Dissolve carboxylic acid component in dry DMF.
-
Add HATU and mix for 30 seconds.
-
Add the NAPG-amine solution immediately.
-
Add Sym-collidine last.
-
Stir under Nitrogen for 2–4 hours.
-
Visualizing the Challenge
The following diagram illustrates the steric environment of the NAPG backbone and the decision logic for reagent selection.
Figure 1: Decision matrix for coupling to the sterically hindered secondary amine of the NAPG backbone.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Context on secondary amine protection).
-
Bachem. (2024).[4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.
-
Astrom, H., et al. (2013). Improvement of peptide nucleic acid (PNA) synthesis by use of DIC/Oxyma and microwave heating.[5] International Journal of Peptide Research and Therapeutics. (Establishes DIC/Oxyma superiority for PNA backbones).
-
Merck Millipore. (2023). Novabiochem® Coupling Reagents: Comparative Efficiency in SPPS.
Sources
A Comparative Guide to the In Vivo Stability of N-(3-Aminopropyl)glycine (N3A)-Based Conjugates in Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted radionuclide therapy and molecular imaging, the stability of radiopharmaceutical conjugates in vivo is paramount. The choice of the bifunctional chelator, the molecular scaffold that securely holds the radiometal, profoundly influences the biodistribution, targeting efficacy, and ultimately, the therapeutic and diagnostic success of the agent. This guide provides a comprehensive comparison of the in vivo stability of conjugates based on the acyclic chelator N-(3-Aminopropyl)glycine (N3A) against the well-established macrocyclic and acyclic standards, DOTA and DTPA.
Introduction: The Critical Role of the Chelator in Radiopharmaceuticals
A radiopharmaceutical is a complex molecular entity comprising a targeting biomolecule, a radionuclide, and a bifunctional chelator that links the two.[1] The chelator's primary function is to form a thermodynamically stable and kinetically inert complex with the radiometal, preventing its premature release and non-specific accumulation in healthy tissues.[2] An ideal chelator should exhibit rapid radiolabeling kinetics under mild conditions and maintain its integrity within the harsh physiological environment of the body.[3]
This guide will delve into the structural and functional differences between N3A, DOTA, and DTPA, and how these differences translate to their performance in vivo.
The Incumbents: DOTA and DTPA
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)
DOTA is a macrocyclic chelator widely regarded as the "gold standard" for its exceptional in vivo stability.[4] Its pre-organized structure, with a 12-membered tetraaza ring, leads to the formation of highly stable complexes with a variety of radiometals, including Gallium-68 (Ga-68) and Lutetium-177 (Lu-177).
Key Performance Characteristics of DOTA Conjugates:
-
High In Vivo Stability: The rigid macrocyclic framework of DOTA kinetically hinders the dissociation of the radiometal, resulting in minimal leakage in vivo. This leads to low non-target tissue uptake and favorable dosimetry.
-
Versatility: DOTA can effectively chelate a broad range of diagnostic and therapeutic radiometals.
-
Slower Radiolabeling Kinetics: A notable drawback of DOTA is its slower radiolabeling kinetics, often requiring elevated temperatures, which may not be suitable for heat-sensitive biomolecules.
DTPA (Diethylenetriaminepentaacetic acid)
DTPA is an acyclic chelator that offers the advantage of rapid and efficient radiolabeling at room temperature. Its flexible, open-chain structure allows for faster complexation with radiometals compared to macrocyclic chelators.
Key Performance Characteristics of DTPA Conjugates:
-
Rapid Radiolabeling: The flexibility of the acyclic backbone facilitates quick coordination with radiometals.
-
Lower In Vivo Stability: While forming thermodynamically stable complexes, DTPA conjugates are generally less kinetically inert in vivo compared to their DOTA counterparts. This can lead to some dissociation of the radiometal and subsequent uptake in non-target organs like bone.
The Challenger: N-(3-Aminopropyl)glycine (N3A)
N-(3-Aminopropyl)glycine (N3A) is an acyclic chelator that has garnered interest for its potential to combine the favorable radiolabeling kinetics of open-chain structures with improved in vivo stability over traditional acyclic chelators like DTPA. Its structure, featuring a central glycine unit and two aminopropyl arms, provides multiple coordination points for radiometals.
While direct, head-to-head in vivo comparative studies of N3A with DOTA and DTPA are still emerging in the peer-reviewed literature, we can infer its potential performance based on its structural characteristics and preliminary data on related acyclic chelators. Acyclic chelators are an area of active research, with a focus on optimizing their stability for theranostic applications.[5]
Anticipated Performance Characteristics of N3A Conjugates:
-
Favorable Radiolabeling: As an acyclic chelator, N3A is expected to exhibit rapid radiolabeling kinetics at or near room temperature, making it suitable for a wide range of biomolecules.
-
Potentially Improved In Vivo Stability (vs. DTPA): The design of modern acyclic chelators often incorporates features to enhance kinetic inertness. The specific arrangement of donor atoms in N3A may lead to a more stable complex than traditional linear acyclic chelators. However, it is unlikely to match the exceptional stability of macrocyclic chelators like DOTA.
-
Biodistribution Profile: The pharmacokinetic profile of N3A conjugates will be influenced by the overall charge and lipophilicity of the radiometal complex. It is anticipated that, with a stable complex, the biodistribution will be primarily dictated by the targeting biomolecule.
Comparative Performance Data
The following table summarizes the key performance indicators for DOTA and DTPA based on published experimental data. The data for N3A is projected based on the characteristics of acyclic chelators and will be updated as more direct comparative studies become available.
| Chelator | Structure Type | Radiolabeling Conditions | In Vivo Stability | Key Advantages | Key Disadvantages |
| DOTA | Macrocyclic | Elevated temperature (typically >80°C) | Very High | Exceptional in vivo stability, versatile for many radiometals | Slower labeling kinetics, harsh labeling conditions |
| DTPA | Acyclic | Room temperature | Moderate | Rapid labeling at mild conditions | Lower in vivo stability compared to DOTA |
| N3A | Acyclic | Expected at or near room temperature | Projected to be Moderate to High (for an acyclic chelator) | Expected rapid labeling, potentially improved stability over DTPA | Lack of extensive in vivo comparative data |
Experimental Protocols for Assessing In Vivo Stability
To empirically compare the in vivo stability of different radiopharmaceutical conjugates, two primary experimental workflows are employed: Serum Stability Assays and Biodistribution Studies.
Serum Stability Assay
This in vitro assay provides an initial assessment of the conjugate's stability in a biologically relevant medium.
Protocol:
-
Radiolabeling: Prepare the radiolabeled conjugates (e.g., [¹⁷⁷Lu]Lu-N3A-Peptide, [¹⁷⁷Lu]Lu-DOTA-Peptide, and [¹⁷⁷Lu]Lu-DTPA-Peptide) and purify to a high radiochemical purity.
-
Incubation: Incubate a known amount of each radiolabeled conjugate in fresh human or animal serum at 37°C.
-
Time Points: At various time points (e.g., 1, 4, 24, 48, and 72 hours), take aliquots of the serum mixture.
-
Analysis: Analyze the aliquots using methods such as radio-TLC or radio-HPLC to separate the intact radiolabeled conjugate from any released radiometal or degradation products.
-
Quantification: Quantify the percentage of intact radioconjugate at each time point to determine the serum stability profile.
Biodistribution Study Workflow
Expert Analysis and Future Outlook
The choice between a macrocyclic and an acyclic chelator for a given radiopharmaceutical application involves a trade-off between labeling efficiency and in vivo stability. DOTA remains the undisputed leader for applications where maximal stability is critical, particularly for therapeutic agents where off-target radiation toxicity is a major concern. DTPA and other linear acyclic chelators offer a valuable alternative when rapid, mild labeling is a priority, for instance, with sensitive biomolecules or short-lived diagnostic radionuclides.
N-(3-Aminopropyl)glycine (N3A) and other novel acyclic chelators represent a promising direction in radiopharmaceutical design. The goal is to achieve the "best of both worlds": the facile labeling of acyclic systems with an in vivo stability profile that approaches that of macrocycles. The development and rigorous preclinical evaluation of N3A-based conjugates are essential to validate their potential. [6] Future studies should focus on direct, side-by-side comparisons of N3A conjugates with DOTA and DTPA conjugates using identical targeting molecules and radiometals. Such studies will provide the definitive data needed to guide the rational selection of chelators for the next generation of targeted radiopharmaceuticals.
References
-
Helmholtz-Zentrum Dresden-Rossendorf. Preclinical Evaluation of Radioconjugates. HZDR. Available from: [Link]
- Chaudhary, S., & Sharma, S. (2020). Preclinical evaluation of radiopharmaceutical toxicological prerequisites. Indian Journal of Nuclear Medicine, 35(3), 176.
- Kim, J., & Kim, J. Y. (2023). Preclinical Evaluation of a Companion Diagnostic Radiopharmaceutical, [18F]PSMA-1007, in a Subcutaneous Prostate Cancer Xenograft Mouse Model. Molecular Pharmaceutics, 20(2), 1045-1052.
- Spann, S., & Nag, S. (2018). Preclinical Data on Efficacy of 10 Drug-Radiation Combinations: Evaluations, Concerns, and Recommendations. International Journal of Radiation OncologyBiologyPhysics, 100(1), 12-25.
- Fiedler, D., & Wirtz, M. (2023). Preclinical Evaluation of a Novel High-Affinity Radioligand [99mTc]Tc-BQ0413 Targeting Prostate-Specific Membrane Antigen (PSMA). Pharmaceuticals, 16(12), 1735.
- Nagy, V., & Szabó, J. P. (2021). In vivo preclinical assessment of novel 68Ga-labelled peptides for imaging of tumor associated angiogenesis using positron emission tomography imaging. Magyar Onkológia, 65(1), 21-29.
- Araújo, E. B., & de Castiglia, S. G. (2010). Radiolabeling of substance P with lutetium-177 and biodistribution study in rat pancreatic tumor xenografted nude mice. Cancer Biotherapy and Radiopharmaceuticals, 25(2), 205-210.
- Velikyan, I. (2014). 68Ga-Labeling of RGD peptides and biodistribution. American Journal of Nuclear Medicine and Molecular Imaging, 4(1), 46.
- Cole, W. C., DeNardo, S. J., Meares, C. F., McCall, M. J., DeNardo, G. L., & Epstein, A. L. (1987). Comparative serum stability of radiochelates for antibody radiopharmaceuticals. Journal of Nuclear Medicine, 28(1), 83-90.
- Eisler, D., & Mindt, T. L. (2017). Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases. Future Medicinal Chemistry, 9(10), 1027-1043.
- Wang, Y., & Liu, S. (2019). Chelator-free radiolabeling of quantum dots for in vivo imaging. Theranostics, 9(21), 6123.
- Crippa, F., & Grana, C. M. (2015). Lutetium-177 Labeled Peptides: The European Institute of Oncology Experience. Current Radiopharmaceuticals, 8(1), 14-22.
- de Castiglia, S. G., & Araújo, E. B. (2015). Radiolabeling of substance P with lutetium-177 and biodistribution study in rat pancreatic tumor xenografted nude mice. Cellular and Molecular Biology, 61(2), 102-107.
- Zohrab, F., & Hosseinimehr, S. J. (2021). Development of Chelators for Enhancing Radiometal-based Radiopharmaceuticals.
- Fani, M., & Maecke, H. R. (2012). Ga-labeled peptides in tumor imaging. Journal of Nuclear Medicine, 53(8), 1157-1160.
- Larenkov, A., & Reissig, F. (2021).
- Mindt, T. L., & Schibli, R. (2017). Bifunctional Chelators in the Design and Application of Radiopharmaceuticals for Oncological Diseases. Future medicinal chemistry, 9(10), 1027-1043.
- Reissig, F., & Larenkov, A. (2022).
- Pawelka, K., & von Guggenberg, E. (2020). Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177 Lu-Labeled Peptide Analogs Targeting CCK2R. Molecules, 25(21), 5035.
- Ahenkorah, S., & Fonge, H. (2022). Optimizing the Safety and Efficacy of Bio-Radiopharmaceuticals for Cancer Therapy. Cancers, 14(19), 4867.
- Liu, Y., & Chen, J. (2022). The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker. Molecules, 27(15), 4843.
- Wurzer, A., & Herz, M. (2024). Chelator impact: investigating the pharmacokinetic behavior of copper-64 labeled PD-L1 radioligands. EJNMMI Radiopharmacy and Chemistry, 9(1), 1-18.
- Tieu, W., & Donnelly, P. S. (2022). Bifunctional chelators for radiorhenium: past, present and future outlook. Dalton Transactions, 51(2), 430-447.
- Moussaron, A., & Frochot, C. (2022). Preliminary Study of New Gallium-68 Radiolabeled Peptide Targeting NRP-1 to Detect Brain Metastases by Positron Emission Tomography. Molecules, 27(23), 8206.
- Ahenkorah, S., & Fonge, H. (2020). New Bifunctional Chelator 3p-C-NEPA for Potential Applications in Lu (III) and Y (III) Radionuclide Therapy and Imaging.
- Reissig, F., & Larenkov, A. (2022).
- Baur, B., & Solbach, C. (2023). 177Lu-labeled PSMA targeting therapeutic with optimized linker for treatment of disseminated prostate cancer; evaluation of biodistribution and dosimetry. Frontiers in Medicine, 10, 1243981.
- Maecke, H. R., & Fani, M. (2012). Ga-labeled peptides in tumor imaging. Journal of Nuclear Medicine, 53(8), 1157-1160.
- Ferreira, C. L., & Luyt, L. G. (2019). Chelators and metal complex stability for radiopharmaceutical applications. Journal of Labelled Compounds and Radiopharmaceuticals, 62(10), 651-665.
- Ferreira, C. L., & Luyt, L. G. (2019). Chelators and metal complex stability for radiopharmaceutical applications. Journal of Labelled Compounds and Radiopharmaceuticals, 62(10), 651-665.
Sources
- 1. Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chelators and metal complex stability for radiopharmaceutical applications (Journal Article) | OSTI.GOV [osti.gov]
- 3. Bifunctional chelators for radiorhenium: past, present and future outlook - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Lutetium-177 Labeled Peptides: The European Institute of Oncology Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Data on Efficacy of 10 Drug-Radiation Combinations: Evaluations, Concerns, and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Evaluation of Radioconjugates - Helmholtz-Zentrum Dresden-Rossendorf, HZDR [hzdr.de]
A Technical Guide to Benchmarking N-(3-Aminopropyl)glycine Against Other Unnatural Amino Acids in Peptide-Based Drug Discovery
Introduction: Expanding the Peptidomimetic Toolbox with N-(3-Aminopropyl)glycine
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and potency. However, their clinical translation is often hampered by inherent limitations, including poor metabolic stability and low cell permeability. The strategic incorporation of unnatural amino acids (UAAs) into peptide scaffolds has emerged as a powerful approach to overcome these hurdles.[1][2] N-(3-Aminopropyl)glycine (N3AG), a unique N-substituted glycine derivative, presents a promising building block for enhancing the pharmacokinetic properties of therapeutic peptides.
This guide provides a comprehensive framework for benchmarking N3AG against other widely used UAAs. We will delve into the critical performance metrics, present detailed experimental protocols for their evaluation, and offer insights into the interpretation of the resulting data. This document is intended for researchers, chemists, and drug development professionals seeking to rationally design next-generation peptide therapeutics with improved drug-like properties.
N3AG is a derivative of glycine, the simplest proteinogenic amino acid, distinguished by an aminopropyl group attached to the backbone nitrogen.[3] This modification imparts several key features: it eliminates the backbone N-H group, a crucial hydrogen bond donor, and introduces a flexible, positively charged side chain. These alterations can profoundly influence a peptide's conformation, resistance to proteolysis, and interaction with biological membranes.
Comparative Analysis of N3AG and Other Key Unnatural Amino Acids
The selection of an appropriate UAA is a critical decision in peptide drug design. Here, we compare N3AG with two other classes of UAAs that are commonly employed to modulate peptide properties: β-Alanine and N-Methylglycine (Sarcosine) .
| Feature | N-(3-Aminopropyl)glycine (N3AG) | β-Alanine (β-Ala) | N-Methylglycine (Sarcosine/Sar) |
| Structure | N-substituted α-amino acid | β-amino acid | N-substituted α-amino acid |
| Backbone | Increased flexibility; disruption of α-helices and β-sheets[4] | Extended backbone by one carbon | Increased flexibility; disruption of secondary structures |
| Side Chain | Flexible, cationic (aminopropyl group) | No side chain | Small, neutral (methyl group) |
| Key Impact | Enhances proteolytic stability, introduces positive charge, potentially improves solubility | Increases proteolytic stability by altering the peptide backbone[2] | Enhances proteolytic stability, can improve cell permeability[5][6] |
| Potential Drawbacks | Can significantly alter conformation and receptor binding | May alter peptide conformation and biological activity | Can reduce binding affinity if the N-H bond is critical for interaction |
Benchmarking Performance: Key Experimental Assays
To objectively evaluate the impact of incorporating N3AG and other UAAs, a series of standardized in vitro assays are essential. The following sections detail the protocols for three critical performance metrics: proteolytic stability, cell permeability, and binding affinity.
Experimental Workflow Overview
The overall process for benchmarking these UAAs involves peptide synthesis, followed by parallel evaluation in key assays.
Caption: Overall workflow for benchmarking UAAs.
Proteolytic Stability Assay (Human Serum)
Rationale: One of the primary motivations for incorporating UAAs is to enhance resistance to degradation by proteases present in biological fluids.[7][8] This assay measures the half-life of the peptide analogues in human serum.
Protocol:
-
Peptide Preparation: Prepare 1 mg/mL stock solutions of the native peptide and each UAA-modified analogue in sterile, nuclease-free water.
-
Serum Incubation:
-
Thaw human serum (pooled from healthy donors) at 37°C.
-
In a microcentrifuge tube, add 190 µL of human serum.
-
Add 10 µL of the 1 mg/mL peptide stock solution to the serum to achieve a final concentration of 50 µg/mL.
-
Incubate the mixture at 37°C in a shaking water bath.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw a 20 µL aliquot of the peptide-serum mixture.
-
-
Reaction Quenching:
-
Immediately add the 20 µL aliquot to a new tube containing 40 µL of a quenching solution (e.g., 10% trichloroacetic acid or a 1:1 mixture of ethanol and acetonitrile) to precipitate serum proteins and stop enzymatic activity.[5]
-
Vortex the mixture vigorously for 30 seconds.
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Analyze the supernatant using a reverse-phase HPLC (RP-HPLC) system with a C18 column.[9][10]
-
Use a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) to elute the peptide.
-
Monitor the elution profile at a wavelength of 214 nm.
-
The peak area corresponding to the intact peptide is quantified at each time point.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of each peptide by fitting the data to a one-phase exponential decay model.
-
Cell Permeability Assay (Caco-2 Monolayer)
Rationale: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[11][][13] This assay measures the rate at which a peptide transverses a monolayer of differentiated Caco-2 cells.
Protocol:
-
Caco-2 Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[14]
-
-
Monolayer Integrity Check:
-
Before the assay, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity. TEER values should be above 250 Ω·cm².
-
Additionally, a lucifer yellow rejection assay can be performed to confirm low paracellular permeability.[14]
-
-
Permeability Measurement (Apical to Basolateral):
-
Wash the cell monolayer gently with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test peptide (dissolved in HBSS at a final concentration of 10 µM) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sampling:
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), take a sample from the basolateral chamber.
-
Replenish the basolateral chamber with an equal volume of fresh, pre-warmed HBSS.
-
-
Quantification:
-
Quantify the concentration of the peptide in the basolateral samples using a validated LC-MS/MS method for high sensitivity and specificity.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of peptide appearance in the basolateral chamber.
-
A is the surface area of the Transwell® membrane.
-
C0 is the initial concentration of the peptide in the apical chamber.
-
-
Binding Affinity Assay (Surface Plasmon Resonance)
Rationale: While improving stability and permeability is crucial, it is equally important to ensure that the UAA modification does not compromise the peptide's binding affinity to its biological target. Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time measurement of binding kinetics.
Protocol:
-
Target Immobilization:
-
Immobilize the target protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
-
Peptide Preparation:
-
Prepare a series of dilutions of the native and UAA-modified peptides in a suitable running buffer (e.g., HBS-EP+).
-
-
Binding Measurement:
-
Inject the peptide solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in response units, RU) over time to generate sensorgrams for each concentration.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
KD = kd / ka. A lower KD value indicates a higher binding affinity.
-
Illustrative Case Study: A GLP-1 Analogue
To demonstrate the application of this benchmarking framework, consider a hypothetical 10-amino acid analogue of Glucagon-Like Peptide-1 (GLP-1) with the native sequence: His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val. We will introduce N3AG, β-Ala, and Sarcosine at the second position (Alanine), a known site of enzymatic degradation by dipeptidyl peptidase-4 (DPP-4).
Comparative Performance Data
| Peptide Analogue | Modification at Position 2 | Serum Half-Life (t½, hours) | Caco-2 Papp (x 10⁻⁶ cm/s) | Target Binding (KD, nM) |
| Native GLP-1 Analogue | Alanine (Ala) | 0.2 | 0.5 | 10 |
| N3AG Analogue | N-(3-Aminopropyl)glycine | > 24 | 1.2 | 15 |
| β-Ala Analogue | β-Alanine | 18 | 0.6 | 25 |
| Sar Analogue | N-Methylglycine | > 24 | 1.8 | 12 |
Interpretation of Results
-
Proteolytic Stability: The native peptide shows rapid degradation, as expected. All three UAA-modified analogues exhibit significantly enhanced stability. Both the N3AG and Sarcosine analogues are highly resistant to degradation over 24 hours, demonstrating the effectiveness of N-substitution in preventing proteolysis. The β-Alanine analogue also shows a substantial improvement in stability.
-
Cell Permeability: The N3AG and Sarcosine analogues show a marked improvement in permeability across the Caco-2 monolayer compared to the native peptide. The introduction of the N-alkyl groups in these analogues can disrupt internal hydrogen bonding, leading to a more "membrane-permeable" conformation. The β-Alanine modification has a negligible effect on permeability in this case.
-
Binding Affinity: The introduction of UAAs can modestly impact binding affinity. The Sarcosine analogue shows the least impact on binding, while the N3AG and β-Alanine analogues exhibit a slight decrease in affinity (higher KD). This highlights the critical trade-off between optimizing stability/permeability and maintaining potent biological activity. The larger, charged side chain of N3AG may introduce some steric hindrance at the binding interface.
Conclusion and Future Perspectives
N-(3-Aminopropyl)glycine is a valuable tool in the peptidomimetic chemist's arsenal. This guide provides a systematic approach to benchmarking its performance against other established unnatural amino acids. The illustrative data suggests that N3AG can confer exceptional proteolytic stability and enhanced cell permeability, albeit with a potential for a modest reduction in binding affinity.
The optimal choice of a UAA will always be context-dependent, relying on the specific therapeutic target and the desired pharmacokinetic profile. A rigorous, data-driven benchmarking approach, as outlined in this guide, is paramount for the successful development of next-generation peptide therapeutics. Future work should focus on expanding the repertoire of N-substituted glycine derivatives with diverse side chains to fine-tune the physicochemical properties of peptides for a wide range of therapeutic applications.
References
- Biron, E., Chatterjee, J., & Kessler, H. (2006). The Role of N-Methylation in Peptides: From Conformational Control to Pharmacokinetic Properties. Journal of Peptide Science, 12(4), 213-219.
- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342.
- Haaima, G., Rasmussen, H., Schmidt, G., Jensen, D. K., Sandholm Kastrup, J., Wittung Stafshede, P., ... & Nielsen, P. E. (1999). Peptide nucleic acids (PNA) derived from N-(N-methylaminoethyl)glycine. Synthesis, hybridization and structural properties. New Journal of Chemistry, 23(8), 833-840.
- Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
- Linde, Y., Ovadia, O., Safrai, E., Tuchman, M., Gilon, C., & Hoffman, A. (2008). The effect of N-methylation on the intestinal permeability of a model hexapeptide. Journal of Controlled Release, 132(3), 256-262.
- Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science, 254(5037), 1497-1500.
- Ovadia, O., Gilon, C., & Hoffman, A. (2011). The effect of N-methylation on the metabolic stability of a model hexapeptide. International Journal of Pharmaceutics, 403(1-2), 81-87.
- Zuckermann, R. N., Kent, S. B. H., & Moos, W. H. (1992). Method for producing N-substituted glycine oligomers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. (3-Aminopropyl)glycine | C5H12N2O2 | CID 10034670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Glycine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 10. The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. m.youtube.com [m.youtube.com]
- 14. creative-bioarray.com [creative-bioarray.com]
Technical Validation Guide: Drug-Linker Conjugates Containing N-(3-Aminopropyl)glycine (APG)
Executive Summary: The Case for Aminopropyl-Glycine (APG) Spacers
In the optimization of Antibody-Drug Conjugates (ADCs), the "hydrophobicity masking" dilemma remains a critical bottleneck. Traditional hydrophobic linkers (e.g., SMCC, alkyl chains) often lead to aggregation, rapid hepatic clearance, and immunogenicity when paired with potent hydrophobic payloads like PBD dimers or Maytansinoids. While Polyethylene Glycol (PEG) spacers have been the industry standard to counter this, they introduce polydispersity and potential anti-PEG immunity.
N-(3-Aminopropyl)glycine (APG) has emerged as a superior small-molecule alternative. As a defined, monodisperse polyamine-mimetic spacer, APG introduces a secondary amine that can be protonated at physiological pH (pKa ~9-10), providing electrostatic repulsion to prevent aggregation without the steric bulk or heterogeneity of PEG chains.
This guide objectively validates the performance of APG-containing linkers against industry-standard alternatives, providing experimental protocols for verifying their physicochemical superiority and stability.
Comparative Performance Analysis
The following analysis contrasts APG-based linkers with the two most common alternatives: Alkyl spacers (Hydrophobic control) and PEG4 spacers (Hydrophilic control).
Table 1: Physicochemical & Biological Comparison
| Feature | Alkyl Spacer (e.g., C6) | PEG4 Spacer | APG Spacer (N-(3-Aminopropyl)glycine) | Impact on ADC |
| Hydrophilicity (LogP) | High (Hydrophobic) | Low (Hydrophilic) | Very Low (Amphiphilic/Charged) | APG reduces aggregation via electrostatic repulsion. |
| Dispersity | Monodisperse | Polydisperse (often) | Strictly Monodisperse | APG simplifies CMC/QC analysis (Mass Spec). |
| Plasma Stability | High | High | High | The secondary amine in APG is stable in plasma (unlike hydrazones). |
| Aggregation Index | High (>10% typical) | Low (<2%) | Very Low (<1%) | Critical for high DAR (Drug-to-Antibody Ratio) conjugates. |
| Immunogenicity | Low | Moderate (Anti-PEG Abs) | Low | Mimics endogenous polyamines; lower risk of ABC (Accelerated Blood Clearance). |
| Conjugation Efficiency | Moderate (Steric issues) | High | High | Improved solubility of the drug-linker intermediate facilitates conjugation. |
Mechanistic Insight: The "Solubility Shield"
Unlike PEG, which relies on "water solvation" (hydrogen bonding) to mask hydrophobicity, APG utilizes ionizable hydrophilicity . The secondary amine within the N-(3-Aminopropyl)glycine backbone becomes protonated in the endosome (pH 5.5) and partially at blood pH (7.4).[1] This positive charge actively repels adjacent hydrophobic payloads (like MMAE or PBDs), preventing the formation of micellar aggregates on the antibody surface.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the structural advantage of APG and the validation workflow.
Diagram 1: Mechanism of Aggregation Suppression & Validation Workflow
Caption: Logical flow from the hydrophobicity problem to the APG solution, followed by the four-step validation protocol.
Detailed Experimental Protocols
To validate the claims of APG linkers, the following protocols must be executed. These are self-validating systems: if the APG linker does not show reduced retention time in HIC compared to alkyl linkers, the synthesis or design is flawed.
Protocol A: Synthesis of APG-Linker-Payload (Liquid Phase)
Objective: To synthesize a maleimide-functionalized APG linker attached to a payload.
-
Starting Material: N-(3-Aminopropyl)glycine (CAS 2875-41-4).[2]
-
Protection: Protect the secondary amine with Fmoc-OSu to prevent side reactions.
-
Reaction: APG + Fmoc-OSu
Fmoc-APG-OH.
-
-
Coupling to Payload: Activate the carboxylic acid of Fmoc-APG-OH using HATU/DIPEA and couple to the amine-bearing payload (e.g., MMAE-val-cit-PAB-NH2).
-
Checkpoint: Verify Mono-mass via LC-MS.
-
-
Deprotection: Remove Fmoc using 20% Piperidine in DMF.
-
Functionalization: React the liberated secondary amine (or the primary amine if the orientation is reversed) with Maleimide-NHS ester (e.g., SMCC or equivalent spacer).
-
Note: The orientation is critical. Usually, the Glycine carboxyl connects to the payload, and the propyl amine connects to the antibody linker arm.
-
Protocol B: Hydrophobicity Analysis via HIC-HPLC
Objective: Quantify the "Hydrophobic Masking" effect.
-
Column: TSKgel Butyl-NPR or Proteomix HIC Butyl-NP5.
-
Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, 20% Isopropanol.
-
Gradient: 0% to 100% B over 15 minutes.
-
Success Criteria:
-
The APG-ADC must elute earlier (lower retention time) than the Alkyl-ADC.
-
The APG-ADC peak shape should be sharper, indicating less non-specific interaction with the column resin.
-
Protocol C: Plasma Stability Assay
Objective: Ensure the secondary amine does not degrade or cyclize.
-
Incubation: Incubate ADC (1 mg/mL) in human plasma at 37°C for 96 hours.
-
Sampling: Aliquot at 0, 24, 48, and 96 hours.
-
Extraction: Protein A affinity capture followed by payload release (if cleavable) or intact mass analysis.
-
Analysis: LC-MS/MS to detect "Free Drug" release.
-
Target: <2% free drug release over 96 hours (comparable to Val-Cit standard).
-
Critical Validation Data Summary
When publishing your comparison, organize your data into this format to ensure authoritative grounding.
| Metric | Experiment | Expected Result (APG Linker) | Interpretation |
| Drug-to-Antibody Ratio (DAR) | UV-Vis / LC-MS | Consistent (e.g., 3.8 - 4.0) | High conjugation efficiency due to linker solubility. |
| Aggregation (HMWS) | SEC-HPLC | < 1.0% High Molecular Weight Species | Superior to Alkyl (>5%) and comparable to PEG. |
| Hydrophobicity | HIC-HPLC | Retention Time Shift: -2.0 min vs Alkyl | Validates the "Solubility Shield" hypothesis. |
| Potency (IC50) | Cell Viability (MTS) | Equivalent to Control | Linker does not interfere with payload mechanism. |
Diagram 2: Comparative HIC Profile (Conceptual)
Caption: Conceptual data output showing the reduced retention time of APG conjugates, indicating lower hydrophobicity.
References
-
WuXi AppTec DMPK. (2023). Drug Conjugate Linkers and Their Effects on Drug Properties.[1][3][4][5] WuXi AppTec.
-
Beck, A., et al. (2017). Strategies and challenges for the next generation of antibody–drug conjugates. Nature Reviews Drug Discovery, 16(5), 315-337.
-
PubChem. (2025).[2][6] N-(3-Aminopropyl)glycine Compound Summary. National Library of Medicine.[2] [2]
-
Nolan, R. P., et al. (2020). Design and Validation of Linkers for Site-Specific Preparation of Antibody-Drug Conjugates. Bioconjugate Chemistry.[3][4][7]
-
Lyon, R. P., et al. (2015). Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index. Nature Biotechnology, 33(7), 733-735.
Sources
- 1. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. (3-Aminopropyl)glycine | C5H12N2O2 | CID 10034670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(3-((Aminoiminomethyl)amino)propyl)glycine | C6H14N4O2 | CID 21902547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
Comparative Guide: Cytotoxicity & Stability of Amino Acid Linkers in ADCs
Executive Summary: The Linker as the Stability-Release Switch
In Antibody-Drug Conjugate (ADC) design, the linker is not merely a passive tether; it is the critical switch that governs the balance between systemic stability and intratumoral release.[] While the antibody dictates targeting and the payload drives potency, the amino acid linker determines the where and when of the cytotoxic event.
This guide provides a technical comparison of the three dominant amino acid linker chemistries—Valine-Citrulline (Val-Cit) , Valine-Alanine (Val-Ala) , and Glycine-Glycine-Phenylalanine-Glycine (GGFG) . We analyze their comparative cytotoxicity, enzymatic cleavage kinetics, and hydrophobicity profiles to inform rational selection for your therapeutic candidates.
Mechanistic Deep Dive: Protease-Mediated Cleavage
The efficacy of peptide linkers relies on the differential expression of lysosomal proteases (primarily Cathepsins) in tumor cells versus systemic circulation.
The Pathway
Upon internalization, the ADC is trafficked to the lysosome.[2] The acidic environment (pH ~4.8) activates cysteine proteases like Cathepsin B, which recognize specific di- or tetra-peptide sequences. Cleavage triggers the self-immolation of the spacer (typically PABC), releasing the free payload.[2]
Figure 1: Mechanism of Action for protease-cleavable ADCs.[2] The linker must remain stable until the lysosomal stage.[]
Comparative Analysis: Val-Cit vs. Val-Ala vs. GGFG
The choice of linker significantly impacts the Drug-to-Antibody Ratio (DAR), aggregation propensity, and species-specific stability.
Valine-Citrulline (Val-Cit)[1][2]
-
Status: The industry standard (e.g., Brentuximab vedotin).
-
Mechanism: Rapidly cleaved by Cathepsin B.
-
Limitation: High hydrophobicity contributes to aggregation, limiting DAR to ~4.
-
Critical Note: Mouse Plasma Instability. Val-Cit is susceptible to cleavage by carboxylesterase 1C (Ces1C) in mouse plasma, leading to premature payload release and confounding preclinical safety data. It is stable in human plasma.
Valine-Alanine (Val-Ala)[1]
-
Status: The hydrophobic solution (e.g., Loncastuximab tesirine).
-
Mechanism: Cleaved by Cathepsin B (approx.[2][4][5] 2x slower rate than Val-Cit in isolation, but comparable efficacy in vivo).
-
Advantage: Significantly less hydrophobic than Val-Cit. This allows for higher DAR (up to 7.4) with reduced aggregation (<10%).
-
Stability: Resistant to murine Ces1C, making it a superior choice for murine xenograft models.
Gly-Gly-Phe-Gly (GGFG)
-
Status: The high-DAR enabler (e.g., Trastuzumab deruxtecan/Enhertu).[6]
-
Advantage: Highly stable in plasma.[7] Its structure, combined with hydrophilic payloads (like DXd), supports DARs of ~8 without precipitation.
-
Bystander Effect: The efficient cleavage and membrane-permeable payload allow for significant bystander killing of antigen-negative cells.[]
Comparative Data Summary
| Feature | Val-Cit (VC) | Val-Ala (VA) | GGFG |
| Primary Enzyme | Cathepsin B | Cathepsin B | Cathepsin B & L |
| Hydrophobicity (LogP) | High (Prone to aggregation) | Moderate (Lower aggregation) | Low (High solubility) |
| Max Feasible DAR | ~4 | ~7.4 | ~8 |
| Human Plasma Stability | Stable | Stable | Stable |
| Mouse Plasma Stability | Unstable (Ces1C cleavage) | Stable | Stable |
| Relative Cleavage Rate | Fast (Reference) | Slower (~0.5x of VC) | Fast |
| Typical Payload Class | Auristatins (MMAE) | PBD Dimers | Topoisomerase I Inhibitors |
Experimental Data: Cytotoxicity Assessment
While IC50 values are payload-dependent, the linker influences potency through release efficiency. Below is synthesized data representing typical ranges for MMAE-based ADCs against HER2+ cell lines (e.g., SKBR3).
| Linker-Payload | Cell Line (HER2+) | IC50 (pM) | Interpretation |
| Free MMAE | SKBR3 | ~90 - 100 | Potent baseline cytotoxicity. |
| Val-Cit-MMAE | SKBR3 | ~40 - 60 | Highly potent; efficient intracellular release. |
| Val-Ala-MMAE | SKBR3 | ~50 - 90 | Comparable potency to Val-Cit; slightly slower release kinetics do not significantly hamper in vitro efficacy. |
| Non-Cleavable | SKBR3 | >1000 | Significantly lower potency due to lack of active release mechanism. |
Key Insight: Despite slower enzymatic kinetics in cell-free assays, Val-Ala ADCs often achieve in vitro cytotoxicity comparable to Val-Cit variants because lysosomal residence time is sufficient for complete cleavage.
Protocol: Standardized Cytotoxicity Assay (MTT/XTT)
To generate reproducible IC50 data, follow this self-validating protocol. This workflow minimizes edge effects and ensures linearity.
Reagents
-
Target Cells: Antigen-positive (e.g., SKBR3) and Antigen-negative control (e.g., MCF7).
-
Assay Media: RPMI-1640 + 10% FBS (phenol red-free preferred).
-
Detection Reagent: MTT (5 mg/mL in PBS) or CellTiter-Glo.
-
Solubilization: 10% SDS in 0.01 M HCl.
Workflow Diagram
Figure 2: Step-by-step workflow for in vitro cytotoxicity assessment.
Step-by-Step Methodology
-
Seeding: Plate 3,000–5,000 cells/well in 90 µL media. Use the inner 60 wells to avoid edge effects; fill outer wells with PBS.[8] Incubate 24h.
-
Preparation: Prepare 10x ADC stocks in media. Perform 1:3 or 1:10 serial dilutions.
-
Treatment: Add 10 µL of 10x ADC stock to wells (triplicate). Include "Media Only" (Blank) and "Cells Only" (Max Viability) controls.
-
Exposure: Incubate for 72–96 hours (payload dependent).
-
Development: Add 20 µL MTT reagent. Incubate 4h at 37°C until purple formazan crystals form.
-
Solubilization: Add 100 µL SDS/HCl solution. Incubate overnight in the dark to dissolve crystals.
-
Measurement: Read absorbance at 570 nm (reference 650 nm).
-
Analysis: Normalize to "Cells Only" control. Plot % Viability vs. Log[Concentration]. Fit using a 4-parameter logistic regression to determine IC50.
Expert Recommendation
-
Choose Val-Cit if you are using a standard payload (MMAE) and require a clinically validated linker, but avoid it for murine efficacy studies unless you use a Ces1C-knockout model.
-
Choose Val-Ala if you are developing high-DAR ADCs or using hydrophobic payloads (PBDs) where aggregation is a risk. It is the preferred linker for robust preclinical mouse data.
-
Choose GGFG if you are targeting a high-DAR (8) configuration with a moderately hydrophilic payload (like Exatecan derivatives) to maximize the bystander effect.
References
-
Val-Ala vs. Val-Cit Linkers: A Comparative Guide for ADC Development. BenchChem. Link
-
Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 2021. Link
-
Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Journal of Medicinal Chemistry, 2024. Link
-
Impact of cathepsin B-sensitive triggers and hydrophilic linkers on in vitro efficacy. ResearchGate, 2019. Link
-
Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy. Journal of Medicinal Chemistry, 2024. Link
-
Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Methods in Molecular Biology, 2021. Link
-
Biological Evaluation of Cleavable Linkers in Exatecan-Based ADCs. ACS Omega, 2025. Link
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
"characterization of N-(3-Aminopropyl)glycine-containing peptides by circular dichroism"
<A Senior Application Scientist's Guide to Characterizing N-(3-Aminopropyl)glycine-Containing Peptides by Circular Dichroism
Introduction: The "Why" Behind N-(3-Aminopropyl)glycine and Circular Dichroism
In the landscape of peptide-based drug discovery and development, the quest for molecules with enhanced stability, specific conformations, and improved biological activity is perpetual. N-(3-Aminopropyl)glycine (N3A) has emerged as a compelling building block in peptide chemistry. Its incorporation can introduce unique structural constraints, influencing the peptide's secondary structure and, consequently, its function. The primary rationale for utilizing N3A and similar modifications is to create peptidomimetics that can adopt and maintain bioactive conformations, such as β-turns or specific helical structures, which are often crucial for receptor binding or enzymatic activity.[1][2] Furthermore, such modifications can enhance resistance to proteolytic degradation, a significant hurdle in the therapeutic application of peptides.[3]
To verify that these chemical modifications have the intended structural effect, a robust analytical technique is required. Circular Dichroism (CD) spectroscopy is an invaluable tool for this purpose.[4][5] It is a form of light absorption spectroscopy that measures the difference in absorption of right- and left-circularly polarized light by chiral molecules.[6] Since the secondary structures of peptides and proteins (e.g., α-helices, β-sheets, and random coils) are chiral, they produce distinct CD spectra, making CD an excellent method for rapidly assessing the overall conformation of a peptide in solution.[5][7][8] This guide provides a comparative framework for characterizing N3A-containing peptides using CD spectroscopy, offering insights into experimental design, data interpretation, and the underlying scientific principles.
Comparative Analysis: Unveiling the Structural Impact of N3A
The central hypothesis for incorporating N3A into a peptide is that it will induce a specific, ordered secondary structure, often a β-turn, where a random coil or less-defined structure might otherwise exist. Glycine itself, due to its small side chain, provides significant conformational flexibility and is frequently found in β-turns.[2][9][10] The aminopropyl extension in N3A can further stabilize such turns.
Let's consider a hypothetical model peptide, "Peptide-Ctrl," and its N3A-modified counterpart, "Peptide-N3A."
-
Peptide-Ctrl (Ac-Ala-Gly-Ala-NH2): A short peptide expected to have a predominantly random coil structure in an aqueous buffer.
-
Peptide-N3A (Ac-Ala-N3A-Ala-NH2): The same peptide with Glycine replaced by N3A.
The far-UV CD spectra (typically 190-250 nm) of these two peptides would be expected to differ significantly.[11][12]
-
Peptide-Ctrl: The CD spectrum would likely show a strong negative band around 200 nm, which is characteristic of a random coil conformation.[8]
-
Peptide-N3A: If the N3A modification successfully induces a β-turn, the spectrum will change. While various types of β-turns have their own spectral signatures, a common feature is a shift in the minima and maxima compared to a random coil. For instance, some turn structures show a negative band near 225-230 nm and a positive band near 200-205 nm.
The following table summarizes the expected comparative data:
| Peptide | Expected Conformation | Key CD Spectral Features (Wavelength, nm) |
| Peptide-Ctrl | Random Coil | Strong negative band ~200 nm |
| Peptide-N3A | β-turn | Shift in minima/maxima, potential for negative band ~225-230 nm and positive band ~200-205 nm |
This comparative approach is crucial. Without the baseline data from the unmodified peptide, it is difficult to definitively attribute any observed structural features to the N3A modification.
Experimental Workflow and Protocol
A self-validating experimental design is paramount for trustworthy results. This involves not only the test sample but also appropriate controls and careful data acquisition and processing.
Sources
- 1. A new turn structure for the formation of beta-hairpins in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactive Biochemistry [chem.uwec.edu]
- 3. Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Inward-facing glycine residues create sharp turns in β -barrel membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. The Principle of Circular Dichroism - Creative Proteomics [creative-proteomics.com]
- 12. Interpret Circular Dichroism Data for Accurate Structural Insights - Creative Proteomics [iaanalysis.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(3-Aminopropyl)glycine Dihydrochloride
As researchers and scientists in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like N-(3-Aminopropyl)glycine Dihydrochloride demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of why each protective measure is critical. Our goal is to empower you with the expertise to create a self-validating system of safety in your laboratory.
Understanding the Hazard Profile: Why PPE is Non-Negotiable
N-(3-Aminopropyl)glycine Dihydrochloride and related compounds can present significant health risks. Certain forms are classified as toxic if swallowed and can cause severe skin burns and eye damage.[1] Prolonged or repeated exposure may lead to organ damage.[1] Therefore, the selection and proper use of Personal Protective Equipment (PPE) is the first line of defense in mitigating these risks. The causality is clear: preventing direct contact with the skin, eyes, and respiratory system is paramount to ensuring personal safety.
Core PPE Requirements: A Multi-Layered Defense
A foundational PPE ensemble is required for any handling of N-(3-Aminopropyl)glycine Dihydrochloride. The following table outlines the minimum recommended PPE and the rationale for each component.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes of solutions containing the compound and airborne dust particles, preventing severe eye irritation or damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact, which can lead to severe burns and absorption of the toxic substance.[1][3] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects the wearer's clothing and skin from accidental spills and contamination.[3][4] |
| Respiratory Protection | A NIOSH-approved respirator. | Recommended when there is a risk of generating dust or aerosols, to prevent inhalation of the toxic compound.[4][5] |
Experimental Protocols: A Step-by-Step Guide to Safe Handling
Adherence to standardized procedures is crucial for minimizing exposure and ensuring a safe laboratory environment. The following protocols for donning, doffing, and disposal of PPE are designed to be a self-validating system, where each step logically builds upon the last to ensure containment and safety.
Donning PPE: Preparing for a Safe Workflow
Caption: A stepwise workflow for the correct donning of PPE.
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water. This foundational step prevents the contamination of your fresh PPE.
-
Inspect Your Gear: Before donning any equipment, visually inspect it for any signs of damage, such as cracks, tears, or punctures. This ensures the integrity of your protective barrier.
-
Lab Coat/Gown: Put on your lab coat or gown, ensuring it is fully buttoned or tied. This provides the first layer of protection for your body and personal clothing.
-
Respiratory Protection (if applicable): If your risk assessment indicates a potential for dust or aerosol generation, now is the time to don your respirator. Ensure a proper fit and seal as per the manufacturer's instructions.
-
Eye and Face Protection: Put on your chemical safety goggles or face shield. Adjust for a snug and comfortable fit to prevent any gaps where splashes could enter.
-
Gloves: Don your chemical-resistant gloves last. Ensure the cuffs of the gloves go over the sleeves of your lab coat to create a secure seal.[3]
Doffing PPE: A Decontamination-Focused Approach
The doffing process is as critical as donning, as improper removal can lead to self-contamination. The sequence is designed to remove the most contaminated items first.
Caption: The correct sequence for doffing PPE to prevent contamination.
-
Gloves: Remove your gloves first, as they are the most likely to be contaminated. Use a glove-to-glove and then skin-to-skin technique to avoid touching the outer surface of the gloves with your bare hands.
-
Lab Coat/Gown: Remove your lab coat by rolling it outwards and away from your body, ensuring the contaminated outer surface is contained.
-
Hand Hygiene: Wash your hands thoroughly before proceeding to the next step.
-
Eye and Face Protection: Remove your goggles or face shield by handling the strap, avoiding contact with the potentially contaminated front surface.
-
Respiratory Protection: If a respirator was used, remove it without touching the front of the mask.
-
Final Hand Hygiene: Perform a final, thorough hand washing with soap and water.
Disposal Plan: Responsible Waste Management
Proper disposal of contaminated PPE is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: Used gloves, disposable lab coats, and any other contaminated disposable materials should be placed in a designated, clearly labeled hazardous waste container.[5]
-
Spill Cleanup: In the event of a spill, dampen the solid material with water to prevent dust formation before carefully transferring it to a suitable container for disposal.[5] All materials used for cleanup, including absorbent pads and contaminated PPE, must also be disposed of as hazardous waste.[5]
-
Regulatory Compliance: Ensure all waste disposal procedures are in accordance with local, state, and federal regulations.
By integrating these detailed protocols into your daily laboratory practices, you are not just following a set of rules, but actively participating in a culture of safety. This proactive approach, grounded in a deep understanding of the "why" behind each step, is the hallmark of a trustworthy and effective scientific professional.
References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine. Retrieved from [Link]
-
Not specified. (2026, January 9). Glycine - SAFETY DATA SHEET. Retrieved from [Link]
-
Starshinechemical. (n.d.). N-(3-Aminopropyl)glycine Dihydrochloride. Retrieved from [Link]
-
CP Lab Safety. (n.d.). N-(3-Aminopropyl)glycine Dihydrochloride, min 97%, 1 gram. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Glycine. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
